4-Bromo-2-fluorobenzyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-1-(chloromethyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKQGFMDBMYVHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378408 | |
| Record name | 4-Bromo-1-(chloromethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85510-82-3 | |
| Record name | 4-Bromo-1-(chloromethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-fluorobenzyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Strategic Importance in Synthesis
An In-depth Technical Guide to 4-Bromo-2-fluorobenzyl chloride
Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 85510-82-3), a key halogenated building block in modern organic synthesis. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's physicochemical properties, a validated synthesis protocol with mechanistic considerations, core reactivity, and significant applications, particularly within the pharmaceutical and agrochemical sectors. Emphasis is placed on experimental causality, safety protocols, and authoritative grounding to ensure both scientific integrity and practical utility.
This compound is a bifunctional aromatic compound that has garnered significant interest as a versatile intermediate. Its structure incorporates a reactive benzylic chloride for facile nucleophilic substitution, while the aromatic ring is substituted with both a fluorine and a bromine atom. This specific arrangement of halogens is not accidental; it is a strategic design that imparts unique electronic properties and offers multiple handles for subsequent chemical transformations.
The presence of fluorine is particularly noteworthy. In medicinal chemistry, the strategic incorporation of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity[1]. The bromine atom, conversely, serves as a versatile functional group for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures. Consequently, this compound serves as a cornerstone for introducing the synthetically valuable 4-bromo-2-fluorophenylmethyl moiety into target molecules[2][3].
Physicochemical & Spectroscopic Profile
Accurate characterization is fundamental to the successful application of any chemical reagent. The properties of this compound are summarized below.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 85510-82-3 | [4][5] |
| Molecular Formula | C₇H₅BrClF | [4][6] |
| Molecular Weight | 223.47 g/mol | [4][5][6] |
| Appearance | Very pale yellow liquid | [5] |
| Density | 1.65 g/cm³ | [5] |
| Refractive Index | 1.56 | [5] |
| Purity | Typically ≥98% (GC) | [4][5] |
| Synonyms | 4-bromo-1-(chloromethyl)-2-fluorobenzene, 2-Fluoro-4-bromo-chloromethylbenzene | [4] |
Spectroscopic Signature
While experimental spectra should always be acquired for lot-specific validation, the expected spectroscopic data based on the compound's structure are as follows:
| Spectroscopy | Expected Signature |
| ¹H NMR (CDCl₃) | δ ~7.3-7.5 ppm (m, 2H, Ar-H), δ ~7.1-7.2 ppm (m, 1H, Ar-H), δ ~4.6 ppm (s, 2H, -CH₂Cl). Aromatic protons will exhibit complex splitting due to H-H and H-F coupling. |
| ¹³C NMR (CDCl₃) | δ ~160-163 ppm (d, ¹JCF ≈ 250 Hz, C-F), δ ~130-135 ppm (aromatic carbons), δ ~115-125 ppm (aromatic carbons), δ ~45 ppm (-CH₂Cl). The carbon directly bonded to fluorine will show a characteristic large one-bond coupling constant. |
| IR (Infrared) | ~3050-3100 cm⁻¹ (Ar C-H stretch), ~1600, 1480 cm⁻¹ (Ar C=C stretch), ~1250 cm⁻¹ (C-F stretch), ~700-800 cm⁻¹ (C-Cl stretch). |
Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is most effectively achieved via the chlorination of the corresponding alcohol, 4-Bromo-2-fluorobenzyl alcohol. This method avoids the potential for over-halogenation or side-reactions associated with radical chlorination of the parent toluene.
Recommended Synthesis Workflow
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
Materials:
-
4-Bromo-2-fluorobenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-Bromo-2-fluorobenzyl alcohol (1.0 eq). Dissolve the alcohol in anhydrous DCM (approx. 5-10 mL per gram of alcohol).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add thionyl chloride (1.2-1.5 eq) dropwise via the dropping funnel over 20-30 minutes. Causality: This slow, chilled addition is critical to control the exothermic reaction and prevent the formation of undesired byproducts. Thionyl chloride is a superior chlorinating agent for this transformation as it produces gaseous byproducts (SO₂ and HCl), which simplifies purification.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by slowly adding saturated NaHCO₃ solution until effervescence ceases. Trustworthiness: This step neutralizes the excess thionyl chloride and the HCl generated. It must be done slowly and at 0 °C to manage the vigorous gas evolution and prevent thermal decomposition.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield this compound as a pale yellow liquid.
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from its benzylic chloride moiety, which is a potent electrophile.
Core Reactivity: Nucleophilic Substitution
The primary reaction pathway is nucleophilic substitution, where the chloride is displaced by a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions) to form a new carbon-nucleophile bond. This reaction allows for the covalent attachment of the 4-bromo-2-fluorobenzyl group to a molecule of interest.
Caption: General nucleophilic substitution at the benzylic position.
The fluorine atom at the ortho position exerts a mild electron-withdrawing effect, which can slightly destabilize a potential benzylic carbocation intermediate, thereby favoring an Sₙ2-type mechanism over an Sₙ1 pathway in many cases.
Role in Pharmaceutical and Agrochemical Synthesis
This building block is instrumental in the synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals.[3] The introduction of halogen atoms is a well-established strategy in drug discovery to modulate a compound's biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7]
-
Pharmaceuticals: It serves as a key intermediate for anticancer, cardiovascular, and CNS-active drug candidates.[2] The 4-bromo-2-fluorobenzyl moiety can be found in various developmental drugs where it may serve as a pharmacophore or a key structural element for receptor binding.
-
Agrochemicals: In agrochemical research, this compound is used to create novel pesticides and herbicides, where the specific halogenation pattern can enhance efficacy and selectivity.[3]
Environmental, Health, and Safety (EHS) Profile
This compound is a hazardous chemical and must be handled with appropriate precautions.
GHS Hazard Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)[8][9]
-
Acute Toxicity (Oral & Inhalation): Category 4 (Harmful if swallowed or if inhaled)[8][9]
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[9]
-
Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as water and strong oxidizing agents.[9]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8][9]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[8][9]
-
Conclusion
This compound is a high-value synthetic intermediate whose utility is rooted in its trifecta of reactive sites: the benzylic chloride, the aryl bromide, and the fluorine-substituted ring. Its application in drug discovery and fine chemical synthesis is a testament to the power of strategic halogenation in designing functional molecules. This guide provides the foundational knowledge for its safe handling, synthesis, and effective application in research and development settings.
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4-Bromo-2-fluorobenzoyl Chloride: A Key Building Block for Chemical Innovation. Ningbo Inno Pharmchem Co., Ltd.[Link]
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Fluorobenzyl Chloride Series. Sparrow Chemical.[Link]
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This compound. MySkinRecipes.[Link]
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This compound. MySkinRecipes.[Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central (National Institutes of Health).[Link]
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Applications of Fluorine in Medicinal Chemistry. PubMed (National Institutes of Health).[Link]
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Introduction: A Versatile Halogenated Building Block
An In-depth Technical Guide to 4-Bromo-2-fluorobenzyl chloride for Advanced Chemical Synthesis
This compound (CAS No. 85510-82-3) is a highly functionalized aromatic compound that serves as a critical intermediate in the fields of pharmaceutical and agrochemical research.[1] Its structure, featuring a reactive benzylic chloride group modulated by the electronic effects of both a bromine and a fluorine atom, makes it a valuable synthon for introducing the 4-bromo-2-fluorobenzyl moiety into complex target molecules. This guide provides an in-depth overview of its physical properties, safety protocols, synthesis, and analytical characterization, designed for researchers and drug development professionals who require a comprehensive understanding of this reagent.
The strategic placement of three distinct halogen atoms (F, Cl, Br) at different positions offers a powerful platform for sequential and site-selective chemical transformations. The benzylic chloride provides a reactive handle for nucleophilic substitution, while the aryl bromide is primed for cross-coupling reactions, and the fluorine atom imparts unique metabolic and conformational properties to the final products.[2]
Physicochemical and Structural Properties
This compound is a very pale yellow liquid at standard temperature and pressure.[3] Its key physical and chemical identifiers are summarized in the table below. While an experimental boiling point is not consistently reported in the literature, it can be estimated to be similar to related structures, such as 4-fluorobenzyl chloride (82 °C at 26 mmHg), though it will be higher due to the presence of the heavier bromine atom.[4]
| Property | Value | Source(s) |
| CAS Number | 85510-82-3 | [5][6] |
| Molecular Formula | C₇H₅BrClF | [5][6] |
| Molecular Weight | 223.47 g/mol | [5][6] |
| Physical State | Liquid | [3][5] |
| Appearance | Very Pale Yellow | [3] |
| Density | 1.65 g/cm³ | [3] |
| Refractive Index (n²⁰/D) | ~1.56 | [3] |
| Purity (Typical) | ≥98.0% (by GC) | [5] |
| Solubility | Expected to be miscible with common aprotic organic solvents (e.g., THF, CH₂Cl₂, Toluene). Reacts with water and protic solvents. | Inferred |
| Synonyms | 4-bromo-1-(chloromethyl)-2-fluorobenzene, 2-Fluoro-4-bromo-chloromethylbenzene | [5] |
Safety, Handling, and Storage: A Self-Validating Protocol
As a reactive electrophile, this compound is classified as a corrosive and lachrymatory substance that requires careful handling in a controlled laboratory environment.[7] Adherence to a strict safety workflow is paramount to ensure user safety and experimental integrity.
Core Safety Directives:
-
Engineering Controls: All manipulations must be performed within a certified chemical fume hood to prevent inhalation of vapors. An eyewash station and safety shower must be immediately accessible.
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, and a full-face shield. Use heavy-duty nitrile or neoprene gloves; double-gloving is recommended.
-
Dispensing: Use a syringe or cannula for transferring the liquid to minimize exposure. Avoid pouring from an open container.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area designated for corrosive materials. It should be stored away from incompatible materials such as strong oxidizing agents, bases, and nucleophiles.
-
Waste Disposal: Dispose of waste in a dedicated, labeled container for halogenated organic waste according to institutional and local regulations.
Caption: Workflow for Safe Handling of Corrosive Reagents.
Proposed Synthesis Protocols
The synthesis of this compound is most commonly achieved via one of two primary routes, starting from either 4-bromo-2-fluorotoluene or 4-bromo-2-fluorobenzyl alcohol.
Protocol 1: Free-Radical Chlorination of 4-Bromo-2-fluorotoluene
This method is analogous to the well-established synthesis of the corresponding benzyl bromide and relies on the selective halogenation of the benzylic methyl group.[1]
Methodology:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and an inert gas inlet, dissolve 4-bromo-2-fluorotoluene (1.0 equiv.) in a dry, inert solvent such as carbon tetrachloride (CCl₄) or chlorobenzene.
-
Initiation: Add N-chlorosuccinimide (NCS, 1.1 equiv.) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 equiv.).
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) under an inert atmosphere. The reaction can be monitored by GC or TLC for the disappearance of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄). Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
Causality: The use of a radical initiator (AIBN) and heat generates radicals that preferentially abstract a hydrogen from the benzylic position, which is weakened by the adjacent aromatic ring. NCS serves as the chlorine radical source in a chain reaction mechanism.
Protocol 2: Chlorination of 4-Bromo-2-fluorobenzyl alcohol
This route is a classical conversion of a benzyl alcohol to a benzyl chloride using a chlorinating agent.[8][9]
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a stir bar and an inert gas inlet, dissolve 4-bromo-2-fluorobenzyl alcohol (1.0 equiv.) in a dry, aprotic solvent like dichloromethane (CH₂Cl₂) or diethyl ether.
-
Chlorination: Cool the solution in an ice bath (0 °C). Slowly add thionyl chloride (SOCl₂, 1.2 equiv.) dropwise. A small amount of a base like pyridine may be added to scavenge the HCl byproduct.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until TLC or GC analysis indicates complete conversion.
-
Workup: Carefully quench the reaction by slowly adding it to ice water. Separate the organic layer, and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the product.
Reactivity and Synthetic Applications
The primary utility of this compound lies in its capacity for nucleophilic substitution at the benzylic carbon.[2] The chloromethyl group is an excellent electrophile, readily reacting with a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions) to form new carbon-heteroatom or carbon-carbon bonds.
Mechanism Insight:
-
The reaction can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the nucleophile, solvent, and reaction conditions.
-
The benzylic position stabilizes a potential carbocation intermediate (favoring Sₙ1) and also provides an accessible site for backside attack (favoring Sₙ2).
-
The electron-withdrawing effects of the ortho-fluorine and para-bromine atoms slightly decrease the stability of the benzyl carbocation, potentially favoring an Sₙ2 pathway with strong nucleophiles.
Caption: Synthetic Pathway and Core Reactivity.
This dual reactivity makes it an ideal building block. For instance, after performing a nucleophilic substitution at the benzyl chloride position, the still-intact aryl bromide can be used in subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build molecular complexity. While this specific molecule is not directly named in the synthesis of Umbralisib, a PI3K inhibitor, a very similar structural motif (a substituted fluorobenzyl group) is a key component, highlighting the importance of this class of reagents in modern drug discovery.[10][11]
Analytical Characterization Profile (Predicted)
¹H NMR Spectroscopy
-
Benzylic Protons (-CH₂Cl): A singlet is expected around δ 4.6-4.8 ppm. This region is characteristic of benzylic protons attached to an electron-withdrawing group.
-
Aromatic Protons: Three protons are expected in the aromatic region (δ 7.0-7.6 ppm) with complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling.
-
The proton adjacent to the bromine (H-5) will likely appear as a doublet.
-
The proton adjacent to the fluorine (H-3) will be a doublet of doublets due to coupling with H-5 and the fluorine atom.
-
The proton between the CH₂Cl and fluorine (H-6) will also be a doublet of doublets.
-
¹³C NMR Spectroscopy
-
Benzylic Carbon (-CH₂Cl): Expected to appear around δ 45-50 ppm.[14]
-
Aromatic Carbons: Six distinct signals are expected.
-
The carbon bearing the fluorine (C-2) will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz) and appear significantly downfield.
-
The other carbons will show smaller two-bond and three-bond C-F coupling constants.
-
The carbon attached to the bromine (C-4) will be shifted upfield relative to an unsubstituted carbon.
-
Caption: Workflow for Analytical Characterization.
FTIR Spectroscopy
Key expected absorption bands include:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2980-2900 cm⁻¹: Aliphatic C-H stretching from the -CH₂- group.
-
~1600, 1480 cm⁻¹: Aromatic C=C stretching vibrations.
-
~1250 cm⁻¹: Aryl C-F stretching.
-
~800-600 cm⁻¹: C-Cl and C-Br stretching vibrations in the fingerprint region.
Mass Spectrometry
-
Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected. Due to the presence of one bromine atom, there will be two peaks of nearly equal intensity at m/z 222 and 224 (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The presence of the ³⁵Cl and ³⁷Cl isotopes will add further complexity to this cluster.
-
Major Fragment: The most likely fragmentation pathway is the loss of a chlorine radical (·Cl) to form the highly stable 4-bromo-2-fluorobenzyl carbocation, which would give a strong signal at m/z 187/189.
References
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4-Bromo-2-fluorobenzoyl Chloride: A Key Building Block for Chemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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4-Bromo-2-fluorobenzoyl chloride | C7H3BrClFO | CID 2734026. PubChem, National Center for Biotechnology Information. [Link]
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Calculated and experimental 13 C NMR chemical shifts | Download Table. ResearchGate. [Link]
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13C NMR Chemical Shift. Oregon State University. [Link]
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13C NMR Chemical Shifts Guide. Scribd. [Link]
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Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides. Royal Society of Chemistry Publishing. [Link]
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13-C NMR Chemical Shift Table.pdf. Unknown Source. [Link]
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Fluorobenzyl Chloride Series. Sparrow Chemical. [Link]
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Benzoyl chloride, 4-bromo- - the NIST WebBook. National Institute of Standards and Technology. [Link]
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Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
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FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. PubMed Central (PMC). [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. [Link]
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4-Bromobenzyl alcohol | C7H7BrO | CID 70119. PubChem, National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to 4-Bromo-2-fluorobenzyl chloride: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-fluorobenzyl chloride, a halogenated aromatic compound, is a pivotal building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique substitution pattern—a bromine atom, a fluorine atom, and a reactive chloromethyl group on a benzene ring—renders it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its core properties, a detailed, field-proven synthesis protocol, in-depth analysis of its reactivity, and its critical role in the synthesis of targeted therapeutics, including kinase inhibitors. Furthermore, this document outlines essential safety and handling procedures to ensure its proper use in a laboratory setting.
Introduction: The Strategic Importance of Halogenated Intermediates
In the landscape of drug discovery and development, halogenated organic compounds are of paramount importance. The incorporation of halogen atoms, particularly fluorine and bromine, into a molecular scaffold can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability, binding affinity, and bioavailability, while bromine can serve as a reactive handle for further molecular elaboration through cross-coupling reactions. This compound (C₇H₅BrClF) embodies these strategic advantages, combining the electronic effects of fluorine with the synthetic versatility of both a benzyl chloride and a bromoarene. This makes it a sought-after intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs).[1]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis.
| Property | Value | Source(s) |
| Molecular Weight | 223.47 g/mol | [2][3] |
| Molecular Formula | C₇H₅BrClF | [2][3] |
| CAS Number | 85510-82-3 | [4] |
| Appearance | Colorless to yellow liquid | [2] |
| Purity | Typically ≥98% | [2] |
| Synonyms | 4-bromo-1-(chloromethyl)-2-fluorobenzene, 2-Fluoro-4-bromo-chloromethylbenzene | [3] |
Spectroscopic Characterization
The structural integrity of this compound is confirmed through various spectroscopic techniques. While a publicly available, verified full dataset is scarce, the expected spectral characteristics can be reliably predicted based on the analysis of structurally analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons (-CH₂Cl) in the region of 4.5-4.8 ppm. The aromatic region will display a more complex pattern due to the coupling between the aromatic protons and the fluorine atom.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show a signal for the benzylic carbon at approximately 45-50 ppm. The aromatic carbons will appear in the range of 115-140 ppm, with their chemical shifts and coupling constants (J-coupling) influenced by the fluorine and bromine substituents.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine atom (M+ and M+2 peaks of nearly equal intensity) and one chlorine atom (M+ and M+2 peaks with an approximate 3:1 intensity ratio). The fragmentation pattern would likely involve the loss of the chlorine atom to form a stable benzyl cation.
Synthesis of this compound: A Validated Protocol
The most direct and industrially relevant method for the synthesis of this compound is the free-radical chlorination of 4-bromo-2-fluorotoluene. This reaction selectively targets the benzylic position due to the stability of the resulting benzyl radical.[5]
Reaction Principle
The reaction proceeds via a free-radical chain mechanism, which involves three key stages: initiation, propagation, and termination. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to generate initial radicals, which then abstract a hydrogen atom from the methyl group of 4-bromo-2-fluorotoluene. The resulting benzyl radical reacts with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), to form the desired product and a new radical, which continues the chain reaction.
Experimental Protocol: Free-Radical Chlorination of 4-bromo-2-fluorotoluene
Materials:
-
4-Bromo-2-fluorotoluene
-
Sulfuryl chloride (SO₂Cl₂)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous organic solvent (e.g., carbon tetrachloride or dichlorobenzene)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve 4-bromo-2-fluorotoluene in the anhydrous organic solvent under a nitrogen atmosphere.
-
Initiator Addition: Add a catalytic amount of AIBN to the solution.
-
Chlorination: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used). Slowly add a solution of sulfuryl chloride in the same solvent via the dropping funnel over a period of 1-2 hours. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water. Separate the organic layer and wash it sequentially with 5% sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude this compound by vacuum distillation.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of an anhydrous solvent and a nitrogen atmosphere is crucial to prevent the hydrolysis of sulfuryl chloride and the product, which would lead to the formation of the corresponding benzyl alcohol and hydrochloric acid.
-
Radical Initiator: AIBN is a common choice as it decomposes at a convenient rate at typical reflux temperatures to provide a steady stream of radicals, initiating the reaction efficiently.
-
Slow Addition of Chlorinating Agent: The slow addition of sulfuryl chloride helps to control the exothermicity of the reaction and prevents the build-up of high concentrations of reactive intermediates, which could lead to side reactions.
-
Aqueous Work-up: The washing steps with sodium bicarbonate solution and brine are essential to remove any unreacted sulfuryl chloride, hydrochloric acid, and other acidic byproducts.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of a variety of pharmaceutical compounds, particularly in the field of oncology.[6] Its utility stems from its ability to introduce the 4-bromo-2-fluorobenzyl moiety into a target molecule, which can then be further functionalized.
Key Role in the Synthesis of Kinase Inhibitors
Protein kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[7] Consequently, kinase inhibitors have emerged as a major class of targeted cancer therapies.[8] The 4-bromo-2-fluorophenyl group is a common structural motif in a number of potent kinase inhibitors.
Vandetanib: A Case Study
Vandetanib (trade name Caprelsa) is a multi-targeted tyrosine kinase inhibitor used in the treatment of medullary thyroid cancer. It primarily inhibits the vascular endothelial growth factor receptor 2 (VEGFR2), the epidermal growth factor receptor (EGFR), and the rearranged during transfection (RET) tyrosine kinases.[1] The chemical structure of Vandetanib features a 4-bromo-2-fluorophenylamino group attached to a quinazoline core.
While the exact, proprietary synthesis routes used by pharmaceutical companies may vary, a plausible and convergent synthetic strategy for Vandetanib would involve the use of a 4-bromo-2-fluoroaniline derivative. This compound can serve as a key precursor for the synthesis of this aniline derivative through a series of well-established chemical transformations.
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An In-depth Technical Guide to 4-Bromo-2-fluorobenzyl Chloride: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-bromo-2-fluorobenzyl chloride, a key building block in modern organic synthesis. Moving beyond a simple structural description, this document delves into its physicochemical properties, spectroscopic signature, synthesis, and critical applications, particularly in the realm of medicinal chemistry. The insights provided herein are curated to empower researchers in leveraging the unique reactivity of this versatile reagent.
Core Structural and Physicochemical Characteristics
This compound is a halogenated aromatic compound featuring a benzyl chloride moiety substituted with a bromine atom at the 4-position and a fluorine atom at the 2-position. This specific substitution pattern imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules.
Key Physicochemical Data
The fundamental properties of this compound are summarized in the table below. This data is essential for its appropriate handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 85510-82-3 | [1][2] |
| Molecular Formula | C₇H₅BrClF | [1] |
| Molecular Weight | 223.47 g/mol | [1] |
| Physical State | Liquid | [1][2] |
| Color | Colorless to very pale yellow | [2] |
| Boiling Point | 99.8 °C (pressure not specified) | |
| Density | 1.65 g/cm³ | [2] |
| Refractive Index | 1.560 - 1.562 | [2] |
| Solubility | Soluble in common organic solvents. Reacts with water. | |
| Key Synonyms | 4-bromo-1-(chloromethyl)-2-fluorobenzene, 2-Fluoro-4-bromo-chloromethylbenzene | [1] |
Structural Analysis and Reactivity
The structure of this compound is a key determinant of its chemical behavior. The benzylic chloride provides a reactive site for nucleophilic substitution, while the bromo and fluoro substituents on the aromatic ring influence the molecule's electronic properties and potential for further functionalization.
Spectroscopic Characterization
Due to the limited availability of experimentally derived spectra in the public domain, this section provides predicted spectroscopic data based on established principles of NMR and IR spectroscopy.
Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)
-
δ 7.35-7.55 (m, 3H, Ar-H): The aromatic protons are expected to appear as a complex multiplet due to coupling with each other and with the fluorine atom.
-
δ 4.65 (s, 2H, -CH₂Cl): The benzylic protons are expected to appear as a singlet.
Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)
-
δ 158-162 (d, J ≈ 250 Hz, C-F): The carbon directly attached to the fluorine atom will show a large coupling constant.
-
δ 115-135 (m, Ar-C): The remaining aromatic carbons will appear in this region, with their chemical shifts and multiplicities influenced by the substituents.
-
δ 45-50 (-CH₂Cl): The benzylic carbon is expected in this region.
Predicted Infrared (IR) Spectrum
-
3100-3000 cm⁻¹: Aromatic C-H stretching.
-
1600-1450 cm⁻¹: Aromatic C=C stretching.
-
1250-1150 cm⁻¹: C-F stretching.
-
800-700 cm⁻¹: C-Cl stretching.
-
700-600 cm⁻¹: C-Br stretching.
Synthesis and Reaction Mechanisms
This compound is typically synthesized from 4-bromo-2-fluorotoluene via a free radical halogenation of the benzylic methyl group. Photochemical chlorination is a common and effective method for this transformation.
Representative Synthetic Protocol: Photochemical Chlorination
This protocol is a representative method and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
4-Bromo-2-fluorotoluene
-
Sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Anhydrous inert solvent (e.g., carbon tetrachloride or benzene)
-
UV lamp
Procedure:
-
In a reaction vessel equipped with a reflux condenser, a gas inlet (if using Cl₂), and a magnetic stirrer, dissolve 4-bromo-2-fluorotoluene and a catalytic amount of the radical initiator in the anhydrous solvent.
-
While stirring vigorously, irradiate the mixture with a UV lamp.
-
Slowly add sulfuryl chloride dropwise or bubble chlorine gas through the solution at a controlled rate.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with an aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Handling, Storage, and Safety
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: This compound is corrosive and causes severe skin burns and eye damage. It is also harmful if swallowed or inhaled. As a benzyl chloride derivative, it is a lachrymator, meaning it can cause irritation to the eyes and tearing.
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Applications in Research and Drug Development
The strategic placement of fluorine and bromine atoms, combined with the reactive benzyl chloride moiety, makes this compound a valuable building block in medicinal chemistry. The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
While specific, publicly disclosed examples of its use in late-stage clinical candidates are limited, compounds of this class are frequently utilized in the early stages of drug discovery for the synthesis of compound libraries and for structure-activity relationship (SAR) studies. Its role as a versatile electrophile allows for the facile introduction of the 4-bromo-2-fluorobenzyl group into a wide range of molecular scaffolds. For instance, it can be used to alkylate amines, phenols, and thiols to generate diverse libraries of potential therapeutic agents.
The presence of the bromine atom also provides a handle for further synthetic transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), enabling the construction of more complex molecular architectures.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its unique structural features provide a powerful tool for the construction of complex molecules, particularly in the field of drug discovery. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective application in the laboratory.
References
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An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-fluorobenzyl chloride
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive safety and handling overview for 4-Bromo-2-fluorobenzyl chloride (CAS No. 85510-82-3), a halogenated aromatic compound used as an intermediate in various chemical syntheses. As a senior application scientist, the goal of this document is to move beyond the standard Safety Data Sheet (SDS) format, offering a deeper, scientifically-grounded perspective on the inherent hazards and the rationale behind prescribed safety protocols. By understanding the causality of its reactivity and toxicity, laboratory personnel can develop a more robust and intuitive safety culture.
Compound Identification and Hazard Profile
This compound is a multi-halogenated toluene derivative. Its molecular structure, featuring a reactive benzylic chloride, a bromine atom, and a fluorine atom on the aromatic ring, dictates its chemical behavior and toxicological profile.
Chemical and Physical Properties
A summary of its key physical and chemical properties is essential for anticipating its behavior in the laboratory setting, such as its state, volatility, and density relative to water.
| Property | Value | Source(s) |
| CAS Number | 85510-82-3 | [1] |
| Molecular Formula | C₇H₅BrClF | [1][2] |
| Molecular Weight | 223.47 g/mol | [1][2] |
| Physical State | Liquid | [1][2] |
| Appearance | Colorless to Very Pale Yellow | [1][3] |
| Specific Gravity | 1.65 | [1] |
| Refractive Index | 1.560 - 1.563 | [1][3] |
| Purity | ≥98% (GC) | [1][2] |
GHS Hazard Classification and Rationale
The Globally Harmonized System (GHS) provides a clear and concise summary of the compound's dangers. Understanding the basis for each classification is critical for risk assessment.
| Hazard Class | Category | Hazard Statement | Rationale and Context |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | The benzylic chloride moiety is susceptible to hydrolysis, releasing hydrochloric acid (HCl) upon contact with moisture on the skin or mucous membranes. This localized acid formation, combined with the inherent reactivity of the alkylating agent, leads to rapid tissue destruction and chemical burns.[4][5] |
| Serious Eye Damage | 1 | H318: Causes serious eye damage | The cornea and conjunctiva are extremely sensitive to corrosive agents and lachrymators. Direct contact can lead to irreversible damage, including blindness. The lachrymatory effect is a key indicator of its potent irritancy.[3][4] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | Ingestion leads to severe corrosive damage to the gastrointestinal tract.[3][4] Systemic toxicity may also occur following absorption, although specific data is limited. |
| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled | As a volatile irritant, its vapors can cause severe damage to the respiratory tract.[3][4] Inhalation may lead to symptoms ranging from coughing and chest tightness to potentially fatal pulmonary edema.[6] |
| Corrosive to Metals | 1 | H290: May be corrosive to metals | This classification is likely due to the slow release of HCl upon contact with ambient moisture, creating a corrosive acidic environment. |
Other Hazards:
-
Lachrymator: This compound is a potent lachrymatory agent, meaning it stimulates the nerves of the lacrimal gland to produce tears.[4] This effect is mediated by the activation of TRPA1 ion channels on sensory neurons, the same channels that respond to irritants like mustard oil and wasabi.[7] This property serves as an immediate warning sign of exposure.
Toxicological Assessment: An Evidence-Based Approach
While specific toxicological studies on this compound are not extensively published, a reliable hazard assessment can be constructed by examining structurally analogous compounds, such as benzyl chloride and other brominated aromatics.[4]
Mechanism of Corrosivity and Irritation
The primary mode of local toxicity is its function as an alkylating agent and its propensity for hydrolysis. The benzylic chloride is a reactive electrophile that can form covalent bonds with nucleophilic groups in biological macromolecules like proteins and DNA. This disrupts cellular function and leads to cell death. Upon contact with water, it hydrolyzes to form 4-bromo-2-fluorobenzyl alcohol and hydrochloric acid, which contributes significantly to its corrosive effects on skin, eyes, and the respiratory and digestive tracts.[5]
Systemic Toxicity Profile (Inferred)
-
Carcinogenicity: Benzyl chloride itself is classified by the EPA as a probable human carcinogen (Group B2) based on animal studies.[8] The International Agency for Research on Cancer (IARC) has determined that combined exposures to chlorinated toluenes (like benzyl chloride) and benzoyl chloride may cause cancer in humans.[6] Given the structural similarity, this compound should be handled as a potential carcinogen until proven otherwise.
-
Target Organs: Based on studies of benzyl chloride, potential target organs for systemic toxicity following repeated or significant exposure could include the liver, stomach, and lungs.[5]
-
Genotoxicity: Benzyl chloride has shown weakly positive results for genotoxicity.[5] This potential to damage genetic material is a critical consideration for long-term health risks.
Core Safety Protocols and a Self-Validating Workflow
A robust safety protocol is a self-validating system where each step confirms the integrity of the previous one. The following workflow is designed to minimize exposure and mitigate risks during handling.
Caption: A self-validating workflow for handling this compound.
Engineering Controls: The First Line of Defense
All manipulations of this compound must be conducted in a certified chemical fume hood to control vapor inhalation, which is a primary exposure route.[4] The work area must be equipped with an immediately accessible eyewash station and safety shower.[4]
Personal Protective Equipment (PPE): A Necessary Barrier
The selection of PPE is not merely a checklist; it is a reasoned process based on the specific hazards of corrosivity and potential systemic toxicity.
-
Hand Protection: Use gloves made of materials resistant to corrosive chemicals and halogenated solvents. While specific breakthrough time data for this compound is not available, materials like Butyl or Neoprene rubber generally offer good resistance to a wide range of chemicals.[9] Always inspect gloves for tears or pinholes before use.
-
Eye and Face Protection: Given the severe eye damage risk, standard safety glasses are insufficient. Tight-sealing chemical splash goggles are mandatory.[4] A full-face shield must be worn over the goggles, especially when handling larger quantities (>50 mL) or when there is a significant splash risk.[10]
-
Skin and Body Protection: A lab coat is standard, but for tasks with a higher risk of splashes or spills, a chemically resistant apron or coveralls made from materials like PVC or polyethylene should be used.[11] All skin must be covered; no shorts or open-toed shoes are permitted.
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below safe levels, or during a large spill, respiratory protection is required. A NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.[4] Given the compound's properties, a Type A (Brown) or Type AX (Brown) filter, suitable for organic gases and vapors, is recommended.[4]
Caption: Decision logic for selecting appropriate PPE.
Reactivity, Storage, and Waste Disposal
Chemical Incompatibility and Reactivity
-
Strong Oxidizing Agents: Mixing with strong oxidizers can lead to a violent, exothermic reaction, potentially causing a fire or explosion. The benzylic position is susceptible to oxidation.
-
Strong Bases: Bases will promote hydrolysis and elimination reactions, generating corrosive HCl gas and other potentially hazardous byproducts. This reaction can be vigorous.
-
Moisture/Water: The compound reacts with water to produce hydrochloric acid.[5] This reactivity is the reason it must be stored in a dry environment. Containers should be flushed with an inert gas like nitrogen or argon before sealing.
-
Metals: Avoid contact with metals that are susceptible to acid corrosion, especially in the presence of moisture.[1]
Storage and Handling
Store in a locked, dedicated corrosives cabinet, away from incompatible materials.[4] The storage area should be cool, dry, and well-ventilated.[4] Containers must be kept tightly sealed to prevent moisture ingress.
Spill and Waste Management
-
Small Spills: For small spills within a fume hood, absorb the material with an inert, non-combustible absorbent like vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels.
-
Large Spills: Evacuate the area immediately. If safe to do so, increase ventilation. Emergency responders will require full protective gear, including respiratory protection.
-
Waste Disposal: All contaminated materials (absorbents, PPE, glassware) must be collected in a sealed, properly labeled container. Waste disposal must be handled by a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[4]
Emergency Procedures: A Step-by-Step Response
Immediate and correct action is crucial in the event of an exposure.
| Exposure Route | Immediate Action (First 30 Seconds) | Follow-Up Action |
| Eye Contact | Immediately begin flushing the eyes with copious amounts of water at an eyewash station. Hold eyelids open to ensure thorough rinsing. | Continue flushing for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |
| Skin Contact | While moving to a safety shower, immediately begin removing all contaminated clothing, shoes, and jewelry. | Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4] |
| Inhalation | Immediately move the affected person to fresh air. | If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (use a barrier device). Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, have them rinse their mouth thoroughly with water. | Seek immediate medical attention. Inform medical personnel that a corrosive substance has been ingested.[4] |
Environmental Fate and Considerations
Halogenated organic compounds, particularly brominated aromatics, are known for their environmental persistence.[12] While specific ecotoxicity data for this compound is scarce, related brominated flame retardants are known to be toxic, persistent, and bioaccumulative.[12][13] Some can undergo photodegradation in the environment, but this may lead to the formation of other persistent and toxic byproducts.[12] Therefore, it is imperative that this chemical is not released into the environment. All waste must be managed as hazardous.[4]
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Szumska, M. [Toxicity of selected brominated aromatic compounds]. PubMed. [Link]
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Xiong, J., et al. A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants. ACS Publications. [Link]
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Introduction: A Multifaceted Building Block in Modern Synthesis
An In-Depth Technical Guide to the Reactivity Profile of 4-Bromo-2-fluorobenzyl chloride
This compound is a halogenated aromatic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. Its utility stems from a strategically functionalized structure: a reactive benzylic chloride for nucleophilic attack, a versatile aryl bromide handle for cross-coupling reactions, and the modulating electronic effects of a fluorine atom. This combination allows for orthogonal synthetic strategies, making it an invaluable intermediate for constructing complex molecular architectures.
The incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] Similarly, the benzylic moiety is a common scaffold in biologically active compounds.[2] this compound serves as a direct precursor for introducing the fluorobenzyl group, while the bromine atom provides a site for subsequent, predictable diversification.[1][3] This guide offers an in-depth exploration of its reactivity, providing both mechanistic understanding and practical, field-tested protocols for its application.
| Property | Value |
| Molecular Formula | C₇H₅BrClF |
| Molecular Weight | 223.47 g/mol [4] |
| Appearance | Liquid[4] |
| CAS Number | 105942-09-4 |
| Synonyms | 4-bromo-1-(chloromethyl)-2-fluorobenzene[4] |
Chapter 1: Synthesis of the Core Reagent
The most common laboratory and industrial synthesis of this compound begins with the corresponding toluene derivative, 4-bromo-2-fluorotoluene. The transformation relies on a free-radical halogenation reaction that selectively targets the benzylic position, which is activated for radical formation due to resonance stabilization with the aromatic ring.
The Wohl-Ziegler reaction, which uses N-halosuccinimide and a radical initiator, is a classic method for this type of transformation.[5] While N-bromosuccinimide (NBS) is used for bromination, N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) can be employed for chlorination.
Experimental Protocol: Free-Radical Chlorination of 4-Bromo-2-fluorotoluene
Objective: To synthesize this compound from 4-bromo-2-fluorotoluene.
Materials:
-
4-Bromo-2-fluorotoluene
-
N-chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-fluorotoluene (1.0 eq) in anhydrous CCl₄.
-
Reagent Addition: Add N-chlorosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.
-
Initiation & Reflux: Heat the mixture to reflux (approx. 77°C for CCl₄) using a heating mantle. The reaction can also be initiated by irradiating the flask with a UV lamp.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of CCl₄.
-
Quenching: Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine to remove any acidic impurities.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Chapter 2: The Duality of Reactivity: A Tale of Two Halides
The synthetic power of this compound lies in the differential reactivity of its two carbon-halogen bonds. The benzylic C-Cl bond is highly susceptible to nucleophilic substitution, while the aromatic C-Br bond is primed for organometallic transformations. This orthogonality is the cornerstone of its utility.
Reactions at the Benzylic Carbon: Nucleophilic Substitution
Benzylic halides are exceptionally reactive towards nucleophilic substitution via both Sₙ1 and Sₙ2 pathways.[6] The Sₙ1 mechanism is facilitated by the formation of a resonance-stabilized benzylic carbocation, while the Sₙ2 transition state is stabilized by the overlap of p-orbitals with the aromatic π-system.[7][8] The choice of solvent and nucleophile strength dictates the dominant pathway. Strong nucleophiles in polar aprotic solvents favor the Sₙ2 mechanism.[9]
The electronic character of the ring substituents subtly influences this reactivity. The ortho-fluorine atom exerts a powerful electron-withdrawing inductive effect (-I), which can slightly destabilize a carbocation intermediate, thereby making an Sₙ2 pathway more favorable compared to non-fluorinated analogues.
Experimental Protocol: Sₙ2 Cyanation
Objective: To synthesize 4-Bromo-2-fluorobenzyl cyanide via Sₙ2 reaction.
Materials:
-
This compound
-
Sodium Cyanide (NaCN)
-
Dimethylformamide (DMF) or Acetone
-
Diethyl ether
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Nucleophile Addition: Add sodium cyanide (1.2 eq) to the solution in portions. Caution: NaCN is highly toxic.
-
Reaction: Stir the mixture at room temperature. The reaction is typically exothermic. Maintain the temperature below 50°C with a water bath if necessary.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (usually 1-3 hours).
-
Workup: Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extraction: Extract the aqueous layer twice with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentration: Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography or distillation.
Reactions at the Aromatic Ring: Palladium-Catalyzed Cross-Coupling
The C(sp²)-Br bond is significantly less reactive to classical nucleophilic substitution but is an ideal handle for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of C-C bonds, which is fundamental to building molecular complexity.
Suzuki-Miyaura Coupling: This powerful reaction couples the aryl bromide with an organoboron species (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[10][11][12] It is renowned for its high functional group tolerance and generally mild reaction conditions.[13]
Heck-Mizoroki Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, again using a palladium catalyst and a base.[14][15] This reaction is a cornerstone for vinylation of aryl halides.[16][17]
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To couple this compound with phenylboronic acid.
Materials:
-
This compound (protected as an ether, e.g., MOM ether, if necessary)
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium Carbonate (Na₂CO₃)
-
Toluene and Water (or Dioxane/Water)
-
Ethyl Acetate
Procedure:
-
Protecting Group: The benzylic chloride is highly reactive and may not be compatible with the basic conditions of the Suzuki coupling. It is often necessary to first convert it to a more stable group (e.g., an alcohol, then a MOM or TBS ether) before performing the coupling. For this protocol, we assume the chloride has been converted to a stable analogue.
-
Reaction Setup: To a flask, add the protected 4-bromo-2-fluorobenzyl derivative (1.0 eq), phenylboronic acid (1.5 eq), and Na₂CO₃ (2.0 eq).
-
Degassing: Add a 4:1 mixture of Toluene:Water. Bubble argon or nitrogen through the mixture for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.05 eq) under an inert atmosphere.
-
Reaction: Heat the mixture to 90-100°C and stir vigorously overnight.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer over MgSO₄, concentrate, and purify the residue by silica gel chromatography to obtain the biphenyl product. The protecting group can then be removed to regenerate the benzylic functionality (e.g., benzylic alcohol).
Formation of Grignard Reagents
The aryl bromide can react with magnesium metal to form a Grignard reagent, a potent carbon nucleophile.[18][19][20] However, this is challenging with this compound due to the presence of the reactive benzylic chloride. The newly formed Grignard reagent could react with the starting material's C-Cl bond. This reaction requires carefully controlled conditions, such as inverse addition or the use of highly activated magnesium (Rieke magnesium) at low temperatures, to minimize side reactions.[19][21]
Experimental Protocol: Grignard Reagent Formation (Cautionary)
Objective: To form the Grignard reagent from the C-Br bond.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (a single crystal for activation)
-
An electrophile for trapping (e.g., benzaldehyde)
Procedure:
-
Glassware: Ensure all glassware is flame-dried under vacuum and maintained under an inert atmosphere (Nitrogen or Argon).
-
Magnesium Activation: Place magnesium turnings (1.5 eq) and a crystal of iodine in the reaction flask. Gently heat with a heat gun until the iodine sublimes, producing a purple vapor. This etches the passivating oxide layer on the magnesium.[21]
-
Initiation: Add a small amount of a solution of this compound (1.0 eq) in anhydrous THF to the activated magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed.
-
Addition: Add the remaining solution dropwise via an addition funnel at a rate that maintains a gentle reflux. This is the critical step where side reactions are likely.
-
Reaction: After the addition is complete, stir the mixture for 1-2 hours.
-
Trapping: Cool the newly formed Grignard reagent in an ice bath and slowly add a solution of the electrophile (e.g., benzaldehyde, 1.0 eq) in THF.
-
Quenching & Workup: After the reaction is complete, quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract with ether, wash with brine, dry, and purify.
Chapter 3: Summary of Reactivity & Applications
This compound is a paradigm of a modern synthetic building block, offering chemists multiple, orthogonally reactive sites within a single molecule. Its strategic value is summarized below:
| Reaction Type | Reactive Site | Key Reagents | Product Type |
| Nucleophilic Substitution | Benzylic C-Cl | NaCN, R-OH, R-NH₂ | Benzyl cyanides, ethers, amines |
| Suzuki-Miyaura Coupling | Aromatic C-Br | R-B(OH)₂, Pd catalyst, Base | Biaryl compounds |
| Heck Reaction | Aromatic C-Br | Alkene, Pd catalyst, Base | Substituted alkenes |
| Grignard Formation | Aromatic C-Br | Mg, anhydrous ether | Arylmagnesium halide |
| Oxidation | Benzylic C-H | KMnO₄, CrO₃ | Benzoic acid, Benzaldehyde |
| Reduction | Benzylic C-Cl | LiAlH₄, NaBH₄ | 4-Bromo-2-fluorotoluene |
This versatile reactivity profile makes this compound a sought-after intermediate in the synthesis of numerous commercial products, from active pharmaceutical ingredients (APIs) where the fluorobenzyl motif is crucial for biological activity, to advanced materials and agrochemicals.[22]
References
- 4-Bromo-2-fluorobenzoyl Chloride: A Key Building Block for Chemical Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 4-Bromo-2-fluorobenzyl bromide synthesis. (n.d.). ChemicalBook.
- Heck reaction. (n.d.). In Wikipedia.
- What are the applications and hazards of 4-Fluorobenzyl bromide?. (n.d.). Guidechem.
- Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry.
- GRIGNARD REAGENT | REACTIONS | PREPAR
- This compound. (n.d.). CymitQuimica.
- Grignard reagents. (n.d.). Chemguide.
- Grignard reagent. (n.d.). In Wikipedia.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Fluorobenzyl Chloride Series. (n.d.). Sparrow Chemical.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube.
- The reaction of 4 bromobenzyl chloride with NaCN in class 11 chemistry CBSE. (n.d.). Vedantu.
- Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide. (n.d.).
- 4-Bromo-2-fluorobenzoyl chloride. (n.d.). PubChem.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Reactivity Showdown: 4-Chlorobenzyl Chloride vs. 4-Bromobenzyl Bromide in Nucleophilic Substitution. (n.d.). Benchchem.
- Grignard Reagent Synthesis Reaction Mechanism. (2015, November 11). Organic Chemistry - YouTube.
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (n.d.). MDPI.
- An In-depth Technical Guide on the Reactivity of 4-Fluorobenzyl Bromide in Sₙ2 Reactions. (n.d.). Benchchem.
- Nucleophilic Substitution Reaction Overview. (2021, December 15). Chemistry LibreTexts.
- The Versatility of 4-Fluorobenzyl Chloride in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Heck Reaction. (2023, June 30). Chemistry LibreTexts.
- Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluorobor
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Extra Topics on Nucleophilic Substitution Reactions. (n.d.). Organic Chemistry I.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. (2024, March 22). ChemOrgChem - YouTube.
- Nucleophilic Substitution. (n.d.). Arts, Science, and Commerce College, Kolhar.
- How to Prepare 4-Fluorobenzyl Chloride?. (n.d.). Guidechem.
- 4-Fluorobenzyl chloride. (n.d.). PubChem.
- 4-Bromo-2-fluorobenzyl bromide 98%. (n.d.). Sigma-Aldrich.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central.
- Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry.
- 4-Bromo-2-fluorobenzoyl chloride, 98%. (n.d.). Thermo Scientific Chemicals.
- 4-Fluorobenzyl bromide. (n.d.). PubChem.
- 4-Bromo-2-fluorobenzoyl chloride, 99%. (n.d.). Thermo Scientific Chemicals.
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- 22. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide to the Spectroscopic Characterization of 4-Bromo-2-fluorobenzyl chloride
Preamble: Navigating Data Scarcity in Chemical Research
This guide, therefore, adopts the practical role of a senior scientist: to proceed with a robust, theory-grounded prediction and interpretation of the expected spectroscopic data. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and by drawing parallels with structurally similar molecules, we can construct a reliable analytical framework. This document serves not only as a data sheet for 4-Bromo-2-fluorobenzyl chloride but also as a case study in predictive spectroscopic analysis for professionals in the field.
Molecular Structure and Spectroscopic Overview
Structure:
Figure 1: Structure of this compound.
This compound is a trifunctionalized benzene derivative. Its reactivity is primarily dictated by the benzylic chloride, a versatile functional group for nucleophilic substitution.[1][2] The bromine and fluorine substituents serve to modulate the electronic properties and steric environment of the aromatic ring, influencing both its reactivity and its spectroscopic signature. A comprehensive analysis requires ¹H NMR, ¹³C NMR, IR, and MS to confirm the identity and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, we anticipate a distinct set of signals in both the ¹H and ¹³C spectra, heavily influenced by the electronegative halogen substituents and spin-active nuclei (¹H, ¹³C, ¹⁹F).
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals in two main regions: the aromatic region (7.0-8.0 ppm) and the aliphatic region corresponding to the benzylic protons (4.5-5.0 ppm). The key to interpretation lies in understanding the spin-spin coupling between protons (H-H coupling) and between protons and the fluorine atom (H-F coupling).
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
|---|---|---|---|
| ~4.75 | Doublet (d) | ⁴JH-F ≈ 2.0 Hz | -CH₂Cl |
| ~7.35 | Triplet (t) or dd | ³JH-H ≈ 8.5 Hz, ⁴JH-F ≈ 8.5 Hz | H-5 |
| ~7.45 | Doublet of Doublets (dd) | ³JH-H ≈ 8.5 Hz, ⁴JH-H ≈ 2.0 Hz | H-6 |
| ~7.55 | Doublet of Doublets (dd) | ³JH-F ≈ 5.0 Hz, ⁴JH-H ≈ 2.0 Hz | H-3 |
Expert Interpretation of ¹H NMR
-
Causality of Chemical Shifts:
-
-CH₂Cl Protons (~4.75 ppm): The benzylic protons are deshielded by the adjacent aromatic ring and the electronegative chlorine atom, shifting them significantly downfield compared to a simple alkyl halide. Data for 4-fluorobenzyl chloride shows this signal at ~4.53 ppm; the additional deshielding from the ortho-fluorine and para-bromine would logically shift this further downfield.[3]
-
Aromatic Protons (7.35-7.55 ppm): The aromatic protons are in the typical region for substituted benzenes. The precise shifts are governed by the combined electron-withdrawing effects of the halogens and the chloromethyl group.
-
-
Analysis of Coupling Patterns: The true diagnostic power comes from the splitting patterns, which reveal the spatial relationships between nuclei.
Figure 2: Key ¹H-¹H and ¹H-¹⁹F coupling interactions.
-
H-3 (~7.55 ppm): This proton is ortho to the fluorine (strong ³JH-F coupling, ~5.0 Hz) and meta to H-5 (weaker ⁴JH-H coupling, ~2.0 Hz), resulting in a doublet of doublets.
-
H-5 (~7.35 ppm): This proton is ortho to H-6 (strong ³JH-H coupling, ~8.5 Hz) and meta to the fluorine (⁴JH-F coupling, which can be significant, ~8.5 Hz). The similar magnitude of these two couplings may cause the signal to appear as a triplet.
-
H-6 (~7.45 ppm): This proton is ortho to H-5 (strong ³JH-H coupling, ~8.5 Hz) and meta to H-3 (weaker ⁴JH-H coupling, ~2.0 Hz), giving a clear doublet of doublets.
-
-CH₂Cl (~4.75 ppm): These protons experience a weak four-bond coupling to the ortho fluorine atom (⁴JH-F), splitting the singlet into a narrow doublet.
-
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will be characterized by six aromatic signals and one aliphatic signal. The most prominent feature will be the large coupling constants between carbon and fluorine atoms (C-F coupling).
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~43.0 | Doublet (d) | ³JC-F ≈ 5 Hz | -CH₂Cl |
| ~118.0 | Doublet (d) | ²JC-F ≈ 22 Hz | C-3 |
| ~122.0 | Doublet (d) | ⁴JC-F ≈ 4 Hz | C-5 |
| ~123.0 | Singlet (s) | - | C-4 |
| ~132.5 | Singlet (s) | - | C-6 |
| ~136.0 | Doublet (d) | ²JC-F ≈ 8 Hz | C-1 |
| ~160.0 | Doublet (d) | ¹JC-F ≈ 250 Hz | C-2 |
Expert Interpretation of ¹³C NMR
-
C-F Coupling as a Diagnostic Tool: The magnitude of the C-F coupling constant is directly related to the number of bonds separating the carbon and fluorine atoms.
-
C-2 (~160.0 ppm): The carbon directly bonded to fluorine (C-2) will exhibit a very large one-bond coupling constant (¹JC-F) of approximately 250 Hz, splitting the signal into a doublet. This is an unambiguous confirmation of the C-F bond.
-
C-1 and C-3 (~136.0 and ~118.0 ppm): These carbons, being two bonds away (ortho), will show smaller two-bond couplings (²JC-F) of around 20-25 Hz.
-
-CH₂Cl and C-5 (~43.0 and ~122.0 ppm): Carbons three and four bonds away will show progressively smaller couplings (³JC-F and ⁴JC-F).
-
-
Substituent Effects: The C-Br bond will shift the C-4 signal to ~123.0 ppm, while the C-F bond will cause a dramatic downfield shift for C-2 to ~160.0 ppm due to fluorine's high electronegativity. The benzylic carbon (-CH₂Cl) is expected around 43 ppm, consistent with similar benzyl chlorides.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type |
|---|---|---|
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| 2980-2900 | Medium-Weak | Aliphatic C-H Stretch (-CH₂) |
| 1600, 1570, 1475 | Strong-Medium | Aromatic C=C Ring Stretch |
| ~1250 | Strong | Aryl C-F Stretch |
| 1250-1150 | Medium | -CH₂-Cl Wag |
| ~830 | Strong | C-H Out-of-plane bend (1,2,4-trisubstituted) |
| 850-550 | Medium-Strong | Aryl C-Cl Stretch |
| 690-515 | Medium-Strong | Aryl C-Br Stretch |
Expert Interpretation of IR Spectrum
The IR spectrum provides a rapid confirmation of the key architectural features of the molecule.
-
Aromatic Core: The presence of the benzene ring is confirmed by the C-H stretches above 3000 cm⁻¹ and the characteristic C=C skeletal vibrations between 1475-1600 cm⁻¹. The strong band around 830 cm⁻¹ is highly diagnostic for the 1,2,4-trisubstitution pattern of the ring.
-
Functional Groups: The most crucial region is the fingerprint region (<1300 cm⁻¹).
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive structural proof.
Table 4: Predicted Key Mass Spectrometry Peaks
| m/z | Predicted Relative Abundance (%) | Ion Identity |
|---|---|---|
| 222/224/226 | Low | [M]⁺ (Molecular Ion) |
| 187/189 | High | [M-Cl]⁺ |
| 108 | Medium | [C₇H₅F]⁺ |
| 75 | Low | [C₆H₃]⁺ |
Expert Interpretation of Mass Spectrum
-
Isotopic Pattern of the Molecular Ion: The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion peak.
-
Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.
-
Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.
-
The combination of one bromine and one chlorine atom will produce a complex molecular ion cluster at m/z 222 (¹²C₇¹H₅⁷⁹Br¹⁹F³⁵Cl), 224, and 226 with a characteristic intensity ratio. This pattern is an unambiguous indicator of the elemental composition.
-
-
Fragmentation Pathway: Benzylic halides are known for their characteristic fragmentation. The C-Cl bond is the weakest link and will readily cleave upon ionization.
Figure 3: Predicted primary fragmentation pathway.
-
Base Peak [M-Cl]⁺ (m/z 187/189): The loss of a chlorine radical (•Cl) from the molecular ion results in the formation of a highly stable 4-bromo-2-fluorobenzyl cation. Due to resonance stabilization from the benzene ring, this fragment is expected to be the base peak (the most abundant ion). It will still exhibit the characteristic 1:1 isotopic signature of bromine at m/z 187 and 189.
-
Further Fragmentation: This primary fragment may then lose a bromine radical (•Br) to yield an ion at m/z 108.
-
Experimental Protocols
The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed.
Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~10-20 mg of this compound into an NMR tube.
-
Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Homogenization: Cap the tube and invert several times to ensure the sample is fully dissolved and the solution is homogeneous.
-
Instrument Setup: Insert the sample into a 500 MHz (or higher) NMR spectrometer.
-
Tuning and Shimming: Tune the probe for ¹H, ¹³C, and ¹⁹F frequencies. Perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H Spectrum Acquisition: Acquire a standard one-dimensional ¹H spectrum with a 90° pulse, a relaxation delay of 2-5 seconds, and 16-32 scans.
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). A longer acquisition time with more scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ residual peak to 77.16 ppm.
Protocol: FT-IR Spectroscopy
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean by wiping with isopropanol and allowing it to dry.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a single drop of the liquid this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the spectrum, typically co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after analysis.
Protocol: Mass Spectrometry (EI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like methanol or dichloromethane.
-
Instrument Setup: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system. The GC will separate the sample from any impurities before it enters the mass spectrometer.
-
GC Method:
-
Injector: 250 °C, Split mode (e.g., 50:1).
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Set to scan a mass range of m/z 40-400.
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Extract and analyze the mass spectrum for that peak, paying close attention to the molecular ion and key fragment ions.
Conclusion
While direct experimental spectra for this compound are not cataloged in major public databases, a comprehensive and reliable spectroscopic profile can be predicted based on fundamental principles and data from analogous structures. The combination of ¹H NMR (with H-F coupling analysis), ¹³C NMR (highlighting the large ¹JC-F coupling), IR spectroscopy (identifying key functional group vibrations), and mass spectrometry (confirming molecular weight and elemental composition via isotopic patterns) provides a self-validating system for the unambiguous identification and characterization of this important chemical intermediate. The protocols and interpretations provided herein offer a robust framework for researchers working with this and other novel halogenated aromatic compounds.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Bromo-2-fluorobenzoyl Chloride: A Key Building Block for Chemical Innovation.
- Thermo Fisher Scientific (n.d.). This compound, 98%.
-
PubChem (n.d.). 4-Bromo-2-fluorobenzoyl chloride. Retrieved from [Link]
- He, W., Zhang, R., & Cai, M. (2016).
-
University of Colorado Boulder (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]
-
Chemistry LibreTexts (2019). Substitution of benzylic and allylic halides. Retrieved from [Link]
- Douglas, A. et al. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters.
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A Comprehensive Technical Guide to 4-Bromo-2-fluorobenzyl Chloride for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. 4-Bromo-2-fluorobenzyl chloride (CAS No: 85510-82-3), a halogenated aromatic compound, has emerged as a critical intermediate, particularly in the synthesis of targeted cancer therapies. This guide provides an in-depth analysis of its commercial availability, quality benchmarks, synthesis, safe handling, and applications, tailored for researchers, medicinal chemists, and professionals in drug development.
Commercial Landscape: Sourcing and Supplier Overview
This compound is readily available from a range of commercial suppliers, including large chemical distributors and specialized manufacturing firms. Researchers have access to various grades of the material, typically distinguished by purity levels.
Key Commercial Suppliers:
-
Major Distributors: Fisher Scientific (distributing for TCI America and Thermo Scientific Chemicals)[1][2], Sigma-Aldrich (now part of Merck), and VWR are primary sources for research quantities. These suppliers offer the convenience of a broad portfolio and established distribution networks.
-
Specialized Manufacturers and Suppliers: Companies such as Amerigo Scientific[3], CymitQuimica[4], and Lab Pro Inc.[5] often provide competitive pricing and bulk quantity options. For large-scale manufacturing, direct engagement with manufacturers in China and India, such as NINGBO INNO PHARMCHEM CO., LTD.[6] and TCI Chemicals (India) Pvt. Ltd., can be advantageous.
Typical Commercial Grades and Purity:
The most commonly available grades of this compound feature a purity of ≥97% or ≥98%, as determined by Gas Chromatography (GC).[1][2][4][5] For applications in early-stage drug discovery and process development, these grades are generally suitable. However, for late-stage clinical and commercial manufacturing, sourcing material with a purity of ≥99% and a well-defined impurity profile is crucial.
Quality Control and Specification Analysis
Ensuring the quality and consistency of this compound is a critical step in any research or manufacturing process. A thorough review of the supplier's Certificate of Analysis (CoA) is essential. While a specific CoA for this compound was not available in the search results, a representative CoA would typically include the following parameters:
| Parameter | Typical Specification | Analytical Method |
| Appearance | Colorless to pale yellow liquid | Visual |
| Purity | ≥98.0% | Gas Chromatography (GC) |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, IR |
| Water Content | ≤0.1% | Karl Fischer Titration |
| Residual Solvents | Varies by synthesis route | GC-HS |
It is imperative for researchers to request a lot-specific CoA prior to purchase to assess the material's suitability for their intended application.
Synthesis and Potential Impurities
Understanding the synthesis of this compound is key to anticipating potential impurities that could impact downstream reactions. The most probable synthetic route is the free-radical chlorination of 4-bromo-2-fluorotoluene. A similar synthesis for the analogous bromide involves the use of N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).[7]
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Potential Impurities:
-
Unreacted Starting Material: Residual 4-bromo-2-fluorotoluene.
-
Over-chlorinated Byproducts: 4-bromo-2-fluoro-alpha,alpha-dichlorotoluene.
-
Positional Isomers: Isomeric monochlorinated products, though less likely due to the directing effects of the substituents.
-
Residual Solvents and Reagents: Traces of the solvent and radical initiator.
The presence of these impurities can affect reaction yields, catalyst performance, and the purity of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods for their detection and control are essential.
Applications in Drug Discovery and Development
This compound is a valuable building block in medicinal chemistry due to the unique reactivity of the benzylic chloride and the influence of the fluorine and bromine substituents on the molecule's electronic properties and potential for further functionalization.
Key Application: Synthesis of PARP Inhibitors
A significant application of this compound is in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[8][9][10] One prominent example is its use in the synthesis of Rucaparib , an FDA-approved treatment for ovarian and prostate cancers.[8][9]
PARP inhibitors function by exploiting a concept known as "synthetic lethality." In cancer cells with mutations in DNA repair genes like BRCA1 and BRCA2, the inhibition of PARP, another key DNA repair enzyme, leads to an accumulation of DNA damage and ultimately cell death.[10][11]
Role in Rucaparib Synthesis (Illustrative Pathway):
Caption: Illustrative role of this compound in Rucaparib synthesis.
In the synthesis of Rucaparib, this compound serves as an electrophile in an N-alkylation reaction with an appropriate indole-based nucleophile. The bromine atom on the benzyl ring can then be utilized in subsequent cross-coupling reactions to construct the final complex structure of the drug.
Safety, Handling, and Storage
This compound is a hazardous chemical and requires strict adherence to safety protocols.
Hazard Profile:
-
Corrosive: Causes severe skin burns and eye damage.
-
Lachrymator: Vapors are irritating to the eyes and mucous membranes.
-
Toxic: Harmful if swallowed or inhaled.
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.
-
Avoid breathing vapors.
-
Ensure an eyewash station and safety shower are readily accessible.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, bases, and moisture.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with a critical role in modern drug discovery, particularly in the development of targeted cancer therapies like PARP inhibitors. A thorough understanding of its commercial sources, quality attributes, synthesis, and safe handling is essential for its effective and safe utilization in research and development. As the demand for complex, highly functionalized APIs continues to grow, the importance of such key intermediates will undoubtedly increase.
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4-Bromo-2-fluorobenzoyl Chloride: A Key Building Block for Chemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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This compound. Amerigo Scientific. Available from: [Link]
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What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?. Autech. Available from: [Link]
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Rucaparib. PubChem. National Center for Biotechnology Information. Available from: [Link]
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Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development. American Chemical Society. Available from: [Link]
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Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. European Journal of Nuclear Medicine and Molecular Imaging. Springer. Available from: [Link]
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Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. ResearchGate. Available from: [Link]
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Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. ResearchGate. Available from: [Link]
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Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. MDPI. Available from: [Link]
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Inhibitors of PARP: Number crunching and structure gazing. Journal of Biological Chemistry. Elsevier. Available from: [Link]
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Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Future Medicinal Chemistry. Future Science. Available from: [Link]
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electrophilic and nucleophilic sites of 4-Bromo-2-fluorobenzyl chloride
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Bromo-2-fluorobenzyl chloride
For Researchers, Scientists, and Drug Development Professionals
This compound is a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from a unique combination of reactive sites, the understanding of which is paramount for predictable and efficient synthesis. This guide provides a comprehensive analysis of the electrophilic and nucleophilic centers within this compound, grounded in the principles of physical organic chemistry. We will explore the electronic effects of the halogen substituents, delineate the primary modes of reactivity, and provide practical, field-proven protocols for its application.
Molecular Structure and Electronic Landscape
The reactivity of this compound is dictated by the interplay of its constituent parts: the benzylic chloride moiety and the di-substituted aromatic ring.
| Property | Value |
| IUPAC Name | 1-(bromomethyl)-4-bromo-2-fluorobenzene |
| CAS Number | 85510-82-3[3] |
| Molecular Formula | C7H5BrClF |
| Molecular Weight | 255.47 g/mol |
| Appearance | Typically a solid |
The key to understanding this molecule's reactivity lies in the electronic effects of the fluorine and bromine substituents on the benzene ring and, consequently, on the benzylic carbon.
Inductive and Resonance Effects
-
Fluorine (at C2): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). It also has a moderate electron-donating resonance effect (+R) due to its lone pairs. For halogens, the inductive effect generally outweighs the resonance effect.
-
Bromine (at C4): Bromine also exhibits a -I effect and a +R effect. Its inductive effect is weaker than fluorine's, and its resonance effect is also weaker due to less effective orbital overlap with the carbon p-orbitals of the benzene ring.
-
Chlorine (on the methyl group): The chlorine atom is a good leaving group, and its electronegativity makes the benzylic carbon electron-deficient.
These combined electronic effects create distinct regions of high and low electron density within the molecule, defining its electrophilic and nucleophilic character.
The Primary Electrophilic Site: The Benzylic Carbon
The most significant electrophilic center in this compound is the benzylic carbon (the carbon of the CH2Cl group). This high electrophilicity is the result of two main factors:
-
The Inductive Effect of Chlorine: The highly electronegative chlorine atom polarizes the C-Cl bond, drawing electron density away from the benzylic carbon and imparting a significant partial positive charge (δ+) on it.
-
A Good Leaving Group: The chloride ion (Cl-) is a stable species and therefore an excellent leaving group, facilitating nucleophilic attack at the benzylic carbon.
This makes the benzylic carbon highly susceptible to attack by a wide range of nucleophiles.
Mechanism of Nucleophilic Substitution
Reactions at the benzylic carbon primarily proceed via nucleophilic substitution, which can occur through two main pathways: SN1 and S_N2. The stability of the potential benzylic carbocation intermediate is a critical factor in determining the operative mechanism.[4]
-
SN1 Pathway: This is a stepwise mechanism involving the formation of a carbocation intermediate. Electron-donating groups on the benzene ring stabilize this carbocation, favoring the S_N1 pathway.
-
SN2 Pathway: This is a concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is favored when the carbocation is destabilized or when there is significant steric hindrance.
For this compound, the presence of two electron-withdrawing halogens (F and Br) on the ring destabilizes the benzylic carbocation.[4][5] This destabilization makes the formation of a discrete carbocation intermediate less favorable, suggesting that nucleophilic substitution reactions on this compound are more likely to proceed via an SN2 mechanism .
Caption: SN2 pathway for nucleophilic substitution on this compound.
Nucleophilic Sites of this compound
While the molecule's primary role in synthesis is that of an electrophile, it does possess potential nucleophilic centers. However, their reactivity is generally low.
The Aromatic Pi System
The π-electron cloud of the benzene ring is inherently nucleophilic and can react with strong electrophiles in electrophilic aromatic substitution (EAS) reactions. However, the presence of the deactivating bromo and fluoro substituents, along with the electron-withdrawing benzyl chloride group, significantly reduces the nucleophilicity of the ring. Therefore, EAS reactions with this compound would require harsh conditions and are not a common synthetic application.
Halogen Lone Pairs
The lone pairs of electrons on the fluorine, bromine, and chlorine atoms are also potential nucleophilic sites. However, the high electronegativity of these atoms means they hold their lone pairs tightly, making them very weak nucleophiles.[6] The chloride ion, once it has departed as a leaving group, can act as a moderate nucleophile.[6]
Caption: Summary of the reactive sites of this compound.
Experimental Protocol: A Representative SN2 Reaction
The following protocol details a typical nucleophilic substitution reaction using this compound with a generic nucleophile (Nu-H) in an SN2 fashion. This serves as a template that can be adapted for specific nucleophiles such as amines, thiols, or alkoxides.
Materials and Equipment
-
This compound
-
Nucleophile (e.g., a primary or secondary amine)
-
A non-protic, polar solvent (e.g., Acetonitrile or DMF)
-
A non-nucleophilic base (e.g., K2CO3 or DIPEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating is required)
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the nucleophile (1.0 eq.), the base (1.2 eq.), and the solvent.
-
Addition of Electrophile: Dissolve this compound (1.1 eq.) in a minimal amount of the reaction solvent. Add this solution dropwise to the stirring mixture of the nucleophile and base at room temperature. Causality Note: The slight excess of the benzyl chloride ensures complete consumption of the potentially more valuable nucleophile. Dropwise addition helps to control any potential exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours at room temperature, but gentle heating (40-60 °C) may be required for less reactive nucleophiles.
-
Workup:
-
Once the reaction is complete, filter off the base.
-
Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove any remaining inorganic salts and the solvent (if DMF was used).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.
Caption: General experimental workflow for SN2 reactions with this compound.
Conclusion
This compound is a versatile electrophilic building block. Its primary reactive site is the benzylic carbon, which readily undergoes SN2 reactions with a variety of nucleophiles. The electron-withdrawing nature of the fluoro and bromo substituents deactivates the aromatic ring towards electrophilic attack and disfavors the formation of a benzylic carbocation, thus promoting the SN2 pathway. A thorough understanding of these electronic effects is crucial for the strategic design of synthetic routes and the efficient construction of complex target molecules.
References
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- Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution.
- Richard, J. P., et al. (n.d.). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed Central.
- BenchChem. (2025). Stability Under Scrutiny: A Comparative Analysis of Substituted Benzyl Chlorides.
- FAQ. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?
- ACS Publications. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes | Organic Letters.
- Asian Journal of Chemistry. (n.d.). Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate.
- Quora. (2023). Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)?
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- KAIST. (2007). Substitution effect on electronic transition of bi-substituted benzyl-type radicals: Symmetric substitution.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-fluorobenzyl bromide 98%.
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potential applications of 4-Bromo-2-fluorobenzyl chloride in medicinal chemistry
An In-depth Technical Guide to the Applications of 4-Bromo-2-fluorobenzyl Chloride in Medicinal Chemistry
Abstract
In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to the successful synthesis of novel therapeutic agents. This compound (CAS No: 85510-82-3) has emerged as a highly valuable and versatile intermediate, offering a unique combination of reactivity and functionality.[1] This guide provides an in-depth analysis of its physicochemical properties, reactivity, and strategic applications in medicinal chemistry. We will explore the rationale behind its use, focusing on how the specific arrangement of its halogen substituents can profoundly influence the pharmacokinetic and pharmacodynamic profiles of target molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful reagent in their synthetic endeavors.
Core Physicochemical Properties and Structural Features
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application in synthesis. This compound is a substituted toluene derivative whose utility is defined by the interplay of its three key structural components: the reactive benzyl chloride group, the ortho-fluorine atom, and the para-bromine atom.
| Property | Value | Reference(s) |
| CAS Number | 85510-82-3 | [1] |
| Molecular Formula | C₇H₅BrClF | [1][2] |
| Molecular Weight | 223.47 g/mol | [1][2] |
| Appearance | Liquid | [2] |
| Purity | ≥98% | [1][3] |
| Synonyms | 4-bromo-1-(chloromethyl)-2-fluorobenzene | [2] |
The primary driver of its reactivity is the benzyl chloride moiety. Benzyl halides are excellent electrophiles in nucleophilic substitution reactions due to the ability of the benzene ring to stabilize the resulting carbocation intermediate in SN1 pathways or the transition state in SN2 pathways. The chloride ion is a competent leaving group, though for applications requiring enhanced reactivity, the analogous 4-Bromo-2-fluorobenzyl bromide (CAS No: 76283-09-5) may be employed, as bromide is a superior leaving group to chloride.[4][5][6]
Caption: Key structural features of this compound.
Strategic Importance in Medicinal Chemistry
The incorporation of the 4-bromo-2-fluorobenzyl moiety into a drug candidate is a deliberate design choice aimed at conferring specific, advantageous properties. The strategic value lies in the synergistic effects of the halogen substituents.
The Role of Fluorine: A "Design Tool"
The substitution of hydrogen with fluorine is a widely used strategy in medicinal chemistry.[7] The ortho-fluorine atom in this reagent offers several benefits:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom on the aromatic ring can block cytochrome P450-mediated oxidative metabolism at that position, thereby increasing the drug's half-life.[7]
-
Enhanced Binding Affinity: Fluorine is the most electronegative element and can participate in favorable electrostatic and dipole-dipole interactions with polar residues in a protein's active site.[7]
-
Conformational Control: The ortho-fluoro substituent can influence the preferred conformation of the benzyl group relative to the rest of the molecule, which can be critical for achieving the optimal geometry for receptor binding.
The Role of Bromine: A Point of Diversification
The para-bromine atom serves a dual purpose:
-
Modulation of Physicochemical Properties: Bromine is a lipophilic atom, and its inclusion can increase the overall lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes.[8]
-
Synthetic Handle: The bromine atom provides a reactive site for further synthetic elaboration, most commonly through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for late-stage diversification of a lead compound, enabling the rapid generation of analogues with modified properties.
Synthetic Utility and Core Reactions
This compound is primarily used as an alkylating agent to introduce the 4-bromo-2-fluorobenzyl group onto a nucleophilic core. This is a foundational reaction in the synthesis of a wide array of compound libraries.
Caption: General reactivity of this compound.
Potential Therapeutic Areas
While this specific building block may not be found in a currently marketed drug, the structural motifs it helps create are prevalent in compounds investigated for a range of therapeutic applications. The combination of a halogenated phenyl ring attached to a core scaffold is common in:
-
Oncology: As kinase inhibitors or receptor antagonists.
-
Infectious Diseases: As antibacterial or antifungal agents.[9]
-
Neuroscience: As ligands for GPCRs or ion channels. The 25-NB (NBOMe) series of potent serotonin receptor agonists, for example, are N-benzylphenethylamines, highlighting the role of substituted benzyl groups in neuropharmacology.[10]
-
Inflammation: As inhibitors of enzymes like cyclooxygenase (COX).[11]
Representative Experimental Protocol: N-Alkylation of a Heterocyclic Amine
This protocol details a robust, self-validating method for the synthesis of an N-(4-bromo-2-fluorobenzyl) substituted heterocycle, a common step in a drug discovery campaign.
Objective: To synthesize N-(4-bromo-2-fluorobenzyl)piperidine.
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Workflow Diagram:
Caption: Workflow for the N-alkylation of piperidine.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add anhydrous potassium carbonate (2.0 eq) and anhydrous acetonitrile. Add piperidine (1.2 eq) to the suspension and stir for 10 minutes at room temperature.
-
Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 60°C and maintain it at this temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete when the spot corresponding to this compound is no longer visible.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the filter cake with a small amount of ethyl acetate. Concentrate the combined filtrate under reduced pressure.
-
Extraction: Redissolve the resulting crude residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water (2x) and brine (1x).
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product. Purify the product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure N-(4-bromo-2-fluorobenzyl)piperidine.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Safety and Handling
This compound is a reactive alkylating agent and should be handled with appropriate care. It is classified as a skin and eye irritant.[12] The analogous compound, 4-Bromo-2-fluorobenzyl bromide, is toxic if swallowed and causes severe skin burns and eye damage.[5]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.[1]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound stands out as a strategic building block for medicinal chemists. Its well-defined reactivity, coupled with the beneficial properties imparted by its halogen substituents, makes it an invaluable tool for the synthesis of novel, biologically active compounds. The ortho-fluorine atom provides a means to enhance metabolic stability and binding interactions, while the para-bromine atom offers a versatile handle for late-stage functionalization and property modulation. By understanding and leveraging the unique characteristics of this reagent, researchers can accelerate the drug discovery process and more efficiently navigate the path toward new therapeutic entities.
References
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- 4-Bromo-2-fluorobenzyl Bromide: A Cornerstone in Pharmaceutical Synthesis. (n.d.). Autech Industry Co.,Limited.
- This compound. (n.d.). MySkinRecipes.
- 4-Bromo-2-fluorobenzyl bromide synthesis. (n.d.). ChemicalBook.
- 4-Bromo-2-fluorobenzoyl chloride. (n.d.). PubChem.
- This compound. (n.d.). CymitQuimica.
- 25-NB. (n.d.). Wikipedia.
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- 4-Bromo-2-fluorobenzyl bromide. (n.d.). PubChem.
- 4-Bromo-2-fluorobenzyl bromide 98%. (n.d.). Sigma-Aldrich.
- Chiral Alkyl Halides: Underexplored Motifs in Medicine. (2016). PubMed Central.
- An In-depth Technical Guide to 4-Fluorobenzyl Bromide: Properties, Synthesis, and Reactivity. (n.d.). Benchchem.
- Understanding the Properties of 4-Bromo-2-fluorobenzyl Bromide in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
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- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI.
- Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. (2024). PubMed Central.
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An In-depth Technical Guide to 4-Bromo-2-fluorobenzyl chloride: Synthesis, Properties, and Applications in Drug Discovery
Abstract
4-Bromo-2-fluorobenzyl chloride is a halogenated aromatic compound that has emerged as a valuable building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its trifunctional nature, featuring a reactive benzyl chloride moiety and a strategically substituted benzene ring with bromine and fluorine atoms, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties of this compound, plausible and established synthetic routes, and a detailed exploration of its applications as a key intermediate in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique chemical attributes of this compound.
Introduction: The Strategic Importance of Fluorinated Benzyl Halides
The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties. In drug design, fluorine substitution is a widely employed strategy to enhance metabolic stability, improve bioavailability, and modulate the binding affinity of a ligand to its target protein. Benzyl halides, in turn, are highly versatile electrophilic intermediates that readily participate in a variety of nucleophilic substitution and cross-coupling reactions.
This compound combines these advantageous features, presenting a synthetically attractive scaffold. The benzylic chloride provides a reactive handle for the introduction of diverse functionalities, while the fluorine and bromine substituents on the aromatic ring offer opportunities for further chemical modifications and influence the electronic properties of the molecule. This guide will delve into the specifics of this compound, from its fundamental properties to its practical applications in the synthesis of pharmaceutically relevant molecules.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory. The key data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 85510-82-3 | [1] |
| Molecular Formula | C₇H₅BrClF | [1] |
| Molecular Weight | 223.47 g/mol | [1] |
| Appearance | Liquid | [1] |
| Purity | ≥98% | [1] |
| Synonyms | 4-bromo-1-(chloromethyl)-2-fluorobenzene, 2-Fluoro-4-bromo-chloromethylbenzene | [1] |
Synthesis of this compound: A Methodological Overview
Route 1: Free-Radical Chlorination of 4-Bromo-2-fluorotoluene
This method is analogous to the well-established Wohl-Ziegler reaction for benzylic bromination and represents a direct approach to the target molecule.[2] The selectivity of free-radical halogenation is a key consideration; while bromination is highly selective for the benzylic position, chlorination can be less so.[3] However, for an activated benzylic position, this remains a primary synthetic strategy.
Experimental Protocol: Free-Radical Chlorination
-
Materials:
-
4-Bromo-2-fluorotoluene
-
N-Chlorosuccinimide (NCS)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Anhydrous solvent (e.g., carbon tetrachloride or benzene)
-
-
Procedure:
-
To a solution of 4-bromo-2-fluorotoluene in a suitable anhydrous solvent, add N-chlorosuccinimide and a catalytic amount of a radical initiator.
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with a dilute aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation.
-
Route 2: Chlorination of 4-Bromo-2-fluorobenzyl alcohol
The conversion of a benzyl alcohol to the corresponding benzyl chloride is a fundamental and reliable transformation in organic synthesis. This can be achieved using various chlorinating agents.
Experimental Protocol: Chlorination of Benzyl Alcohol
-
Materials:
-
4-Bromo-2-fluorobenzyl alcohol
-
Thionyl chloride (SOCl₂) or a similar chlorinating agent (e.g., oxalyl chloride, phosphorus pentachloride)
-
Anhydrous solvent (e.g., dichloromethane or diethyl ether)
-
A catalytic amount of dimethylformamide (DMF) if using oxalyl chloride.
-
-
Procedure:
-
Dissolve 4-bromo-2-fluorobenzyl alcohol in an anhydrous solvent and cool the solution in an ice bath.
-
Slowly add the chlorinating agent (e.g., thionyl chloride) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully quench the reaction by pouring it over crushed ice.
-
Separate the organic layer, and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification can be achieved through vacuum distillation or column chromatography.
-
Caption: Key nucleophilic substitution reactions.
Role in Drug Development
Halogenated benzyl halides are pivotal intermediates in the synthesis of active pharmaceutical ingredients (APIs). [4]The 4-bromo-2-fluorobenzyl group can be incorporated into a lead compound to explore structure-activity relationships (SAR). The bromine atom can serve as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecular scaffolds. The fluorine atom, as previously mentioned, can enhance the pharmacological profile of the final drug candidate. While specific commercial drugs directly synthesized from this compound are not prominently documented, its value lies in its role as a versatile building block in the discovery and optimization phases of drug development.
Conclusion
This compound is a synthetically valuable intermediate that combines the reactivity of a benzyl chloride with the unique electronic properties imparted by fluorine and bromine substitution. While its specific history of discovery remains elusive in the public domain, its synthesis is achievable through standard and reliable organic transformations. Its primary application lies in the field of medicinal chemistry, where it serves as a key building block for the synthesis of novel, and potentially more effective, therapeutic agents. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors.
References
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Wikipedia. (2023). Free-radical halogenation. Retrieved from [Link]
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Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved from [Link]
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An In-Depth Technical Guide to 4-Bromo-2-fluorobenzyl Chloride and Its Derivatives: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides an in-depth technical overview of 4-bromo-2-fluorobenzyl chloride and its key analogues, designed for researchers, medicinal chemists, and professionals in drug development. We will delve into the nuanced aspects of synthesis, explore the underlying reaction mechanisms that govern experimental choices, and illuminate the strategic application of this versatile chemical scaffold in the creation of complex, biologically active molecules.
Core Scaffold: Physicochemical Properties and Strategic Importance
The 4-bromo-2-fluorobenzyl moiety is a privileged scaffold in medicinal chemistry. The specific arrangement of the bromo and fluoro substituents on the phenyl ring, combined with the reactive benzylic chloride, provides a unique combination of physicochemical properties that are highly advantageous in drug design.
Table 1: Physicochemical Properties of this compound and Key Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |
| This compound | 85510-82-3[1] | C₇H₅BrClF | 223.47[1] | Liquid[1] | N/A |
| 4-Bromo-2-fluorobenzyl bromide | 76283-09-5[2][3] | C₇H₅Br₂F | 267.92[2] | Solid | 33-36[3] |
| 4-Bromo-2-fluorobenzoic acid | 1007-16-5 | C₇H₄BrFO₂ | 219.01 | Solid | 211[4] |
| 4-Bromo-2-fluorobenzoyl chloride | 151982-51-3[5] | C₇H₃BrClFO | 237.45 | Liquid or Fused Solid | 24-24.5[5] |
The strategic value of this scaffold lies in:
-
Modulation of Pharmacokinetics: The fluorine atom can enhance metabolic stability and membrane permeability, while the bromine atom can increase potency and influence binding interactions through halogen bonding.[6]
-
Synthetic Versatility: The benzyl chloride (or bromide) serves as a potent electrophile, readily undergoing nucleophilic substitution (SN2) reactions, making it an excellent building block for introducing the 4-bromo-2-fluorobenzyl group into a larger molecule.[7]
-
Precise Vectorial Orientation: The defined substitution pattern allows for precise, three-dimensional orientation of functional groups, which is critical for optimizing drug-target interactions.
Synthesis of this compound and Its Precursors
The synthesis of this compound and its key derivatives is a multi-step process that relies on well-established, robust chemical transformations. Understanding the causality behind the choice of reagents and conditions is paramount for successful and reproducible synthesis.
Synthesis of 4-Bromo-2-fluorotoluene: The Starting Material
A common starting point for this family of compounds is 4-bromo-2-fluorotoluene. While commercially available, its synthesis from p-toluidine provides a foundational understanding of aromatic transformations. The process involves a sequence of nitration, diazotization, and Sandmeyer-type reactions.
Benzylic Bromination to 4-Bromo-2-fluorobenzyl Bromide
The conversion of the methyl group of 4-bromo-2-fluorotoluene to a bromomethyl group is a critical step. This is typically achieved via a free-radical chain reaction, for which N-Bromosuccinimide (NBS) is the reagent of choice over elemental bromine.
Why NBS? The use of NBS is a classic example of strategic reagent selection. It provides a low, constant concentration of Br₂ throughout the reaction.[8] This is crucial because high concentrations of Br₂ would lead to competing electrophilic addition to the aromatic ring, a significant side reaction.[9]
Mechanism: The Wohl-Ziegler Reaction The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which homolytically cleaves to form radicals. These radicals then abstract a hydrogen atom from the benzylic position of the toluene derivative, which is the most energetically favorable position due to the resonance stabilization of the resulting benzyl radical. This benzyl radical then reacts with the low concentration of Br₂ to form the product and a bromine radical, which continues the chain reaction.[10][11]
Caption: Free-radical mechanism of benzylic bromination using NBS/AIBN.
Experimental Protocol: Synthesis of 4-Bromo-2-fluorobenzyl Bromide
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-2-fluorotoluene (1.0 eq), N-bromosuccinimide (NBS) (1.1 eq), and azobisisobutyronitrile (AIBN) (0.05 eq) in an anhydrous solvent such as carbon tetrachloride (CCl₄) or acetonitrile.
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) under an inert atmosphere (N₂ or Ar). Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure 4-bromo-2-fluorobenzyl bromide.
Synthesis of this compound
The conversion of the corresponding alcohol, 4-bromo-2-fluorobenzyl alcohol, to the chloride is a standard transformation. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.
Mechanism of Chlorination with SOCl₂ The alcohol's hydroxyl group attacks the electrophilic sulfur atom of SOCl₂, forming a chlorosulfite intermediate and releasing a chloride ion. In the absence of a base, this intermediate can collapse in an SNi (internal nucleophilic substitution) mechanism, leading to retention of stereochemistry. However, for a primary benzylic alcohol, an SN2-type attack by the released chloride ion on the chlorosulfite intermediate is more likely, resulting in inversion of configuration (though this is irrelevant for an achiral center). The reaction is driven to completion by the formation of gaseous byproducts, SO₂ and HCl.[12]
Caption: Synthetic pathway from benzyl alcohol to benzyl chloride.
Experimental Protocol: Synthesis of this compound
-
Setup: In a fume hood, add 4-bromo-2-fluorobenzyl alcohol (1.0 eq) to an oven-dried, three-neck flask equipped with a dropping funnel, reflux condenser, and a gas outlet connected to a trap (to neutralize HCl gas).
-
Reagent Addition: Cool the flask in an ice bath. Slowly add thionyl chloride (SOCl₂) (1.2-1.5 eq), either neat or dissolved in a dry, inert solvent like dichloromethane (DCM), via the dropping funnel.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding it to ice-cold water. Extract the product with DCM.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation.
Key Reactions and Derivative Synthesis
The utility of 4-bromo-2-fluorobenzyl halides lies in their reactivity as alkylating agents and their ability to participate in cross-coupling reactions.
Nucleophilic Substitution (SN2) Reactions
The primary mode of reactivity for this compound/bromide is the SN2 reaction. The benzylic carbon is highly susceptible to attack by a wide range of nucleophiles (amines, alcohols, thiols, carbanions), leading to the formation of diverse derivatives.
Caption: General SN2 reactivity of the 4-bromo-2-fluorobenzyl halide.
Case Study: Synthesis of Enzalutamide
A prominent example showcasing the application of this scaffold is in the synthesis of Enzalutamide, an androgen receptor inhibitor used to treat prostate cancer.[13] Several industrial syntheses of Enzalutamide rely on precursors derived from 4-bromo-2-fluorobenzoic acid.[14][15]
One common route involves the initial conversion of 4-bromo-2-fluorobenzoic acid to N-methyl-4-bromo-2-fluorobenzamide . This amide is a key intermediate.
Protocol: Synthesis of N-methyl-4-bromo-2-fluorobenzamide
-
Acyl Chloride Formation: Suspend 4-bromo-2-fluorobenzoic acid (1.0 eq) in a dry solvent like DCM. Add a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) at 0 °C.[5] Allow the reaction to warm to room temperature and stir for 2-3 hours. The solvent and excess reagent are removed in vacuo to yield the crude 4-bromo-2-fluorobenzoyl chloride.
-
Amidation: Dissolve the crude acyl chloride in a suitable solvent (e.g., methyl tert-butyl ether). Cool the solution to 10-15 °C and add an aqueous solution of methylamine (40%) dropwise, maintaining the pH around 8-9. Stir for 1 hour.
-
Isolation: The product, N-methyl-4-bromo-2-fluorobenzamide, typically precipitates and can be collected by filtration, washed with water, and dried.
The N-methyl-4-bromo-2-fluorobenzamide then undergoes a copper-catalyzed Ullmann coupling reaction with an appropriate amine, followed by cyclization and other transformations to yield Enzalutamide.[13][18]
Mechanism Insight: The Ullmann Reaction The Ullmann reaction is a copper-catalyzed cross-coupling of an aryl halide with a nucleophile (in this case, an amine). The mechanism is thought to involve the oxidative addition of the aryl bromide to a Cu(I) species, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[19][20][21] This powerful reaction is essential for constructing the core of the Enzalutamide molecule.
Structure-Activity Relationship (SAR) Insights
The strategic placement of the bromo and fluoro substituents is not arbitrary. SAR studies on related scaffolds consistently highlight the importance of halogenation in modulating biological activity.
-
Fluorine: The ortho-fluoro substituent can act as a hydrogen bond acceptor and can influence the conformation of the molecule (the "ortho-fluoro effect"), which can pre-organize the ligand for optimal binding to its target protein. It also often blocks metabolic oxidation at the adjacent position, improving the pharmacokinetic profile.[6]
-
Bromine: The para-bromo substituent is a key interaction point. It can form strong halogen bonds with electron-rich residues (like the backbone carbonyls of proteins), significantly increasing binding affinity. Its size and lipophilicity also contribute to occupying hydrophobic pockets in the target's active site.
For example, in the development of certain kinase inhibitors, the presence and position of fluoro and bromo groups on a benzyl moiety were found to be critical for inhibitory activity. Ortho-fluoro substitution often leads to more potent inhibition compared to meta or para substitution.
Conclusion and Future Outlook
This compound and its derivatives are more than just synthetic intermediates; they are enabling tools for the modern medicinal chemist. Their well-defined reactivity, coupled with the beneficial electronic and steric properties imparted by the halogen substituents, makes them a powerful scaffold for drug discovery. The successful development of drugs like Enzalutamide underscores the importance of this chemical entity. As our understanding of non-covalent interactions like halogen bonding deepens, the rational design of new drug candidates will continue to leverage the unique advantages offered by scaffolds such as this compound.
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Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved January 12, 2026, from [Link]
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BYJU'S. (n.d.). Ullmann Reaction. Retrieved January 12, 2026, from [Link]
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Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved January 12, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 12, 2026, from [Link]
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theoretical studies on 4-Bromo-2-fluorobenzyl chloride
Abstract
4-Bromo-2-fluorobenzyl chloride (CAS No: 85510-82-3) is a pivotal halogenated aromatic compound, serving as a highly versatile intermediate in the synthesis of complex organic molecules.[1][2] Its unique trifunctional structure—a reactive benzylic chloride, an electron-withdrawing fluorine atom, and a bromine atom amenable to further coupling reactions—makes it an invaluable building block in the fields of medicinal chemistry, agrochemicals, and materials science.[3][4] This guide provides a comprehensive theoretical framework for understanding the molecule's structural, electronic, and spectroscopic properties, underpinned by computational analysis. We will explore its reactivity, particularly in nucleophilic substitution reactions, and contextualize these theoretical insights with practical, field-proven experimental protocols and safety considerations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this compound.
Molecular Architecture and Physicochemical Properties
The reactivity and utility of this compound are direct consequences of its distinct molecular structure. The benzene ring is substituted at positions 1, 2, and 4 with a chloromethyl group, a fluorine atom, and a bromine atom, respectively. This specific arrangement dictates the molecule's electronic landscape and, consequently, its chemical behavior.
The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect, influencing the reactivity of both the aromatic ring and the benzylic chloride. The bromine atom at the para position further modifies the electronic properties and serves as a functional handle for cross-coupling reactions. The most reactive site, the benzylic chloride, is primed for nucleophilic substitution, making it an excellent electrophile for introducing the 4-bromo-2-fluorobenzyl moiety into target structures.[3][5]
Diagram 1: Molecular Structure of this compound
Caption: 2D representation of this compound.
Table 1: Core Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 85510-82-3 | [2][6] |
| Molecular Formula | C₇H₅BrClF | [1][2] |
| Molecular Weight | 223.47 g/mol | [1][2] |
| Appearance | Colorless to Yellow Liquid | [7] |
| Purity | Typically ≥98% | [7] |
| InChI Key | UDKQGFMDBMYVHI-UHFFFAOYSA-N | [1] |
Theoretical Framework: A Quantum Chemical Perspective
To fully grasp the reactivity and properties of this compound, we turn to quantum chemical calculations. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are indispensable for modeling molecular systems at the electronic level.[8][9][10] These computational approaches allow us to predict and rationalize the molecule's geometry, electronic structure, spectroscopic signatures, and reaction pathways with high accuracy.
Core Theoretical Applications:
-
Geometry Optimization: Theoretical calculations determine the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. This includes predicting bond lengths, bond angles, and dihedral angles. For this compound, a key parameter is the rotational barrier of the -CH₂Cl group relative to the aromatic ring.
-
Electronic Structure Analysis: These methods provide a detailed map of electron distribution. The calculated molecular electrostatic potential (MEP) can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering a powerful predictor of reactivity. The benzylic carbon of the chloromethyl group is expected to be highly electrophilic.
-
Spectroscopic Prediction: Quantum chemistry can simulate various types of spectra.[11] Calculated NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions can be compared with experimental data to confirm the structure and gain deeper insight into the molecule's electronic environment.
Spectroscopic Characterization: Bridging Theory and Experiment
Spectroscopy is the primary method for structure elucidation in organic chemistry.[11][12] Theoretical predictions serve as a powerful complement to experimental data, aiding in the assignment of complex spectra.
Table 2: Key Spectroscopic Features and Interpretations
| Spectroscopy | Technique | Predicted Features & Rationale | Experimental Correlation |
| NMR | ¹H NMR | Aromatic protons will appear as complex multiplets due to H-H and H-F coupling. The benzylic protons (-CH₂Cl) will appear as a singlet or a closely coupled doublet, shifted downfield due to the electronegative chlorine. | The chemical shifts and splitting patterns confirm the substitution pattern on the aromatic ring and the presence of the chloromethyl group.[13][14] |
| ¹³C NMR | Distinct signals for each of the seven carbon atoms. The carbon attached to fluorine will show a large C-F coupling constant. The benzylic carbon will be significantly deshielded. | Confirms the carbon skeleton and provides direct evidence of the C-F bond. | |
| Infrared (IR) | FT-IR | Characteristic C-H stretching for aromatic and aliphatic protons, C=C stretching for the aromatic ring, and strong absorptions corresponding to C-F, C-Cl, and C-Br stretching vibrations in the fingerprint region.[15] | The presence of these specific vibrational bands validates the functional groups within the molecule. |
| Mass Spec. | MS | The molecular ion peak (M+) will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio), providing a definitive signature for the molecule's elemental composition. | High-resolution mass spectrometry can confirm the exact molecular formula.[12] |
Chemical Reactivity and Synthetic Utility
The primary utility of this compound lies in its role as an electrophilic alkylating agent.[3] The chloromethyl group is an excellent leaving group, and the benzylic position is activated towards nucleophilic attack.
Nucleophilic Substitution Reactions:
This compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions). The reaction proceeds via a backside attack on the electrophilic benzylic carbon, displacing the chloride ion. The presence of electron-withdrawing fluorine and bromine atoms on the ring can subtly influence the reaction rate by modulating the electrophilicity of the benzylic carbon.
Diagram 2: General Nucleophilic Substitution Workflow
Caption: Generalized Sₙ2 reaction pathway.
Protocol: General Procedure for N-Alkylation
This protocol describes a typical nucleophilic substitution reaction using an amine as the nucleophile. It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and product identity confirmed by spectroscopic analysis.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine nucleophile (1.0 eq.) and a non-nucleophilic base (e.g., Diisopropylethylamine, 1.2 eq.) in a suitable anhydrous solvent (e.g., Acetonitrile or DMF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.05 eq.) in the same solvent dropwise over 15-20 minutes. The slight excess of the benzyl chloride ensures complete consumption of the potentially more valuable amine.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the disappearance of the starting amine by TLC.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Validation: Purify the crude product by column chromatography on silica gel. Validate the structure and purity of the final compound using NMR and Mass Spectrometry, comparing the data to theoretical predictions.
Safety, Handling, and Disposal
This compound is a corrosive and hazardous chemical that requires careful handling in a controlled laboratory environment.[6][16]
Key Safety Hazards:
-
Corrosive: Causes severe skin burns and serious eye damage.[6][16]
-
Lachrymator: The vapor is irritating to the eyes and can cause tearing.[6]
-
Toxicity: Harmful if swallowed or inhaled.[16]
Diagram 3: Safe Handling Workflow
Caption: Essential workflow for safe laboratory handling.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block whose utility is deeply rooted in its unique electronic and structural properties. Theoretical studies, grounded in quantum chemistry, provide an indispensable lens through which we can understand, predict, and ultimately harness its reactivity. By integrating computational insights with robust experimental protocols, researchers in drug discovery, agrochemistry, and materials science can effectively leverage this versatile compound to construct novel molecules with enhanced function and purpose. Adherence to strict safety protocols is paramount to ensuring its effective and responsible use in advancing scientific innovation.
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A Technical Guide to the Solubility of 4-Bromo-2-fluorobenzyl Chloride in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-2-fluorobenzyl chloride, a key reagent in pharmaceutical synthesis and materials science. In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on fundamental principles of solvent-solute interactions, including polarity and Hansen Solubility Parameters (HSP). Furthermore, it offers a detailed, field-proven experimental protocol for researchers to accurately and safely determine the solubility of this compound in a variety of organic solvents. This guide is intended for researchers, chemists, and drug development professionals who utilize this compound and require a thorough understanding of its behavior in solution.
Introduction: Understanding the Importance of Solubility
The solubility of a reagent is a critical parameter in chemical synthesis, influencing reaction kinetics, purification strategies, and product yield. For this compound, a halogenated aromatic compound, its solubility behavior dictates the choice of reaction media and the efficiency of downstream processing. An informed selection of solvents not only ensures a homogeneous reaction environment but also mitigates potential safety hazards associated with handling this corrosive and lachrymatory substance. This guide bridges the gap in available literature by providing both a theoretical foundation for predicting solubility and a practical methodology for its empirical determination.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrClF | [1] |
| Molecular Weight | 223.47 g/mol | [1] |
| Physical State | Liquid (at room temperature) | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
Safety Profile: this compound is classified as a corrosive material that can cause severe skin burns and eye damage.[2][3] It is also a lachrymator, meaning it can cause tearing.[3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.[2][3][4]
Theoretical Framework for Predicting Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] This adage suggests that substances with similar polarities are more likely to be soluble in one another.
Polarity Considerations
The molecular structure of this compound, with its aromatic ring, halogen substituents (bromine and fluorine), and a chloromethyl group, imparts a moderate to high degree of polarity. The electronegative halogen atoms and the chlorine on the benzylic carbon create significant bond dipoles. Therefore, it is anticipated to be more soluble in polar organic solvents than in nonpolar solvents.
A qualitative prediction of solubility based on solvent polarity is presented below:
| Solvent Class | Examples | Predicted Solubility of this compound | Rationale |
| Nonpolar | Hexane, Cyclohexane, Toluene | Low | Significant mismatch in polarity. Van der Waals forces are the primary mode of interaction, which are likely insufficient to overcome the cohesive forces of the polar solute. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | Good to High | These solvents possess significant dipole moments that can engage in dipole-dipole interactions with the polar C-Br, C-F, and C-Cl bonds of the solute. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Good | These solvents can act as hydrogen bond donors and acceptors. While this compound is not a strong hydrogen bond acceptor, the polar nature of these solvents will facilitate dissolution. |
Hansen Solubility Parameters (HSP)
For a more nuanced prediction, Hansen Solubility Parameters (HSP) offer a three-dimensional approach to characterizing solubility.[6] HSP decomposes the total Hildebrand solubility parameter into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Experimental Determination of Solubility
Given the absence of comprehensive published data, empirical determination is the most reliable method to quantify the solubility of this compound. The following protocol is a robust and self-validating method.
Materials and Equipment
-
This compound (as the solute)
-
A range of organic solvents (e.g., hexane, toluene, dichloromethane, acetone, ethyl acetate, methanol, ethanol)
-
Analytical balance (readable to 0.1 mg)
-
Glass vials with screw caps and PTFE-lined septa
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
Vortex mixer or magnetic stirrer
-
Thermostatically controlled shaker or water bath
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The excess is crucial to ensure that a saturated solution is achieved.
-
Accurately pipette a known volume (e.g., 2.00 mL) of the desired organic solvent into each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 12, 24, and 48 hours) to ensure the concentration has plateaued.
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker/water bath and allow them to stand undisturbed for at least one hour to let any undissolved solute settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, tared vial to remove any remaining microscopic particles.
-
Accurately weigh the filtered aliquot.
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.
-
Inject the filtered sample and the calibration standards into the HPLC system.
-
Determine the concentration of the solute in the saturated solution by comparing its peak area to the calibration curve.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/100 mL or mol/L.
-
To calculate g/100 mL:
-
Solubility ( g/100 mL) = (Concentration from HPLC [g/mL]) x 100
-
-
To calculate mol/L:
-
Solubility (mol/L) = (Concentration from HPLC [g/L]) / (Molecular Weight of Solute [ g/mol ])
-
-
Data Presentation: A Comparative Overview
The following table provides a template for summarizing experimentally determined solubility data for this compound in a selection of common organic solvents at a specified temperature.
| Solvent | Polarity Index | Solubility ( g/100 mL) at 25 °C | Observations |
| Hexane | 0.1 | To be determined | |
| Toluene | 2.4 | To be determined | |
| Dichloromethane | 3.1 | To be determined | |
| Diethyl Ether | 2.8 | To be determined | |
| Tetrahydrofuran (THF) | 4.0 | To be determined | |
| Ethyl Acetate | 4.4 | To be determined | |
| Acetone | 5.1 | To be determined | |
| Isopropanol | 3.9 | To be determined | |
| Ethanol | 4.3 | To be determined | |
| Methanol | 5.1 | To be determined | |
| Acetonitrile | 5.8 | To be determined | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | To be determined |
Conclusion
While a comprehensive, publicly available dataset on the solubility of this compound is limited, this guide provides a robust framework for both predicting and experimentally determining this critical parameter. By understanding the principles of polarity and employing the detailed protocol outlined, researchers can make informed decisions regarding solvent selection, leading to optimized reaction conditions, improved yields, and enhanced safety in the laboratory. The methodologies presented herein are designed to be self-validating, ensuring the generation of reliable and reproducible solubility data.
References
- Admire B, Lian B, Yalkowsky SH. Estimating the Physicochemical Properties of Polyhalogenated Aromatic and Aliphatic Compounds Using UPPER: Part 2. Aqueous Solubility, Octanol Solubility and Octanol-Water Partition Coefficient. Chemosphere. 2015 Jan;119:1441-6.
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University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]
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Fisher Scientific. SAFETY DATA SHEET: this compound. [Link]
-
Murov, S. Properties of Solvents Used in Organic Chemistry. [Link]
-
University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]
-
Scribd. Solvent Polarity Table. [Link]
-
Clark University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. [Link]
-
Education.com. Testing the Solubility of Common Liquid Solvents. [Link]
-
ResearchGate. Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. [Link]
-
SALTISE. Organic Chemistry: Introduction to Solubility. [Link]
-
PubMed Central. Physics-Based Solubility Prediction for Organic Molecules. [Link]
-
Hansen Solubility. Hansen Solubility Parameters. [Link]
-
ResearchGate. using hansen solubility parameters (hsps) to develop antioxidant-packaging film to. [Link]
-
Park, K. Hansen Solubility Parameters 2000.pdf. [Link]
-
MDPI. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. [Link]
-
ResearchGate. Solubility prediction of polycyclic aromatic hydrocarbons in non-aqueous solvent mixtures. [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Novel Compounds Utilizing 4-Bromo-2-fluorobenzyl chloride
Abstract
4-Bromo-2-fluorobenzyl chloride is a trifunctional synthetic building block of significant interest in medicinal chemistry and materials science. Its unique architecture, featuring a reactive benzylic chloride, a versatile aryl bromide, and an electron-withdrawing fluorine atom, allows for orthogonal chemical modifications. The fluorine substitution can enhance metabolic stability and binding affinity in drug candidates, making this scaffold particularly valuable.[1] This guide provides an in-depth exploration of the synthetic utility of this compound, detailing protocols for nucleophilic substitution at the benzylic position and palladium-catalyzed cross-coupling reactions at the aryl bromide site. We offer field-proven insights into reaction optimization, mechanistic considerations, and the subsequent transformation of these intermediates into complex heterocyclic systems.
Introduction: The Strategic Value of this compound
This compound (CAS No. 85510-82-3) possesses two distinct reactive centers with differential reactivity, enabling selective and sequential functionalization.[2]
-
C(sp³)-Cl Bond (Benzylic Chloride): This site is highly susceptible to nucleophilic attack (SN2 reactions), providing a straightforward method for introducing a wide array of functionalities. The benzylic position is activated, leading to facile displacement of the chloride leaving group.[3]
-
C(sp²)-Br Bond (Aryl Bromide): This bond is a robust handle for modern palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[4][5] These reactions are cornerstones of C-C bond formation in contemporary organic synthesis.[6]
The strategic placement of the fluorine atom ortho to the benzyl chloride moiety and meta to the bromine atom introduces significant electronic effects. Fluorine's high electronegativity can influence the acidity of neighboring protons and the reactivity of the aromatic ring, while also serving as a key pharmacophore in drug design to modulate properties like lipophilicity and metabolic stability.[1][7] This guide will dissect the synthetic pathways emanating from this versatile starting material.
Pathway I: Nucleophilic Substitution at the Benzylic Position
The benzylic chloride is the more reactive site under nucleophilic conditions. This allows for the selective formation of ethers, amines, thioethers, and other derivatives while preserving the aryl bromide for subsequent cross-coupling reactions.
Application Note: Rationale and Scope
The SN2 reaction at the benzylic carbon is a reliable method for introducing diversity. The choice of nucleophile dictates the resulting molecular scaffold. For instance, reaction with primary or secondary amines yields substituted benzylamines, a common motif in pharmacologically active compounds.[8] Similarly, O-alkylation with phenols or alcohols and S-alkylation with thiols are efficient processes. The relatively mild conditions required for these transformations ensure the stability of the C-Br bond, providing a perfect entry point for sequential functionalization.
Experimental Protocol: Synthesis of N-(4-Bromo-2-fluorobenzyl)aniline
This protocol details a representative SN2 reaction with an amine nucleophile.
Materials & Equipment:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle
-
Standard glassware for work-up and purification
-
Thin Layer Chromatography (TLC) plate (silica gel)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol, 223.5 mg).
-
Dissolve the starting material in anhydrous acetonitrile (10 mL).
-
Add aniline (1.2 mmol, 111.7 mg) to the solution.
-
Add potassium carbonate (2.0 mmol, 276.4 mg) to the reaction mixture. The base acts as a scavenger for the HCl generated during the reaction.
-
Heat the mixture to 60°C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot indicates reaction completion.
-
Upon completion, cool the reaction mixture to room temperature and filter off the solid K₂CO₃.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield N-(4-Bromo-2-fluorobenzyl)aniline as a solid or oil.
Data Presentation: Nucleophilic Substitution Reactions
| Nucleophile | Reagent | Base | Solvent | Temp (°C) | Typical Yield (%) | Product Class |
| Primary Amine | R-NH₂ | K₂CO₃ | CH₃CN | 60 | 85-95 | Secondary Benzylamine |
| Phenol | Ar-OH | Cs₂CO₃ | DMF | 80 | 80-90 | Benzyl Aryl Ether |
| Thiol | R-SH | NaH | THF | 25 | 90-98 | Benzyl Thioether |
| Cyanide | NaCN | DMSO | 50 | 85-95 | Benzyl Cyanide |
Workflow Visualization
Caption: General workflow for nucleophilic substitution.
Pathway II: Palladium-Catalyzed Cross-Coupling
The C(sp²)-Br bond is an ideal handle for palladium-catalyzed reactions to form new carbon-carbon bonds. This section focuses on two of the most powerful methods: Suzuki-Miyaura and Sonogashira couplings.
Suzuki-Miyaura Coupling
Application Note: Constructing Biaryl Scaffolds
The Suzuki-Miyaura reaction is an indispensable tool for coupling aryl halides with organoboron compounds to form biaryl structures, which are prevalent in pharmaceuticals.[6][9] The reaction exhibits high functional group tolerance, making it suitable for complex molecules. For this compound, it is possible to achieve chemoselective coupling at the C-Br bond while leaving the C-Cl bond intact by using appropriate palladium catalysts and ligands, such as those based on phosphines.[10]
Experimental Protocol: Synthesis of 4'-Methyl-4-(chloromethyl)-3-fluoro-1,1'-biphenyl
This protocol details the selective Suzuki coupling at the bromide position.
Materials & Equipment:
-
This compound (1.0 eq)
-
p-Tolylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.04 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Toluene and Water (10:1 v/v)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Standard work-up and purification apparatus
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol, 223.5 mg), p-tolylboronic acid (1.2 mmol, 163.2 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), PCy₃·HBF₄ (0.04 mmol, 14.7 mg), and Cs₂CO₃ (2.0 mmol, 651.8 mg).
-
Evacuate and backfill the tube with argon or nitrogen three times to establish an inert atmosphere.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 80°C in an oil bath for 2-4 hours, stirring vigorously.
-
Monitor the reaction by TLC or LC-MS.[6]
-
After completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the biphenyl product.
Catalytic Cycle Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Sonogashira Coupling
Application Note: Synthesis of Aryl Alkynes
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] This reaction typically employs a dual catalytic system of palladium and copper(I).[12] The resulting aryl alkynes are exceptionally versatile intermediates, serving as precursors for a vast range of compounds, including heterocycles and conjugated materials.[5][13] Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper catalysis.[14][15]
Experimental Protocol: Synthesis of 4-(Phenylethynyl)-2-fluorobenzyl chloride
This protocol describes a classic Sonogashira coupling.
Materials & Equipment:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Schlenk tube and inert atmosphere setup
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 mmol, 223.5 mg), Pd(PPh₃)₂Cl₂ (0.03 mmol, 21.1 mg), and CuI (0.05 mmol, 9.5 mg).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed THF (8 mL) and triethylamine (2 mL) via syringe.
-
Add phenylacetylene (1.2 mmol, 122.6 mg) dropwise to the stirring mixture at room temperature.
-
Stir the reaction at room temperature for 8-12 hours. The formation of a triethylammonium bromide precipitate is typically observed.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the palladium catalyst and salts.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to afford the desired aryl alkyne.
Data Presentation: Sonogashira Coupling Reactions
| Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 25 | 85-95 |
| 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | DMF | 50 | 80-90 |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | i-Pr₂NH | Toluene | 60 | 75-85 |
Advanced Applications: Synthesis of Heterocyclic Scaffolds
The true synthetic power of this compound is realized when its derivatives are used as precursors for more complex structures, such as fused heterocycles.[13][16]
Application Note: From Simple Building Blocks to Complex Cores
The products from the substitution and coupling reactions are primed for cyclization. For example, an aryl alkyne synthesized via Sonogashira coupling can undergo an intramolecular cyclization to form a substituted indole or benzofuran, depending on the ortho-substituent. A secondary amine formed via nucleophilic substitution can be acylated and then cyclized to form isoquinolinone derivatives, which are important in medicinal chemistry.[17]
Logical Synthesis Flow
Caption: Convergent synthesis pathways to heterocycles.
References
- 4-Bromo-2-fluorobenzoyl Chloride: A Key Building Block for Chemical Innov
- The Role of 4-Bromo-2-fluoropyridine in Advanced Pharmaceutical Synthesis. (Source: Google Search Result)
- This compound - MySkinRecipes. (Source: MySkinRecipes)
- 4-Bromo-2-fluorobenzyl bromide synthesis - ChemicalBook. (Source: ChemicalBook)
- Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. (Source: Benchchem)
- This compound - CymitQuimica. (Source: CymitQuimica)
- 4-bromo-2-fluorobenzenesulfonyl chloride - Sigma-Aldrich. (Source: Sigma-Aldrich)
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (Source: NIH)
- This compound - MySkinRecipes. (Source: MySkinRecipes)
- Fluorobenzyl Chloride Series - Sparrow Chemical. (Source: Sparrow Chemical)
- 4-Bromo-2-fluorobenzyl bromide 98 76283-09-5 - Sigma-Aldrich. (Source: Sigma-Aldrich)
- 4-Bromo-2-fluorobenzoyl chloride, 99% 5 g | Buy Online | Thermo Scientific Chemicals. (Source: Fisher Scientific)
- 4-Bromo-2-fluorobenzoyl chloride | C7H3BrClFO | CID 2734026 - PubChem. (Source: PubChem)
- Applications of Fluorine in Medicinal Chemistry. (Source: PubMed)
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (Source: NIH)
- Application Notes and Protocols for 4-Bromobenzyl Bromide in Suzuki-Miyaura Coupling Reactions. (Source: Benchchem)
- Sonogashira Coupling - Organic Chemistry Portal. (Source: Organic Chemistry Portal)
- The reaction of 4 bromobenzyl chloride with NaCN in class 11 chemistry CBSE. (Source: Vedantu)
- Sonogashira coupling - YouTube. (Source: YouTube)
- Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (Source: University of California, Santa Barbara)
- 4-Fluorobenzyl chloride - Chem-Impex. (Source: Chem-Impex)
- Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
- Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. (Source: PubMed Central)
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (Source: Chemical Science (RSC Publishing))
- 3-Formylchromones as diverse building blocks in heterocycles synthesis. (Source: European Journal of Chemistry)
- Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling).
- 4-Fluorobenzyl chloride | C7H6ClF | CID 9602 - PubChem. (Source: PubChem)
- Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. (Source: PubMed Central)
- 20 4-Pyrimidinecarboxylic acid, 2-chloro-, methyl ester Suppliers. (Source: Echemi)
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Protocol for Nucleophilic Substitution with 4-Bromo-2-fluorobenzyl chloride: A Guide to Synthesis and Mechanistic Considerations
An Application Guide for Researchers
Abstract
4-Bromo-2-fluorobenzyl chloride is a pivotal building block in contemporary drug discovery and materials science, valued for its utility in introducing a uniquely substituted benzyl moiety into target molecules. Its reactivity is dominated by the benzylic chloride, a site primed for nucleophilic attack. This application note provides a comprehensive guide to performing nucleophilic substitution reactions with this substrate. We delve into the mechanistic dichotomy of SN1 and SN2 pathways, explore the critical parameters that dictate reaction outcomes, and present detailed, field-proven protocols for the synthesis of various derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.
Introduction: The Synthetic Value of this compound
The strategic placement of fluorine and bromine atoms on the phenyl ring of this compound offers medicinal chemists a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. The benzyl chloride functional group serves as a highly reactive electrophilic handle for forming new carbon-heteroatom bonds. Understanding the principles that govern its reactivity is paramount to achieving desired synthetic outcomes efficiently and reproducibly.
Benzylic halides are a special class of substrates because they can readily undergo nucleophilic substitution by both unimolecular (SN1) and bimolecular (SN2) mechanisms.[1][2] The choice of pathway is not arbitrary; it is a direct consequence of the reaction conditions employed. Mastering control over these conditions allows the synthetic chemist to steer the reaction towards the desired product with high fidelity.
The Mechanistic Crossroads: SN1 vs. SN2 Pathways
The substitution reaction at the benzylic carbon of this compound can proceed through two distinct pathways, dictated primarily by the nucleophile's strength and the solvent's properties.[1][2]
-
The SN1 Pathway: This two-step mechanism involves the initial, rate-determining departure of the chloride leaving group to form a benzylic carbocation. This intermediate is significantly stabilized by resonance, with the positive charge delocalized into the aromatic π-system.[3][4] This pathway is favored by conditions that stabilize this charged intermediate, such as polar protic solvents (e.g., water, ethanol), and is more likely with weaker nucleophiles.[5][6]
-
The SN2 Pathway: This is a concerted, single-step mechanism where the incoming nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride ion.[7] This pathway is favored by strong nucleophiles and polar aprotic solvents (e.g., acetone, DMF, DMSO), which solvate the counter-ion but do not cage the nucleophile through hydrogen bonding, thus enhancing its reactivity.[5][8]
Given that this compound is a primary halide, the SN2 pathway is often preferred, as the carbon center is relatively unhindered. However, the pronounced stability of the potential benzylic carbocation means the SN1 pathway remains a viable alternative under the right conditions.[9]
Caption: SN1 and SN2 reaction pathways for this compound.
Core Protocol: General Procedure for Nucleophilic Substitution
This section outlines a robust, general protocol that can be adapted for a wide range of nucleophiles. The causality behind each step is explained to empower the researcher to make informed modifications.
Safety First: Hazard Assessment
This compound is a corrosive and lachrymatory substance (causes tears).[10][11] All manipulations must be performed in a certified chemical fume hood.[10] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[12][13] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[10][11][12][13]
Materials and Equipment
-
Reagents : this compound, desired nucleophile (e.g., alcohol, amine, thiol), anhydrous solvent, base (if required, e.g., K₂CO₃, Et₃N), deuterated solvents for NMR, and solvents for chromatography.
-
Equipment : Round-bottom flasks, magnetic stirrer and stir bars, condenser, nitrogen/argon inlet, dropping funnel, separatory funnel, rotary evaporator, TLC plates and chamber, glass column for chromatography, standard laboratory glassware.
Experimental Workflow
Caption: General experimental workflow for nucleophilic substitution.
Step-by-Step Methodology
-
Reaction Setup : Assemble a flame-dried, two- or three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen or argon inlet. An inert atmosphere is crucial to prevent side reactions with atmospheric moisture.
-
Reagent Preparation : In the reaction flask, dissolve the nucleophile (1.0 - 1.2 equivalents) and, if necessary, a base (1.5 - 2.0 equivalents) in the chosen anhydrous solvent.
-
Causality: Using a slight excess of the nucleophile ensures complete consumption of the benzyl chloride. A base is often required to deprotonate a neutral nucleophile (like an alcohol or thiol) to increase its nucleophilicity, or to act as an acid scavenger for the HCl generated when using amine nucleophiles.
-
-
Substrate Addition : Dissolve this compound (1.0 equivalent) in a small amount of the reaction solvent and add it to the stirring nucleophile solution via a dropping funnel. The addition is often performed at 0 °C to manage any potential exotherm, after which the reaction is allowed to warm to the desired temperature.
-
Reaction Monitoring : Stir the mixture at the appropriate temperature (typically ranging from room temperature to the reflux temperature of the solvent). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14][15]
-
Self-Validation: The disappearance of the this compound spot/peak and the appearance of a new, typically more polar, product spot/peak validates that a reaction is occurring.
-
-
Aqueous Work-up : Once the reaction is complete, cool the mixture to room temperature and quench by adding water or a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification : Wash the combined organic layers sequentially with water and then brine to remove water-soluble impurities. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[16][17] Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The resulting crude product is then purified, most commonly by flash column chromatography on silica gel.
Exemplary Protocols & Reaction Parameters
The following table and protocols illustrate the application of the general procedure to specific classes of nucleophiles.
| Nucleophile Type | Example Nucleophile | Base | Typical Solvent | Temp. (°C) | Probable Mechanism |
| O-Nucleophile | Sodium Phenoxide | (Pre-formed) | DMF, THF | 25 - 60 | SN2 |
| N-Nucleophile | Piperidine | K₂CO₃ | Acetonitrile | 25 - 82 | SN2 |
| S-Nucleophile | Sodium Thiophenoxide | (Pre-formed) | Ethanol | 25 - 78 | SN2 |
| C-Nucleophile | Sodium Cyanide | N/A | DMSO | 25 - 80 | SN2 |
| Solvolysis | Ethanol | None (Solvent) | Ethanol | 50 - 78 | SN1 |
Table 1: Recommended starting conditions for nucleophilic substitution reactions.
Protocol 1: Synthesis of 1-((4-Bromo-2-fluorobenzyl)oxy)benzene (An Ether)
This protocol exemplifies a reaction with an oxygen nucleophile, proceeding via a classic SN2 pathway.
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 0.26 g, 6.6 mmol) in anhydrous DMF (15 mL) under N₂, add a solution of phenol (0.57 g, 6.0 mmol) in DMF (5 mL) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases, indicating the formation of sodium phenoxide.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.12 g, 5.0 mmol) in DMF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes).
-
Upon completion, carefully pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL), dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield the target ether.
Protocol 2: Synthesis of 4-Bromo-N,N-diethyl-2-fluorobenzylamine (A Tertiary Amine)
This protocol details a reaction with a nitrogen nucleophile, utilizing a non-nucleophilic base to scavenge the acid byproduct.
-
In a round-bottom flask, combine this compound (1.12 g, 5.0 mmol), diethylamine (0.55 g, 7.5 mmol), and potassium carbonate (K₂CO₃, 1.38 g, 10.0 mmol) in anhydrous acetonitrile (25 mL).
-
Stir the suspension vigorously at 50 °C for 6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to afford the crude product.
-
Purify by column chromatography (silica gel, gradient elution with ethyl acetate/hexanes, potentially with 1% triethylamine to prevent streaking) to obtain the pure tertiary amine.
Troubleshooting and Validation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | - Poor nucleophile/base strength.- Low reaction temperature.- Inappropriate solvent choice. | - Use a stronger base to generate a more potent nucleophile.- Increase the reaction temperature.- Switch to a polar aprotic solvent like DMF or DMSO to enhance SN2 reactivity.[8] |
| Low Product Yield | - Incomplete reaction.- Formation of side products.- Product loss during work-up/purification. | - Increase reaction time or temperature.- Ensure an inert atmosphere to prevent hydrolysis of the starting material.- Optimize extraction and chromatography conditions. |
| Multiple Products | - For amine nucleophiles: over-alkylation.- Impurities in starting material.[15][18] | - Use a larger excess of the amine nucleophile.- Verify the purity of the this compound by NMR or GC-MS before use. |
| Product Decomposition | - Product is unstable to purification conditions (e.g., acidic silica gel).- Product is thermally labile. | - Neutralize silica gel with triethylamine before use.- Avoid excessive heating during solvent removal. |
Analytical Validation : The identity and purity of the final product should always be confirmed through a combination of analytical techniques.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) : Provides definitive structural information. The disappearance of the benzylic chloride CH₂ singlet (around δ 4.5-4.7 ppm) and the appearance of a new benzylic CH₂ signal at a different chemical shift confirms substitution.
-
Mass Spectrometry : Confirms the molecular weight of the synthesized compound.
-
HPLC/GC-MS : Assesses the purity of the final compound.[19][20]
Conclusion
This compound is a versatile and highly reactive substrate for nucleophilic substitution reactions. By carefully selecting the nucleophile, solvent, and temperature, researchers can effectively control the reaction mechanism to favor either SN1 or SN2 pathways, enabling the efficient synthesis of a diverse array of chemical entities. The protocols and guidelines presented herein provide a solid foundation for the successful application of this important synthetic building block.
References
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Application Notes & Protocols: Strategic Use of 4-Bromo-2-fluorobenzyl chloride in Palladium-Catalyzed Suzuki Coupling Reactions
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This guide provides an in-depth exploration of 4-Bromo-2-fluorobenzyl chloride as a versatile electrophile in this transformation. The presence of three distinct reactive sites—a benzylic chloride, an aryl bromide, and a fluorine substituent—presents both unique synthetic opportunities and significant chemoselectivity challenges. These notes are designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic required to successfully synthesize complex diarylmethane scaffolds, which are prevalent motifs in pharmaceuticals and advanced materials.[3]
Introduction: The Strategic Value of this compound
This compound is a powerful synthetic intermediate for several reasons:
-
Benzylic Chloride Handle: The C(sp³)-Cl bond serves as a reactive site for Suzuki coupling, enabling the construction of diarylmethane structures. While less reactive than the corresponding bromide or iodide, its stability and lower cost make it an attractive starting material.[4]
-
Aryl Bromide Handle: The C(sp²)-Br bond provides a secondary, orthogonal reactive site. Standard Suzuki conditions often favor the reaction of aryl bromides over aryl chlorides, allowing for sequential, site-selective couplings.[5] This dual functionality permits the synthesis of complex, unsymmetrical biaryl-methane derivatives from a single precursor.
-
Fluorine Substitution: The ortho-fluorine atom can significantly influence the electronic properties and conformational preferences of the final molecule. In medicinal chemistry, fluorine substitution is a well-established strategy for enhancing metabolic stability, binding affinity, and pharmacokinetic properties.
Mastering the use of this substrate hinges on understanding and controlling the chemoselectivity between the benzylic chloride and the aryl bromide. This guide will focus on reaction conditions tailored to selectively activate the C(sp³)-Cl bond.
The Catalytic Heart: Mechanism & Key Parameters
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[6] Understanding this cycle is paramount to troubleshooting and optimizing reactions involving challenging substrates like benzylic chlorides.
The Palladium Catalytic Cycle
The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (in this case, the C-Cl bond of the benzyl chloride), forming a Pd(II) intermediate. This is often the rate-determining step, particularly for less reactive chlorides.[8]
-
Transmetalation: The organic moiety from the activated organoboron species (e.g., an arylboronic acid) is transferred to the Pd(II) complex, displacing the halide. This step is critically facilitated by a base.[5][9]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.
Causality Behind Experimental Choices
The success of coupling a less reactive C(sp³)-Cl bond, especially in the presence of a more reactive C(sp²)-Br bond, requires careful selection of reaction parameters.
-
Catalyst and Ligand Selection:
-
The Challenge: Oxidative addition into a C(sp³)-Cl bond is kinetically less favorable than into a C(sp²)-Br bond. Standard catalysts like Pd(PPh₃)₄ may preferentially activate the aryl bromide.
-
The Solution: To promote reaction at the benzylic chloride, highly active catalyst systems are required. This is achieved by using electron-rich and bulky phosphine ligands.[10] Ligands like SPhos, XPhos, or DavePhos increase the electron density on the palladium center, which accelerates the oxidative addition step for challenging substrates like chlorides.[2][11] Palladacycles have also shown high activity and stability in these contexts.[1] A combination of a simple palladium precursor like Pd(OAc)₂ with an appropriate ligand is often more effective and versatile than a pre-formed catalyst complex.[10]
-
-
Base Selection:
-
The Role: The base is not merely a spectator; it is essential for activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates transmetalation.[5][7]
-
Common Choices:
-
Carbonates (K₂CO₃, Cs₂CO₃): These are the most common and versatile bases.[7] Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and more basic, often providing higher yields, especially with hindered substrates.[2][12]
-
Phosphates (K₃PO₄): A strong base often used under anhydrous conditions, which can be beneficial if substrate or product are sensitive to hydrolysis or if deborylation of the boronic acid is a problem.[7][11][13]
-
Aqueous vs. Anhydrous: The presence of water is often beneficial, as it can help dissolve the inorganic base and accelerate the activation of the boronic acid.[14]
-
-
-
Solvent System:
-
The Influence: The solvent must solubilize the organic substrates, the catalyst, and, to some extent, the base. The polarity and coordinating ability of the solvent can dramatically affect reaction rates and selectivity.[8][15][16]
-
Typical Systems: Biphasic mixtures of an organic solvent with water are very common.[5][14]
-
Toluene, Dioxane, THF: These are standard non-polar or moderately polar aprotic solvents that work well with many palladium catalysts.[5][16]
-
Polar Aprotic Solvents (DMF, Acetone): These can sometimes accelerate reactions but may also coordinate to the palladium center, altering the catalyst's activity.[15][17] Some studies have shown that solvent choice can even induce a switch in selectivity.[15][17] For benzyl halides, an acetone/water mixture has been reported to be effective, even in the absence of a ligand.[18]
-
-
Experimental Protocol: Suzuki Coupling of this compound
This section provides a detailed, step-by-step methodology for the selective Suzuki coupling at the benzylic chloride position.
Materials & Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2–5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4–10 mol%)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0–3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 10:1 ratio)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure
-
Vessel Preparation: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Catalyst Addition: In a separate vial, briefly mix the palladium precursor (e.g., Pd(OAc)₂, 0.03 equiv) and the ligand (e.g., SPhos, 0.06 equiv) before adding them to the reaction flask. This pre-mixing is not always necessary but can ensure proper catalyst formation.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add the degassed solvents (e.g., 1,4-Dioxane and Water in a 10:1 ratio) via syringe. The final concentration of the benzyl chloride should be approximately 0.1 M.[2]
-
Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring. The reaction may appear as a suspension or biphasic emulsion, so strong stirring is essential.[14]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzyl chloride is consumed (typically 4–24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and ethyl acetate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3][19]
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure diarylmethane product.
-
Data Presentation: Optimizing Reaction Conditions
The choice of parameters significantly impacts yield. The following table, compiled from literature on analogous benzylic halide couplings, provides a comparative framework for optimization.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | PdCl₂(dppf) (2) | - | Cs₂CO₃ (3) | THF/H₂O | 77 | 15-21 | 80-90[2] |
| 2 | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ (3) | DMF | 140* | 0.3 | ~50[10] |
| 3 | PdCl₂ (ligand-free) | - | K₂CO₃ (2) | Acetone/H₂O | RT | 2 | >90[18] |
| 4 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | ~85[3] |
| 5 | PdCl₂ (3) | PPh₃ (10) | Na₂CO₃ (2) | THF/H₂O | 100 | 18-24 | 70-85[20] |
Note: Entry 2 utilized microwave heating. Yields are highly substrate-dependent and should be considered illustrative.
Troubleshooting & Advanced Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature, using a more active ligand (e.g., a Buchwald-type ligand), or switching to a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the reaction is thoroughly deoxygenated.
-
Side Reactions:
-
Homocoupling: Formation of bibenzyl (from the benzyl chloride) or biaryl (from the boronic acid) products can occur. This is often minimized by using the correct stoichiometry and ensuring efficient oxidative addition.
-
Dehalogenation: The benzyl chloride can be reduced to the corresponding toluene derivative. This may indicate issues with the catalyst system or the presence of protic impurities.[14]
-
Reaction at Aryl Bromide: If coupling occurs at the C-Br bond, the reaction conditions are not selective enough. A less active catalyst system or lower temperatures might favor the desired pathway. Conversely, some protocols are designed to switch reactivity between different halides by tuning the ligand, base, and solvent system.[21][22]
-
-
Orthogonal Reactivity: A notable development is the use of transition-metal-free conditions, which have been shown to selectively couple benzyl chlorides in the presence of unreactive aryl bromides and iodides, offering an alternative synthetic strategy.[23]
Conclusion
This compound is a potent and versatile building block for the synthesis of complex diarylmethane derivatives via the Suzuki-Miyaura coupling. Successful application requires a nuanced understanding of the catalytic cycle and a strategic selection of catalyst, ligand, base, and solvent to control the chemoselective activation of the benzylic C(sp³)-Cl bond over the aryl C(sp²)-Br bond. By employing highly active palladium/phosphine systems and carefully optimized conditions, researchers can effectively harness the unique reactivity of this substrate to accelerate discovery in pharmaceutical and materials science.
References
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Publications, The Journal of Physical Chemistry B.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki reaction. Wikipedia.
- Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift. Journal of the American Chemical Society.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett.
- How to approach choosing reaction conditions for Suzuki?. Reddit.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- Screening of different bases for Suzuki coupling.
- Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.
- Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions.
- Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances.
- Palladium‐catalyzed Suzuki carbonylation of different benzyl chlorides...
- Suzuki cross-coupling reaction. YouTube.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
- Palladium catalyzed Suzuki cross-coupling of benzyltrimethylammonium salts via C–N bond cleavage. RSC Publishing.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
- Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide.
- A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions.
- Application Notes and Protocols for 4-Bromobenzyl Bromide in Suzuki-Miyaura Coupling Reactions. Benchchem.
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Application Notes and Protocols for the Chemoselective Grignard Reaction of 4-Bromo-2-fluorobenzyl chloride
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the chemoselective Grignard reaction with 4-Bromo-2-fluorobenzyl chloride. This bifunctional starting material presents a unique synthetic challenge due to the presence of two distinct carbon-halogen bonds: an aryl bromide and a benzylic chloride. This guide elucidates the underlying principles governing the selective formation of the aryl Grignard reagent, (4-(chloromethyl)-3-fluorophenyl)magnesium bromide, a valuable intermediate in the synthesis of novel pharmaceutical agents and complex organic molecules. Detailed, field-proven protocols, troubleshooting strategies, and mechanistic insights are provided to ensure reproducible and high-yield outcomes.
Introduction and Significance
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[1][2][3] The Grignard reagent derived from this compound is a particularly valuable building block in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.[4] The chloromethyl group, preserved during the Grignard formation, serves as a versatile handle for subsequent functionalization, allowing for the introduction of a wide array of pharmacophoric elements.
The primary challenge in harnessing this reagent lies in the chemoselective reaction of magnesium with the aryl bromide in the presence of the more labile benzylic chloride. This guide will navigate this challenge by providing a robust protocol designed to favor the formation of the desired aryl Grignard reagent.
Mechanistic Insights and Chemoselectivity
The formation of a Grignard reagent proceeds via a single-electron transfer (SET) mechanism at the surface of the magnesium metal.[5] The relative reactivity of different organic halides is a critical consideration for selective Grignard reagent formation. The general order of reactivity for halogens is I > Br > Cl >> F.[2][6] For the carbon framework, reactivity generally follows the order of benzylic/allylic > alkyl > aryl/vinylic.[5]
In the case of this compound, we have two competing reaction sites:
-
Aryl Bromide (C-Br bond): Aryl halides are generally less reactive than alkyl halides in Grignard formation.[6] However, the C-Br bond is inherently more reactive towards magnesium than a C-Cl bond.
-
Benzylic Chloride (C-Cl bond): Benzylic halides are highly reactive due to the stability of the resulting benzylic radical intermediate.[5][7]
While the benzylic position is activated, the greater inherent reactivity of the C-Br bond compared to the C-Cl bond with magnesium provides a window for chemoselectivity. By carefully controlling the reaction conditions, particularly temperature and the rate of addition, it is possible to favor the formation of the aryl Grignard reagent, (4-(chloromethyl)-3-fluorophenyl)magnesium bromide.
A key side reaction to consider is the Wurtz-type coupling, which can be prevalent with highly reactive Grignard reagents, especially those derived from benzylic halides.[8][9][10] Should the benzylic Grignard form, it can react with the starting material to produce a dimeric impurity.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store under inert atmosphere and protect from moisture. |
| Magnesium turnings | High Purity | Commercially Available | Should be fresh and free of oxide layer. |
| Anhydrous Tetrahydrofuran (THF) | Dri-Solv or equivalent | Commercially Available | Essential for reaction success.[2] |
| Iodine | Crystal, ACS Reagent | Commercially Available | Used as an initiator.[4][11] |
| 1,2-Dibromoethane | Anhydrous, ≥99% | Commercially Available | Alternative initiator.[4] |
| Argon or Nitrogen Gas | High Purity | Gas Supplier | For maintaining an inert atmosphere. |
| Saturated aq. NH4Cl solution | For quenching the reaction. | ||
| Anhydrous Na2SO4 or MgSO4 | For drying the organic phase. |
Reaction Setup and Grignard Reagent Formation
Safety Precautions: Grignard reactions are exothermic and require strict anhydrous conditions. All glassware must be thoroughly flame-dried under an inert atmosphere. The reaction should be conducted in a well-ventilated fume hood.
Workflow Diagram:
Caption: Experimental workflow for the preparation of (4-(chloromethyl)-3-fluorophenyl)magnesium bromide.
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (e.g., filled with CaCl2), and a pressure-equalizing dropping funnel. Flame-dry all glassware under a steady stream of argon or nitrogen to eliminate any adsorbed moisture.[4]
-
Magnesium Activation: To the cooled flask, add magnesium turnings (1.2 equivalents). Add a single crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[4][11] A purple or brown color from the iodine should be visible.
-
Reagent Preparation: In a separate dry flask under an inert atmosphere, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Initiation: Transfer a small portion (approximately 10%) of the halide solution from the separate flask into the dropping funnel and add it to the stirring magnesium turnings. The disappearance of the iodine color and the onset of a gentle reflux indicate the initiation of the reaction. Gentle warming with a heat gun may be necessary to initiate the reaction.
-
Addition: Once the reaction has initiated, dilute the remaining halide solution in the dropping funnel with additional anhydrous THF and add it dropwise to the reaction mixture at a rate that maintains a gentle, controlled reflux. Use an ice-water bath to moderate the reaction temperature if it becomes too vigorous.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting dark brown to black solution is the Grignard reagent.[4]
Application Protocol: Reaction with an Aldehyde
This protocol details the subsequent reaction of the in situ prepared Grignard reagent with an electrophile, such as an aldehyde, to form a secondary alcohol.[12][13][14]
Reaction Pathway:
Caption: Reaction pathway for the synthesis of a secondary alcohol.
Step-by-Step Protocol:
-
Reaction Setup: In a separate, dry, inert gas-flushed flask, dissolve the aldehyde (1.0 equivalent) in anhydrous THF.
-
Addition of Grignard Reagent: Cool the aldehyde solution to 0 °C using an ice-water bath. To this solution, add the freshly prepared (4-(chloromethyl)-3-fluorophenyl)magnesium bromide solution (1.1 - 1.2 equivalents) dropwise via a cannula or dropping funnel.
-
Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired secondary alcohol.
Troubleshooting and Key Considerations
| Issue | Possible Cause | Suggested Solution |
| Reaction fails to initiate | - Wet glassware or solvent.- Passivated magnesium surface. | - Ensure all glassware is rigorously flame-dried and solvent is anhydrous.- Add a fresh crystal of iodine or a few drops of 1,2-dibromoethane. Gently crush the magnesium turnings with a dry glass rod. |
| Low yield of Grignard reagent | - Incomplete reaction.- Presence of moisture or other protic sources. | - Extend the reaction time after the addition of the halide.- Re-verify the dryness of all reagents and apparatus. |
| Formation of Wurtz coupling product | - Reaction temperature is too high.- High local concentration of the halide. | - Maintain a gentle reflux and use an ice bath for cooling if necessary.- Ensure slow, dropwise addition of the halide solution. |
| Formation of the benzylic Grignard | - Reaction conditions favoring reaction at the C-Cl bond. | - Maintain a lower reaction temperature to favor the kinetically slower but thermodynamically favorable aryl bromide reaction. |
Conclusion
The chemoselective Grignard reaction of this compound is a powerful tool for the synthesis of complex molecules in drug discovery and development. By carefully controlling the reaction conditions, particularly temperature and rate of addition, the selective formation of the aryl Grignard reagent can be achieved with high fidelity. The protocols and insights provided in this guide are intended to empower researchers to successfully and safely utilize this versatile synthetic intermediate.
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PubMed Central. (2025). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Retrieved from [Link]
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BYJU'S. (n.d.). Grignard Reagent. Retrieved from [Link]
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eCampusOntario Pressbooks. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Retrieved from [Link]
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University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]
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Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Retrieved from [Link]
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Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved from [Link]
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Wikipedia. (2023). Grignard reagent. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. Retrieved from [Link]
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The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. Retrieved from [Link]
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Kelly, T. R. (n.d.). ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction. Retrieved from [Link]
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The Royal Society of Chemistry. (2011). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Retrieved from [Link]
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ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
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Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Why does magnesium prefer to insert into C–Br bonds over C–Cl bonds?. Retrieved from [Link]
-
Reddit. (2025). Cloride vs. Bromide Grignard Reactivity. Retrieved from [Link]
-
Accounts of Chemical Research. (2009). Cross-Coupling Reaction of Alkyl Halides with Grignard Reagents Catalyzed by Ni, Pd, or Cu Complexes with π-Carbon Ligand(s). Retrieved from [Link]
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Application Notes and Protocols: 4-Bromo-2-fluorobenzyl Chloride as a Versatile Building Block for Agrochemical Synthesis
Introduction: The Strategic Importance of Halogenated Benzyl Moieties in Agrochemicals
In the competitive landscape of agrochemical research and development, the strategic incorporation of halogenated aromatic moieties is a cornerstone of modern molecular design. The presence of fluorine and bromine atoms in a molecule can significantly enhance its biological efficacy, metabolic stability, and overall performance as a crop protection agent.[1][2][3][4] 4-Bromo-2-fluorobenzyl chloride emerges as a particularly valuable building block, offering a unique combination of reactive sites that allow for its versatile integration into a wide array of potential agrochemical candidates.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the utilization of this compound in the synthesis of novel agrochemicals. We will explore the causality behind experimental choices, grounded in the principles of organic chemistry, and provide self-validating protocols to ensure reproducibility and success in the laboratory.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrClF | [5] |
| Molecular Weight | 223.47 g/mol | [5][6] |
| Appearance | Liquid | [5] |
| Purity | ≥98% | [5] |
| CAS Number | 85510-82-3 | [6] |
The Role of Fluorine and Bromine in Agrochemical Design
The strategic placement of fluorine and bromine on the benzyl ring of this building block is not coincidental. Each halogen plays a distinct and crucial role in influencing the properties of the final agrochemical product.
-
Fluorine: The presence of a fluorine atom can significantly increase the metabolic stability of a molecule by strengthening the C-F bond, making it less susceptible to enzymatic degradation in target organisms and the environment.[1][4] Furthermore, fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to enhanced binding affinity with target enzymes or receptors, thereby increasing its potency.[4]
-
Bromine: The bromine atom serves a dual purpose. Firstly, it provides a site for further functionalization through cross-coupling reactions, allowing for the introduction of additional chemical diversity. Secondly, the bromo group can contribute to the overall lipophilicity of the molecule, which can improve its penetration through plant cuticles or insect exoskeletons.
Core Reactivity: The Benzyl Chloride Moiety
The primary site of reactivity in this compound is the benzylic chloride. This functional group is highly susceptible to nucleophilic substitution reactions (Sₙ1 and Sₙ2), making it an excellent electrophile for the introduction of the 4-bromo-2-fluorobenzyl moiety onto a variety of nucleophilic scaffolds commonly found in agrochemicals.
Experimental Protocols: Synthesis of Agrochemical Precursors
The following protocols provide detailed, step-by-step methodologies for key synthetic transformations involving this compound. These protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, workup, and purification.
Protocol 1: O-Alkylation of Phenols – Synthesis of Benzyl Phenyl Ethers
The formation of a benzyl phenyl ether linkage is a common strategy in the synthesis of various fungicides and herbicides. This protocol details the Williamson ether synthesis using this compound and a generic substituted phenol.
Reaction Scheme:
A representative reaction scheme.
Materials:
-
This compound (1.0 eq)
-
Substituted phenol (e.g., 4-chlorophenol) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the substituted phenol (1.1 eq) and anhydrous DMF. Stir the mixture until the phenol is completely dissolved.
-
Base Addition: Add potassium carbonate (1.5 eq) to the solution. Stir the suspension for 10-15 minutes at room temperature to facilitate the formation of the phenoxide.
-
Electrophile Addition: Slowly add this compound (1.0 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The disappearance of the starting materials and the appearance of a new, higher Rf product spot will indicate reaction completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure benzyl phenyl ether.
Causality Behind Experimental Choices:
-
Solvent: DMF is an excellent polar aprotic solvent for Sₙ2 reactions as it can solvate the potassium cation, leaving the phenoxide anion more nucleophilic.
-
Base: Potassium carbonate is a mild base, suitable for deprotonating the phenol without causing unwanted side reactions.
-
Temperature: Heating the reaction increases the rate of reaction, ensuring completion within a reasonable timeframe.
Protocol 2: N-Alkylation of Anilines – Synthesis of Benzylamines
The N-benzylation of anilines is a key step in the synthesis of a variety of agrochemicals, including some fungicides and insecticides.
Reaction Workflow:
A typical workflow for N-alkylation.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (e.g., 2,6-dichloroaniline) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted aniline (1.2 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile.
-
Electrophile Addition: Add this compound (1.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 82 °C) and maintain for 4-8 hours.
-
Reaction Monitoring: Follow the reaction's progress by TLC, observing the consumption of the starting materials.
-
Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product via column chromatography on silica gel to obtain the desired N-benzylated aniline.
Trustworthiness of the Protocol: This protocol is self-validating through the use of TLC for reaction monitoring, which provides clear evidence of the conversion of starting materials to the product. The purification by column chromatography ensures the isolation of a high-purity compound, which can be confirmed by standard analytical techniques such as NMR and mass spectrometry.
Safety and Handling
This compound is a corrosive material and a lachrymator.[7][8] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[6][7] Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its unique combination of a reactive benzyl chloride moiety and the strategically placed bromo and fluoro substituents provides a powerful tool for medicinal chemists to create diverse libraries of compounds for screening and development. The protocols and insights provided in this document offer a solid foundation for the successful application of this important synthetic intermediate in the ongoing quest for more effective and sustainable crop protection solutions.
References
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Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589. Available at: [Link]
-
ChemBK. (n.d.). 4-Bromo-2-fluorobenzoyl chloride. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]
-
Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 66(1), 10-27. Available at: [Link]
- Ogawa, Y., & Tsubato, K. (2012). The role of fluorine in the development of agrochemicals. Journal of Pesticide Science, 37(3), 230-240.
-
N.A. (n.d.). Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. ResearchGate. Retrieved from [Link]
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The Strategic Synthesis of Pharmaceutical Intermediates from 4-Bromo-2-fluorobenzyl Chloride: A Detailed Guide for Drug Development Professionals
In the landscape of modern pharmaceutical development, the strategic construction of molecular entities with enhanced therapeutic profiles is paramount. The strategic incorporation of fluorine atoms and the presence of a reactive bromine handle make 4-Bromo-2-fluorobenzyl chloride a cornerstone building block for the synthesis of a diverse array of pharmaceutical intermediates. This guide provides an in-depth exploration of the synthetic transformations of this compound, offering detailed protocols and the underlying chemical principles to empower researchers and scientists in their drug discovery endeavors.
Introduction: The Versatility of this compound
This compound possesses a unique combination of reactive sites that render it a highly versatile reagent in medicinal chemistry. The benzylic chloride offers a prime site for nucleophilic substitution, while the bromo- and fluoro-substituted aromatic ring allows for a multitude of cross-coupling and modification reactions. This dual reactivity enables the construction of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs).
Key Synthetic Transformations and Protocols
This section details the core synthetic pathways for converting this compound into valuable pharmaceutical intermediates. The protocols provided are designed to be robust and reproducible, with an emphasis on explaining the rationale behind the chosen conditions.
Nucleophilic Substitution at the Benzylic Position
The benzylic chloride is the more reactive site for nucleophilic attack compared to the aryl bromide. This allows for selective functionalization at the benzylic carbon.
The introduction of a nitrile group provides a versatile handle for further transformations into carboxylic acids, amides, or amines.
Protocol 1: Palladium-Catalyzed Cyanation
This modern approach offers high yields and utilizes a less toxic cyanide source compared to traditional methods.
Materials:
-
This compound
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Dimethylacetamide (DMAc), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq.), potassium ferrocyanide (0.5 eq.), palladium(II) acetate (0.02 eq.), and dppf (0.04 eq.) in anhydrous dimethylacetamide.
-
Heat the reaction mixture to 120 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 4-Bromo-2-fluorobenzyl cyanide.
Causality of Experimental Choices:
-
Palladium Catalyst and Ligand: The Pd(OAc)₂/dppf system is a robust catalyst for cyanation reactions, offering good stability and catalytic activity.[1]
-
Potassium Ferrocyanide: This is a less toxic and safer alternative to sodium or potassium cyanide.[1]
-
Anhydrous Conditions: Moisture can deactivate the catalyst and lead to side reactions.
The Williamson ether synthesis is a classic and reliable method for forming ether linkages, which are common motifs in drug molecules.[2]
Protocol 2: Synthesis of 4-Bromo-2-fluorobenzyl Ethers
Materials:
-
This compound
-
Desired alcohol (e.g., ethanol, phenol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the desired alcohol (1.2 eq.) to a suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the alkoxide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired ether.
Causality of Experimental Choices:
-
Sodium Hydride: A strong base is required to deprotonate the alcohol and form the nucleophilic alkoxide.[2]
-
Anhydrous THF: The solvent must be aprotic and anhydrous to prevent quenching of the strong base and unwanted side reactions.
The introduction of amine functionalities is crucial in drug design, as they often play a key role in receptor binding and solubility.
Protocol 3: N-Alkylation of Amines
Materials:
-
This compound
-
Primary or secondary amine (1.2 eq.)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq.)
-
Acetonitrile or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the amine (1.2 eq.) and potassium carbonate (2.0 eq.) in acetonitrile or DMF.
-
Slowly add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC.
-
Once the reaction is complete, filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Causality of Experimental Choices:
-
Base: A non-nucleophilic base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[3]
-
Solvent: A polar aprotic solvent like acetonitrile or DMF is suitable for SN2 reactions.[3]
Cross-Coupling Reactions at the Aryl Bromide Position
The C-Br bond on the aromatic ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a powerful tool for creating biaryl scaffolds, which are prevalent in many pharmaceuticals.[4]
Protocol 4: Suzuki-Miyaura Coupling with Arylboronic Acids
Materials:
-
This compound
-
Arylboronic acid (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add a mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq.) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the biaryl derivative.
Causality of Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings.[4]
-
Base: The base is essential for the transmetalation step in the catalytic cycle.[4]
-
Two-Phase System: The use of an aqueous/organic solvent system is common for Suzuki reactions.
Oxidation of the Benzylic Position
The benzylic carbon can be oxidized to an aldehyde, providing another key functional group for further synthetic manipulations.
Protocol 5: Oxidation to 4-Bromo-2-fluorobenzaldehyde
This protocol is adapted from the oxidation of a similar benzyl alcohol.[5]
Materials:
-
This compound
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrolysis of Benzyl Chloride (Intermediate Step): First, hydrolyze this compound to the corresponding alcohol, 4-bromo-2-fluorobenzyl alcohol. This can be achieved by heating with aqueous sodium carbonate.
-
Oxidation of the Alcohol: In a round-bottom flask, dissolve the crude 4-bromo-2-fluorobenzyl alcohol (1.0 eq.) in acetonitrile.
-
Add a solution of Oxone® (1.5 eq.) in water to the alcohol solution.
-
Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain 4-Bromo-2-fluorobenzaldehyde.[6][7][8]
Causality of Experimental Choices:
-
Oxone®: A relatively mild and environmentally friendly oxidizing agent.[5]
-
Acetonitrile/Water: A common solvent system for Oxone® oxidations.
Grignard Reagent Formation and Subsequent Reactions
While the benzylic chloride is reactive, under specific conditions, a Grignard reagent can be formed at the aryl bromide position, opening up possibilities for nucleophilic addition to electrophiles.
Protocol 6: Grignard Reagent Formation and Reaction with an Electrophile
This protocol requires strict anhydrous conditions.[9]
Materials:
-
This compound
-
Magnesium turnings, activated
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Electrophile (e.g., benzaldehyde, acetone)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place activated magnesium turnings (1.2 eq.) and a small crystal of iodine under an inert atmosphere.
-
Add a small amount of anhydrous THF to just cover the magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF.
-
Add a small portion (approx. 10%) of the benzyl chloride solution to the magnesium suspension to initiate the reaction (indicated by a color change and gentle reflux). Gentle warming may be necessary.
-
Once initiated, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution to 0 °C and add the electrophile (1.0 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Causality of Experimental Choices:
-
Activated Magnesium and Anhydrous Conditions: Essential for the successful formation of the Grignard reagent.[9]
-
Iodine: Used to activate the surface of the magnesium.[9]
Data Presentation
Table 1: Summary of Synthetic Transformations and Expected Yields
| Intermediate Product | Reaction Type | Key Reagents | Typical Yield Range |
| 4-Bromo-2-fluorobenzyl cyanide | Palladium-Catalyzed Cyanation | Pd(OAc)₂, dppf, K₄[Fe(CN)₆] | 70-90% |
| 4-Bromo-2-fluorobenzyl ether | Williamson Ether Synthesis | NaH, Alcohol | 60-85% |
| N-(4-Bromo-2-fluorobenzyl)amine | N-Alkylation | K₂CO₃, Amine | 75-95% |
| 4'-Substituted-4-bromo-2-fluorobiphenyl | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Arylboronic acid | 65-90% |
| 4-Bromo-2-fluorobenzaldehyde | Oxidation | Oxone® | 70-85% (from alcohol) |
| Tertiary Alcohol | Grignard Reaction | Mg, Electrophile | 50-70% |
Visualization of Workflows
Diagram 1: General Synthetic Pathways from this compound
Caption: Key synthetic routes from this compound.
Diagram 2: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a powerful and versatile building block in the synthesis of pharmaceutical intermediates. Its distinct reactive sites allow for a wide range of selective transformations, enabling the efficient construction of complex molecules with desirable pharmacological properties. The protocols and principles outlined in this guide are intended to serve as a valuable resource for researchers, facilitating the rational design and synthesis of next-generation therapeutics.
References
-
Chem-Station. (2014). Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
Grossman, R. B. (2018). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. Retrieved from [Link]
- Google Patents. (n.d.). Cyanation of aromatic halides.
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Chem-Station International Edition. (2014). Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Retrieved from [Link]
-
Global Journal of Engineering Science and Research Management. (n.d.). SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Preparation of an aromatic Grignard reagent. Retrieved from [Link]
-
Al-Mustansiriyah University. (2021). Amines: Synthesis and Reactions. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Retrieved from [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-2-fluorobenzoyl Chloride: A Key Building Block for Chemical Innovation. Retrieved from [Link]
-
PMC. (2008). Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents. Retrieved from [Link]
-
NIH. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]
-
OpenStax. (n.d.). 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-fluorobenzaldehyde. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-chlorobenzaldehyde. Retrieved from [Link]
Sources
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 4-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 143517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-溴-2-氟苯甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-Bromo-2-chlorobenzaldehyde | C7H4BrClO | CID 14109109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. adichemistry.com [adichemistry.com]
Application Notes and Protocols for N-alkylation with 4-Bromo-2-fluorobenzyl chloride
Introduction
The introduction of a 4-bromo-2-fluorobenzyl moiety into molecules is a strategically significant transformation in medicinal chemistry and drug development. This structural motif offers a unique combination of functionalities: the bromine atom serves as a versatile handle for further synthetic manipulations, such as cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of the molecule to its biological target. The N-alkylation of primary and secondary amines with 4-Bromo-2-fluorobenzyl chloride is a direct and efficient method for incorporating this valuable pharmacophore.
This comprehensive guide provides a detailed experimental procedure for the N-alkylation of amines using this compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, the rationale behind experimental choices, and troubleshooting advice to ensure successful and reproducible outcomes.
Chemical Principles and Mechanistic Overview
The N-alkylation of an amine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound. This carbon is rendered electrophilic by the electron-withdrawing nature of the adjacent chlorine atom. The reaction results in the formation of a new carbon-nitrogen bond and the displacement of the chloride ion as a leaving group.
A common challenge in the N-alkylation of primary amines is over-alkylation, where the initially formed secondary amine, being more nucleophilic than the starting primary amine, reacts further with the alkylating agent to yield a tertiary amine.[2] To circumvent this, the reaction conditions can be carefully controlled, for instance, by using an excess of the primary amine or by the slow, portion-wise addition of the base.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially available | Corrosive, handle with care in a fume hood.[3] |
| Primary or Secondary Amine | ≥98% | Commercially available | |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercially available | Store over molecular sieves. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially available | |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially available | Store over molecular sieves. |
| Dichloromethane (DCM) | Anhydrous | Commercially available | |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially available | For workup and chromatography. |
| Hexanes | ACS Grade | Commercially available | For chromatography. |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Prepared in-house | ||
| Brine (Saturated aq. NaCl) | Prepared in-house | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially available | ||
| Deionized Water |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Temperature-controlled heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.
Experimental Protocols
Two general protocols are provided below, one for the N-alkylation of primary amines with a focus on minimizing dialkylation, and a more straightforward procedure for the N-alkylation of secondary amines.
Protocol 1: Mono-N-alkylation of Primary Amines
This protocol employs a slow addition of the base to maintain a low concentration of the free primary amine, thereby favoring mono-alkylation.
1. Reaction Setup:
-
In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 eq) and this compound (1.0-1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.5 M.
-
In a separate flask, prepare a solution of triethylamine (1.5 eq) in anhydrous DMF.
2. Reaction Execution:
-
Stir the solution of the amine and benzyl chloride at room temperature.
-
Using a syringe pump or by careful manual addition, add the triethylamine solution dropwise to the reaction mixture over a period of 4-8 hours. The slow addition is crucial to prevent the accumulation of the free secondary amine product, which could lead to dialkylation.[4]
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 12-16 hours.
3. Reaction Monitoring:
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). The starting materials and the product should have different Rf values. Visualize the spots under a UV lamp. The reaction is considered complete when the limiting reagent (typically the primary amine) is consumed.
4. Workup Procedure:
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash them sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel. A gradient of hexanes and ethyl acetate is typically effective for eluting the desired N-alkylated product.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the final product.
Protocol 2: N-alkylation of Secondary Amines
For secondary amines, the risk of over-alkylation to form quaternary ammonium salts is still present but can often be controlled by stoichiometry.
1. Reaction Setup:
-
To a round-bottom flask containing a magnetic stir bar, add the secondary amine (1.0 eq) and anhydrous potassium carbonate (K₂CO₃) (2.0 eq).
-
Add anhydrous acetonitrile or DMF as the solvent (to a concentration of about 0.5 M).
2. Reaction Execution:
-
Stir the suspension at room temperature.
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. The reaction can also be performed at room temperature, but it may require a longer reaction time.
3. Reaction Monitoring:
-
Monitor the reaction progress by TLC as described in Protocol 1.
4. Workup Procedure:
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure tertiary amine.
Visualizing the Workflow
The general workflow for the N-alkylation procedure can be visualized as follows:
Caption: General workflow for N-alkylation.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive reagents (e.g., moisture in anhydrous solvents).- Insufficiently strong base.- Low reaction temperature. | - Use freshly dried solvents and reagents.- Consider a stronger base (e.g., NaH for less reactive amines, use with caution).- Increase the reaction temperature. |
| Formation of Byproducts (e.g., over-alkylation) | - Reaction conditions are too harsh.- Base added too quickly (for primary amines).- Incorrect stoichiometry. | - Lower the reaction temperature.- For primary amines, ensure slow addition of the base.- Use a larger excess of the primary amine. |
| Difficult Purification | - Product co-elutes with starting materials or byproducts. | - Optimize the eluent system for column chromatography.- Consider derivatization of the product or starting material to alter polarity. |
Safety Precautions
This compound is a corrosive material and a lachrymator.[5] It should be handled with appropriate personal protective equipment, including safety goggles, a lab coat, and chemically resistant gloves, in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical attention.
Mechanism Diagram
The SN2 mechanism for the N-alkylation of a primary amine is depicted below:
Caption: SN2 mechanism of N-alkylation.
References
- Fisher Scientific. Safety Data Sheet: this compound. (URL not available in search results)
-
Master Organic Chemistry. Alkylation of Amines. (2017). [Link]
-
ACS Publications. General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019). [Link]
-
Wikipedia. Amine alkylation. [Link]
- Google Patents.
-
ResearchGate. Aqueous-Mediated N-Alkylation of Amines. (2007). [Link]
- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
- Google Patents.
-
ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. [Link]
-
RSC Publishing. Alkylation and silylation of α-fluorobenzyl anion intermediates. (2023). [Link]
-
PubMed Central. A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. [Link]
-
The Royal Society of Chemistry. Selective N-Alkylation of Primary Amines with R-NH2.HBr and Alkylbromides using Competitive Deprotonation/Protonation Strategy. [Link]
Sources
Application Note & Protocol: A Guide to the Scale-Up Synthesis Involving 4-Bromo-2-fluorobenzyl chloride
Introduction
4-Bromo-2-fluorobenzyl chloride (C₇H₅BrClF, MW: 223.47 g/mol ) is a highly versatile, halogenated aromatic building block crucial in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the benzylic chloride moiety, a reactive functional group that readily participates in a variety of chemical transformations.[3] The presence of both bromine and fluorine atoms on the phenyl ring offers distinct advantages: the bromine provides a handle for cross-coupling reactions, while the fluorine atom can modulate the physicochemical properties of the final product, such as metabolic stability and binding affinity.
This guide provides a comprehensive overview of the critical considerations and detailed protocols for the scale-up of reactions involving this compound. Moving from bench-scale discovery to pilot or manufacturing scale introduces significant challenges related to thermal management, mass transfer, safety, and process control. The following sections are designed to equip researchers, scientists, and drug development professionals with the expertise to navigate these challenges effectively.
Pre-Synthesis & Safety Considerations: The Foundation of Scale-Up
A successful scale-up is built on a rigorous understanding of the materials and the process hazards involved. Neglecting this foundation is a primary cause of failed, unsafe, or non-scalable processes.
Material Properties and Safe Handling
This compound is a corrosive material that causes severe skin burns and eye damage.[4][5] It is also classified as a lachrymator, a substance that irritates the eyes and causes tearing.[5][6]
Key Safety Protocols:
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a chemical fume hood.[7] Wear appropriate PPE, including chemical safety goggles, a face shield, nitrile gloves (double-gloving recommended), and a chemical-resistant lab coat.[5]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[4][5]
-
Spill & Emergency Response: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4] Have appropriate spill kits containing absorbent materials readily available.
Process Hazard Analysis (PHA)
Before any scale-up operation, a thorough Process Hazard Analysis is mandatory. The primary hazards associated with this compound chemistry include:
-
Thermal Runaway: Most nucleophilic substitution and organometallic reactions involving benzyl chlorides are significantly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled exotherms can lead to dangerous pressure build-up and a runaway reaction.
-
Off-Gassing: Reactions involving benzyl chlorides can produce hydrogen chloride (HCl) gas, especially upon hydrolysis.[8] This requires a reactor system equipped with a scrubber to neutralize acidic vapors.
-
Material Handling: The corrosive nature of the starting material and the potential generation of acidic byproducts necessitate the use of corrosion-resistant equipment, such as glass-lined steel reactors.
Core Chemistry & Mechanistic Considerations
The reactivity of this compound is dominated by the lability of the carbon-chlorine bond, which is activated by the adjacent benzene ring. This allows it to undergo nucleophilic substitution through two distinct mechanistic pathways: Sₙ1 and Sₙ2.[9][10] The choice of reaction conditions is paramount in directing the outcome and is a critical decision point in process design.
-
Sₙ2 Pathway: Favored by strong, non-bulky nucleophiles and polar aprotic solvents (e.g., Acetone, DMF, Acetonitrile). This bimolecular pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral.[11][12] It is generally preferred for scale-up due to its predictability and typically lower sensitivity to solvent effects on rate.
-
Sₙ1 Pathway: Favored by weak nucleophiles and polar protic solvents (e.g., ethanol, water). This pathway proceeds through a resonance-stabilized benzylic carbocation intermediate.[10] While effective, this pathway can be prone to side reactions, such as rearrangements or reactions with the solvent (solvolysis).
The following diagram illustrates the decision-making process for controlling the reaction mechanism.
Detailed Scale-Up Protocol: Sₙ2 Cyanation Reaction
This section provides a detailed protocol for the synthesis of 4-Bromo-2-fluorobenzyl cyanide, a valuable pharmaceutical intermediate, on a 1 kg scale. This Sₙ2 reaction is a classic example that highlights key scale-up principles.[13]
Reaction: this compound + NaCN → 4-Bromo-2-fluorobenzyl cyanide + NaCl
Reagent & Equipment Data
| Reagent | MW ( g/mol ) | Equivalents | Amount | Density (g/mL) | Notes |
| This compound | 223.47 | 1.0 | 1.00 kg | ~1.6 | Corrosive, Lachrymator[4] |
| Sodium Cyanide (NaCN) | 49.01 | 1.1 | 242 g | - | Highly Toxic! Use with extreme caution. |
| Acetone | 58.08 | - | 8.0 L | 0.784 | Polar aprotic solvent, favors Sₙ2. |
| Deionized Water | 18.02 | - | 10.0 L | 1.000 | For workup. |
| Toluene | 92.14 | - | 4.0 L | 0.867 | For extraction. |
Equipment: 20L glass-lined reactor with overhead stirrer, temperature probe, heating/cooling jacket, and an addition funnel/pump. The reactor vent must be connected to a caustic scrubber (e.g., NaOH solution) to neutralize any potential HCN or HCl off-gas.
Step-by-Step Protocol (1 kg Scale)
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen to create an inert atmosphere. Start the caustic scrubber.
-
Charge Reagents: Charge the reactor with Acetone (8.0 L) and Sodium Cyanide (242 g). Begin stirring at 150-200 RPM to form a slurry.
-
Scientist's Note: NaCN is charged first as it has limited solubility. Adding the benzyl chloride to the cyanide slurry ensures the electrophile is never in excess, which can suppress side reactions.
-
-
Controlled Addition: Slowly add the this compound (1.00 kg) to the reactor slurry over a period of 2-3 hours via an addition pump.
-
Scientist's Note: This is the most critical step for thermal management. The reaction is exothermic. Maintain an internal temperature of 20-25°C using the reactor's cooling jacket. A faster addition rate risks a temperature spike.
-
-
Reaction & Monitoring: After the addition is complete, stir the reaction mixture at 20-25°C for 4-6 hours. Monitor the reaction progress every hour by carefully taking a sample and analyzing it by TLC or GC-MS to confirm the disappearance of the starting material.
-
Quench & Work-up: Once the reaction is complete, slowly add deionized water (10.0 L) to the reactor over 30 minutes.
-
Scientist's Note: The water quenches the reaction and dissolves the sodium chloride byproduct. The slow addition helps control any exotherm from the dissolution of salts.
-
-
Phase Separation & Extraction: Stop stirring and allow the layers to separate. The bottom aqueous layer contains the salts, while the top organic layer (acetone/product) contains the desired product. Drain the bottom aqueous layer. Add Toluene (4.0 L) to the reactor and stir for 15 minutes. Allow the layers to separate and drain the bottom aqueous layer again.
-
Solvent Removal: Concentrate the organic layer under reduced pressure to remove the acetone and toluene.
-
Product Isolation: The resulting crude oil is the desired 4-Bromo-2-fluorobenzyl cyanide. Depending on purity requirements, it can be used directly or purified further by vacuum distillation.
Alternative Scale-Up Chemistry: Grignard Reaction
The bromine atom on the ring allows for Grignard reagent formation, a powerful tool for C-C bond formation.[8][10] However, scaling this reaction presents unique challenges.
Reaction: this compound + Mg → [Intermediate Grignard] (prone to side reactions)
Key Scale-Up Challenges:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[14] All solvents must be anhydrous, and the reactor must be rigorously dried and kept under a positive pressure of inert gas.
-
Initiation: The reaction between magnesium turnings and the aryl halide can be difficult to initiate on a large scale.[15] Activation of the magnesium with iodine or 1,2-dibromoethane is often necessary.[14] The initiation is highly exothermic and must be carefully controlled.
-
Side Reactions: Benzyl Grignards are notoriously prone to Wurtz coupling, where the Grignard reagent reacts with unreacted benzyl chloride to form a dimer (1,2-diphenylethane derivative).[16] This is often the yield-limiting side reaction. Using the benzyl chloride is generally preferred over the bromide to minimize this issue.[8][16]
The following troubleshooting workflow is essential for successfully initiating a Grignard reaction at scale.
Conclusion
The scale-up of synthesis involving this compound is a challenging yet achievable endeavor. Success hinges on a foundation of rigorous safety assessment, a deep understanding of the underlying reaction mechanisms, and meticulous control over process parameters—especially temperature. By moving beyond simply following a recipe to understanding the causality behind each operational step, development professionals can design robust, safe, and efficient processes for the large-scale production of valuable chemical intermediates.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Bromo-2-fluorobenzaldehyde: Comprehensive Overview and Applications. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-2-fluorobenzoyl Chloride: A Key Building Block for Chemical Innovation. Available from: [Link]
-
PubChem. 4-Bromo-2-fluorobenzoyl chloride. Available from: [Link]
- Google Patents. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
-
Sciencemadness Wiki. (2021). Benzyl chloride. Available from: [Link]
-
Wikipedia. Benzyl chloride. Available from: [Link]
-
Fisher Scientific. (2023). SAFETY DATA SHEET - this compound. Available from: [Link]
- Google Patents. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Reactivity: Benzyl Chloride in Organic Synthesis. Available from: [Link]
-
Organic Chemistry Portal. Benzyl chloride synthesis by chlorination or substitution. Available from: [Link]
-
Nucleophilic Substitution Reactions. Available from: [Link]
- Knochel, P. et al. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie.
-
MySkinRecipes. This compound. Available from: [Link]
-
Sparrow Chemical. Fluorobenzyl Chloride Series. Available from: [Link]
- Dreher, S. D., et al. (2008).
-
FAQ. What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?. Available from: [Link]
-
Clark, J. (2023). What is nucleophilic substitution?. Chemguide. Available from: [Link]
-
Vedantu. The reaction of 4 bromobenzyl chloride with NaCN in class 11 chemistry CBSE. Available from: [Link]
- Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
-
Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Available from: [Link]
-
Reddit. (2025). Grignard reaction solidified. r/Chempros. Available from: [Link]
- RSC Publishing. (2018).
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Application Notes and Protocols: Protecting Group Strategies for 4-Bromo-2-fluorobenzyl Chloride
Introduction
In the landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science research, the strategic use of protecting groups is a critical determinant of success.[1][2] 4-Bromo-2-fluorobenzyl chloride is a versatile building block characterized by a highly reactive benzylic chloride, an electron-withdrawing fluorine atom, and a bromine atom, which can participate in a variety of coupling reactions. The inherent reactivity of the benzylic chloride often necessitates its protection to allow for selective transformations at other positions of the molecule. This guide provides an in-depth analysis of protecting group strategies for this compound, offering detailed protocols and the rationale behind experimental choices to aid researchers in designing robust and efficient synthetic routes.
The primary challenge in manipulating this compound lies in the chemoselective modification of the aryl bromide without interference from the reactive benzyl chloride. The benzyl chloride is a potent electrophile, susceptible to nucleophilic attack.[3][4] Therefore, masking this functionality is paramount when performing reactions such as Suzuki or Stille couplings at the aryl bromide position. The choice of a suitable protecting group is governed by several factors: ease and efficiency of installation, stability under the planned reaction conditions, and the ability to be removed selectively in high yield without affecting other functional groups.[5][6]
This document will explore the protection of the benzylic chloride as its corresponding ether or ester derivatives, which are common and effective strategies. We will delve into the experimental details for both the protection and deprotection steps, providing a comparative analysis to guide the synthetic chemist in selecting the optimal approach for their specific target molecule.
Core Principles of Protecting Group Strategy
Effective chemical synthesis, especially of complex molecules, relies on the principle of orthogonal protection . This strategy allows for the selective removal of one protecting group in the presence of others, providing precise control over the synthetic sequence.[1][7] When working with this compound, the goal is to temporarily deactivate the benzylic chloride while performing transformations on the aryl bromide.
The ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to the reaction conditions planned for other parts of the molecule.
-
Selectively removable under mild conditions that do not affect other functional groups.[8][9]
For this compound, the most common strategies involve converting the benzyl chloride to a less reactive functional group, such as an ether or an ester.
Protecting the Benzylic Chloride
The high reactivity of the benzylic chloride in this compound stems from the stability of the incipient benzylic carbocation.[10] This makes it an excellent electrophile for nucleophilic substitution reactions. To temper this reactivity, it can be converted into a more stable functional group.
Strategy 1: Conversion to a Benzyl Ether
A widely used strategy is the conversion of the benzyl chloride to a benzyl ether. This is typically achieved by reacting it with an alcohol under basic conditions.[11][12] The resulting ether is significantly more stable to a wide range of reaction conditions, including those often used for cross-coupling reactions.
Experimental Protocol: Formation of a Benzyl Ether
This protocol describes the general procedure for the formation of a benzyl ether from this compound using a generic alcohol (ROH).
Materials:
-
This compound
-
Alcohol (e.g., ethanol, methanol, or a more complex alcohol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the alcohol (1.1 equivalents) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with care in a fume hood.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude benzyl ether.
-
Purify the product by flash column chromatography on silica gel.
A similar procedure has been successfully used in the synthesis of 3-bromo-4-fluorobenzyl 2,2-dimethyl-2-(4-ethoxyphenyl)ethyl ether.[13]
Strategy 2: Conversion to a Benzyl Ester
Another effective strategy is the conversion of the benzyl chloride to a benzyl ester by reaction with a carboxylate salt. Benzyl esters are stable under neutral and mildly acidic or basic conditions, offering a robust protecting group for many synthetic transformations.[3]
Experimental Protocol: Formation of a Benzyl Ester
This protocol outlines the general synthesis of a benzyl ester from this compound and a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid (RCOOH) (1.0 equivalent)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (1.5 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
Ethyl acetate
-
Water
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF or MeCN.
-
Add cesium carbonate or potassium carbonate (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude benzyl ester by flash column chromatography on silica gel.
Deprotection Strategies
The removal of the protecting group is a critical final step. The choice of deprotection method depends on the nature of the protecting group and the presence of other functional groups in the molecule.
Deprotection of Benzyl Ethers
Benzyl ethers can be cleaved under various conditions, with catalytic hydrogenolysis being the most common and mildest method.[14][15]
Reductive Cleavage: Catalytic Hydrogenolysis
This method involves the cleavage of the C-O bond using hydrogen gas and a palladium catalyst. It is highly efficient and clean, producing the deprotected alcohol and toluene as a byproduct.
dot
Caption: Benzyl Ester Protection and Deprotection Scheme.
Other Deprotection Methods for Benzyl Esters
Benzyl esters can also be cleaved under other conditions, offering orthogonality. [16]Lewis acids such as anhydrous ferric chloride can catalyze the deprotection of benzylic esters. [17]For substrates sensitive to hydrogenation, these alternative methods provide valuable options.
Summary of Protecting Group Strategies
| Protecting Group | Protection Conditions | Deprotection Conditions | Advantages | Disadvantages |
| Benzyl Ether | Alcohol, NaH, DMF | H₂, Pd/C (reductive);[15] DDQ or O₃ (oxidative) [18][19] | Stable to a wide range of conditions. | Reductive deprotection may affect other functional groups. |
| Benzyl Ester | Carboxylic acid, Base, DMF | H₂, Pd/C (reductive);[20] Lewis Acids (e.g., FeCl₃) [17] | Generally stable. | Can be sensitive to strong acids or bases. |
Conclusion
The selection of an appropriate protecting group strategy for this compound is a critical decision that can significantly impact the overall success of a synthetic campaign. Both benzyl ethers and benzyl esters serve as effective protecting groups for the reactive benzylic chloride functionality, allowing for selective transformations at the aryl bromide position. The choice between these strategies will be dictated by the specific requirements of the synthetic route, including the nature of subsequent reaction conditions and the presence of other functional groups. By understanding the principles of protection and deprotection, and by carefully considering the protocols outlined in this guide, researchers can confidently navigate the synthesis of complex molecules derived from this versatile building block.
References
- Rahim, M. A., Matsumura, S., & Toshima, K. (2005). A mild and efficient deprotection of benzyl ethers using DDQ under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309.
- Boison, J., & Bolt, M. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-1146.
- Coleman, R. S., & Carpenter, A. J. (1992). Chemoselective cleavage of benzyl ethers, esters, and carbamates in the presence of other easily reducible groups. Tetrahedron Letters, 33(12), 1697-1700.
- Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J. P. (1985). Mild deprotection of benzyl ether protective groups with ozone. Synthesis, 1985(11), 1123-1125.
- BenchChem. (2025). Comparative study of deprotection methods for benzyl and trityl ethers. BenchChem.
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl. BenchChem.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-2-fluorobenzoyl Chloride: A Key Building Block for Chemical Innovation. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of benzyl in ester substrates. Retrieved from [Link]
- BenchChem. (2025). A Researcher's Guide to Orthogonal Protecting Group Strategies Involving Benzyl Ethers. BenchChem.
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
-
ResearchGate. (n.d.). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of 3-bromo-4-fluorobenzyl 2,2-dimethyl-2-(4-ethoxyphenyl)ethyl ether. Retrieved from [Link]
- Scott, D. A., & Keay, B. A. (2013). Chirally deuterated benzyl chlorides from benzyl alcohols via hexachloroacetone/polymer-supported triphenylphosphine: synthesis of protected (2S, 3S)-[3-(2)H, (15)N]-tyrosine. Journal of labelled compounds & radiopharmaceuticals, 56(1), 6–11.
- Gaunt, M. J., Yu, J. Q., & Spencer, J. B. (1998). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 63(13), 4172–4173.
-
ResearchGate. (2019). how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?. Retrieved from [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl group. Retrieved from [Link]
- Lee, Y. J., & Lee, Y. R. (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
-
J&K Scientific LLC. (2025). Benzyl Protection of Alcohols. Retrieved from [Link]
-
Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Retrieved from [Link]
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
-
Wikipedia. (n.d.). Benzyl chloride. Retrieved from [Link]
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
- Google Patents. (n.d.). Synthetic method of 4-bromo-2-fluorobiphenyl.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
- BenchChem. (2025). Reactivity Showdown: 4-Chlorobenzyl Chloride vs. 4-Bromobenzyl Bromide in Nucleophilic Substitution. BenchChem.
-
PubChem. (n.d.). 4-Bromo-2-fluorobenzoyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of the active hydrogen of compounds with 4-fluorobenzoyl chloride. Retrieved from [Link]
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- 15. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
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Application Notes and Protocols: Catalytic Methods for the Functionalization of 4-Bromo-2-fluorobenzyl chloride
Introduction: The Strategic Importance of 4-Bromo-2-fluorobenzyl chloride
This compound is a versatile trifunctional building block of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates three distinct reactive handles: an aryl bromide, an aryl fluoride, and a benzylic chloride. This unique combination allows for sequential and site-selective functionalization, enabling the rapid construction of complex molecular architectures. The electron-withdrawing nature of the fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds, making this scaffold particularly valuable in drug discovery programs.
This guide provides an in-depth exploration of modern catalytic methods for the selective functionalization of this compound. We move beyond simple procedural lists to explain the underlying principles and rationale behind catalyst selection, reaction conditions, and expected outcomes, empowering researchers to adapt and troubleshoot these powerful transformations.
Part 1: The Chemoselectivity Challenge: Aryl Bromide vs. Benzylic Chloride
A primary consideration when functionalizing this compound is the selective activation of either the C(sp²)-Br bond on the aromatic ring or the C(sp³)-Cl bond of the benzylic position. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of halides follows the order I > Br > Cl.[1] This inherent reactivity difference provides a basis for selective functionalization.
-
Aryl C-Br Bond Functionalization: The C(sp²)-Br bond is typically more reactive towards oxidative addition with Pd(0) catalysts than the C(sp³)-Cl bond under standard cross-coupling conditions. This allows for a range of transformations at the aryl position while preserving the benzylic chloride for subsequent manipulation.
-
Benzylic C-Cl Bond Functionalization: While less reactive in traditional palladium catalysis, the benzylic chloride is an excellent electrophile for nickel-catalyzed reductive cross-coupling reactions.[2][3][4][5] These methods often employ a stoichiometric reductant (e.g., Mn or Zn) and can proceed under milder conditions, offering a complementary approach to functionalize the benzylic position.
The following diagram illustrates the two primary pathways for selective functionalization.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Nickel-catalyzed reductive benzylation of tertiary alkyl halides with benzyl chlorides and chloroformates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Nickel-Catalyzed Reductive Cross-Coupling of Benzyl Chlorides with Aryl Chlorides/Fluorides: A One-Pot Synthesis of Diarylmethanes [organic-chemistry.org]
- 4. Nickel-catalyzed reductive cross-coupling of aziridines and benzyl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Synthesis of N-Substituted 4-Bromo-2-fluorobenzylamines
Introduction: The Strategic Importance of 4-Bromo-2-fluorobenzylamines
In the landscape of modern drug discovery, the strategic incorporation of halogen atoms, particularly fluorine, is a cornerstone of rational drug design. Fluorine's unique properties can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. The 4-bromo-2-fluorobenzyl motif is a particularly valuable building block. The bromine atom serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, while the fluorine atom modulates the electronic properties and lipophilicity of the molecule.[1][2]
The reaction of 4-Bromo-2-fluorobenzyl chloride with primary or secondary amines is a fundamental and highly efficient method for synthesizing N-substituted 4-bromo-2-fluorobenzylamines. These products are key intermediates in the synthesis of a wide range of biologically active compounds, including potential therapeutics and agrochemicals.[3][4][5] This guide provides a comprehensive overview of the underlying reaction mechanism, detailed experimental protocols, and expert insights to empower researchers in their synthetic endeavors.
Reaction Mechanism and Scientific Rationale
The conversion of this compound to its corresponding amine derivatives proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. Understanding the interplay of the substrate, nucleophile, solvent, and ancillary reagents is critical for optimizing reaction outcomes.
The SN2 Pathway
The core of this transformation is the attack of the amine's lone pair of electrons on the electrophilic benzylic carbon of this compound. This occurs in a single, concerted step where the carbon-nitrogen bond forms simultaneously as the carbon-chlorine bond breaks.[6][7] The chloride anion is expelled as the leaving group.
// Reactants sub [label=<
this compound
];
nuc [label=<
R-NH₂ Amine (Nucleophile)
];
// Transition State ts [label=<
Transition State
[R-NH₂ ...CH₂(Ar) ...Cl]⁻
, shape=box, style=dashed];
// Products prod [label=<
N-Substituted Benzylamine
];
cl_ion [label="Cl⁻"];
// Edges sub -> ts [label="Nucleophilic Attack"]; nuc -> ts; ts -> prod; ts -> cl_ion;
{rank=same; sub; nuc;} {rank=same; prod; cl_ion;} } // Caption: The concerted SN2 reaction mechanism.
Causality of Experimental Choices
-
Substrate Reactivity: The benzylic carbon is inherently activated for SN2 reactions due to the stabilizing effect of the adjacent aromatic ring on the transition state.
-
Amine Nucleophilicity: The reaction rate is directly proportional to the concentration and nucleophilicity of the amine.[8] Primary and secondary amines are excellent nucleophiles for this purpose. Tertiary amines will react to form quaternary ammonium salts.[9][10] Steric hindrance on the amine can slow the reaction rate.[6][11]
-
Solvent Selection: Polar aprotic solvents such as Acetonitrile (ACN) , N,N-Dimethylformamide (DMF) , or Dimethyl Sulfoxide (DMSO) are the solvents of choice.[8][12] These solvents effectively dissolve the polar reactants but do not strongly solvate the amine nucleophile through hydrogen bonding. This leaves the amine's lone pair more available for reaction, accelerating the SN2 pathway.[12][13] In contrast, polar protic solvents (e.g., ethanol, water) can form a "cage" around the amine via hydrogen bonds, hindering its nucleophilicity and slowing the reaction.[13]
-
The Role of a Base: During the reaction, one equivalent of hydrochloric acid (HCl) is generated. This acid will protonate the starting amine, converting it into its non-nucleophilic ammonium salt. To prevent this and drive the reaction to completion, a non-nucleophilic base is essential. Typically, an excess of the amine reactant itself (if inexpensive) or an auxiliary base like triethylamine (TEA) , diisopropylethylamine (DIPEA) , or an inorganic base like potassium carbonate (K₂CO₃) is used to scavenge the HCl as it forms.[14]
Experimental Application & Protocols
Safety Precaution: this compound is a corrosive material and a lachrymator that can cause severe skin and eye burns.[15][16] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[17] Ensure an eyewash station and safety shower are accessible.[15]
General Protocol: N-Alkylation with a Primary Amine
This protocol describes the synthesis of N-(4-Bromo-2-fluorobenzyl)aniline as a representative example.
Materials & Equipment:
| Reagent/Equipment | Grade | Supplier | Comments |
|---|---|---|---|
| This compound | ≥98% | Commercial | Store under inert gas |
| Aniline | ≥99% | Commercial | Distill if discolored |
| Triethylamine (TEA) | ≥99% | Commercial | Anhydrous grade |
| Acetonitrile (ACN) | Anhydrous | Commercial | HPLC grade or higher |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction |
| Brine (Saturated NaCl) | - | Lab Prepared | For work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Commercial | Drying agent |
| Round-bottom flask, Magnetic stirrer | - | Standard Lab | - |
| TLC plates (Silica gel 60 F₂₅₄) | - | Commercial | For reaction monitoring |
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq, e.g., 0.93 g, 10 mmol) and anhydrous acetonitrile (40 mL).
-
Base Addition: Add triethylamine (1.5 eq, e.g., 2.1 mL, 15 mmol) to the solution. Stir under a nitrogen atmosphere.
-
Substrate Addition: Prepare a solution of this compound (1.0 eq, e.g., 2.24 g, 10 mmol) in anhydrous acetonitrile (10 mL). Add this solution dropwise to the stirring amine solution over 10 minutes at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting benzyl chloride spot indicates reaction completion.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to afford the pure N-(4-Bromo-2-fluorobenzyl)aniline.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Visualization of Experimental Workflow
Data Summary & Troubleshooting
Representative Reaction Conditions
The following table provides generalized conditions for reacting this compound with various amine classes. Optimization may be required.
| Amine Type | Example Amine | Base (eq) | Solvent | Temp (°C) | Typical Time (h) | Expected Yield |
| Primary Aromatic | Aniline | TEA (1.5) | ACN | 20-25 | 12-18 | 75-90% |
| Primary Aliphatic | Benzylamine | K₂CO₃ (2.0) | DMF | 20-25 | 4-8 | 85-95% |
| Secondary Cyclic | Morpholine | DIPEA (1.5) | ACN | 20-40 | 6-12 | 80-95% |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Amine reactant protonated (inactive). 2. Insufficient reaction time or temperature. 3. Deactivated starting materials. | 1. Ensure at least 1.2-1.5 equivalents of base are used. 2. Gently heat the reaction (e.g., to 40-50 °C) and monitor by TLC. 3. Use freshly opened or purified reagents. |
| Multiple Products Observed | 1. Over-alkylation: Primary amine product reacts again with benzyl chloride.[9][10] 2. Side reaction with solvent (e.g., DMF).[18] | 1. Use a slight excess (1.1-1.2 eq) of the amine relative to the benzyl chloride. 2. Consider switching to a less reactive solvent like acetonitrile. |
| Difficult Purification | 1. Emulsion during aqueous work-up. 2. Product co-elutes with starting material or impurities. | 1. Add more brine to the aqueous layer to break the emulsion. 2. For basic amine products, perform an acid-base extraction: dissolve crude in EtOAc, extract with 1M HCl, wash aqueous layer with EtOAc, basify aqueous with NaOH, and re-extract product into fresh EtOAc. |
References
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Harger, M. J. P. (2001). Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines: competition between the usual SN2(P) mechanism and elimination–addition with an alkylideneoxophosphorane (phosphene) intermediate. Journal of the Chemical Society, Perkin Transactions 2, (1), 41–47. [Link]
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Royal Society of Chemistry. (2000). Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines: competition between the usual SN2(P) mechanism and elimination–addition with an alkylideneoxophosphorane (phosphene) intermediate. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Royal Society of Chemistry. (n.d.). Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines: competition between the usual SN2(P) mechanism and elimination–addition with an alkylideneoxophosphorane (phosphene) intermediate. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Fisher Scientific. (2023). Safety Data Sheet: this compound. [Link]
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Yutilova, K. S., et al. (2016). Tertiary amines nucleophilicity in quaternization reaction with benzyl chloride. Journal of Chemistry and Technologies. [Link]
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LibreTexts Chemistry. (2021). 7.5: SN1 vs SN2. [Link]
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Reddit. (2024). How to purify Benzylamine? r/OrganicChemistry. [Link]
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Química Orgánica. (n.d.). Solvent in Nucleophilic Substitution - SN2. [Link]
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Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of 4-Bromo-2-fluoropyridine in Advanced Pharmaceutical Synthesis. [Link]
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ACS Sustainable Chemistry & Engineering. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (2025). The Role of 4-Bromo-2-fluorobenzoic Acid in Pharmaceutical Synthesis. [Link]
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Chemguide. (n.d.). Amines as nucleophiles. [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. [Link]
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ResearchGate. (2025). Amination of Poly(vinylbenzyl chloride) with N,N-Dimethylformamide. [Link]
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LibreTexts Chemistry. (2020). 20.6: Reactions of Amines. [Link]
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Journal of Medicinal Chemistry. (2015). Applications of Fluorine in Medicinal Chemistry. [Link]
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Application Note & Protocol Guide: Synthesis of 4-Bromo-2-fluorobenzyl Ethers
Abstract: This document provides a comprehensive technical guide for the synthesis of ethers from 4-Bromo-2-fluorobenzyl chloride and various alcohols. This class of compounds holds significant interest in medicinal chemistry and drug development, where the unique electronic properties of the halogenated benzyl moiety can enhance metabolic stability, binding affinity, and provide a synthetic handle for further molecular diversification. The primary focus of this guide is the Williamson ether synthesis, a robust and versatile method for C-O bond formation. We will delve into the reaction mechanism, provide detailed, field-proven protocols, and offer expert insights into process optimization and troubleshooting.
Scientific Foundation & Strategic Overview
The synthesis of aryl-alkyl ethers is a cornerstone of modern organic chemistry, particularly in the construction of biologically active molecules. The target scaffold, a 4-bromo-2-fluorobenzyl ether, is strategically designed. The fluorine atom at the ortho position can influence the conformation of the molecule and improve its metabolic stability by blocking potential sites of oxidation. The bromine atom at the para position serves as a versatile functional group, enabling subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the creation of complex molecular architectures.
The most reliable and widely adopted method for constructing these ethers is the Williamson ether synthesis . This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The core principle involves the reaction of a nucleophilic alkoxide, generated from an alcohol, with an electrophilic alkyl halide.
Causality Behind Experimental Choices:
-
The Electrophile: this compound is an excellent substrate for SN2 reactions. As a primary benzylic halide, its electrophilic carbon is sterically accessible, and the phenyl ring stabilizes the transition state, accelerating the reaction. Competing elimination reactions (E2) are minimized with primary halides.[2][3]
-
The Nucleophile: The reactivity of the alcohol is significantly enhanced by converting it to its conjugate base, the alkoxide. This is typically achieved by using a strong base. The choice of base is critical and depends on the pKa of the alcohol and the overall sensitivity of the substrate.
-
The Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) are preferred. These solvents effectively solvate the counter-ion of the alkoxide (e.g., Na⁺, K⁺) but do not strongly solvate the nucleophilic oxygen atom, thereby maximizing its reactivity.[1]
Reaction Mechanism: The SN2 Pathway
The Williamson ether synthesis is a classic example of an SN2 reaction. The process occurs in a single, concerted step where the alkoxide attacks the carbon atom bearing the leaving group (chloride) from the backside.[2][4] This backside attack leads to an inversion of stereochemistry if the carbon were chiral.
The mechanism can be visualized as follows:
-
Deprotonation: An alcohol (R-OH) is deprotonated by a base to form a highly reactive alkoxide ion (RO⁻).
-
Nucleophilic Attack: The alkoxide ion acts as a nucleophile, attacking the electrophilic methylene carbon (—CH₂—) of this compound.
-
Displacement: Simultaneously, the chloride ion (Cl⁻) is displaced as the leaving group, forming the new C-O ether bond.
Caption: The SN2 mechanism for the Williamson ether synthesis.
General Experimental Protocol
This protocol provides a robust starting point for the synthesis of 4-bromo-2-fluorobenzyl ethers. Optimization of temperature, reaction time, and stoichiometry may be required for specific alcohols.
Workflow Overview
The overall experimental process follows a logical sequence from reaction setup to purification.
Caption: Standard workflow for the synthesis of 4-bromo-2-fluorobenzyl ethers.
Materials & Reagents
-
Substrates: this compound (1.0 eq), Alcohol (1.0 - 1.2 eq)
-
Base: Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 - 1.5 eq) OR Potassium hydroxide (KOH, powdered, 3.0 eq)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Work-up: Saturated aqueous ammonium chloride (NH₄Cl), Ethyl acetate (EtOAc), Brine (saturated NaCl solution)
-
Purification: Silica gel, Hexanes, Ethyl acetate
-
Equipment: Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet, dropping funnel, separatory funnel, rotary evaporator.
Step-by-Step Procedure (Using NaH)
-
Preparation: Ensure all glassware is oven-dried. Assemble the reaction flask with a condenser under a positive pressure of nitrogen or argon.
-
Alkoxide Formation: To the reaction flask, add the desired alcohol (1.1 eq) and anhydrous DMF (or THF) to create a ~0.5 M solution. Cool the flask to 0 °C using an ice bath.
-
Base Addition: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Electrophile Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it to a dropping funnel. Add the solution dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours at room temperature but may require gentle heating (40-60 °C) for less reactive or sterically hindered alcohols.
-
Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution to neutralize any excess NaH.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.[5]
-
Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure ether product.[5][6]
Data Summary & Optimization
The optimal reaction conditions can vary depending on the nature of the alcohol. The following table provides general guidelines for different alcohol classes.
| Alcohol Type | Recommended Base | Solvent | Temp (°C) | Typical Time (h) | Expected Yield (%) | Key Considerations |
| Primary (e.g., Ethanol) | NaH, KOH | DMF, THF | 25 - 50 | 2 - 6 | 75 - 95% | Reaction is generally fast and high-yielding. |
| Secondary (e.g., Isopropanol) | NaH | DMF, THF | 40 - 70 | 6 - 18 | 60 - 85% | Slower reaction due to steric hindrance. May require heating. |
| Tertiary (e.g., t-Butanol) | NaH, KH | THF | 50 - 80 | 12 - 24 | 40 - 70% | Prone to elimination side reactions. Use of a less hindered base (e.g., potassium tert-butoxide) is not an option here. Careful temperature control is crucial.[1][2] |
| Phenols (e.g., Phenol) | K₂CO₃, Cs₂CO₃, KOH | DMF, ACN | 25 - 80 | 4 - 12 | 80 - 98% | Milder bases are often sufficient due to the higher acidity of phenols. |
Phase Transfer Catalysis (PTC): An Alternative Protocol
For larger-scale synthesis or to avoid strictly anhydrous conditions, Phase Transfer Catalysis is a powerful alternative.[7][8] This method uses a catalyst, such as Tetrabutylammonium Bromide (TBAB), to shuttle the alkoxide from an aqueous or solid phase into the organic phase where the reaction occurs.[1][9]
-
Typical PTC Conditions: this compound, alcohol, 50% aqueous NaOH or solid KOH, Toluene or Dichloromethane as the organic solvent, and a catalytic amount of TBAB (5-10 mol%). The reaction is typically run at room temperature to 60 °C with vigorous stirring. This approach avoids the need for hazardous reagents like NaH and anhydrous solvents.[7][8][10]
Troubleshooting & Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Incomplete alkoxide formation (wet solvent/alcohol).2. Insufficiently strong base for the alcohol's pKa.3. Deactivated this compound (hydrolyzed). | 1. Ensure all reagents and solvents are rigorously dried. Use freshly opened anhydrous solvent.2. Switch to a stronger base (e.g., from K₂CO₃ to NaH).3. Use fresh, high-quality benzyl chloride. |
| Low Yield | 1. Side reaction: Elimination (E2) pathway, especially with hindered alkoxides and high temperatures.2. Product loss during aqueous work-up (if product has some water solubility).3. Incomplete reaction. | 1. Lower the reaction temperature. For hindered alcohols, add the electrophile at a low temperature and warm slowly.2. Saturate the aqueous layer with NaCl (brine) before extraction to decrease product solubility.3. Increase reaction time or temperature moderately. Confirm completion by TLC. |
| Multiple Spots on TLC | 1. Presence of unreacted starting material.2. Formation of 4-Bromo-2-fluorobenzyl alcohol via hydrolysis.3. Formation of bis(4-bromo-2-fluorobenzyl) ether from reaction with hydroxide ions. | 1. Allow the reaction to proceed longer or add a slight excess of the alkoxide.2. Ensure anhydrous conditions. This is more common when using aqueous bases without PTC.3. Use a non-aqueous base system (e.g., NaH in DMF) or a well-controlled PTC system. |
References
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Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 58(10), 821. [Link]
-
Contribution of phase transfer catalyst to green chemistry: A review. (2020). JETIR, 7(8). [Link]
-
Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 58(10), 821. [Link]
-
The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis. Retrieved January 12, 2026, from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis Lab 3. (2023). Edubirdie. [Link]
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Williamson ether synthesis. (n.d.). Khan Academy. Retrieved January 12, 2026, from [Link]
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Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved January 12, 2026, from [Link]
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4-Bromo-2-fluorobenzoic acid. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
4-Bromo-2-fluorobenzonitrile. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
A review on the advancement of ether synthesis from organic solvent to water. (2016). RSC Advances, 6(75), 71391-71408. [Link]
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Synthesis of 3-bromo-4-fluorobenzyl 2,2-dimethyl-2-(4-ethoxyphenyl)ethyl ether. (n.d.). Mol-Instincts. Retrieved January 12, 2026, from [Link]
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. [Link]
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Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Preparing Ethers. (2024, September 30). Chemistry LibreTexts. [Link]
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Preparing Ethers. (n.d.). Fiveable. Retrieved January 12, 2026, from [Link]
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4-Bromo-2,6-difluorobenzyl alcohol, 2-methylpropyl ether. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]
-
Williamson Ether Synthesis Reaction Mechanism. (2018, May 2). The Organic Chemistry Tutor. [Link]
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4-Fluorobenzyl chloride. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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The reaction of 4 bromobenzyl chloride with NaCN in class 11 chemistry CBSE. (n.d.). Vedantu. Retrieved January 12, 2026, from [Link]
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Benzyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
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Application Notes and Protocols for Carbon-Carbon Bond Formation with 4-Bromo-2-fluorobenzyl chloride
Introduction: The Strategic Importance of 4-Bromo-2-fluorobenzyl chloride
In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the strategic selection of building blocks is paramount. This compound is a quintessential example of a high-value synthetic intermediate.[1][2] Its utility stems from the orthogonal reactivity of its two distinct electrophilic sites: a highly reactive sp³-hybridized benzylic chloride and a versatile sp²-hybridized aryl bromide. This dual functionality allows for sequential and selective carbon-carbon bond formations, enabling the construction of complex molecular architectures.
The presence of the fluorine atom is not merely a passive substituent; it can significantly modulate the physicochemical properties of derivative molecules, enhancing metabolic stability, binding affinity, and lipophilicity—key considerations in pharmaceutical design.[3] The aryl bromide serves as a robust handle for a wide array of palladium-catalyzed cross-coupling reactions, while the benzyl chloride is primed for nucleophilic substitution or specialized coupling reactions. This guide provides a detailed exploration of the principal C-C bond-forming strategies utilizing this versatile reagent, complete with mechanistic insights and field-proven laboratory protocols.
Reaction Landscape: A Chemist's Guide to Key Transformations
The strategic utility of this compound lies in its capacity to undergo a variety of C-C bond-forming reactions at two distinct positions. The following diagram illustrates the primary synthetic pathways available to the researcher.
Caption: Key C-C bond formation pathways for this compound.
Part 1: Palladium-Catalyzed Cross-Coupling at the Aryl Bromide
The C(sp²)-Br bond is the most common site for derivatization via palladium-catalyzed cross-coupling, a class of reactions awarded the 2010 Nobel Prize in Chemistry.[4] These methods offer exceptional functional group tolerance and reliability.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing C-C bonds between sp² centers.[5] It involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester.[4]
Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of our substrate. Following this, transmetalation occurs where a carbon group is transferred from the boron atom to the palladium center, facilitated by a base. The final step, reductive elimination, forms the new C-C bond and regenerates the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 4-(boronic acid adduct)-2-fluorobenzyl chloride.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene and Water (4:1 mixture)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen line
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the toluene/water solvent mixture (e.g., 8 mL toluene, 2 mL water per 1.0 mmol of substrate).
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Under a positive pressure of nitrogen, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 12-24 hours.[5]
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12-24 | 85-95 | [5] |
| PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 77 | 8-16 | 90-98 | [6][7] |
| Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 6-12 | 88-96 | [6][7] |
Table 1: Representative conditions for Suzuki-Miyaura coupling of aryl bromides.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne.[8][9] This reaction is fundamental for creating conjugated systems found in materials science and as precursors for complex heterocyclic syntheses.[10]
Mechanistic Insight: The reaction typically employs a dual catalytic system of palladium and copper. The palladium cycle is similar to the Suzuki coupling (oxidative addition, reductive elimination). The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species for transmetalation to the palladium center.[9] Copper-free protocols have also been developed to avoid potential issues with copper contamination.[10][11]
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Application Notes & Protocols: Continuous Flow Synthesis Utilizing 4-Bromo-2-fluorobenzyl Chloride
Abstract: This technical guide provides a comprehensive overview of the application of 4-Bromo-2-fluorobenzyl chloride as a versatile building block in continuous flow chemistry. We present a detailed protocol for the in-situ generation of the corresponding Grignard reagent and its subsequent telescoped reaction. The narrative emphasizes the causality behind experimental design, highlighting the enhanced safety, efficiency, and scalability offered by flow chemistry for handling reactive organometallic intermediates.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to leverage continuous manufacturing technologies for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[4]
Introduction: The Strategic Value of this compound in Flow Chemistry
This compound is a key structural motif in medicinal chemistry. The presence of orthogonal halogen atoms (bromine and chlorine) and a fluorine substituent offers multiple points for diversification and influences the molecule's physicochemical properties, such as metabolic stability and binding affinity.[5] The benzylic chloride provides a reactive handle for nucleophilic substitution, while the aryl bromide is amenable to forming organometallic intermediates for carbon-carbon bond formation.
However, the generation and use of organometallic reagents, such as Grignard or organolithium species derived from this starting material, present significant challenges in traditional batch processing.[6][7][8][9] These reactions are often highly exothermic, moisture-sensitive, and can be difficult to control on a large scale.[10][11] Flow chemistry provides a robust solution to these challenges by offering:
-
Enhanced Safety: The small reactor volumes minimize the quantity of hazardous intermediates at any given time.[2]
-
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors allows for precise temperature control of exothermic reactions, preventing thermal runaways and improving selectivity.[12]
-
Increased Efficiency and Scalability: Continuous processing allows for the production of significant quantities of material over time (scaling out) without the need for large-scale, high-pressure batch reactors.
-
Reproducibility: Precise control over parameters like residence time, temperature, and stoichiometry leads to consistent product quality.[10]
This application note will detail a continuous flow process for the synthesis of a diarylmethane derivative, a common scaffold in pharmaceuticals, using this compound as the starting material.
Reaction Pathway: Continuous Grignard Formation and C-C Coupling
The chosen model reaction is the formation of the Grignard reagent from this compound followed by a telescoped Kumada cross-coupling reaction with a second aryl halide. This multi-step synthesis is performed in a continuous fashion without the isolation of the reactive Grignard intermediate.
Caption: Synthetic pathway for the continuous flow synthesis of a diarylmethane derivative.
Experimental Workflow: A Modular Flow Chemistry Setup
The process is designed using a modular flow chemistry system, which allows for flexibility and precise control over each reaction step.[10] The setup consists of two main reactor modules: one for the Grignard formation and a second for the cross-coupling reaction.
Caption: Diagram of the continuous flow setup for Grignard formation and subsequent cross-coupling.
Detailed Protocols
Reagent Preparation
-
Reagent Solution A: Prepare a 0.5 M solution of this compound in anhydrous tetrahydrofuran (THF).
-
Reagent Solution B: Prepare a 0.5 M solution of 4-chlorotoluene in anhydrous THF. To this solution, add the palladium catalyst, Pd(dppf)Cl₂, to a final concentration of 1 mol%.
-
Grignard Reactor Packing: Fill a packed-bed reactor column with magnesium turnings. Activate the magnesium by briefly flowing a dilute solution of iodine or 1,2-dibromoethane in THF through the column until the color disappears, followed by a wash with pure anhydrous THF.[13]
System Setup and Operation
-
System Priming: Prime the entire flow system, including all pumps and reactors, with anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Reactor Conditioning: Heat Reactor 1 (packed bed) to 40°C and Reactor 2 (coil) to 60°C.
-
Initiation of Grignard Formation: Begin pumping Reagent Solution A through the magnesium-packed Reactor 1 at a flow rate of 0.5 mL/min. The initiation of the Grignard reaction is typically exothermic and can be monitored by an initial temperature spike in the packed bed.
-
Telescoped Cross-Coupling: Once the Grignard formation has reached a steady state (typically after 3-5 residence times), begin pumping Reagent Solution B at a flow rate of 0.5 mL/min to the T-mixer, where it combines with the effluent from Reactor 1.
-
Reaction and Collection: The combined stream flows through the heated coil Reactor 2. A back pressure regulator set to 2 bar is used to prevent solvent boiling and ensure smooth flow.[12] The product stream is collected in a flask containing a stirred, saturated aqueous solution of ammonium chloride to quench the reaction and any remaining Grignard reagent.
Work-up and Analysis
-
The quenched reaction mixture is transferred to a separatory funnel.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired diarylmethane derivative.
Data and Expected Results
The following table summarizes the key process parameters and expected outcomes for this continuous flow synthesis.
| Parameter | Value | Rationale |
| Concentration of Starting Materials | 0.5 M | Balances reaction rate with solubility and viscosity considerations. |
| Flow Rate (Pumps A & B) | 0.5 mL/min each | Results in a total flow rate of 1.0 mL/min into Reactor 2. |
| Reactor 1 (Packed Bed) Volume | 2.0 mL | Provides a residence time of 4 minutes for Grignard formation. |
| Reactor 2 (Coil) Volume | 10.0 mL | Provides a residence time of 10 minutes for the cross-coupling reaction. |
| Temperature (Reactor 1) | 40 °C | Facilitates the initiation and sustained reaction of the Grignard formation. |
| Temperature (Reactor 2) | 60 °C | Accelerates the rate of the palladium-catalyzed cross-coupling reaction. |
| Back Pressure | 2 bar | Allows for superheating of the solvent, increasing reaction rates safely.[12] |
| Expected Yield | > 85% | Flow chemistry often leads to higher yields compared to batch due to reduced side reactions.[1] |
| Throughput | ~3.0 g/hour | Calculated based on the concentrations and flow rates for the target molecule. |
Scientific Justification and Trustworthiness
The protocol described is designed as a self-validating system. The choice to perform the Grignard formation in a packed-bed reactor is based on the need to handle a solid reagent (magnesium) in a continuous flow setup.[11] The subsequent use of a simple heated coil for the homogeneous cross-coupling reaction is a standard and efficient approach in flow chemistry.
The telescoping of the two reaction steps without isolation of the highly reactive Grignard intermediate is a key advantage of this flow process.[3] It minimizes handling of hazardous materials and reduces waste from workup and purification steps. The use of an inert atmosphere and anhydrous solvents is critical for the success of any organometallic reaction, and this is maintained throughout the sealed flow system.[13]
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Bromo-2-fluorobenzoyl Chloride: A Key Building Block for Chemical Innovation. Retrieved from [Link]
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Movsisyan, M., et al. (2016). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications. Retrieved from [Link]
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Guidi, M., Seeberger, P. H., & Gilmore, K. (2020). How to approach flow chemistry. Chemical Society Reviews. Retrieved from [Link]
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Baxendale, I. R. (2020). Organolithium Bases in Flow Chemistry: A Review. ResearchGate. Retrieved from [Link]
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Ley, S. V., et al. (2011). Continuous Flow-Processing of Organometallic Reagents Using an Advanced Peristaltic Pumping System and the Telescoped Flow Synthesis of Tamoxifen. Organic Process Research & Development. Retrieved from [Link]
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Sparrow Chemical. (n.d.). Fluorobenzyl Chloride Series. Retrieved from [Link]
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AM Technology. (n.d.). Grignard Reactions in Flow. Chemical Industry Journal. Retrieved from [Link]
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Chaudhari, A. et al. (2020). FLOW CHEMISTRY: ADVANCEMENTS AND APPLICATIONS – A REVIEW. Neuroquantology. Retrieved from [Link]
- Knochel, P. (2015). The Preparations of Functionalized Lithium, Magnesium, Aluminum, Zinc, and Indium Organometallics and Their Applications in Organic Synthesis. Ludwig-Maximilians-Universität München.
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Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved from [Link]
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Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]
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Vedantu. (n.d.). The reaction of 4 bromobenzyl chloride with NaCN in class 11 chemistry CBSE. Retrieved from [Link]
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ChemRxiv. (2021). Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation. Retrieved from [Link]
-
Fiveable. (n.d.). Organolithium compounds | Organic Chemistry II Class Notes. Retrieved from [Link]
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Shiebani Daloee, T., & Behbahani, F. K. (2019). MgCl2 and its applications in organic chemistry and biochemistry: a review. PubMed. Retrieved from [Link]
-
SlideShare. (n.d.). Organolithium Compounds and Reactions | PPS. Retrieved from [Link]
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Vedantu. (n.d.). The reaction of 4 bromobenzyl chloride with NaCN in class 11 chemistry CBSE. Retrieved from [Link]
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ResearchGate. (2019). MgCl2 and its applications in organic chemistry and biochemistry: a review. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 4-Fluorobenzyl Chloride in Chemical Synthesis. Retrieved from [Link]
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Denmark Group. (2017). Flow Chemistry Applications in Organic Synthesis. Retrieved from [Link]
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Application Notes and Protocols: Microwave-Assisted Reactions of 4-Bromo-2-fluorobenzyl chloride
Introduction: A Versatile Building Block Accelerated by Microwave Chemistry
In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds are of paramount importance. The strategic incorporation of fluorine atoms into a molecule can dramatically alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making it a cornerstone of rational drug design.[1] 4-Bromo-2-fluorobenzyl chloride is a particularly valuable bifunctional building block, presenting two distinct reactive centers for sequential and selective modification: a highly reactive benzylic chloride and a versatile aryl bromide.[2][3] The benzylic chloride is primed for nucleophilic substitution, while the aryl bromide is an ideal handle for palladium-catalyzed cross-coupling reactions.
Traditionally, the transformation of such substrates requires lengthy reaction times and high temperatures, often leading to undesired side products.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that circumvents these limitations.[5] By utilizing microwave energy to directly and efficiently heat the reaction mixture, MAOS dramatically accelerates reaction rates, often reducing multi-hour or day-long processes to mere minutes.[6][7][8] This approach not only enhances productivity but also aligns with the principles of green chemistry by reducing energy consumption and often minimizing solvent use.[9][10]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging microwave irradiation in the synthetic manipulation of this compound. We will explore key transformations at both reactive sites, explaining the causality behind experimental choices and providing robust, validated protocols.
Part 1: The Foundation - Principles of Microwave-Assisted Synthesis
Microwave synthesis relies on the ability of a material to absorb microwave energy and convert it into heat. This heating mechanism is fundamentally different from conventional conductive heating.
-
Dipolar Polarization: Polar molecules, such as the solvents commonly used in these reactions, attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, leading to rapid and uniform heating of the bulk solution.[11]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic liquids), they will migrate back and forth in the oscillating electric field. Collisions with surrounding molecules generate heat.
This direct energy transfer allows for temperatures to be reached that are far above the solvent's conventional boiling point in a sealed, pressurized vessel, leading to dramatic rate accelerations.[8] The choice of solvent is critical; solvents with a high dielectric constant (high tan δ) are heated most efficiently.[8]
Part 2: Selective Transformations of this compound
The unique structure of this compound allows for a strategic, two-pronged approach to molecular elaboration. The significant difference in reactivity between the benzylic chloride and the aryl bromide enables selective functionalization.
-
Site 1: The Benzylic Chloride (Nucleophilic Substitution) : The C-Cl bond at the benzylic position is highly labile and susceptible to nucleophilic attack (via Sₙ1 or Sₙ2 pathways). These reactions are typically fast and can be performed under milder conditions.
-
Site 2: The Aryl Bromide (Cross-Coupling) : The C-Br bond on the aromatic ring is much more stable and requires a catalyst, typically a palladium complex, to undergo cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds.
The following sections provide detailed protocols for key reactions at each of these sites.
Protocol 1: Microwave-Assisted Nucleophilic Substitution (O-Alkylation)
This protocol details the etherification of a phenol with this compound. The rapid, microwave-assisted approach is superior to conventional methods which can take several hours.[12]
Methodology & Rationale
The reaction proceeds via a Williamson ether synthesis mechanism. A base is used to deprotonate the phenol, generating a more nucleophilic phenoxide anion, which then displaces the chloride from the benzylic position. Microwave heating drastically reduces the time required for this transformation from hours to minutes.[12]
Experimental Workflow Diagram
Caption: Workflow for microwave-assisted nucleophilic substitution.
Step-by-Step Protocol
-
Reagent Preparation : In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the phenol (1.0 mmol, 1.0 equiv), potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), and this compound (1.1 mmol, 1.1 equiv).
-
Solvent Addition : Add 4 mL of N,N-Dimethylformamide (DMF). Scientist's Note: DMF is an excellent solvent for microwave synthesis due to its high boiling point and high dielectric constant, allowing for efficient heating and solubilization of reagents.
-
Vessel Sealing : Securely cap the vessel.
-
Microwave Irradiation : Place the vessel in the cavity of a dedicated microwave synthesizer. Irradiate the mixture at 120°C for 15 minutes, with magnetic stirring. Ensure the power setting is sufficient to maintain the target temperature (typically 100-200 W).
-
Cooling : After irradiation, cool the vessel to room temperature (typically via a compressed air stream integrated into the instrument).
-
Work-up : Transfer the reaction mixture to a separatory funnel containing 20 mL of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Summary
| Nucleophile | Base | Solvent | Temperature (°C) | Time (min) | Typical Yield (%) |
| Phenol | K₂CO₃ | DMF | 120 | 15 | >90 |
| Sodium Azide | N/A | aq. EtOH | 100 | 10 | >95[13] |
| Aniline | K₂CO₃ | Acetonitrile | 130 | 20 | >85 |
Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura reaction to couple an arylboronic acid with the aryl bromide moiety of this compound, forming a C(sp²)-C(sp²) bond. This is a cornerstone reaction in drug discovery for creating biaryl structures.[14][15]
Methodology & Rationale
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. Microwave heating dramatically accelerates the key steps of this cycle: oxidative addition of the aryl bromide to the Pd(0) center, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst. The use of a suitable ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction.[16]
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Step-by-Step Protocol
-
Reagent Preparation : To a 10 mL microwave vial with a stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv).
-
Catalyst Addition : Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%). Scientist's Note: Handling of palladium catalysts should be done in a fume hood. While many modern catalysts are air-stable, performing this step under an inert atmosphere (e.g., nitrogen or argon) can improve consistency and yield, especially with sensitive substrates.
-
Solvent Addition : Add a solvent mixture, typically 4 mL of 1,4-Dioxane and 1 mL of water. The aqueous phase is essential for the transmetalation step.
-
Vessel Sealing & Irradiation : Cap the vial and place it in the microwave reactor. Irradiate at 130°C for 20 minutes with stirring.
-
Cooling & Work-up : After cooling, dilute the mixture with 20 mL of ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and salts.
-
Purification : Wash the filtrate with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Data Summary: Comparison of Cross-Coupling Reactions
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Typical Yield (%) |
| Suzuki | Pd(PPh₃)₄ (3) | - | K₂CO₃ (3) | Dioxane/H₂O | 130 | 20 | 85-95[17] |
| Sonogashira | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | DMF | 100 | 15 | 80-90[18][19][20] |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (2) | Toluene | 110 | 30 | 75-90[21][22][23] |
Protocol 3: Microwave-Assisted Sonogashira Coupling
This protocol outlines the coupling of a terminal alkyne with this compound, catalyzed by palladium and copper(I), to form an arylalkyne. This reaction is highly valuable for introducing linear sp-hybridized carbon frameworks.[24][25]
Methodology & Rationale
The Sonogashira coupling requires a dual-catalyst system. The palladium catalyst facilitates the main cross-coupling cycle, similar to the Suzuki reaction. The copper(I) co-catalyst activates the alkyne by forming a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[24] Microwave irradiation accelerates this dual catalytic system, enabling rapid synthesis with high yields.[18][19]
Step-by-Step Protocol
-
Reagent Preparation : In a 10 mL microwave vial, combine this compound (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 mmol, 1.2 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).
-
Solvent and Base : Add 5 mL of DMF and triethylamine (Et₃N) (3.0 mmol, 3.0 equiv). Scientist's Note: Triethylamine acts as both the base to neutralize the HBr formed and as a solvent. The reaction should be set up under an inert atmosphere to prevent oxidative homocoupling of the alkyne (Glaser coupling).
-
Irradiation : Seal the vial and irradiate in the microwave at 100°C for 15 minutes.
-
Work-up and Purification : After cooling, follow the work-up and purification procedure outlined in the Suzuki protocol, filtering through Celite® and performing an extractive work-up followed by column chromatography.
Safety Considerations for Microwave Chemistry
-
Dedicated Equipment : Never use a domestic microwave oven for chemical synthesis.[26] Laboratory-grade microwave reactors are engineered with high-pressure-resistant materials and integrated sensors for real-time temperature and pressure monitoring.[27]
-
Pressure Management : Reactions in sealed vessels can generate significant pressure. Do not exceed the recommended fill volume (typically 1/3 to 1/2 of the vessel's total volume) to allow for headspace. Be aware of reactions that may generate gaseous byproducts.
-
Thermal Runaway : Highly exothermic reactions can be dangerous under microwave conditions. If you are unsure about a reaction's kinetics, start with small amounts of reagents and a lower power setting.[26]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Conduct all operations within a certified chemical fume hood.
Conclusion
This compound is a powerful and versatile intermediate for the construction of complex molecular architectures. The application of microwave-assisted synthesis unlocks its full potential, providing a rapid, efficient, and often higher-yielding alternative to conventional heating methods. The protocols outlined in this guide for nucleophilic substitution, Suzuki coupling, and Sonogashira coupling provide a robust framework for researchers to accelerate their discovery and development programs. By understanding the principles of microwave heating and the reactivity of this key building block, scientists can significantly enhance their synthetic capabilities.
References
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- MDPI. (2026). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Patsnap Eureka. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
- Advanced Journal of Chemistry, Section A. (2019).
- ResearchGate. (2024). (PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
- Taylor & Francis. (n.d.). Microwave Assisted Organic Synthesis.
- CEM Corporation. (n.d.).
- PMC. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
- Semantic Scholar. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
- Guidechem. (n.d.). What are the applications and hazards of 4-Fluorobenzyl bromide?.
- PubMed. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
- Organic Chemistry Portal. (2001).
- International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS).
- Shodhganga. (n.d.). PART - 1 INTRODUCTION.
- RASĀYAN Journal of Chemistry. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY.
- Organic Chemistry Portal. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles.
- NIH. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- ResearchGate. (n.d.). Microwave enhanced Sonogashira coupling. | Download Scientific Diagram.
- PubMed. (2003). Rapid microwave promoted Sonogashira coupling reactions on solid phase.
- ResearchGate. (n.d.).
- Sparrow Chemical. (n.d.). Fluorobenzyl Chloride Series.
- Organic Chemistry Portal. (2006).
- PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
- CEM Corporation. (n.d.). Nucleophilic additions and substitutions.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 4-Fluorobenzyl Chloride in Chemical Synthesis.
- MDPI. (n.d.). Microwave-Assisted Solvent- and Cu(I)
- Baxendale Group. (2006).
- Benchchem. (2025). Application Notes and Protocols for 4-Bromobenzyl Bromide in Suzuki-Miyaura Coupling Reactions.
- PSE Community.org. (2024). Microwave-Assisted Solvent- and Cu(I)
- MDPI. (n.d.). Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide.
- Future Science. (n.d.). Microwave-assisted Synthesis of Chromenes: Biological and Chemical Importance.
- Benchchem. (2025). Application Note: Microwave-Assisted Synthesis of 4'-Bromochalcone.
- Frontiers. (n.d.). Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis.
- PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.
- RSC Publishing. (n.d.). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.
- RSC Publishing. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya.
- Benchchem. (2025). Reactivity Showdown: 4-Chlorobenzyl Chloride vs. 4-Bromobenzyl Bromide in Nucleophilic Substitution.
- Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
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Troubleshooting & Optimization
Navigating the Chemistry of 4-Bromo-2-fluorobenzyl Chloride: A Technical Support Guide to Common Side Products
For Immediate Release
As a cornerstone reagent in the synthesis of complex molecules for pharmaceuticals and advanced materials, 4-bromo-2-fluorobenzyl chloride is a versatile building block. However, its reactivity can also lead to the formation of undesired side products, complicating purification and reducing yields. This technical support guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of common side products encountered in reactions involving this compound, along with troubleshooting strategies and preventative measures.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect when working with this compound?
A1: The primary side products typically arise from four main reaction pathways: homocoupling (dimerization), hydrolysis, oxidation, and Friedel-Crafts alkylation of aromatic solvents.
Q2: How can I detect the presence of these side products in my reaction mixture?
A2: A combination of analytical techniques is recommended for accurate identification and quantification. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful tools for separating and identifying components of the reaction mixture.[1] ¹H and ¹⁹F NMR spectroscopy can also be invaluable for structural elucidation of the main product and any impurities.
Q3: Are there general precautions I can take to minimize side product formation?
A3: Yes. Ensuring the high purity of your starting materials and solvents is crucial. Running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and moisture-related side reactions. Careful control of reaction temperature and the order of reagent addition are also key factors in directing the reaction towards the desired product.
Troubleshooting Common Side Products
This section delves into the specific side products, their mechanisms of formation, and targeted troubleshooting advice.
Homocoupling Side Product: 1,2-bis(4-bromo-2-fluorophenyl)ethane
The formation of a dimer through the coupling of two molecules of this compound is a common issue, particularly in reactions involving metals or organometallic reagents.
Mechanism of Formation (Wurtz-type Reaction):
This reaction is analogous to the Wurtz coupling, where two alkyl halides react in the presence of a metal, such as sodium, to form a new carbon-carbon bond.[2][3][4] The reaction can proceed through a radical or an organometallic intermediate.
-
Radical Pathway: Single electron transfer from a metal to the benzyl chloride can generate a benzyl radical, which can then dimerize.
-
Organometallic Pathway: Formation of a benzyl-metal species, which then undergoes nucleophilic attack on another molecule of the benzyl chloride.
Troubleshooting Guide:
| Symptom | Potential Cause | Recommended Solution |
| A significant peak corresponding to the dimer (M+2 peak pattern for two bromines) is observed in the mass spectrum. | Use of highly reactive metals (e.g., Na, Mg) or strong reducing agents. | Consider using less reactive metals or alternative synthetic routes that do not involve the in-situ formation of highly reactive organometallic species. |
| Dimer formation in reactions intended to form a Grignard or other organometallic reagent. | Slow initiation of the desired reaction, allowing for side reactions to occur. | Use of an activating agent (e.g., a crystal of iodine for Grignard formation) and ensuring anhydrous conditions can promote the desired reaction over dimerization.[5] |
Logical Workflow for Dimerization Troubleshooting:
Hydrolysis Side Product: (4-Bromo-2-fluorophenyl)methanol
The presence of water in the reaction mixture can lead to the hydrolysis of the reactive benzyl chloride to the corresponding benzyl alcohol.[6]
Mechanism of Formation:
This is a nucleophilic substitution reaction where water acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the chloride leaving group. The reaction can proceed through an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions.
Troubleshooting Guide:
| Symptom | Potential Cause | Recommended Solution |
| A polar impurity with a characteristic alcohol peak in the IR spectrum is observed. | Presence of water in the starting materials or solvents. | Use freshly distilled, anhydrous solvents. Dry all glassware in an oven prior to use. Run the reaction under a dry, inert atmosphere (N₂ or Ar). |
| Hydrolysis occurs during aqueous work-up. | The desired reaction is not complete before work-up. | Ensure the reaction has gone to completion by monitoring with TLC or another appropriate analytical technique before quenching with water or an aqueous solution. |
Oxidation Side Products: 4-Bromo-2-fluorobenzaldehyde and 4-Bromo-2-fluorobenzoic Acid
The benzylic carbon in this compound is susceptible to oxidation, which can yield the corresponding aldehyde and, upon further oxidation, the carboxylic acid.[7][8][9]
Mechanism of Formation:
Oxidation can be initiated by atmospheric oxygen, especially in the presence of light or radical initiators, or by the presence of oxidizing agents in the reaction mixture.
Troubleshooting Guide:
| Symptom | Potential Cause | Recommended Solution |
| Aldehyde or carboxylic acid impurities are detected by GC-MS or NMR. | Reaction exposed to air for prolonged periods. | Degas solvents and run the reaction under a positive pressure of an inert gas. |
| The reaction mixture changes color, suggesting the formation of colored byproducts. | Presence of unintentional oxidizing agents. | Scrutinize all reagents for potential contaminants that could act as oxidizing agents. |
Friedel-Crafts Alkylation Side Products
When using aromatic solvents such as benzene or toluene, the highly reactive this compound can act as an electrophile in a Friedel-Crafts alkylation reaction.[10][11][12]
Mechanism of Formation:
In the presence of a Lewis acid catalyst (which can be formed in situ from metal impurities), the benzyl chloride can generate a carbocation or a highly polarized complex that then attacks the aromatic ring of the solvent.
Troubleshooting Guide:
| Symptom | Potential Cause | Recommended Solution |
| Formation of a high molecular weight byproduct incorporating the solvent molecule. | Use of an aromatic solvent that can participate in a Friedel-Crafts reaction. | If possible, switch to a non-aromatic, non-reactive solvent such as dichloromethane, acetonitrile, or THF. |
| Polyalkylation is observed, where more than one benzyl group is attached to the solvent. | The initial alkylation product is more reactive than the starting aromatic solvent. | Use a large excess of the aromatic solvent to favor mono-alkylation, if the solvent is also a reagent. |
Experimental Protocol: Purification by Recrystallization
If side products do form, recrystallization is a common and effective method for purifying the desired solid product.[13][14]
-
Solvent Selection: Choose a solvent or solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at an elevated temperature. The primary impurities should either be insoluble or highly soluble in the chosen solvent at all temperatures.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The desired product should crystallize out of the solution. Cooling in an ice bath can further increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizing the Reaction Pathways:
By understanding these common side reactions and implementing the appropriate preventative and corrective measures, researchers can significantly improve the outcome of their syntheses using this compound.
References
-
J&K Scientific LLC. (2025, January 19). Wurtz Reaction. Retrieved from [Link][3]
-
Baker, J. W. (1926). Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides. Journal of the Chemical Society, Transactions, 129, 214-221.[6]
-
Wikipedia. (n.d.). 4-Bromobenzaldehyde. Retrieved from [Link][7]
-
Química Organica.org. (n.d.). Wurtz (Coupling). Retrieved from [Link][4]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link][10]
-
Chemistry LibreTexts. (2025, August 20). 3.2: Purification of Products. Retrieved from [Link][13]
-
PubChem. (n.d.). 4-Bromo-2-fluorobenzaldehyde. Retrieved from [Link][9]
-
Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction. Retrieved from [Link][11]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link][12]
-
EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link][14]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Wurtz (Coupling) [quimicaorganica.org]
- 5. 4-bromo-2-fluorobenzenesulfonyl chloride | Sigma-Aldrich [sigmaaldrich.com]
- 6. XXXII.—Preparation, hydrolysis and reduction of the fluoro-, chloro-, and bromo-benzyl bromides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. 4-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]
- 8. 4-Bromo-2-fluorobenzaldehyde 96 57848-46-1 [sigmaaldrich.com]
- 9. 4-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 143517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Synthesis of 4-Bromo-2-fluorobenzyl Chloride
Welcome to the technical support guide for the synthesis of 4-Bromo-2-fluorobenzyl chloride. This molecule is a crucial intermediate in the development of pharmaceuticals and agrochemicals, making its efficient synthesis a priority for researchers.[1] The primary route to this compound is the selective benzylic chlorination of 4-Bromo-2-fluorotoluene. However, achieving high yield and purity can be challenging due to competing side reactions.
This guide is structured to provide direct, actionable solutions to common problems encountered during this synthesis. We will delve into the underlying chemical principles to empower you to not only solve immediate issues but also to proactively optimize your experimental design.
Troubleshooting Guide
This section addresses specific, outcome-based problems. Each answer provides a mechanistic explanation followed by concrete steps for resolution.
Q1: My yield is consistently low, and I'm recovering a significant amount of unreacted 4-Bromo-2-fluorotoluene. What are the likely causes?
A: Low conversion is typically a result of inefficient initiation or propagation of the free-radical chain reaction. The benzylic C-H bond is targeted because the resulting benzyl radical is stabilized by resonance with the aromatic ring, but this process must be effectively started and sustained.[2]
Potential Causes & Solutions:
-
Ineffective Radical Initiation: The reaction is photochemical and requires energy to cleave the chlorine source (e.g., Cl₂) into radicals, which is the chain initiation step.[3]
-
Solution: Ensure your UV light source is emitting at an appropriate wavelength and intensity. For lab-scale reactions, a high-pressure mercury lamp is effective. If using a chemical initiator like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), ensure it is not expired and is used at the correct temperature for its decomposition half-life (for AIBN, this is typically 65-85 °C).
-
-
Presence of Radical Inhibitors: Oxygen is a potent radical scavenger that can terminate the chain reaction. Other impurities, such as phenols or anilines in the starting material, can also act as inhibitors.
-
Solution: Degas the solvent and the reaction mixture thoroughly before starting. Purging with an inert gas like nitrogen or argon for 15-30 minutes is crucial. Maintain a positive pressure of the inert gas throughout the reaction. Ensure your starting 4-Bromo-2-fluorotoluene is of high purity.
-
-
Sub-optimal Temperature: The reaction temperature influences both the rate of radical initiation (for chemical initiators) and the propagation steps.
-
Solution: If using a thermal initiator like AIBN, the reaction should be run at a temperature that ensures a steady rate of radical formation (e.g., refluxing CCl₄ at ~77°C or dichlorobenzene at a higher temperature).[4] For purely photochemical initiation, the temperature can often be kept lower, which may help reduce some side reactions.
-
Troubleshooting Workflow for Low Conversion
Caption: Decision tree for troubleshooting low conversion.
Q2: I'm observing significant byproducts from chlorination on the aromatic ring. How can I improve selectivity for the benzylic position?
A: This is a classic selectivity problem between two competing mechanisms: free-radical substitution on the side chain versus electrophilic aromatic substitution on the ring.[2] Your conditions are likely promoting the latter.
Mechanistic Cause: Electrophilic chlorination of the benzene ring is catalyzed by Lewis acids (like FeCl₃ or AlCl₃), which polarize the Cl-Cl bond to create a potent electrophile (Cl⁺).[5][6] This catalyst can be present as an impurity in your reagents or reaction vessel. This mechanism does not require light. In contrast, benzylic chlorination requires radical conditions (UV light or heat) and is inhibited by Lewis acids.[2]
Solutions:
-
Ensure Strict Radical Conditions: The most critical factor is the presence of a radical initiator and the exclusion of Lewis acids.
-
Action: Conduct the reaction under UV irradiation. Avoid metal spatulas or any equipment that could introduce metallic impurities (potential Lewis acids). Glass-lined reactors are ideal for larger scales.
-
-
Solvent Choice: Non-polar solvents stabilize the benzyl radical and are less likely to promote ionic pathways.
-
Action: Use solvents like carbon tetrachloride (historically used, but now restricted), dichlorobenzene, or even run the reaction neat (using the starting material as the solvent).[4]
-
-
Avoid Cross-Contamination: Ensure your chlorine source (e.g., from a cylinder) is not contaminated with HCl and iron from the cylinder walls, which can form FeCl₃.
-
Action: Pass chlorine gas through a drying agent (like concentrated H₂SO₄) and a trap to remove any potential contaminants before it enters the reaction mixture.[6]
-
Q3: My product mixture contains significant amounts of di- and tri-chlorinated species (4-Bromo-2-fluorobenzal chloride and 4-Bromo-2-fluorobenzotrichloride). How can I favor mono-chlorination?
A: Over-chlorination is a common issue and occurs when the desired product, this compound, successfully competes with the starting material for the chlorine radical.[3][7] This is a statistical and kinetic problem.
Solutions:
-
Control Stoichiometry: This is the most straightforward method. The chlorinating agent should be the limiting reagent.
-
Action: Use a molar ratio of 4-Bromo-2-fluorotoluene to chlorinating agent (e.g., SO₂Cl₂ or NCS) of slightly more than 1:1, for example, 1:0.8 to 1:0.9. This ensures there isn't enough chlorine to react with all the starting material, statistically favoring mono-substitution. You will have to separate the product from unreacted starting material later.
-
-
Monitor the Reaction Closely: Do not let the reaction run to completion based on the disappearance of the starting material, as this is when over-chlorination becomes most significant.
-
Action: Monitor the reaction progress frequently using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Stop the reaction when the ratio of mono-chlorinated product to starting material is optimal, typically before the starting material is fully consumed.
-
-
Maintain Low Concentration of Chlorinating Agent: Adding the chlorinating agent slowly over time keeps its instantaneous concentration low, reducing the probability of a product molecule reacting again before a starting material molecule does.
-
Action: Add the chlorinating agent (e.g., a solution of SO₂Cl₂ or NCS in the reaction solvent) dropwise over several hours using a syringe pump or an addition funnel.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
A: The standard and most direct method is the free-radical chlorination of 4-Bromo-2-fluorotoluene . This reaction selectively targets the methyl group's C-H bonds due to the resonance stabilization of the intermediate benzyl radical.[2]
General Reaction Scheme
Caption: Synthetic pathway to this compound.
Q2: Which chlorinating agent should I choose?
A: The choice depends on your lab's capabilities, safety protocols, and the scale of the reaction. Each has distinct advantages and disadvantages.
| Reagent | Formula | Phase | Handling & Safety | Key Advantages | Common Issues |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | Solid | Easy to handle, relatively safe. | High selectivity, mild reaction conditions often possible.[8] | Higher cost, requires separation of succinimide byproduct. |
| Sulfuryl Chloride | SO₂Cl₂ | Liquid | Fuming, corrosive liquid. Reacts with water. Requires a fume hood. | Easy to dispense accurately, good for controlled addition. | Can decompose to generate HCl and SO₂, potentially leading to side reactions. |
| Chlorine Gas | Cl₂ | Gas | Highly toxic and corrosive. Requires a dedicated gas handling setup.[6] | Most atom-economical, inexpensive for large scale. | Difficult to handle and measure accurately on a small scale; risk of over-chlorination. |
For lab-scale synthesis where safety and selectivity are paramount, NCS is often the preferred choice. [8]
Q3: What is the best practice for purifying the final product?
A: this compound is a lachrymator (causes tearing) and should be handled with care in a well-ventilated fume hood. The primary purification method is vacuum distillation .
Step-by-Step Purification Protocol:
-
Workup: After stopping the reaction, cool the mixture. If a solid byproduct is present (e.g., succinimide from NCS), filter it off. Wash the organic phase with a dilute solution of sodium bicarbonate or sodium sulfite to quench any remaining chlorinating agent, followed by a water wash and a brine wash.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Vacuum Distillation: Transfer the crude oil to a distillation apparatus. Distill under reduced pressure. The exact boiling point will depend on the pressure, but this step is highly effective at separating the product from unreacted starting material (lower boiling point) and di/tri-chlorinated byproducts (higher boiling points).
Q4: How critical is the removal of water from the reaction?
A: It is highly critical . Water can interfere in several ways:
-
It can react with some chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) and thionyl chloride, reducing their effective concentration.
-
It can hydrolyze the desired product, this compound, back to the corresponding benzyl alcohol, directly reducing the yield.[9]
-
It can also react with acyl chloride intermediates if they are formed.[10]
Best Practices:
-
Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent.
-
Ensure all glassware is oven-dried or flame-dried before use.
-
Handle reagents under an inert atmosphere whenever possible.
Experimental Protocol: Selective Chlorination using NCS
This protocol provides a reliable method for the mono-chlorination of 4-Bromo-2-fluorotoluene, prioritizing safety and selectivity.
Materials:
-
4-Bromo-2-fluorotoluene (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (0.95 equiv)
-
Azobisisobutyronitrile (AIBN) (0.02 equiv)
-
Anhydrous 1,2-Dichlorobenzene
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a condenser and a magnetic stir bar under a positive pressure of nitrogen.
-
Reagent Addition: To the flask, add 4-Bromo-2-fluorotoluene, N-Chlorosuccinimide, and 1,2-dichlorobenzene (to make an approx. 0.5 M solution).
-
Inerting: Bubble nitrogen through the stirred solution for 20 minutes to remove dissolved oxygen.
-
Initiation: Add the AIBN initiator to the mixture.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. The reaction can also be initiated photochemically with a UV lamp at a lower temperature if preferred.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC. Aim for a high ratio of product to starting material without significant formation of the di-chlorinated species. This may take 4-8 hours.
-
Workup: Once the optimal point is reached, cool the flask to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of dichlorobenzene.
-
Quenching: Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium thiosulfate solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
References
- Aakash Institute. (n.d.). Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene...
- Benchchem. (2025). Navigating the Nuances of Benzyl Alcohol Chlorination: A Technical Support Guide. Benchchem.
- National Institutes of Health (NIH). (n.d.).
- Clark, J. (n.d.). Free radical substitution in the methylbenzene and chlorine reaction. Chemguide.
- Chemistry LibreTexts. (2023). Methylbenzene and Chlorine.
- YouTube. (2019).
- Chemistry Stack Exchange. (2016). Why can toluene be chlorinated at either the benzylic position or the ring depending on the conditions?
- (n.d.).
- ResearchGate. (n.d.). Optimization of the reaction conditions [Scientific Diagram].
- ChemicalBook. (n.d.). 4-Bromo-2-fluorobenzyl bromide synthesis.
- American Chemical Society. (2025). Selective chlorination of benzylic C–H bonds and sequential coupling with oxidatively sensitive nucleophiles. ACS Fall 2025.
- Organic Chemistry Portal. (n.d.).
- (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? - FAQ.
- ChemicalBook. (n.d.). 4-Fluorobenzyl chloride synthesis.
- MySkinRecipes. (n.d.). This compound.
- ResearchGate. (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester.
- Benchchem. (2025). A Head-to-Head Comparison of Synthetic Routes to 4-Bromobenzoic Acid from 1-Bromo-4-(trichloromethyl)benzene. Benchchem.
Sources
- 1. This compound [myskinrecipes.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. m.youtube.com [m.youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Bromo-2-fluorobenzyl Chloride Derivatives
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of 4-Bromo-2-fluorobenzyl chloride and its derivatives. As a reactive benzyl halide, this compound presents unique stability and purity challenges. This document offers troubleshooting strategies and detailed protocols to ensure the isolation of high-purity material, crucial for successful downstream applications.
Section 1: Identifying the Challenge: Common Impurities and Stability Issues
The primary challenge in purifying this compound stems from its reactivity. It is a potent lachrymator and is susceptible to hydrolysis and polymerization. Successful purification hinges on understanding the potential impurities introduced during synthesis and handling.
Common Impurities:
-
Starting Material: Unreacted 4-bromo-2-fluorotoluene.
-
Over-reaction/Side-reaction Products: Dichlorinated or trichlorinated toluene species.
-
Hydrolysis Products: 4-Bromo-2-fluorobenzyl alcohol, formed by reaction with trace water.
-
Polymerization Products: Polymeric materials formed by self-condensation, often appearing as a baseline streak on TLC or an intractable residue.
-
Oxidation Products: 4-Bromo-2-fluorobenzaldehyde.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question: My compound appears to be decomposing on the silica gel column during chromatography. What's happening and how can I fix it?
Answer: This is a common issue. The acidic nature of standard silica gel can catalyze the decomposition of sensitive benzyl halides, leading to hydrolysis (forming the benzyl alcohol) or polymerization directly on the column.
Causality: The silanol groups (Si-OH) on the surface of silica gel are weakly acidic and can act as a proton source or a nucleophile, initiating the degradation of your target compound.
Solutions:
-
Neutralize the Silica: Prepare a slurry of silica gel in your starting eluent and add 1% triethylamine (v/v) relative to the solvent volume. The triethylamine acts as a base to neutralize the acidic sites on the silica surface.
-
Use a Deactivated Stationary Phase: Consider using neutral alumina instead of silica gel. Alumina is generally less acidic and can be a better choice for acid-sensitive compounds.
-
Work Quickly and Cold: Do not let the compound sit on the column for extended periods. Run the column efficiently and, if possible, perform the chromatography in a cold room or using a jacketed column to minimize thermal decomposition.
Question: I'm seeing a persistent impurity with a similar Rf to my product in thin-layer chromatography (TLC). How can I improve separation?
Answer: Co-elution is a frequent challenge, especially with structurally similar impurities like unreacted starting material or the corresponding benzyl alcohol.
Strategy:
-
Systematic Solvent System Screening: The key is to alter the selectivity of your mobile phase. Do not just increase or decrease the polarity with the same two solvents. Instead, change the nature of the solvents to exploit different intermolecular interactions. A good starting point is to test solvent systems from different classes.
-
Ternary Solvent Systems: Adding a third solvent can sometimes dramatically improve separation. For example, adding a small amount of dichloromethane or tert-butyl methyl ether (TBME) to a standard hexane/ethyl acetate system can modulate selectivity.
Table 1: Recommended Solvent Systems for Screening
| Solvent System (Hexane as base) | Component B (Polar) | Component C (Modifier, optional) | Target Impurity |
| Hexane / Ethyl Acetate | Ethyl Acetate | - | General purpose, good starting point |
| Hexane / Dichloromethane | Dichloromethane | - | Separating non-polar impurities |
| Hexane / TBME | tert-Butyl methyl ether | - | Alternative to Ethyl Acetate, can alter selectivity |
| Hexane / Ethyl Acetate / Acetic Acid (0.1%) | Ethyl Acetate | Acetic Acid | To sharpen spots (use with caution due to acidity) |
Question: My purified product is a clear oil, but it turns yellow/brown upon storage. Why is this happening and how can I prevent it?
Answer: this compound is sensitive to light, air, and moisture. The discoloration indicates decomposition, likely oxidation to the aldehyde or the formation of polymeric impurities.
Storage Protocol:
-
Inert Atmosphere: Store the purified compound under an inert atmosphere of argon or nitrogen.
-
Low Temperature: Keep the vial at -20°C.
-
Light Protection: Use an amber vial or wrap a clear vial in aluminum foil.
-
Anhydrous Conditions: Ensure the compound is free of solvent and moisture before storage. If it was purified via chromatography, ensure all solvent is removed under high vacuum.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying this compound on a multi-gram scale?
For multi-gram quantities, flash column chromatography is typically the most effective method for removing a range of impurities. If the primary impurity is non-volatile starting material or a high-boiling point polymer, vacuum distillation could be a viable, solvent-free alternative, but it carries the risk of thermal decomposition.
Q2: How can I confirm the purity of my final product?
A combination of techniques is recommended:
-
¹H NMR: This is the best method for confirming structural integrity and identifying proton-bearing impurities. Look for the absence of signals from 4-bromo-2-fluorotoluene (methyl singlet ~2.4 ppm) or the aldehyde proton (~10 ppm). The benzylic CH₂ of the product should be a clean singlet around 4.6-4.7 ppm.
-
GC-MS: Gas Chromatography-Mass Spectrometry is excellent for detecting volatile impurities and confirming the mass of the desired product.
-
TLC: A single spot in multiple solvent systems is a good indicator of purity.
Q3: What are the critical safety precautions for handling this compound?
This compound is a strong lachrymator and is corrosive.
-
Always handle this compound in a certified chemical fume hood.
-
Wear appropriate personal protective equipment (PPE): chemical-resistant gloves (nitrile is often insufficient; use butyl rubber or laminate gloves), a lab coat, and splash goggles.
-
Have a quench solution ready: A solution of sodium bicarbonate or another weak base can be used to neutralize spills.
Section 4: Detailed Experimental Protocols
Protocol 4.1: Flash Column Chromatography (Neutralized Silica)
-
Slurry Preparation: In a beaker, add silica gel to your chosen starting eluent (e.g., 98:2 Hexane:Ethyl Acetate). Stir to create a uniform slurry. Add triethylamine (1% of the total solvent volume) and stir for 5 minutes.
-
Column Packing: Pour the slurry into your column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column bed.
-
Elution: Begin elution with your starting solvent system, gradually increasing the polarity as needed based on TLC analysis of the fractions.
-
Fraction Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. For the final traces, use a high vacuum pump, but do not heat the flask to avoid decomposition.
Protocol 4.2: Recrystallization
Recrystallization is most effective when the crude material is already of moderate purity (>80%). Finding a suitable solvent is the critical first step.
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude product in various solvents (e.g., hexanes, heptane, isopropanol, ethanol) at room temperature and upon heating.
-
Ideal Solvent Criteria: The ideal solvent will dissolve the compound when hot but show very low solubility when cold.
-
Procedure:
-
Dissolve the crude material in a minimal amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath or refrigerator to maximize yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly under vacuum.
-
Section 5: Visualization of Workflow
Purification Strategy Selection Workflow
The following diagram outlines a decision-making process for selecting the appropriate purification method.
Technical Support Center: Strategies for Controlling Reactions with 4-Bromo-2-fluorobenzyl chloride
Welcome to the technical support center for advanced synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the highly reactive alkylating agent, 4-Bromo-2-fluorobenzyl chloride. Due to its benzylic halide nature, this reagent is prone to side reactions, most notably over-alkylation, which can lead to complex product mixtures, reduced yields of the desired compound, and significant purification challenges.
As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven methodologies to help you navigate these challenges. This guide provides in-depth troubleshooting advice, preventative strategies, and detailed protocols to help you achieve selective mono-alkylation and maximize the success of your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during alkylation reactions with this compound in a practical question-and-answer format.
Q1: I'm reacting this compound with a primary amine and getting significant amounts of a di-alkylated byproduct. What is causing this lack of selectivity?
A1: This is a classic case of over-alkylation, a frequent challenge when working with reactive benzyl halides and nucleophilic amines. The root cause is twofold:
-
Reactivity of the Product: The mono-alkylated product, a secondary amine, is often more nucleophilic and less sterically hindered than the primary amine you started with. This makes it a better nucleophile, allowing it to compete effectively with the remaining primary amine for the unreacted this compound.[1] This "runaway" reaction leads to the formation of a tertiary amine (the di-alkylated byproduct).
-
Inherent Reagent Reactivity: As a benzylic halide, the carbon-chlorine bond in this compound is inherently labile and susceptible to nucleophilic attack via an SN2 mechanism.[2] If the concentration of the alkylating agent is too high relative to the starting amine at any point, the probability of the newly formed, more reactive secondary amine reacting again increases significantly.
Q2: My goal is selective mono-alkylation on a nitrogen atom. What are the most critical parameters I should adjust to prevent the formation of secondary and tertiary products?
A2: Achieving high selectivity for mono-N-alkylation requires careful control over the reaction kinetics. The key is to ensure the this compound is more likely to encounter the starting nucleophile than the mono-alkylated product. Here are the most effective strategies:
-
Stoichiometry: Use a significant excess of the nucleophile (amine). A 3 to 10-fold excess of the amine relative to the benzyl chloride can statistically favor the reaction with the starting material over the product.
-
Slow Addition Protocol: This is one of the most robust methods for preventing over-alkylation.[3][4][5] Instead of adding all the this compound at once, add it dropwise over a prolonged period (e.g., 1-4 hours) using a syringe pump. This keeps the instantaneous concentration of the alkylating agent very low, ensuring it reacts with the most abundant nucleophile present—your starting amine.
-
Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Lower temperatures (e.g., 0 °C to room temperature) decrease the overall reaction rate, providing more control and minimizing the runaway reaction that leads to di-alkylation.
-
Choice of Base and Solvent: The base is crucial for deprotonating the amine salt formed after the first alkylation, regenerating the free amine. However, a very strong base can increase the nucleophilicity of all amines present, potentially accelerating over-alkylation. A moderately strong, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is often a good choice.[6] The solvent can also influence selectivity; polar aprotic solvents like DMF or DMSO are common, but their effects should be empirically tested for your specific substrate.[7]
Q3: I'm attempting a Friedel-Crafts alkylation on an activated aromatic ring and observing multiple benzyl groups being added. How do I control this?
A3: Similar to N-alkylation, Friedel-Crafts reactions with benzyl halides are notoriously difficult to control and are prone to polyalkylation.[8][9] The initial benzylation product is typically more electron-rich, and therefore more activated towards further electrophilic aromatic substitution, than the starting arene.[8]
To mitigate this, consider the following:
-
Use a Large Excess of the Arene: By making the aromatic substrate the solvent or using it in a large excess (e.g., >10 equivalents), you can statistically favor the mono-alkylation pathway.
-
Catalyst Choice and Loading: Use the mildest Lewis acid catalyst possible at the lowest effective catalytic loading. Strong Lewis acids like AlCl₃ can promote extensive polyalkylation.[10] Consider weaker catalysts or solid acid catalysts which can sometimes offer better selectivity.[9][10]
-
Temperature: Maintain low reaction temperatures to slow down the reaction and gain better control over the formation of the mono-substituted product.
-
Alternative Strategy (Acylation-Reduction): If direct alkylation proves uncontrollable, a more reliable method is Friedel-Crafts acylation followed by reduction. Acylation is not prone to over-reaction because the resulting ketone is deactivated towards further substitution.[8][11] You can then reduce the carbonyl group to a methylene group (e.g., via Wolff-Kishner or Clemmensen reduction) to obtain your desired mono-alkylated product.
Q4: What are the best analytical techniques to monitor the reaction in real-time and accurately quantify the ratio of mono- to poly-alkylated products?
A4: Effective reaction monitoring is crucial for optimizing conditions and knowing when to stop the reaction. A combination of techniques is often best:
-
Thin-Layer Chromatography (TLC): The quickest and simplest method for qualitative monitoring. It allows you to visualize the consumption of starting material and the appearance of new, typically less polar, mono- and di-alkylated products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile and thermally stable compounds. It provides separation of reaction components and mass data for identification, making it easy to distinguish between starting materials and products of different molecular weights.[12][13]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds, especially those that are not volatile enough for GC. It provides excellent separation and can be used for quantification with proper calibration.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for both structural confirmation and quantification. By taking a small aliquot from the reaction, you can use ¹H NMR to identify characteristic peaks for each species. For accurate quantification, add a known amount of an internal standard (a non-reactive compound with a clean signal in an unoccupied region of the spectrum) to your NMR sample. The ratio of the integrals of your product peaks to the standard's peak allows for precise determination of concentration and yield.[12][14]
Preventative Strategies & Best Practices
Proactively designing your experiment to favor mono-alkylation is the most effective approach. The following tables summarize the key parameters.
Table 1: Recommended Reaction Parameters for Selective Mono-alkylation
| Parameter | Recommendation for High Selectivity | Rationale |
| Stoichiometry | Use a 3-10 fold excess of the nucleophile (amine/arene). | Statistically increases the probability of the alkylating agent reacting with the starting material.[1] |
| Reagent Addition | Slow, dropwise addition of this compound via syringe pump over 1-4 hours. | Maintains a very low instantaneous concentration of the electrophile, preventing the product from competing for it.[5] |
| Temperature | -10 °C to 25 °C (empirically determine the lowest effective temperature). | Reduces the rate of all reactions, especially the undesired, often faster, second alkylation. |
| Base (for N-alkylation) | Use a mild, non-nucleophilic inorganic base (e.g., K₂CO₃, Cs₂CO₃). | Sufficiently basic to neutralize the ammonium salt without excessively increasing the nucleophilicity of the product amine.[6][15] |
| Solvent | Polar aprotic (e.g., DMF, Acetonitrile, THF). | Solvates the cation of the intermediate salt and generally facilitates SN2 reactions. However, solvent effects can be substrate-dependent. |
Table 2: Comparison of Analytical Techniques for Reaction Monitoring
| Technique | Primary Use | Quantitative? | Speed | Key Information Provided |
| TLC | Qualitative progress | No | Fast | Consumption of starting material, appearance of products. |
| GC-MS | Qualitative & Quantitative | Yes | Moderate | Separation, molecular weight confirmation, quantification.[12] |
| HPLC | Qualitative & Quantitative | Yes | Slower | High-resolution separation, quantification.[12] |
| NMR | Structural & Quantitative | Yes (with internal standard) | Moderate | Unambiguous structure identification, precise quantification.[14] |
Visualizations: Mechanisms and Workflows
Visualizing the competing reaction pathways and the troubleshooting logic can clarify the strategy for avoiding over-alkylation.
Diagram 1: Competing Pathways in N-Alkylation
Caption: Reaction pathways for N-alkylation vs. over-alkylation.
Diagram 2: Troubleshooting Workflow for Over-alkylation
Caption: A logical workflow for troubleshooting over-alkylation issues.
Experimental Protocol: Selective Mono-N-Benzylation of a Primary Amine
This protocol provides a general method for achieving selective mono-alkylation using the principles discussed above.
Materials:
-
Primary Amine (e.g., Aniline, 3.0 eq)
-
This compound (1.0 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered
-
Acetonitrile (anhydrous)
-
Syringe pump
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the primary amine (3.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile to make a ~0.2 M solution with respect to the amine.
-
Preparation of Alkylating Agent: In a separate, dry flask, prepare a stock solution of this compound (1.0 eq) in anhydrous acetonitrile (e.g., 1 M). Draw this solution into a gas-tight syringe and place it on a syringe pump.
-
Reaction Initiation: Cool the stirred amine/base suspension to 0 °C using an ice bath.
-
Slow Addition: Begin the slow, dropwise addition of the this compound solution via the syringe pump over 2-4 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction's progress periodically by TLC or by taking aliquots for GC-MS analysis.
-
Work-up: Once the starting benzyl chloride is consumed, filter the reaction mixture through a pad of celite to remove the inorganic solids. Rinse the filter cake with a small amount of acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude oil in a suitable solvent like ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure mono-alkylated product.
This structured approach, combining stoichiometric control with slow addition, provides a robust framework for minimizing over-alkylation and achieving high yields of the desired product.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Bromo-2-fluorobenzoyl Chloride: A Key Building Block for Chemical Innovation.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Monitoring 1-Bromoundecane Reactions.
- ACS Publications. (2025). Modulating Basicity in Mg–Al Oxides for Selective N-Alkylation of BIT with Improved Catalytic Performance. Precision Chemistry.
- BenchChem. (2025). Preventing over-alkylation in benzylamine synthesis.
- ResearchGate. (2025). Selective Catalytic Hoffmann N-Alkylation of Poor Nucleophilic Amines and Amides with Catalytic Amounts of Alkyl Halides.
- National Institutes of Health. (n.d.). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy. PMC.
- MDPI. (n.d.). Solvent-Free Benzylation of Glycerol by Benzyl Alcohol Using Heteropoly Acid Impregnated on K-10 Clay as Catalyst.
- ACS Publications. (2024). Reactivity in Friedel-Crafts Aromatic Benzylation: The Role of the Electrophilic Reactant.
- ResearchGate. (2019). Benzylation of Arenes with Benzyl Halides under Promoter‐Free and Additive‐Free Conditions.
- Mettler Toledo. (n.d.). Alkylation Reactions.
- ACS Publications. (n.d.). Friedel−Crafts Alkylation of Diphenyl Oxide with Benzyl Chloride over Sulphated Zirconia. Organic Process Research & Development.
- University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Royal Society of Chemistry. (n.d.). Highly selective N-Alkylation of amines promoted on silica: An efficient and recyclable surface. Green Chemistry.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- National Institutes of Health. (2024). Development of a selective and scalable N1-indazole alkylation. PMC.
- New Era Instruments. (n.d.). The Fe(PDP)-catalyzed aliphatic C-H oxidation: a slow addition protocol.
- Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.
- MDPI. (n.d.). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts.
- Illinois Experts. (2009). The Fe(PDP)-catalyzed aliphatic C-H oxidation: a slow addition protocol.
- ACS Publications. (n.d.). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
- Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods.
- YouTube. (2024). Steric Hindrance | Organic Chemistry.
- Quora. (2023). What is the effect of steric hindrance on the hydrolysis of haloalkanes?.
- YouTube. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions.
- Google Patents. (n.d.). US6169219B1 - Alkylation of aromatics with removal of polymeric byproducts.
- ResearchGate. (n.d.). Proposed mechanism pathways for the benzylation.
- ResearchGate. (2025). The Fe (PDP)-catalyzed aliphatic CH oxidation: a slow addition protocol.
- Semantic Scholar. (2009). The Fe(PDP)-catalyzed aliphatic C-H oxidation: a slow addition protocol.
- Chemguide. (n.d.). Friedel-Crafts acylation of benzene.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Royal Society of Chemistry. (2016). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry.
- PubChem. (n.d.). 4-Bromo-2-fluorobenzoyl chloride.
- ResearchGate. (2024). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy.
- ACS Publications. (2026). Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. Journal of the American Chemical Society.
- BenchChem. (2025). Application Notes and Protocols for N-alkylation using 4-(4-Bromobenzyl)morpholine.
- Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation.
- National Institutes of Health. (n.d.). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines.
- Royal Society of Chemistry. (2023). Alkylation and silylation of α-fluorobenzyl anion intermediates.
- Organic Chemistry Portal. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles.
- Chemguide. (n.d.). Amines as nucleophiles.
- National Institutes of Health. (n.d.). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. PMC.
- Thermo Fisher Scientific. (n.d.). Reagents for Analysis of Low Molecular Weight Amines.
- MedCrave. (2020). Selective alkylation of organic compounds.
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Technical Support Center: Managing Regioselectivity in Reactions of 4-Bromo-2-fluorobenzyl chloride
Welcome to the technical support center for 4-Bromo-2-fluorobenzyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile but challenging substrate. The unique arrangement of a benzylic chloride, a bromo group, and a fluoro group on the aromatic ring presents distinct opportunities for selective functionalization, but also significant challenges in controlling regioselectivity.
This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to explain the "why" behind experimental choices, ensuring your synthetic strategies are both efficient and predictable.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how do they influence each other?
There are two primary sites of reactivity on this compound:
-
The Benzylic Chloride (-CH₂Cl): This is the most reactive site for nucleophilic substitution (Sₙ1 and Sₙ2). The benzyl group stabilizes both a developing positive charge in an Sₙ1 mechanism and the transition state in an Sₙ2 reaction.[1][2]
-
The Carbon-Bromine Bond (C-Br): This bond on the aromatic ring is the primary site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[3][4] The C-Br bond is significantly more reactive in oxidative addition to a palladium(0) catalyst than the C-F or C-Cl bonds under typical conditions.[5]
The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of both the benzylic position and the C-Br bond.
Q2: I am performing a nucleophilic substitution on the benzyl chloride. Am I likely to see side reactions at the C-Br bond?
Under typical nucleophilic substitution conditions (e.g., using alkoxides, cyanides, or amines without a palladium catalyst), the C-Br bond on the aromatic ring is generally unreactive.[6] Aromatic halides are much less susceptible to nucleophilic attack than benzylic halides. However, issues can arise from:
-
Hydrolysis: The presence of water can lead to the formation of 4-bromo-2-fluorobenzyl alcohol. It is crucial to use anhydrous solvents and maintain an inert atmosphere.[6]
-
Elimination (E2): While less common for primary benzylic halides, using a strong, bulky base could potentially lead to elimination side products.[6]
-
Solvent Reactivity: In some cases, the solvent itself can act as a nucleophile (solvolysis). Choose a non-reactive solvent for your specific reaction.[6]
Q3: When performing a Suzuki-Miyaura coupling, how can I ensure the reaction is selective for the C-Br bond and not the C-Cl bond?
This is a critical aspect of managing regioselectivity with this substrate. The difference in reactivity between aryl bromides and aryl chlorides in palladium-catalyzed couplings is well-established.[7] To ensure high selectivity for the C-Br bond:
-
Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ or catalyst systems generated from Pd(OAc)₂ with phosphine ligands (e.g., PPh₃, PCy₃) are generally selective for C-Br oxidative addition over C-Cl.[8] More activating, electron-rich ligands designed for C-Cl activation should be avoided in the initial coupling step.
-
Reaction Temperature: Oxidative addition to the C-Br bond occurs at a lower temperature than to the C-Cl bond. Running the reaction at the lowest effective temperature (e.g., 80-90 °C) will heavily favor the desired C-Br coupling.[8]
-
Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) can help drive the reaction to completion at the C-Br position before any potential side reactions at the C-Cl bond can occur at higher temperatures or after prolonged reaction times.[3]
A recent study demonstrated highly selective C(sp²)-Br bond coupling in the presence of a C(sp³)-Cl bond using a Pd(OAc)₂/PCy₃·HBF₄ catalytic system.[8]
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution at the Benzylic Position
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Poor Nucleophile | * Select a stronger nucleophile. For example, CN⁻ and RS⁻ are stronger than Br⁻ or RNH₂.[6] * Increase the concentration of the nucleophile. | The rate of Sₙ2 reactions is directly proportional to the concentration and strength of the nucleophile. |
| Inappropriate Solvent | * For Sₙ2 reactions with anionic nucleophiles, use a polar aprotic solvent like DMF, DMSO, or acetone.[6] * For Sₙ1 reactions, a polar protic solvent (e.g., ethanol, water) is required to stabilize the carbocation intermediate.[2][9] | Polar aprotic solvents solvate the counter-ion but not the nucleophile, increasing its reactivity. Polar protic solvents stabilize the carbocation in Sₙ1 pathways but can solvate and deactivate the nucleophile in Sₙ2 reactions.[6] |
| Moisture Contamination | * Ensure all glassware is oven-dried. * Use anhydrous solvents. * Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | Water can hydrolyze the benzyl chloride to the corresponding alcohol, consuming the starting material and reducing the yield of the desired product.[6] |
| Poor Quality Starting Material | * Verify the purity of the this compound by NMR or GC-MS. * If necessary, purify the starting material by distillation or chromatography. | Impurities can interfere with the reaction or introduce side reactions, leading to lower yields.[6] |
Issue 2: Lack of Selectivity in Palladium-Catalyzed Cross-Coupling Reactions
You are attempting a Sonogashira coupling to react at the C-Br bond, but you observe a mixture of products, including reaction at the benzyl chloride or formation of diaryl species.
Workflow for Troubleshooting Lack of Selectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Troubleshooting Steps:
-
Reduce Reaction Temperature: High temperatures can provide enough energy to overcome the activation barrier for the less favorable oxidative addition at the C(sp³)-Cl bond. Lowering the temperature is the first and most effective step.
-
Evaluate Your Ligand: Sterically hindered and highly electron-rich ligands (e.g., Buchwald-type biaryl phosphine ligands) are designed to activate less reactive C-Cl bonds.[10][11] For C-Br selectivity, a simpler phosphine ligand like triphenylphosphine (PPh₃) is often sufficient and less likely to promote unwanted reactivity.
-
Assess the Base: A very strong or nucleophilic base (e.g., alkoxides) could potentially react with the benzyl chloride. Using a milder, non-nucleophilic inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is standard for Suzuki and Sonogashira couplings and minimizes this risk.[3]
-
Consider Copper-Free Sonogashira: In Sonogashira couplings, the copper(I) co-catalyst can sometimes facilitate unwanted side reactions.[12] There are numerous modern protocols for copper-free Sonogashira reactions that may offer cleaner results.[13]
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol describes the selective coupling of an arylboronic acid at the C-Br position of this compound, preserving the benzylic chloride for subsequent functionalization.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath
-
Condenser
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.[3]
-
Add the toluene and water solvent mixture.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir vigorously under the inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visual Workflow for Selective Suzuki Coupling
Caption: Experimental workflow for selective Suzuki coupling.
References
- Vertex AI Search.
- Benchchem. Troubleshooting guide for incomplete reactions with 4-Chlorobenzyl chloride.
- Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- Wikipedia.
- Chemistry LibreTexts.
- Benchchem. Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- NIH. Easy access to polyhalogenated biaryls: regioselective (di)halogenation of hypervalent bromines and chlorines.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. Regioselectivity.
- Chemistry Stack Exchange. Do Benzyl Halides undergo SN1 or SN2 with Ammonia?.
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Organic Chemistry Portal. Sonogashira Coupling.
- Benchchem. Unveiling Substituent Effects: A Comparative Guide to the Reactivity of Substituted Benzoyl Chlorides.
- PMC - NIH.
- Quora. Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)?.
- Benchchem. A Comparative Guide to Alternative Reagents for 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Cross-Coupling Reactions.
- Benchchem. A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. DOI:10.1039/C6SC02118B.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- UC Santa Barbara.
- Chemistry LibreTexts. 7.1: Nucleophilic Substitution Reaction Overview.
- ResearchGate. (PDF) Interaction Mode and Regioselectivity in Vitamin B12-Dependent Dehalogenation of Aryl Halides by Dehalococcoides mccartyi Strain CBDB1.
- PubMed. Recent advances in Sonogashira reactions.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chegg. Explain, using words and structures (including resonance contributors) why benzyl chloride can....
- PubMed. Interaction Mode and Regioselectivity in Vitamin B12-Dependent Dehalogenation of Aryl Halides by Dehalococcoides mccartyi Strain CBDB1.
- NIH.
- Arts, Science, and Commerce College, Kolhar. Nucleophilic Substitution.
- PubChem. 4-Bromo-2-fluorobenzoyl chloride | C7H3BrClFO | CID 2734026.
- PMC - PubMed Central. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.
- ResearchGate. Sonogashira coupling reactions of 4-nitrobromobenzene with different....
- CymitQuimica. This compound.
- Benchchem. Reactivity Showdown: 4-Chlorobenzyl Chloride vs. 4-Bromobenzyl Bromide in Nucleophilic Substitution.
- Benchchem.
- Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution.
- Beilstein Journals. Controlling the reactivity of La@C 82 by reduction: reaction of the La@C 82 anion with alkyl halide with high regioselectivity.
- Tokyo Chemical Industry (India) Pvt. Ltd. Chlorination and Bromination Reagents with High Regioselectivity and Reactivity.
- Fisher Scientific. 4-Bromo-2-fluorobenzoyl chloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals.
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Technical Support Center: Grignard Formation with 4-Bromo-2-fluorobenzyl chloride
Welcome to the technical support guide for troubleshooting the formation of Grignard reagents from 4-Bromo-2-fluorobenzyl chloride. This document provides in-depth, experience-driven advice to help researchers, scientists, and drug development professionals navigate the unique challenges posed by this multifunctional substrate. The guidance herein is structured to explain the "why" behind experimental choices, ensuring a robust and reproducible synthetic protocol.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound won't start. What is the most common reason for initiation failure?
A1: The primary culprit for initiation failure is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[1][2] This layer prevents the organic halide from reaching the reactive magnesium metal. All reagents and glassware must be scrupulously dried, as Grignard reagents are potent bases and will be quenched by even trace amounts of water.[3]
Q2: I'm observing a significant amount of a dimeric side product. What is it and how can I minimize it?
A2: You are likely observing the formation of 1,2-bis(4-bromo-2-fluorophenyl)ethane, a result of Wurtz-type homocoupling.[4][5][6] This side reaction is particularly prevalent with benzylic halides because the newly formed Grignard reagent can act as a nucleophile and attack the benzylic chloride of a starting material molecule.[4][5][6][7] To minimize this, use dilute conditions and add the this compound solution slowly to the activated magnesium suspension to keep its instantaneous concentration low.[6][8]
Q3: Which halogen on this compound is expected to react with magnesium?
A3: The carbon-bromine bond is significantly weaker and more reactive towards magnesium than both the carbon-fluorine and the benzylic carbon-chlorine bonds.[9][10] Therefore, the Grignard reagent will form selectively at the aryl bromide position. The reactivity of halogens for Grignard formation follows the trend I > Br > Cl >> F.[11][12]
Q4: Can the fluorine substituent interfere with the reaction?
A4: While the C-F bond itself is generally inert to direct Grignard formation, the electron-withdrawing nature of fluorine can influence the reactivity of the adjacent aryl system.[10][12] However, it does not typically prevent the formation of the Grignard reagent from the aryl bromide. The primary challenges with this substrate arise from the benzylic chloride and the general difficulties of Grignard initiation.
Q5: What is the best solvent for this reaction?
A5: Anhydrous ethereal solvents are essential for stabilizing the Grignard reagent.[2][13] Tetrahydrofuran (THF) is often preferred over diethyl ether for aryl Grignards due to its higher boiling point and better solvating properties, which can aid in both initiation and solubility.[14] Some studies suggest that 2-Methyltetrahydrofuran (2-MeTHF) can be a superior solvent, particularly in suppressing Wurtz coupling by-products in benzyl Grignard reactions.[5][14]
In-Depth Troubleshooting Guide
Problem 1: Failure to Initiate the Grignard Reaction
The inability to start the reaction is a common and frustrating issue. Several factors can contribute to this, primarily related to the activation of the magnesium surface.
Causality & Solution:
-
Magnesium Oxide Layer: Magnesium turnings are coated with a stubborn oxide layer that must be removed or bypassed.[1][2]
-
Mechanical Activation: Before adding solvent, crush the magnesium turnings in the flask with a glass rod under an inert atmosphere (Nitrogen or Argon). This will expose fresh, unoxidized metal surfaces.[15]
-
Chemical Activation: The use of activating agents is highly recommended. Small amounts of iodine (a single crystal), 1,2-dibromoethane, or methyl iodide can be added to the magnesium suspension.[1][2] 1,2-dibromoethane is particularly useful as its reaction with magnesium produces ethylene gas, providing a visual cue that the magnesium is active.[1][2]
-
Pre-formed Grignard: Adding a small amount of a previously prepared, active Grignard reagent can often initiate the reaction.
-
Problem 2: Dominance of Wurtz Homocoupling Side Reaction
The molecular structure of this compound contains two reactive sites for nucleophilic attack after the Grignard has formed: the starting material's benzylic chloride and the aryl bromide. The reaction of the Grignard reagent with the starting material leads to dimer formation.
Causality & Solution:
-
Reaction Kinetics: The rate of Wurtz coupling is dependent on the concentration of both the Grignard reagent and the starting halide.[6]
-
Slow Addition: Add the solution of this compound dropwise to the activated magnesium. This maintains a low concentration of the halide, favoring its reaction with the magnesium surface over reaction with the already-formed Grignard reagent.[8]
-
Temperature Control: While some heat may be required for initiation, the reaction is exothermic. Once initiated, maintain a gentle reflux or a controlled temperature (e.g., 40-50 °C in THF) to avoid accelerating the coupling side reaction.[8]
-
Solvent Choice: As noted, 2-MeTHF has been shown to suppress Wurtz coupling in benzylic systems compared to THF or diethyl ether.[5][14]
-
Problem 3: Formation of Benzyl Alcohol and Other Oxygenated Impurities
The appearance of 4-bromo-2-fluorobenzyl alcohol or related compounds points to the presence of oxygen.
Causality & Solution:
-
Air Sensitivity: Grignard reagents are highly sensitive to air (oxygen).[8]
-
Inert Atmosphere: The entire apparatus must be flame-dried under vacuum and subsequently maintained under a positive pressure of a dry, inert gas like argon or nitrogen throughout the entire process.[16]
-
Solvent Purity: Ensure solvents are freshly distilled from an appropriate drying agent and degassed to remove dissolved oxygen.
-
Visualizing the Reaction Pathways
The following diagram illustrates the desired Grignard formation competing with the primary side reaction, Wurtz coupling.
Caption: Competing pathways in the Grignard synthesis.
Recommended Experimental Protocol
This protocol incorporates best practices to maximize the yield of the desired Grignard reagent.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal or 1,2-dibromoethane
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet
Procedure:
-
Apparatus Setup: Assemble the glassware and flame-dry all components under vacuum. Allow the apparatus to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane.[1][2] Gently warm the flask with a heat gun until the iodine vapor is visible or bubbling (ethylene) is observed.
-
Solvent Addition: Add a small portion of anhydrous THF to cover the magnesium turnings.
-
Initiation: Prepare a solution of this compound (1 equivalent) in anhydrous THF in the dropping funnel. Add a small amount (approx. 5-10%) of this solution to the magnesium suspension. The reaction mixture should become warm and cloudy, indicating initiation. If no reaction occurs, gentle heating may be applied.
-
Grignard Formation: Once the reaction has initiated, begin the slow, dropwise addition of the remaining halide solution at a rate that maintains a gentle reflux. The exotherm of the reaction should sustain the temperature.[8] If the reaction becomes too vigorous, cool the flask in a water bath.
-
Completion: After the addition is complete, continue to stir the mixture at a gentle reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting dark grey or brownish solution is the Grignard reagent, ready for use in subsequent steps.
Key Parameter Summary
| Parameter | Recommendation | Rationale |
| Moisture Control | Flame-dry all glassware; use anhydrous solvents; maintain an inert atmosphere. | Grignard reagents are strong bases and are rapidly quenched by protic sources like water.[3] |
| Mg Activation | Mechanical (crushing) and/or chemical (I₂, 1,2-dibromoethane) activation. | To break through the passivating MgO layer and expose the reactive metal surface.[1][2][15] |
| Addition Rate | Slow, dropwise addition of the halide solution. | Minimizes the instantaneous concentration of the halide, thus suppressing the bimolecular Wurtz coupling side reaction.[6][8] |
| Temperature | Gentle reflux (initiate with gentle heat if necessary, then maintain with exotherm). | Balances the rate of Grignard formation against the rate of undesired side reactions.[8] |
| Solvent | Anhydrous THF or 2-MeTHF. | Ethereal solvents are required to solvate and stabilize the Grignard reagent. 2-MeTHF may offer advantages in reducing side products.[5][17][14] |
References
- Tilstam, U., & Weinmann, H. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
- Activation of Grignard reagent. (2021, August 30). Chemistry Stack Exchange.
- Kaufman, T. S., et al. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?
- Edwards, P., et al. (2013, October 4). How do Grignard Activating Reagents work?
- Does anyone know the best way to activate magnesium for the.... (n.d.). ECHEMI.
- Benzylic Grignard reagent. (n.d.). Science of Synthesis.
- Solvent screening of benzyl chloride Grignard reaction. (n.d.).
- What is the criteria to decide reactivity of functional groups with grignard reagent?. (2020, May 28). Quora.
- Grignard Reagents. (n.d.). ChemTalk.
- Why don't Alkyl Fluorides form Grignard Reagents. (2023, November 6). Chemistry Stack Exchange.
- Grignard reagent. (n.d.). Wikipedia.
- Li, C. J., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15(7), 1880-1888.
- Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit.
- Kappe, C. O., et al. (2023).
- Humphlett, W. J., & Hauser, C. R. (1950). Coupling of Certain Benzyl Halides in the Formation of Grignard Reagents. Journal of the American Chemical Society, 72(7), 3289–3290.
- Grignard Reaction, Mechanism, Reagent and Che
- Grignard Reaction. (n.d.). Alfa Chemistry.
- 10.6: Reactions of Alkyl Halides - Grignard Reagents. (2024, March 24). Chemistry LibreTexts.
- Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. (2013, May 3). Green Chemistry (RSC Publishing).
- grignard reagents. (n.d.). Chemguide.
- Why isn't fluorine used in a Grignard reagent?. (2021, January 18). Quora.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
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- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Cross-Coupling Reactions with 4-Bromo-2-fluorobenzyl chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding palladium-catalyzed cross-coupling reactions involving 4-Bromo-2-fluorobenzyl chloride. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to solve challenges in your own research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Fundamental Considerations
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
The primary challenge with this substrate is its dual reactivity. It possesses two distinct electrophilic sites amenable to palladium-catalyzed cross-coupling: an sp²-hybridized carbon-bromine bond on the aromatic ring and an sp³-hybridized carbon-chlorine bond at the benzylic position. Achieving selective coupling at one site without reacting at the other is the central challenge and requires careful tuning of reaction conditions. The benzylic chloride is also susceptible to nucleophilic attack by bases or coupling partners, leading to potential side reactions.
Q2: Which coupling site, the aryl bromide (C-Br) or the benzylic chloride (C-Cl), is generally more reactive in palladium-catalyzed cross-coupling?
In palladium-catalyzed cross-coupling reactions, the oxidative addition step is often rate-determining. The relative reactivity of aryl halides typically follows the trend I > Br > OTf > Cl.[1] Therefore, the C-Br bond is significantly more reactive and susceptible to oxidative addition with a Pd(0) catalyst than the C-Cl bond under standard conditions. However, the benzylic C-Cl bond can also be reactive, especially with highly active catalysts or under forcing conditions. Selective coupling at the C-Br position is the more common and generally easier transformation to achieve.
Section 2: Suzuki-Miyaura Coupling
Q3: My Suzuki-Miyaura reaction is giving low yield or no conversion. What are the first things I should check?
When facing a failed Suzuki coupling, a systematic check of your reaction components and setup is crucial.
-
Catalyst Activity: Ensure your palladium source and ligand are active. Palladium(II) precatalysts require reduction to the active Pd(0) state in situ. If this fails, the catalytic cycle never starts. Using a pre-formed Pd(0) source like Pd₂(dba)₃ or an air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst) can often resolve this.[1] Catalyst decomposition, often indicated by the formation of palladium black, is a common failure mode caused by oxygen, impurities, or excessive heat.[2]
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout.[3]
-
Boronic Acid/Ester Integrity: Boronic acids are susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen), especially in the presence of excess water or harsh basic conditions, or at high temperatures.[3] Confirm the purity of your boronic acid before use. Using more stable boronic esters (e.g., pinacol esters) can mitigate this issue.
-
Base and Solvent Choice: The base is critical not just for the transmetalation step but also for catalyst activation and stability. The solvent plays a profound role in catalyst stability, reagent solubility, and reaction rate.[4][5] An inappropriate choice of either can halt the reaction.
Q4: How can I selectively achieve Suzuki-Miyaura coupling at the C-Br bond?
To favor coupling at the aryl bromide, you need conditions that promote oxidative addition at the C(sp²)-Br bond while leaving the C(sp³)-Cl bond intact.
-
Catalyst System: Use a catalyst system known for its high activity towards aryl bromides. A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand is standard.[6] Ligands like SPhos, XPhos, or RuPhos are excellent choices as they accelerate both the oxidative addition to the aryl bromide and the subsequent reductive elimination.[6][7]
-
Temperature Control: Avoid excessive temperatures. While heat can increase reaction rates, it can also provide enough energy to activate the less reactive benzylic chloride, leading to a loss of selectivity or decomposition. Start with moderate temperatures (e.g., 60-80 °C) and monitor the reaction progress.
-
Reaction Time: Monitor the reaction closely. Once the starting material is consumed, work up the reaction to prevent side reactions that may occur with prolonged heating.
Workflow: Troubleshooting a Failed Suzuki-Miyaura Coupling
Below is a decision-tree workflow to diagnose common issues.
Caption: A logical workflow for troubleshooting low or no conversion.
Q5: Which bases and solvents are most effective for the Suzuki coupling of this compound?
The choice of base and solvent is interdependent and critical for success.[8]
-
Bases: Inorganic bases are most common.
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are excellent general-purpose bases. Cs₂CO₃ is more soluble in organic solvents and more basic, often leading to faster reactions, but it is also more expensive.
-
Potassium Phosphate (K₃PO₄): A strong base that is particularly effective for coupling with electron-rich or sterically hindered aryl bromides.
-
Aqueous solutions of these bases are often used, as water can play a beneficial role in the catalytic cycle, but care must be taken to avoid excessive protodeboronation.[9]
-
-
Solvents: The solvent must solubilize the reagents and stabilize the catalytic species.[4][10]
-
Ethers: Dioxane, Tetrahydrofuran (THF), and 2-Methyltetrahydrofuran (2-MeTHF) are widely used. They have good solvating properties for both organic and inorganic components.
-
Aromatic Hydrocarbons: Toluene is a common choice, especially for reactions at higher temperatures.
-
Biphasic Systems: A mixture like Toluene/Water or Dioxane/Water is very common and often highly effective.
-
| Parameter | Recommended Options | Rationale & Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G3 | G3 precatalyst is air-stable and highly active. Pd(OAc)₂ is cheaper but requires in situ reduction. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that promote fast oxidative addition and reductive elimination.[6] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | K₃PO₄ is often superior for challenging couplings. Use ~2-3 equivalents. |
| Solvent | Dioxane, Toluene, 2-MeTHF (+/- H₂O) | Choice depends on temperature requirements and reagent solubility. A small amount of water is often beneficial.[9] |
| Temperature | 60 - 100 °C | Start lower to ensure selectivity for the C-Br bond, increase if the reaction is sluggish. |
Section 3: Buchwald-Hartwig Amination
Q6: I am attempting a Buchwald-Hartwig amination and observing significant hydrodehalogenation (loss of bromine). What is causing this?
Hydrodehalogenation is a common side reaction where the aryl halide is reduced to an arene. It can be caused by:
-
β-Hydride Elimination: If your amine has a β-hydrogen, a competing pathway can be β-hydride elimination from the palladium-amido complex. This generates a Pd-H species which can then reductively eliminate with the aryl group to form the dehalogenated product.
-
Base-Promoted Reduction: Some bases, particularly alkoxides like NaOtBu at high temperatures, can act as hydride sources or promote decomposition pathways that lead to reduction.[11]
-
Solvent as a Hydride Source: Ethereal solvents like THF can sometimes act as hydride donors, especially under harsh conditions.
Solutions:
-
Ligand Choice: Use a ligand that promotes reductive elimination faster than competing side reactions. Bulky biarylphosphine ligands (Buchwald ligands) are designed for this.[12]
-
Base Selection: Switch to a weaker or non-nucleophilic base. Carbonate (Cs₂CO₃) or phosphate (K₃PO₄) bases are often milder than alkoxides and can suppress this side reaction.[1]
-
Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Q7: How does the nature of the amine coupling partner affect the reaction conditions?
The structure and pKa of the amine are critical.[1]
-
Primary Aliphatic Amines: Generally reactive. They require a strong base like NaOtBu or LHMDS for deprotonation.
-
Secondary Aliphatic Amines: Can be more sterically hindered. Ligands like XPhos or BrettPhos are often necessary to overcome the steric bulk.
-
Aryl Amines (Anilines): Less basic than aliphatic amines. Weaker bases like Cs₂CO₃ or K₃PO₄ are often sufficient and sometimes preferable to avoid base-sensitive functional groups.[1]
-
Amides/Carbamates: These are much less nucleophilic and require more forcing conditions or highly specialized catalyst systems.
Protocol: Representative Buchwald-Hartwig Amination of this compound
This protocol is a starting point and may require optimization for your specific amine.[12]
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 equiv.), NaOtBu (1.4 equiv.), and XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Section 4: Sonogashira Coupling
Q8: What are the key factors for a successful Sonogashira coupling, and should I use a copper co-catalyst?
The Sonogashira reaction couples the aryl bromide with a terminal alkyne.
-
Traditional Conditions (Copper Co-catalyzed): The classic Sonogashira uses a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) with a copper(I) co-catalyst (e.g., CuI). The copper is believed to facilitate the transmetalation step by forming a copper acetylide intermediate. However, the presence of copper can often lead to homocoupling of the alkyne (Glaser coupling), forming a diyne byproduct.[13]
-
Copper-Free Conditions: To avoid Glaser coupling, copper-free conditions have been developed. These typically require a more active palladium catalyst system (e.g., Pd(OAc)₂ with a ligand like XPhos) and a suitable base, often an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA), which can also act as the solvent.[14] For your substrate, starting with a copper-free protocol is highly recommended to ensure a cleaner reaction profile.
Q9: My Sonogashira reaction is failing or giving significant alkyne homocoupling. What should I do?
-
Eliminate Copper: If you are using a copper co-catalyst and see homocoupling, the first step is to switch to a copper-free protocol.[15]
-
Ensure Strict Anaerobic Conditions: Glaser coupling is an oxidative process. Any oxygen in the reaction headspace will significantly promote this side reaction. Rigorous degassing is essential.
-
Base Choice: An amine base like TEA is standard. It must be dry and pure. Ensure you are using a sufficient excess (it often serves as the solvent or co-solvent).
-
Catalyst and Ligand: If the reaction is sluggish under copper-free conditions, the palladium catalyst may not be active enough. Using a more electron-rich and bulky phosphine ligand can accelerate the oxidative addition and subsequent steps.[14]
Diagram: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
This diagram illustrates the core steps and highlights common points of failure.
Caption: The Suzuki-Miyaura cycle and key failure points.
References
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [4][5]
-
Rydberg, D. R., & Sigman, M. S. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters. [8]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from
-
SciSpace. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from
-
BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. Retrieved from [2]
-
BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. Retrieved from [3]
-
Request PDF. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from
-
ResearchGate. (2010). Palladium-Catalyzed Heck Alkynylation of Benzyl Chlorides. Retrieved from
-
Chinese Chemical Society. (2024). Palladium(II) Difluorocarbene-Involved Catalytic Coupling with Benzyl/Allyl Electrophiles. CCS Chemistry. Retrieved from
-
ResearchGate. (2018). Palladium-Catalyzed Benzylic Allyl-/Allenylation of Benzyl Chlorides. Retrieved from
-
Chinese Chemical Society. (2024). Palladium(II) Difluorocarbene-Involved Catalytic Coupling with Benzyl/Allyl Electrophiles. Retrieved from
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [11]
-
ResearchGate. (n.d.). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. Retrieved from [14]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [16]
-
Organic Chemistry Portal. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Retrieved from
-
Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from
-
BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Retrieved from [12]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Retrieved from [6]
-
RSC Publishing. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances. Retrieved from [17]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from
-
WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from [1]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [15]
-
Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Retrieved from
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from
-
ChemRxiv. (n.d.). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Retrieved from
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Retrieved from [7]
-
National Institutes of Health. (n.d.). Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes. Retrieved from
-
Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-coupling: Practical Guide. Retrieved from [18]
-
ResearchGate. (2012). Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. Retrieved from
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from
-
ACS Publications. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters. Retrieved from
-
National Institutes of Health. (n.d.). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Retrieved from
-
Books. (2014). CHAPTER 5: Cross-Dehydrogenative-Coupling Reactions Involving Allyl, Benzyl and Alkyl C–H Bonds. Retrieved from
-
ACS Publications. (n.d.). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Journal of the American Chemical Society. Retrieved from
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from
-
National Institutes of Health. (2015). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [19]
-
Reddit. (2020). Brainstorming a Buchwald-Hartwig coupling. Retrieved from
-
ResearchGate. (2014). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from
-
PubMed. (n.d.). Recent advances in Sonogashira reactions. Retrieved from [13]
-
RSC Publishing. (2015). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from
-
ResearchGate. (2023). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. Retrieved from
-
Reddit. (2021). Sonogashira Coupling Tips. Retrieved from
Sources
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stability of 4-Bromo-2-fluorobenzyl chloride under acidic/basic conditions
Answering the user's request.## Technical Support Center: 4-Bromo-2-fluorobenzyl chloride
Welcome to the technical support resource for this compound (CAS No. 85510-82-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this versatile reagent. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success and the integrity of your results.
General Stability and Handling FAQs
This section addresses the most common initial questions regarding the storage and fundamental reactivity of this compound.
Question: What are the primary reactivity characteristics of this compound?
Answer: this compound is a substituted benzyl halide, a class of compounds known for its utility in introducing the benzyl moiety onto various nucleophiles. Its reactivity is dominated by the benzylic chloride group. Benzyl halides are susceptible to nucleophilic substitution reactions via both SN1 and SN2 mechanisms.[1][2] The benzylic carbocation formed during an SN1 pathway is stabilized by resonance with the aromatic ring, making this pathway more accessible than for simple primary alkyl halides.[1] The choice between SN1 and SN2 pathways is influenced by the nucleophile, solvent, and the electronic effects of the ring substituents. The electron-withdrawing nature of the fluorine and bromine atoms on the ring can influence the reaction kinetics compared to unsubstituted benzyl chloride.[3]
Question: What are the ideal storage conditions to maintain the integrity of this compound?
Answer: To ensure long-term stability and prevent degradation, proper storage is critical. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] It is crucial to protect it from moisture, as it is susceptible to hydrolysis. For this reason, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially for long-term storage or after the container has been opened. Keep it away from incompatible materials such as strong oxidizing agents, strong bases, and water/moisture.[6][7]
Question: What are the common physical signs of degradation?
Answer: Visual inspection can often provide the first clues of decomposition. Signs of degradation include:
-
Color Change: A fresh, pure sample is typically a clear to light yellow liquid.[8] Development of a darker yellow or brown color can indicate the presence of impurities or degradation products.
-
Fuming or Haze: If the compound has been exposed to moist air, you may observe fuming upon opening the container. This is due to the formation of hydrogen chloride (HCl) gas from hydrolysis.
-
Precipitation: The formation of solid material could indicate polymerization or the formation of insoluble degradation products.
-
Acrid Odor: A sharp, acidic odor, more pronounced than usual, suggests the release of HCl. The compound is also a lachrymator, meaning it can cause tearing.[4][5]
Stability Under Acidic Conditions: FAQs & Troubleshooting
Benzyl chlorides can undergo solvolysis in neutral or acidic aqueous media. Understanding this behavior is key to controlling reaction outcomes.
Question: Is this compound stable in acidic solutions?
Answer: The stability in acidic media is conditional. In non-nucleophilic, anhydrous acidic solutions, the compound is relatively stable. However, in the presence of nucleophiles, particularly water or alcohols, it will undergo acid-catalyzed or neutral solvolysis (hydrolysis or alcoholysis).[9] The rate of hydrolysis for benzyl chloride in purely aqueous solutions has been shown to be constant from pH 0 up to pH 13, indicating that the reaction is not necessarily accelerated by acid but proceeds readily with water as the nucleophile.[10] Strong oxidizing acids, however, can lead to different reaction pathways, such as oxidation of the benzyl group.[11]
Question: What is the primary degradation pathway in aqueous acidic or neutral media?
Answer: The primary degradation pathway is hydrolysis, a type of solvolysis where water acts as the nucleophile.[9][10] This reaction can proceed through either an SN1 or SN2 mechanism, depending on the solvent polarity and conditions. Given the ability of the benzyl system to stabilize a carbocation, an SN1 pathway is highly plausible, especially in polar protic solvents like water.[1][12] The reaction results in the substitution of the chloride atom with a hydroxyl group.
Diagram: Hydrolysis Pathways
The diagram below illustrates the competing SN1 and SN2 hydrolysis pathways for this compound. The SN1 path involves a resonance-stabilized carbocation intermediate, while the SN2 path is a direct, one-step displacement.
Caption: SN1 vs. SN2 hydrolysis pathways.
Question: The pH of my reaction mixture is dropping, even without adding acid. Why is this happening?
Answer: This is a classic sign of hydrolysis. As this compound reacts with residual or solvent water, it produces 4-bromo-2-fluorobenzyl alcohol and hydrogen chloride (HCl).[4] The generation of HCl will cause the pH of an unbuffered solution to decrease. If your reaction is sensitive to acid, it is crucial to run it under strictly anhydrous conditions or include a non-nucleophilic acid scavenger (like a hindered base) to neutralize the HCl as it forms.
Stability Under Basic Conditions: FAQs & Troubleshooting
The presence of bases significantly impacts the stability and reactivity profile of this compound, typically accelerating its consumption.
Question: How do basic conditions affect the stability of this compound?
Answer: this compound is highly reactive towards bases. Basic conditions will rapidly degrade the compound. The hydroxide ion (OH⁻) is a stronger nucleophile than water, and its presence will dramatically accelerate the rate of nucleophilic substitution, primarily via an SN2 mechanism, to form 4-bromo-2-fluorobenzyl alcohol.[10] Therefore, exposure to aqueous bases (e.g., NaOH, KOH) should be avoided unless the intention is to perform this specific substitution reaction.
Question: What happens when I use common organic bases like triethylamine (TEA) or potassium carbonate (K₂CO₃)?
Answer: These bases are also nucleophiles or can generate nucleophiles and will react with this compound.
-
Triethylamine (TEA): As a tertiary amine, TEA can act as a nucleophile and displace the chloride to form a quaternary ammonium salt. This is often an undesired side reaction. Its primary intended role is usually as an acid scavenger to neutralize HCl produced in a reaction.
-
Potassium Carbonate (K₂CO₃): This is a common base used to deprotonate nucleophiles like phenols or carboxylic acids in situ. It is generally not reactive itself but facilitates the reaction of the intended nucleophile. However, in the presence of water, it can generate hydroxide ions, leading to hydrolysis.
Question: My reaction with a nitrogen nucleophile is sluggish and forming a white precipitate. What is the issue?
Answer: This is a common troubleshooting scenario.
-
Check Your Base: If you are using a base like TEA or pyridine to deprotonate your nucleophile, it can also act as an acid scavenger. The white precipitate is likely the hydrochloride salt of your base (e.g., triethylammonium chloride). This is an expected byproduct.
-
Check for Hydrolysis: If your conditions are not perfectly anhydrous, the benzyl chloride may be hydrolyzing to the corresponding alcohol. This consumes your starting material and reduces the yield of your desired product.
-
Nucleophile Reactivity: Your nitrogen nucleophile might be too weak or sterically hindered. A stronger, non-nucleophilic base might be needed to fully deprotonate it, or the reaction may require heating to proceed at a reasonable rate.
Diagram: Troubleshooting Workflow
Use this decision tree to diagnose common issues when using this compound in substitution reactions.
Caption: Troubleshooting guide for substitution reactions.
Experimental Protocols
Protocol: General Procedure for SN2 Alkylation of a Phenol
This protocol describes a typical application of this compound as an alkylating agent. The causality for each step is explained.
-
Objective: To synthesize a 4-bromo-2-fluorobenzyl ether from a phenol.
-
Rationale: The phenoxide, generated by deprotonation with a base, is an excellent nucleophile for an SN2 reaction. A polar aprotic solvent is used to solvate the cation of the base without hydrogen-bonding to the nucleophile, thus maximizing its reactivity.
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol and anhydrous DMF. Stir until dissolved.
-
Causality: A flame-dried flask and inert atmosphere are essential to prevent premature hydrolysis of the benzyl chloride.
-
-
Base Addition: Add anhydrous potassium carbonate to the solution. Stir the suspension vigorously at room temperature for 30 minutes.
-
Causality: This step ensures the complete formation of the potassium phenoxide salt, which is the active nucleophile.
-
-
Reagent Addition: Add this compound to the reaction mixture, either neat or as a solution in a small amount of anhydrous DMF.
-
Reaction: Heat the mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Causality: Heating provides the necessary activation energy for the reaction to proceed at a practical rate.
-
-
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). The inorganic base and salts will partition into the aqueous layer.
-
Purification: Wash the combined organic layers with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Summary Data Table
| Condition | Primary Hazard | Predominant Mechanism | Key Products | Recommended Action |
| Anhydrous Acid | Low (if non-oxidizing) | None | Starting Material | Proceed with caution; ensure no nucleophiles are present. |
| Aqueous Acid/Neutral | Hydrolysis | SN1 / SN2 Solvolysis | 4-Bromo-2-fluorobenzyl alcohol, HCl | Use anhydrous conditions if hydrolysis is not desired. |
| Anhydrous Base (e.g., K₂CO₃) | Reaction with Nucleophile | SN2 | Desired substituted product | Standard procedure for alkylations. |
| Aqueous Base (e.g., NaOH) | Rapid Decomposition | SN2 | 4-Bromo-2-fluorobenzyl alcohol | Avoid unless hydrolysis is the goal. |
| Amine Base (e.g., TEA) | Side Reaction | SN2 | Quaternary ammonium salt | Use as an acid scavenger only; be aware of potential side product. |
References
- Fisher Scientific, Safety Data Sheet: this compound. [URL: https://www.fishersci.com/sds?productName=AC384460050]
- Fisher Scientific, Safety Data Sheet: this compound (alternative). [URL: https://www.fishersci.com/sds?productName=AC384460000]
- Acros Organics, Safety Data Sheet: this compound. [URL: https://www.fishersci.ca/viewmsds.do?
- Gornert, T., et al. (2018). Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol. ResearchGate. [URL: https://www.researchgate.net/publication/327866039_Mechanism_of_solvolysis_of_substituted_benzyl_chlorides_in_aqueous_ethanol]
- Chemistry LibreTexts. (2019). Why benzyl chloride is highly reactive in SN1 reaction in spite of primary alkyl halide. [URL: https://chem.libretexts.org/]
- Bunnett, J. F., & Reinheimer, J. D. (1962). ortho Effects in Reactions of Nucleophiles with Benzyl Chlorides. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00876a023]
- Pearson Education. What compounds are formed from the reaction of benzoyl chloride with the following reagents? i. isopropyl alcohol. [URL: https://www.pearson.com/en-us.html]
- Yousuf, S., et al. (2009). Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. E-Journal of Chemistry. [URL: https://www.researchgate.
- Richard, J. P., et al. (2011). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3058122/]
- Bensley, B., & Kohnstam, G. (1955). Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents. Journal of the Chemical Society (Resumed). [URL: https://pubs.rsc.org/en/content/articlelanding/1955/jr/jr9550003781]
- Thermo Fisher Scientific, Safety Data Sheet: 4-Fluorobenzoyl chloride. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSIDG%2Fsds%2FA12946_MTR_EN.pdf]
- Ueno, Y. (1965). The mechanism of the hydrolysis of benzyl chloride. Journal of the Research Institute for Catalysis, Hokkaido University. [URL: https://typeset.io/papers/the-mechanism-of-the-hydrolysis-of-benzyl-chloride-2o0n5p1q]
- CymitQuimica, Product Page: this compound. [URL: https://www.cymitquimica.com/base/files/CYM-85510-82-3_ficha_tecnica_en.pdf]
Sources
- 1. CHEMSOLVE.NET: Why benzyl chloride is highly reactive in SN1 reaction in spite of primary alkyl halide ? [chemizi.blogspot.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. This compound | CymitQuimica [cymitquimica.com]
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- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
work-up procedures for reactions involving 4-Bromo-2-fluorobenzyl chloride
Welcome to the technical support center for 4-Bromo-2-fluorobenzyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the work-up and troubleshooting of reactions involving this versatile reagent. Our focus is on providing a deep understanding of the chemical principles at play, enabling you to navigate experimental challenges with confidence.
Introduction to this compound
This compound is a substituted benzyl halide, a class of compounds widely used as alkylating agents in organic synthesis. The presence of the bromine and fluorine atoms on the aromatic ring, in addition to the reactive benzyl chloride moiety, imparts unique reactivity and requires careful consideration during reaction work-up and product purification. This guide will address common issues encountered when using this reagent in reactions such as nucleophilic substitutions and Friedel-Crafts alkylations.
Core Properties and Reactivity
Understanding the inherent properties of this compound is the first step in successful experimentation.
| Property | Value/Description | Source |
| Molecular Formula | C₇H₅BrClF | [1] |
| Molecular Weight | 223.47 g/mol | [1] |
| Appearance | Liquid | [1] |
| Reactivity | Highly reactive electrophile. The benzylic chloride is susceptible to nucleophilic attack (both Sₙ1 and Sₙ2 pathways). The aromatic ring can participate in electrophilic aromatic substitution, though it is deactivated by the halogen substituents. | [2][3] |
| Stability | Stable under normal conditions, but moisture-sensitive. | [4] |
Troubleshooting Guide: A Problem-Solution Approach
This section is structured to help you diagnose and solve specific problems you may encounter during the work-up of your reaction.
Problem 1: Low or No Product Yield
Symptoms:
-
TLC analysis shows mostly starting material.
-
After work-up and purification, the isolated yield is significantly lower than expected.
Possible Causes & Solutions:
-
Deactivated Nucleophile/Substrate: In reactions like Friedel-Crafts alkylation, the aromatic substrate might be too deactivated by electron-withdrawing groups for the reaction to proceed efficiently.[5]
-
Solution: Consider using a more activated nucleophile or substrate. If that's not possible, you may need to switch to a more reactive alkylating agent or use more forcing reaction conditions (e.g., higher temperature, longer reaction time), while carefully monitoring for side product formation.
-
-
Hydrolysis of this compound: The benzyl chloride moiety is susceptible to hydrolysis, especially in the presence of moisture. This can consume your starting material before it has a chance to react.
-
Solution: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
-
Problem 2: Presence of Multiple Spots on TLC After Reaction
Symptoms:
-
TLC plate of the crude reaction mixture shows several new spots in addition to the desired product.
Possible Causes & Solutions:
-
Formation of 4-Bromo-2-fluorobenzyl alcohol: This is a common byproduct resulting from the hydrolysis of the starting material, either during the reaction or the work-up.[6]
-
Solution: During the aqueous work-up, ensure the extraction is performed promptly. To remove the alcohol, you can perform a wash with a dilute brine solution. In many cases, the alcohol can be separated from the desired product by column chromatography.
-
-
Over-alkylation (in Friedel-Crafts reactions): The initial product of a Friedel-Crafts alkylation can be more reactive than the starting aromatic compound, leading to the addition of multiple alkyl groups.[7]
-
Solution: Use a large excess of the aromatic substrate to favor mono-alkylation. Alternatively, consider using the corresponding Friedel-Crafts acylation followed by a reduction step, as the acylated product is deactivated towards further substitution.[8]
-
-
Side Reactions with the Solvent: Protic solvents (e.g., alcohols) can act as nucleophiles and react with this compound.
-
Solution: Use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile for your reaction.
-
Problem 3: Difficulty in Product Purification
Symptoms:
-
Product co-elutes with starting material or byproducts during column chromatography.
-
Product fails to crystallize or oils out during recrystallization attempts.
Possible Causes & Solutions:
-
Similar Polarity of Product and Impurities: The 4-bromo-2-fluorobenzyl moiety can impart similar polarity to both the starting material and certain byproducts (like the corresponding alcohol), making chromatographic separation challenging.
-
Solution:
-
Optimize Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve separation.
-
Chemical Conversion of Impurity: If unreacted this compound is the main contaminant, consider a "scavenger" resin or a quenching agent that reacts specifically with benzyl chlorides to form a more polar compound that is easier to separate.
-
-
-
Oily Product: The presence of the halogen substituents can sometimes result in products that are oils or low-melting solids, making recrystallization difficult.
-
Solution: If direct crystallization fails, consider converting the product to a crystalline derivative for purification, if feasible for your synthetic route. Alternatively, meticulous column chromatography is often the most effective method for purifying oily products.
-
Frequently Asked Questions (FAQs)
Q1: How should I properly quench a reaction containing unreacted this compound?
A1: The primary concern when quenching is the reactive nature of the benzyl chloride. A careful and controlled quench is essential.
-
For reactions with nucleophiles: Slowly add a protic solvent like methanol or water to the cooled reaction mixture. This will react with any remaining this compound to form the more easily separable 4-bromo-2-fluorobenzyl ether or alcohol, respectively.
-
For Friedel-Crafts reactions: The reaction should be quenched by slowly adding the reaction mixture to ice-cold water or a dilute acid solution (e.g., 1M HCl). This will decompose the Lewis acid catalyst and hydrolyze any remaining benzyl chloride.
Q2: What is the best way to monitor the progress of a reaction involving this compound by TLC?
A2: Due to the presence of the aromatic ring, both the starting material and many of its products are UV active.
-
Visualization: Use a TLC plate with a fluorescent indicator (F₂₅₄) and visualize under a UV lamp (254 nm). The compounds will appear as dark spots.[9]
-
Staining: If the product is not sufficiently UV active, you can use a potassium permanganate (KMnO₄) stain. This compound and its alcohol byproduct will show up as yellow spots on a purple background.
-
Tracking Progress: Spot the reaction mixture alongside a co-spot of the starting material to accurately track its consumption.[10]
Q3: Can the fluorine and bromine atoms on the ring be displaced during the reaction?
A3: Under typical nucleophilic substitution or Friedel-Crafts conditions targeting the benzyl chloride, the aryl halides (C-F and C-Br bonds) are generally unreactive. The C-Cl bond at the benzylic position is significantly more labile. However, under very harsh conditions or with specific catalysts (e.g., in some cross-coupling reactions), the aryl bromide could potentially react. The aryl fluoride is generally very robust.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Yes, this is a hazardous chemical.
-
It is corrosive and can cause severe skin burns and eye damage.[11]
-
It is a lachrymator, meaning it can cause irritation to the eyes and respiratory tract.
-
Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Experimental Protocols
Standard Aqueous Work-up Procedure
This protocol is a general guideline and may need to be adapted based on the specific nature of your reaction and product.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add deionized water (or a dilute aqueous acid/base solution as required by your specific reaction) to quench any unreacted reagents.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.[12]
-
Washing: Combine the organic layers and wash sequentially with:
-
Deionized water (to remove water-soluble impurities).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any acidic byproducts).
-
Saturated aqueous sodium chloride (brine) solution (to reduce the solubility of organic compounds in the aqueous layer and aid in phase separation).[13]
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Visual Workflows
Decision Tree for Work-up Troubleshooting
Caption: A decision-making workflow for troubleshooting the work-up and purification process.
General Reaction Work-up Flowchart
Caption: A step-by-step flowchart for a standard aqueous work-up procedure.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Bromo-2-fluorobenzoyl Chloride: A Key Building Block for Chemical Innovation. Retrieved from [Link]
-
Quora. (2018, May 1). What is the difference between benzyl chloride and benzyl bromide? Retrieved from [Link]
-
Gauth. (n.d.). Why is the compound benzyl chloride reactive in both tests while bromobenzene is unreactiv [Chemistry]. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
PubMed. (n.d.). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Retrieved from [Link]
-
Arts, Science, and Commerce College, Kolhar. (n.d.). Nucleophilic Substitution. Retrieved from [Link]
-
King, S. (n.d.). Lecture Notes Chem 51B Chapter 18 Electrophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
-
Beilstein Journal of Organic Chemistry. (2018, January 9). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Retrieved from [Link]
-
Journal of the Chemical Society (Resumed). (n.d.). Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- Google Patents. (n.d.). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
-
Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-fluorobenzoyl chloride. Retrieved from [Link]
-
Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
- Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
-
Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Chad's Prep. (2021, March 4). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Mr Murray-Green Chemistry Tutorials. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry [Video]. YouTube. Retrieved from [Link]
-
Vedantu. (n.d.). The reaction of 4 bromobenzyl chloride with NaCN in class 11 chemistry CBSE. Retrieved from [Link]
-
Physics Wallah. (2022, July 29). The reaction of 4-bromobenzyl chloride with NaCN in ethanol leads to [Video]. YouTube. Retrieved from [Link]
Sources
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Technical Support Center: Purification of 4-Bromo-2-fluorobenzyl chloride
Welcome to the technical support center for 4-Bromo-2-fluorobenzyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this critical reagent. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot your purification effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The impurity profile of this compound is primarily dictated by its synthesis route. Typically, it is synthesized from 4-bromo-2-fluorotoluene via radical chlorination or from 4-bromo-2-fluorobenzyl alcohol via chlorination.[1] Consequently, impurities arise from unreacted starting materials, side reactions, or subsequent degradation.
| Impurity | Likely Source | Impact on Downstream Reactions |
| 4-Bromo-2-fluorobenzyl alcohol | Hydrolysis of the product; Incomplete conversion from the alcohol | Acts as a competing nucleophile, reducing yield and introducing byproducts. |
| 4-Bromo-2-fluorotoluene | Incomplete conversion during radical chlorination | Inert, but reduces the molar equivalence of the reagent. |
| Di-chlorinated species (e.g., 4-Bromo-2-fluorobenzal chloride) | Over-chlorination of the starting material | Can lead to undesired side products and complicates analysis.[2] |
| bis(4-Bromo-2-fluorobenzyl) ether | Condensation of the corresponding alcohol, especially under acidic conditions | A non-reactive impurity that can complicate purification.[3] |
| Residual Acids (HCl, HBr) | Byproduct of chlorination reactions | Catalyzes polymerization and hydrolysis of the benzyl chloride.[3] |
| Polymeric materials | Acid- or metal-catalyzed polymerization of the benzyl chloride | Reduces yield, increases viscosity, and significantly complicates purification.[3] |
Q2: Why is my "pure" this compound turning yellow upon storage?
This compound, like many benzyl halides, has limited long-term stability. The yellowing is often a sign of decomposition. This can be caused by:
-
Trace Acidic Impurities: Residual HCl can catalyze slow degradation or polymerization.[3]
-
Hydrolysis: Exposure to atmospheric moisture can lead to the formation of 4-bromo-2-fluorobenzyl alcohol.
-
Light Exposure: Photochemical reactions can contribute to degradation.
For optimal stability, store the purified product under an inert atmosphere (Nitrogen or Argon), in a dark bottle, at a low temperature.
Q3: What analytical techniques are best for assessing the purity of this compound?
Gas Chromatography (GC) is highly effective for determining the purity of this compound and quantifying volatile impurities.[4] High-Performance Liquid Chromatography (HPLC) is also a powerful tool, particularly for identifying less volatile impurities like polymeric materials or hydrolysis products.[2] For structural confirmation, GC-MS is invaluable.
Troubleshooting Purification Workflows
This section addresses specific issues you may encounter during the purification process.
General Purification Workflow
The following diagram outlines a robust, general-purpose workflow for purifying crude this compound.
Caption: General purification workflow for this compound.
Issue 1: Product is Polymerizing or Darkening During Distillation
-
Root Cause: This is a classic sign of acidic or metallic impurities catalyzing polymerization at elevated temperatures.[3] Benzyl chlorides are susceptible to Friedel-Crafts-type polymerization initiated by Lewis acids.
-
Troubleshooting & Solution:
-
NEVER distill the crude product directly without a preliminary wash.
-
Neutralize: Before distillation, dilute the crude material in a suitable solvent (e.g., diethyl ether or ethyl acetate) and wash it with a 5% sodium bicarbonate solution. Continue washing until the evolution of CO₂ gas ceases, which indicates that all acid has been neutralized.[3]
-
Wash Thoroughly: After the base wash, wash with water and then with brine to remove residual salts and water.[3][5]
-
Dry Completely: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate before filtering and concentrating.[5] Moisture can lead to hydrolysis and the formation of corrosive HCl at high temperatures.
-
Use Clean Glassware: Ensure your distillation apparatus is meticulously clean and dry to avoid introducing metal contaminants that can also catalyze polymerization.[3]
-
Detailed Protocol: Acid Neutralization and Pre-Distillation Workup
-
Transfer the crude this compound to a separatory funnel.
-
Dilute the crude product with 2-3 volumes of ethyl acetate or diethyl ether.
-
Add an equal volume of 5% aqueous sodium bicarbonate solution. Stopper the funnel and invert gently, venting frequently to release the pressure from CO₂ evolution.
-
Shake more vigorously for 1-2 minutes. Allow the layers to separate and discard the aqueous layer.
-
Repeat the bicarbonate wash until no more gas evolution is observed upon addition.
-
Wash the organic layer with an equal volume of deionized water, followed by an equal volume of saturated brine solution.
-
Transfer the organic layer to an Erlenmeyer flask and add anhydrous magnesium sulfate. Swirl the flask and let it stand for at least 30 minutes to ensure all water is absorbed.[3]
-
Filter the solution to remove the drying agent. The filtrate is now ready for solvent removal and subsequent vacuum distillation.
Issue 2: Poor Separation of 4-Bromo-2-fluorobenzyl alcohol using Column Chromatography
-
Root Cause: The benzyl alcohol impurity has a polarity that can be very close to that of the benzyl chloride product, leading to co-elution and poor separation (close Rf values).[3]
-
Troubleshooting & Solution:
-
Optimize Solvent System: The key is to find a mobile phase that maximizes the difference in Rf values. Start with a very non-polar eluent system, such as hexane/ethyl acetate or hexane/dichloromethane, and gradually increase the polarity. A common mistake is starting with too polar a system.
-
Use High-Quality Silica: Employ high-quality silica gel with a consistent particle size for better resolution.
-
Consider an Alternative: If chromatography remains ineffective, vacuum distillation is often the superior method for separating these two compounds, provided the boiling point difference is sufficient.
-
Troubleshooting Logic for Purification Method Selection
Caption: Decision tree for selecting the primary purification method.
Reference Protocols
Vacuum Distillation
Causality: This technique separates compounds based on differences in their boiling points. By reducing the pressure, the boiling point is lowered, which prevents thermal decomposition of the heat-sensitive benzyl chloride.
-
Setup: Assemble a clean, dry vacuum distillation apparatus. Use a Kugelrohr apparatus for small quantities or a short-path distillation head for larger amounts to minimize losses.
-
Pre-treatment: Ensure the crude product has been washed and dried as described in the "Acid Neutralization" protocol.
-
Distillation: Add the dried crude oil to the distillation flask along with a magnetic stir bar for smooth boiling.
-
Slowly reduce the pressure to the desired level.
-
Begin heating the distillation flask gently using an oil bath.
-
Collect the fraction that distills at the expected boiling point for the applied pressure. For reference, unsubstituted benzyl chloride boils at 179 °C at atmospheric pressure. The boiling point of the title compound will be higher due to the bromine and fluorine atoms.
Recrystallization
Causality: This method is primarily for solid compounds and relies on the principle that the solubility of a compound in a solvent increases with temperature.[6][7] As a hot, saturated solution cools, the compound of interest crystallizes out, leaving impurities behind in the solvent.[8][9] While this compound is a liquid,[4][10] this technique is relevant for closely related solid intermediates or if the product solidifies in a cold environment. A patent for a similar compound, p-bromobenzyl bromide, describes recrystallization from a mixed solvent system to achieve high purity.[11]
-
Solvent Selection: Choose a solvent (or solvent mixture) in which the compound is sparingly soluble at room temperature but highly soluble when hot.[7] Heptane or a mixture of solvents like methanol/chloroform could be starting points.[11][12]
-
Dissolution: Place the solid crude product in a flask and add a minimum amount of the hot recrystallization solvent until the solid just dissolves.[9]
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[7] Once crystals begin to form, you can cool the flask further in an ice bath to maximize the yield.[9]
-
Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining impurities.[8]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
- BenchChem. (n.d.). Purification strategies for removing benzyl chloride from reaction mixtures. BenchChem Tech Support.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Bromo-2-fluorobenzoyl Chloride: A Key Building Block for Chemical Innovation.
- Fisher Scientific. (n.d.). Safety Data Sheet: this compound.
- BenchChem. (n.d.). Troubleshooting guide for incomplete reactions with 4-Chlorobenzyl chloride. BenchChem Tech Support.
- ChemicalBook. (n.d.). 4-Bromo-2-fluorobenzyl bromide synthesis.
- BenchChem. (2025). An In-depth Technical Guide to 4-Fluorobenzyl Bromide: Properties, Synthesis, and Reactivity. BenchChem.
- PubChem. (n.d.). 4-Bromo-2-fluorobenzoyl chloride. National Center for Biotechnology Information.
- Lab Pro Inc. (n.d.). This compound, 5G.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-fluorobenzyl bromide 98%.
- Chemistry LibreTexts. (2023). Recrystallization.
- Professor Dave Explains. (2020). Recrystallization. YouTube.
- EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
- Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution.
- VassarCollege. (2007). Organic Chemistry Lab: Recrystallization. YouTube.
- CymitQuimica. (n.d.). This compound.
- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America 5 g.
- MySkinRecipes. (n.d.). This compound.
- Lab-Chemicals.Com. (n.d.). 4-Bromo-2-fluorobenzoyl chloride, 98%.
- Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
- Google Patents. (n.d.). CN100543003C - A kind of preparation method of p-bromobenzyl bromide.
- Sigma-Aldrich. (n.d.). 4-Fluorobenzyl chloride 99%.
- Quick Company. (n.d.). Process For Preparation Of Halosubsituted Benzyl Chlorides.
- ChemicalBook. (n.d.). 4-Fluorobenzyl chloride synthesis.
- Fisher Scientific. (n.d.). This compound, 98%, Thermo Scientific 5 g.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-fluorobenzenesulfonyl chloride.
- PubChem. (n.d.). 4-Fluorobenzyl chloride. National Center for Biotechnology Information.
- ResearchGate. (2025). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection.
Sources
- 1. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]
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- 4. labproinc.com [labproinc.com]
- 5. 4-Bromo-2-fluorobenzyl bromide synthesis - chemicalbook [chemicalbook.com]
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- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. CN100543003C - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Steric Hindrance in 4-Bromo-2-fluorobenzyl Chloride Reactions
Welcome to the technical support center for 4-Bromo-2-fluorobenzyl chloride. This versatile reagent is a valuable building block in pharmaceutical and materials science research. However, its unique substitution pattern—featuring a bromine atom, an ortho-fluorine, and a chloromethyl group—presents significant steric challenges that can impede reactivity and lead to complex outcomes.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into troubleshooting common issues and optimizing reactions involving this sterically demanding substrate. We will move beyond simple protocols to explain the underlying chemical principles, ensuring your experiments are built on a solid foundation of scientific integrity.
Frequently Asked Questions (FAQs): The Fundamentals of Hindrance
Before diving into specific reaction troubleshooting, let's address the core challenges posed by the structure of this compound.
Q1: What makes this compound so sterically hindered?
A: The steric challenge arises from two key features:
-
The Ortho-Fluorine Atom: The fluorine atom adjacent to the bromine significantly obstructs the C-Br bond. In cross-coupling reactions, this hinders the approach of a bulky palladium catalyst required for the crucial oxidative addition step.[1]
-
The Benzylic Chloride Group: The -CH₂Cl group, while one carbon away from the ring, contributes to the overall steric bulk, particularly influencing reactions that target the ortho-positions. For nucleophilic substitution at the benzylic carbon, the ortho-fluorine atom can sterically shield the electrophilic center from backside attack.[2][3]
Q2: Which reactions are most affected by this steric hindrance?
A: Primarily, two classes of reactions are impacted:
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which target the C-Br bond, are highly sensitive to the steric blocking by the ortho-fluorine.[1][4]
-
Sₙ2 Nucleophilic Substitution: Reactions at the benzylic carbon (-CH₂Cl) are significantly slowed because the ortho-substituents impede the required backside attack of the nucleophile.[2][5]
Q3: Can the electronic effect of the fluorine atom also play a role?
A: Absolutely. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect. This can influence the electron density of the aromatic ring and the reactivity of the C-Br bond. However, in the context of palladium-catalyzed cross-coupling, the steric effect of the ortho-fluorine is often the dominant barrier to overcome.
Troubleshooting Guide: From Failed Reactions to Optimized Yields
This section provides direct answers and actionable solutions to common problems encountered when using this compound.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
These reactions share a common catalytic cycle, and the primary hurdle—oxidative addition of the sterically hindered C-Br bond to the palladium center—is often the rate-limiting step.[1]
Problem 1: My cross-coupling reaction shows no conversion or stalls at low yield.
Probable Cause: The palladium catalyst is unable to efficiently undergo oxidative addition with the sterically shielded C-Br bond. The catalyst may be inactive or decomposing faster than it reacts.[1]
Solutions:
-
Critical Ligand Selection: Standard ligands like PPh₃ are often ineffective. You must employ bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[4] These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species, which is more effective at accessing the hindered C-Br bond.[1]
-
Switch to a Pre-catalyst: Use a modern, air-stable palladium pre-catalyst. These compounds readily and reliably generate the active Pd(0) species in situ, overcoming issues with catalyst activation.[1]
-
Increase Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. However, monitor for substrate or product decomposition.
-
Choice of Base and Solvent: The base is not just a stoichiometric reagent; it influences catalyst activity. For Suzuki reactions, ensure your base (e.g., Cs₂CO₃, K₃PO₄) is finely ground and anhydrous. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[6]
| Parameter | Standard Conditions | Recommended for Hindered Substrate | Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂ | G3/G4 Buchwald Precatalysts, PEPPSI-type catalysts | Ensures efficient generation of active Pd(0).[1] |
| Ligand | PPh₃, dppf | tBu₃P, Buchwald biaryl phosphines (e.g., SPhos, XPhos), NHCs (e.g., IPr) | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[4][7] |
| Base | K₂CO₃, Et₃N | Cs₂CO₃, K₃PO₄, NaOtBu, LHMDS | Stronger, non-coordinating bases are often more effective. |
| Solvent | Toluene, THF | Dioxane, Toluene, CPME | Higher boiling point solvents are often required for increased reaction temperature. |
| Temperature | 60-80 °C | 100-120 °C | Overcomes the higher activation energy of oxidative addition. |
Problem 2: My Sonogashira reaction is producing significant amounts of alkyne homocoupling (Glaser coupling).
Probable Cause: The desired cross-coupling is slow due to steric hindrance, allowing the copper-catalyzed homocoupling side reaction to dominate.[1]
Solutions:
-
Adopt a Copper-Free Protocol: This is the most effective solution. Copper-free Sonogashira couplings rely solely on a palladium catalyst and are not prone to Glaser coupling. This is often the preferred method for complex or sensitive substrates.[1][8]
-
Reduce Copper Co-catalyst Loading: If a copper co-catalyst is necessary, reduce its loading to the minimum required level (e.g., 1-2 mol%).
-
Use a Hindered Base: A bulky amine base like diisopropylethylamine (DIPEA) can sometimes suppress homocoupling more effectively than triethylamine.
Workflow: Troubleshooting Failed Cross-Coupling Reactions
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
Section 2: Nucleophilic Substitution at the Benzylic Carbon
The -CH₂Cl group is a reactive electrophile, but the ortho-fluorine presents a significant steric barrier to the classic Sₙ2 backside attack.
Problem 1: My Sₙ2 reaction is extremely slow or fails completely.
Probable Cause: Severe steric hindrance from the ortho-fluorine atom is preventing the nucleophile from accessing the electrophilic benzylic carbon from the backside.[3][9] The transition state is destabilized by steric repulsion.[2]
Solutions:
-
Force an Sₙ1 Pathway: If your nucleophile is not strongly basic, you can promote an Sₙ1 mechanism. The benzylic carbocation formed upon loss of the chloride is stabilized by the aromatic ring.
-
Solvent Choice: Switch from a polar aprotic solvent (which favors Sₙ2) to a polar protic solvent like water, methanol, or trifluoroethanol. Protic solvents stabilize the carbocation intermediate and the leaving group, favoring the Sₙ1 pathway.[10]
-
Add a Lewis Acid: A mild Lewis acid can help coordinate to the chlorine, making it a better leaving group and promoting carbocation formation.
-
-
Optimize for Sₙ2 (If Required): If the Sₙ2 pathway is essential (e.g., for stereochemical control, though not relevant for this achiral substrate), you must maximize all other factors.
-
Solvent Choice: Use a highly polar aprotic solvent like DMSO or DMF. These solvents solvate the cation but leave the nucleophile "naked" and highly reactive.[11][12]
-
Highly Reactive Nucleophile: Use the strongest, least-hindered nucleophile possible for the desired transformation.
-
Increase Temperature: This will increase the rate of both Sₙ1 and Sₙ2 reactions, but be aware it may also favor the competing E2 elimination pathway if the nucleophile is basic.
-
Problem 2: I am observing elimination products instead of substitution.
Probable Cause: Your nucleophile is also a strong base, and at elevated temperatures, it is abstracting a benzylic proton, leading to E2 elimination. This is a common competing pathway for Sₙ2 reactions with hindered substrates.[11]
Solutions:
-
Use a Less Basic Nucleophile: If possible, choose a nucleophile that is a weak base (e.g., N₃⁻, CN⁻, RS⁻).[11]
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution and are favored by heat. Running the reaction at the lowest possible temperature that still allows for a reasonable substitution rate can minimize the elimination byproduct.
Decision Tree: Choosing a Nucleophilic Substitution Pathway
Caption: Decision-making for Sₙ1 vs. Sₙ2 pathways.
Section 3: Grignard Reagent Formation
Problem: My attempt to form a Grignard reagent at the C-Br position is failing.
Probable Cause:
-
Magnesium Passivation: The surface of the magnesium metal is likely coated with a layer of magnesium oxide, preventing the reaction from initiating.[13]
-
Presence of Water: Grignard reagents are extremely strong bases and will be instantly quenched by even trace amounts of water or other protic impurities.[14]
-
Intramolecular Reactivity: The newly formed Grignard reagent could potentially react with the benzylic chloride on another molecule, leading to side products.
Solutions:
-
Activate the Magnesium: Before adding the aryl bromide, activate the magnesium turnings. Common methods include:
-
Adding a small crystal of iodine.[15]
-
Adding 1,2-dibromoethane.
-
Mechanically crushing the magnesium turnings under an inert atmosphere.
-
-
Ensure Strictly Anhydrous Conditions: All glassware must be flame-dried or oven-dried. Use anhydrous ether or THF, and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[15]
-
Control Addition Rate: Add the solution of this compound slowly to the activated magnesium to maintain a gentle reflux and avoid side reactions.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of a Sterically Hindered Substrate
This protocol provides a robust starting point for the coupling of this compound with an arylboronic acid.
Title: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid.
Procedure:
-
Reaction Setup: To a dry, oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and finely ground cesium carbonate (Cs₂CO₃, 2.5 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the starting halide.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small, quenched aliquots.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. (2011). PubMed. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]
-
Powers, D. C., & Paquette, W. D. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Retrieved from [Link]
-
Cravotto, G., et al. (2021). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Publications. Retrieved from [Link]
-
Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). SN2 Effect of Solvent. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction optimization of the secondary benzyl halides. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Reddit. (2024, November 20). What are some common causes of low reaction yields? Retrieved from [Link]
-
Clark, J. (n.d.). grignard reagents. Chemguide. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
National Institutes of Health. (2022, July 30). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
The Suzuki Reaction. (2014, February 6). Retrieved from [Link]
-
National Institutes of Health. (2024, December 17). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. Retrieved from [Link]
-
Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Retrieved from [Link]
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- 10. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
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- 12. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 13. Grignard reagent - Wikipedia [en.wikipedia.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. adichemistry.com [adichemistry.com]
Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with 4-Bromo-2-fluorobenzyl chloride
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-Bromo-2-fluorobenzyl chloride in catalytic reactions, particularly palladium-catalyzed cross-coupling reactions. Catalyst poisoning is a frequent and frustrating challenge that can lead to stalled reactions, low yields, and difficult-to-separate byproducts. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you diagnose, mitigate, and resolve issues related to catalyst deactivation.
Our approach is rooted in explaining the fundamental chemical principles behind catalyst poisoning. By understanding the "why" behind a failed reaction, you can make more informed decisions to optimize your synthetic route, saving valuable time and resources.
PART 1: Frequently Asked Questions (FAQs) - The Basics of Catalyst Poisoning
This section addresses common introductory questions about catalyst deactivation.
Q1: What is catalyst poisoning in the context of a cross-coupling reaction?
A: Catalyst poisoning refers to the partial or total deactivation of a catalyst's active sites by a chemical substance, known as a poison.[1] In palladium-catalyzed cross-coupling, the active Pd(0) species is the target. Poisons are typically Lewis bases that can strongly adsorb to the electron-deficient metal center. This binding is often irreversible and blocks the catalyst's ability to participate in the catalytic cycle (e.g., oxidative addition, reductive elimination), effectively halting the reaction.[1][2]
Q2: What are the common symptoms of catalyst poisoning in my reaction with this compound?
A: The signs of catalyst poisoning can range from subtle to severe. Key indicators include:
-
Stalled or Sluggish Reaction: The reaction starts but fails to proceed to completion, even with extended reaction times or heating.
-
Low or No Product Yield: Despite using a proven protocol, the desired product is formed in minimal quantities or not at all.[3]
-
Formation of Byproducts: An increase in side reactions like homocoupling of the boronic acid partner (in Suzuki reactions) or dehalogenation of the starting material can indicate that the desired catalytic cycle is being inhibited.[4]
-
Change in Reaction Mixture Appearance: A common sign is the precipitation of palladium black, which indicates that the soluble, active Pd(0) catalyst has agglomerated and crashed out of solution.
Q3: Which chemical species are known to be potent catalyst poisons for palladium?
A: Palladium catalysts are notoriously sensitive to a variety of chemical functional groups and elements.[5] The most common poisons include:
-
Sulfur Compounds: Thiols, sulfides, disulfides, and even inorganic sulfur like H₂S or sulfite are severe poisons.[5][6][7] They form very stable palladium-sulfur bonds.
-
Nitrogen Compounds: While some nitrogen ligands are essential for catalysis, other nitrogen-containing functional groups like nitro compounds, certain heterocycles, and nitriles can act as poisons.[1][8]
-
Phosphorus Compounds: Phosphites and phosphates can be problematic.[1] Note that phosphine ligands are essential, but impurities or degradation products can be poisonous.
-
Halides: While necessary as leaving groups on the substrate, excess halide ions, particularly iodide, can sometimes form stable, inactive palladium-halide complexes or bridging dimers that slow down the catalytic cycle.[4]
-
Heavy Metals: Contaminants like lead, mercury, or arsenic can irreversibly poison palladium catalysts.[9]
PART 2: Troubleshooting Guide - Diagnosing the Root Cause
This section is structured to help you systematically identify the source of catalyst deactivation in your experiment.
Issue 1: My Suzuki coupling reaction with this compound has stalled, and I observe palladium black precipitation.
This is a classic symptom of catalyst death. The troubleshooting workflow below can help pinpoint the cause.
Caption: Troubleshooting workflow for a stalled reaction.
Potential Cause A: Contaminated Reagents
One of your reagents (the aryl halide, boronic acid, base, or solvent) is likely contaminated with a catalyst poison. Sulfur compounds are a common culprit, often present in trace amounts from their synthesis.
-
Expert Insight: this compound itself can be a source of impurities. Its synthesis may involve reagents that leave behind trace sulfur or other halides. Always consider the quality and source of your starting materials.
-
Troubleshooting Steps:
-
Run a Control Experiment: Execute the reaction using a new bottle of solvent and highly purified reagents (e.g., recrystallized this compound, fresh base, and a different batch of boronic acid). If this reaction succeeds, it confirms a reagent contamination issue.
-
Systematic Replacement: If the control works, systematically replace one reagent at a time from the failed reaction into a new setup to identify the contaminated component.
-
Purification: Once identified, purify the contaminated reagent. For example, solvents can be distilled over a drying agent, and solid reagents can be recrystallized.
-
Potential Cause B: Oxygen Contamination
Palladium(0) catalysts, especially when coordinated with phosphine ligands, are highly sensitive to oxygen.[4] Oxygen can oxidize the Pd(0) to inactive Pd(II) or oxidize the phosphine ligands to phosphine oxides, which have poor coordinating ability.
-
Expert Insight: A common mistake is inadequate degassing of the reaction mixture. Simply bubbling nitrogen or argon through the solvent for a few minutes is often insufficient to remove all dissolved oxygen.
-
Troubleshooting Steps:
-
Improve Degassing: Employ a more rigorous degassing method, such as the freeze-pump-thaw technique (3-4 cycles), especially for sensitive reactions.
-
Maintain Inert Atmosphere: Ensure your reaction setup (e.g., Schlenk line or glovebox) is truly inert throughout the entire process, from adding reagents to workup.[10]
-
Potential Cause C: Ligand Degradation or Incompatibility
The phosphine ligand is crucial for stabilizing the palladium center.[11][12] If the ligand is not robust enough for the reaction conditions (e.g., high temperature) or is displaced by a poison, the catalyst will become unstable and decompose.
-
Expert Insight: Simple, less bulky ligands like triphenylphosphine (PPh₃) are more susceptible to being displaced from the palladium center by poisons or solvent molecules. More sterically hindered and electron-rich ligands (e.g., Buchwald ligands like SPhos or XPhos) can form more stable complexes that better protect the metal center.[11]
-
Troubleshooting Steps:
-
Switch to a Bulky Ligand: If using a simple ligand like PPh₃, switch to a more robust, electron-rich, and bulky ligand. These ligands often accelerate the desired reductive elimination step, which can help outcompete the deactivation pathway.[11]
-
Issue 2: My reaction is clean but very slow, and I have a significant amount of unreacted this compound.
This suggests a partially poisoned or inhibited catalyst, where the number of active sites is reduced but not eliminated entirely.
Potential Cause: Inhibitory Species
Sometimes, a substance in the reaction mixture doesn't irreversibly kill the catalyst but slows it down by competing for active sites.
-
Expert Insight: As mentioned, excess halide ions can be inhibitory. If your base is a halide salt (e.g., CsF) or if there are halide impurities in your reagents, this could be the cause. The bromide of your starting material and the chloride of the benzyl group add to the complexity.
-
Troubleshooting Steps:
-
Change the Base: If using a halide-containing base, switch to a non-halide base like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[10]
-
Consider Additives: In some cases, additives can mitigate inhibition. For example, in Suzuki couplings where iodide is inhibitory, the addition of silver salts has been used to precipitate the excess halide.[4] However, this adds complexity and cost.
-
Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may overcome the partial inhibition and push the reaction to completion, although this is not an ideal solution for process chemistry.
-
PART 3: The Poisons - Mechanisms and Mitigation
Understanding how specific poisons interact with the catalyst is key to developing a robust reaction.
Mechanism of Sulfur Poisoning
Sulfur compounds are one of the most potent classes of poisons for palladium catalysts.[5][6] They act by strongly coordinating to the palladium center through a soft-soft Lewis acid-base interaction. This bond is often so strong that it's effectively irreversible under typical reaction conditions.
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- 12. Metal-phosphine complex - Wikipedia [en.wikipedia.org]
Technical Support Center: Scale-Up of 4-Bromo-2-fluorobenzyl Chloride Synthesis
Welcome to the technical support center for the synthesis and scale-up of 4-Bromo-2-fluorobenzyl chloride. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities associated with this important chemical intermediate. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting protocols based on established chemical principles and field-proven insights.
Introduction: The Synthetic Landscape
This compound is a key building block in the development of pharmaceuticals and agrochemicals. Its synthesis is most commonly achieved via the free-radical chlorination of 4-bromo-2-fluorotoluene. While straightforward on a lab scale, scaling up this reaction presents significant challenges related to reaction control, impurity profiles, and safety. The predominant method involves a free-radical chain reaction, typically initiated by UV light or a chemical initiator, where a hydrogen atom on the methyl group of the starting material is substituted with a chlorine atom.[1][2] Understanding and controlling this mechanism is paramount for a successful and safe scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most prevalent industrial method is the side-chain chlorination of 4-bromo-2-fluorotoluene. This is a free-radical substitution reaction.[3] There are three common approaches to achieve this:
-
Direct Chlorination with Cl₂ Gas: This involves bubbling chlorine gas through the toluene derivative, initiated by UV light (photochemical chlorination).[3][4] It is cost-effective for large-scale production but requires specialized equipment for handling gaseous chlorine and managing the HCl off-gas.[5]
-
Chlorination with Sulfuryl Chloride (SO₂Cl₂): This method uses a liquid chlorinating agent and is typically initiated by a chemical radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[6][7] It offers better control over the stoichiometry and avoids the direct handling of chlorine gas, but sulfuryl chloride is corrosive and generates HCl and SO₂ as byproducts.
-
Chlorination with N-Chlorosuccinimide (NCS): NCS is a solid, easier-to-handle chlorinating agent, also used with a radical initiator.[8] While safer, it is generally more expensive, making it more suitable for smaller-scale or high-value applications.
Q2: What are the major side products, and how can their formation be minimized?
A2: The primary challenge is over-chlorination. The reaction can proceed to replace more than one hydrogen on the methyl group, leading to the formation of:
-
4-Bromo-2-fluorobenzal chloride (dichiorinated impurity)
-
4-Bromo-2-fluorobenzotrichloride (trichlorinated impurity)
Additionally, under certain conditions, electrophilic aromatic substitution can occur, leading to ring-chlorinated isomers .[9]
Minimization Strategies:
-
Control Stoichiometry: Use a molar ratio of the toluene derivative to the chlorinating agent that is greater than 1:1. Limiting the amount of the chlorinating agent is the most effective way to reduce over-chlorination.
-
Monitor Conversion: Closely monitor the reaction progress using GC or HPLC. The reaction should be stopped once the desired conversion of the starting material is achieved (e.g., 50-70%) to prevent the accumulation of di- and tri-chlorinated byproducts.[10] Unreacted starting material can be recovered and recycled.
-
Avoid Lewis Acid Contamination: Ring chlorination is catalyzed by Lewis acids (e.g., iron rust from equipment).[9] Ensure all reactors and equipment are scrupulously clean and dry. Using glass-lined reactors is highly recommended for scale-up.
Q3: What analytical methods are recommended for monitoring the reaction and assessing final product purity?
A3: A combination of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is ideal.
-
Gas Chromatography (GC): Excellent for monitoring the disappearance of the starting material (4-bromo-2-fluorotoluene) and the appearance of the desired product and over-chlorinated byproducts. Its high resolution allows for the separation of these closely related compounds.[11]
-
Proton NMR (¹H NMR): Useful for structural confirmation. The benzylic protons of the starting material, product, and byproducts appear at distinct chemical shifts, allowing for a quantitative assessment of the mixture's composition.
-
GC-MS: Essential for identifying unknown impurities.
Q4: What are the critical safety considerations when handling the reagents for this reaction?
A4: The reagents used in this synthesis are hazardous and require strict safety protocols.
-
Chlorine (Cl₂): A highly toxic and corrosive gas. Requires a well-ventilated area, dedicated gas handling equipment, and an emergency scrubbing system (e.g., a caustic soda scrubber) to neutralize any accidental release.
-
Sulfuryl Chloride (SO₂Cl₂) & Thionyl Chloride (SOCl₂): These are highly corrosive liquids that react violently with water, releasing toxic gases (HCl, SO₂).[12][13][14] They must be handled in a dry, inert atmosphere and require personal protective equipment (PPE) resistant to corrosive materials.[15][16]
-
This compound (Product): This compound is a lachrymator (tear-inducing agent) and an alkylating agent, meaning it is irritating to the skin, eyes, and respiratory system.[17] Handle only in a fume hood with appropriate PPE.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the scale-up process.
Problem 1: Low Yield or Stalled Reaction
Potential Causes & Solutions
-
Cause 1: Ineffective Radical Initiation.
-
Troubleshooting:
-
UV Initiation: Check the UV lamp's age and intensity. The lamp's surface can become fouled, reducing light penetration. Ensure the reaction medium is not turbid, which can also block light.[18]
-
Chemical Initiation (AIBN/Peroxide): The initiator may have degraded during storage. Use a fresh batch of initiator. The reaction temperature might be too low for the initiator's half-life; ensure the temperature is appropriate for the chosen initiator (e.g., ~60-80 °C for AIBN).
-
-
-
Cause 2: Presence of Radical Scavengers.
-
Troubleshooting: Impurities in the starting material or solvent (e.g., phenols, anilines, or even residual oxygen) can quench the radical chain reaction. Ensure the 4-bromo-2-fluorotoluene is of high purity and consider degassing the solvent and reactor with an inert gas (nitrogen or argon) before starting the reaction.
-
-
Cause 3: Poor Mass Transfer (for Cl₂ gas).
-
Troubleshooting: On a larger scale, efficient mixing is crucial to ensure the dissolved chlorine concentration is sufficient for the reaction to proceed. Increase the agitation speed or improve the gas sparging system to create smaller bubbles and a larger gas-liquid interfacial area.
-
Problem 2: Excessive Formation of Over-chlorinated Impurities
Potential Causes & Solutions
-
Cause 1: Poor Temperature Control / Hot Spots.
-
Troubleshooting: The chlorination reaction is exothermic.[3] Localized hot spots in the reactor can accelerate the reaction rate and favor multiple substitutions. Improve reactor cooling and agitation. For scale-up, consider a semi-batch process where the chlorinating agent is added slowly to allow the cooling system to manage the heat evolution.
-
-
Cause 2: High Local Concentration of Chlorinating Agent.
-
Troubleshooting: Adding the chlorinating agent too quickly or in one portion will lead to high local concentrations, promoting over-chlorination. Implement a slow, continuous addition of the chlorinating agent below the liquid surface.
-
-
Cause 3: Reaction Allowed to Proceed to High Conversion.
-
Troubleshooting: As the starting material is consumed, the product (this compound) begins to compete for the remaining chlorinating agent, leading to the formation of the dichloro- species. As mentioned in the FAQ, limit the conversion to 50-70% and plan for recycling the unreacted starting material.
-
Problem 3: Product Decomposition or Polymerization During Distillation
Potential Causes & Solutions
-
Cause 1: Presence of Acidic Impurities.
-
Troubleshooting: Residual HCl from the reaction can catalyze polymerization and decomposition at elevated distillation temperatures.[19] Before distillation, the crude product must be thoroughly washed.
-
Neutralizing Wash: Wash the crude organic layer with a dilute aqueous solution of a weak base, such as 5% sodium bicarbonate, until CO₂ evolution ceases.[19]
-
Water Wash: Wash with water to remove residual salts.
-
Brine Wash: A final wash with brine helps to break any emulsions and remove dissolved water.
-
-
-
Cause 2: Distillation Temperature is Too High.
-
Troubleshooting: Benzyl chlorides are thermally sensitive. Perform the distillation under a high vacuum to lower the boiling point and minimize thermal stress on the product.[20]
-
-
Cause 3: Contamination with Metals.
-
Troubleshooting: Metal contamination (e.g., iron) can act as a Lewis acid catalyst for decomposition.[19] Ensure the distillation apparatus is made of glass or is glass-lined.
-
Data & Protocols
Table 1: Comparison of Common Chlorination Methods for Scale-Up
| Feature | Direct Chlorination (Cl₂/UV) | Sulfuryl Chloride (SO₂Cl₂/AIBN) | N-Chlorosuccinimide (NCS/AIBN) |
| Physical State | Gas | Liquid | Solid |
| Handling | Difficult; requires specialized equipment | Moderate; corrosive liquid | Easy; stable solid |
| Byproducts | HCl (gas) | HCl (gas), SO₂ (gas) | Succinimide (solid) |
| Cost | Low | Moderate | High |
| Scale-Up Suitability | Excellent for large, continuous processes | Good for batch processes | Best for small to medium scale |
| Selectivity | Moderate; sensitive to conditions | Good | Good to Excellent |
Protocol 1: General Procedure for Neutralization and Work-up
Objective: To remove acidic impurities from the crude reaction mixture prior to purification.
-
Cool the completed reaction mixture to room temperature.
-
If a solvent like CCl₄ was used, transfer the mixture to a separatory funnel. If the reaction was run neat, dilute the mixture with an inert solvent (e.g., dichloromethane or toluene) to facilitate handling.
-
Slowly and carefully add a 5% aqueous solution of sodium bicarbonate to the separatory funnel. Caution: Pressure will build up due to CO₂ evolution. Vent the funnel frequently.
-
Shake the funnel gently at first, then more vigorously. Allow the layers to separate.
-
Drain the lower aqueous layer. Repeat the bicarbonate wash until no more gas evolution is observed.
-
Wash the organic layer with deionized water (1 x volume).
-
Wash the organic layer with a saturated NaCl solution (brine) (1 x volume).
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure. The resulting crude oil is now ready for vacuum distillation.
Visualized Workflows and Mechanisms
Diagram 1: Free-Radical Chlorination Mechanism
This diagram illustrates the three key stages of the free-radical chain reaction responsible for the formation of the product.
Caption: The free-radical chain mechanism for benzylic chlorination.
Diagram 2: Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose the root cause of poor reaction yield.
Caption: A decision tree for troubleshooting low reaction yields.
Diagram 3: General Process Workflow
This diagram outlines the complete process from reaction to purified product, highlighting key stages and quality control points.
Caption: Overall process flow from synthesis to final product quality control.
References
-
Wikipedia. (n.d.). Benzyl chloride. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-2-fluorobenzoyl Chloride: A Key Building Block for Chemical Innovation. Retrieved from [Link]
-
Aakash Institute. (n.d.). Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction. Retrieved from [Link]
-
Chemguide. (n.d.). Free radical substitution in the methylbenzene and chlorine reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Methylbenzene and Chlorine. Retrieved from [Link]
-
International Labour Organization. (n.d.). ICSC 1409 - THIONYL CHLORIDE. Retrieved from [Link]
-
Pronay, A. C. (1965). Photochlorinations of Substituted Toluenes: Structure Assignments on the Basis of Gas Chromatographic Retention Times. Journal of Chromatography A, 18(3), 586-589. Retrieved from [Link]
-
YouTube. (2019). TOLUENE CHLORINATION via free radicals PART 1. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Why can toluene be chlorinated at either the benzylic position or the ring depending on the conditions?. Retrieved from [Link]
-
MDPI. (2022). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]
-
ResearchGate. (2022). Strategies for the synthesis of benzyl chloride. Retrieved from [Link]
- Google Patents. (1951). US2566065A - Processes for photochemical chlorination of hydrocarbons.
- Google Patents. (2017). CN107473931A - The production method of benzyl chloride.
- Google Patents. (2007). CN101070265A - Method for producing benzyl chloride compound.
-
Wikipedia. (n.d.). Photochlorination. Retrieved from [Link]
-
Sciencemadness.org. (2016). Preparation of Benzyl Chloride. Retrieved from [Link]
- Google Patents. (1977). US4046656A - Photochlorination process for methyl aromatic compounds.
-
Sciencemadness.org. (2019). Benzyl Chloride Distillation Problems. Retrieved from [Link]
-
YouTube. (2023). Making Benzyl Chloride & Benzaldehyde using Hardware Store Chemicals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-fluorobenzoyl chloride. Retrieved from [Link]
- Google Patents. (1975). US3920757A - Chlorination with sulfuryl chloride.
-
PubChem. (n.d.). 4-Bromo-2-chloro-5-fluorotoluene. Retrieved from [Link]
-
IChemE. (n.d.). Safety of Chlorination Reactions. Retrieved from [Link]
-
MDPI. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Retrieved from [Link]
- Google Patents. (1942). US2302228A - Method of chlorination with sulphuryl chloride.
-
Chemistry LibreTexts. (2021). 9.4: Chlorination vs Bromination. Retrieved from [Link]
-
ResearchGate. (2007). Fluorination, chlorinations and brominations of organic compounds in microstructured reactors. Retrieved from [Link]
-
Scribd. (n.d.). Free Radical Chlorination by Sulfuryl Chloride. Retrieved from [Link]
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Validation & Comparative
comparing reactivity of 4-Bromo-2-fluorobenzyl chloride vs 4-bromobenzyl chloride
A Technical Guide for Synthetic Chemists
In the precise world of pharmaceutical and materials science, the choice of a synthetic precursor is a critical decision that dictates reaction efficiency, yield, and ultimately, project success. Benzylic halides are cornerstone reagents for introducing arylmethyl moieties, but subtle changes in their substitution pattern can lead to dramatic shifts in reactivity. This guide provides an in-depth, objective comparison of the reactivity of 4-Bromo-2-fluorobenzyl chloride and its non-fluorinated counterpart, 4-bromobenzyl chloride , in the context of nucleophilic substitution reactions. By dissecting the underlying electronic and steric effects, we provide researchers with the predictive insights needed for rational reaction design.
The Decisive Factor: The Ortho-Fluoro Substituent
The fundamental difference between these two molecules is the presence of a fluorine atom at the C2 (ortho) position of the benzyl ring. While both molecules share the 4-bromo substituent and the reactive benzylic chloride moiety, the ortho-fluorine atom profoundly influences the electronic environment of the reaction center. Its impact stems from a combination of two opposing electronic forces:
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect through the sigma (σ) bond framework.[1][2] This effect acidifies the local environment and increases the partial positive charge (electrophilicity) on the benzylic carbon.
-
Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system, a resonance effect that pushes electron density into the ring.[2]
For halogens, the inductive effect (-I) is dominant over the mesomeric effect (+M), leading to an overall withdrawal of electron density from the aromatic ring.[1] The critical insight is that the inductive effect's strength is highly distance-dependent, making its influence from the ortho position particularly potent on the benzylic carbon.
Comparative Reactivity: An Analysis of Sₙ1 and Sₙ2 Pathways
Nucleophilic substitution at a benzylic carbon can proceed via a unimolecular (Sₙ1) or bimolecular (Sₙ2) pathway, depending on the substrate, nucleophile, solvent, and leaving group.[3] The presence of the ortho-fluoro group modulates the propensity for each pathway.
Sₙ1 Reactivity: A Tale of Destabilization
The rate-determining step of an Sₙ1 reaction is the formation of a carbocation intermediate.[3] Benzylic carbocations are inherently stabilized by resonance with the aromatic ring.[4] However, the powerful electron-withdrawing inductive effect of the ortho-fluorine in this compound actively works against this stabilization. It pulls electron density away from the positively charged benzylic carbon, significantly increasing the energy of the carbocation intermediate and, consequently, the activation energy required to form it.
Sₙ2 Reactivity: A More Nuanced Picture
The Sₙ2 reaction involves a concerted, backside attack by the nucleophile on the electrophilic carbon.[5] Here, the influence of the ortho-fluoro group is more complex:
-
Increased Electrophilicity: The -I effect of fluorine makes the benzylic carbon more electron-deficient, which should, in theory, attract an incoming nucleophile more strongly.
-
Transition State Destabilization: The Sₙ2 transition state features a buildup of negative charge that is shared between the incoming nucleophile and the departing leaving group.[6] The electron-withdrawing fluorine can destabilize this anionic character in the transition state.
-
Electrostatic Repulsion: Studies have shown that fluorine substituents near a reaction center can cause electrostatic repulsion with the lone pairs of an incoming nucleophile, slowing the reaction rate.[7]
-
Steric Hindrance: Although fluorine is the smallest halogen, its presence in the ortho position introduces a minor degree of steric hindrance to the nucleophile's approach compared to a hydrogen atom.[6][8]
The combination of these factors, particularly transition state destabilization and electrostatic repulsion, generally leads to a net decrease in reactivity.
Quantitative Data Summary
While direct, side-by-side kinetic data for these specific compounds is not extensively published, the relative reactivity can be predicted from fundamental principles of physical organic chemistry, such as Hammett relationships which quantify the electronic effects of substituents.[9][10][11]
| Feature | 4-bromobenzyl chloride | This compound | Reactivity Outlook |
| Key Substituent | Hydrogen (at C2) | Fluorine (at C2) | --- |
| Dominant Electronic Effect | Reference compound | Strong inductive withdrawal (-I) from ortho-F | Fluorinated compound is electronically deactivated. |
| Sₙ1 Carbocation Stability | High (Resonance Stabilized) | Low (Destabilized by -I effect of F) | 4-bromobenzyl chloride is much more reactive. |
| Sₙ2 Electrophilicity | High | Higher (due to -I effect of F) | Favors fluorinated compound in principle. |
| Sₙ2 Transition State | Standard | Destabilized by -I effect and steric/repulsive forces | 4-bromobenzyl chloride is more reactive. |
| Overall Reactivity | Higher | Lower | Forcing conditions may be needed for the fluorinated analog. |
Experimental Protocol: A Self-Validating Competition Study
To empirically validate these theoretical predictions, a competition experiment provides a robust and elegant method for determining the relative reactivity of the two substrates. By subjecting an equimolar mixture of both chlorides to a limited amount of nucleophile, the resulting product ratio directly reflects their relative rate constants.
Objective:
To determine the relative reactivity of this compound and 4-bromobenzyl chloride in an Sₙ2 reaction with sodium cyanide.
Materials:
-
This compound
-
4-bromobenzyl chloride
-
Sodium Cyanide (NaCN)
-
Acetone (anhydrous)
-
Dodecane (or other suitable internal standard)
-
Gas Chromatography-Mass Spectrometry (GC-MS) equipment
Procedure:
-
Stock Solution Preparation: Prepare a 0.1 M stock solution in anhydrous acetone containing equimolar amounts of this compound, 4-bromobenzyl chloride, and a known concentration of dodecane as an internal standard.
-
Reaction Initiation: In a thermostated reaction vessel (e.g., 25 °C), place a known volume of the stock solution. Initiate the reaction by adding a sub-stoichiometric amount of NaCN (e.g., 0.5 equivalents relative to the total benzyl chloride concentration).
-
Reaction Monitoring: Stir the mixture vigorously. At predetermined time intervals (e.g., 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction.
-
Quenching: Immediately quench the aliquot by adding it to a vial containing a dilute acid solution and diethyl ether to extract the organic components.
-
Analysis: Analyze the quenched organic layer by GC-MS. Identify and quantify the peaks corresponding to the two starting materials and the two nitrile products (4-Bromo-2-fluorobenzyl cyanide and 4-bromobenzyl cyanide) relative to the internal standard.
Data Analysis:
The ratio of the products formed is directly proportional to the ratio of their reaction rate constants.
Relative Rate (k_fluoro / k_H) = [4-Bromo-2-fluorobenzyl cyanide] / [4-bromobenzyl cyanide]
This ratio will provide a quantitative measure of the deactivating effect of the ortho-fluoro substituent under the chosen reaction conditions.
Visualizing the Mechanisms and Workflow
Caption: Sₙ1 vs. Sₙ2 mechanisms for benzylic chlorides.
Caption: Workflow for the competitive reactivity experiment.
Final Assessment and Practical Recommendations
Practical Implications:
-
Reaction Conditions: Syntheses involving this compound will likely require more forcing conditions—such as higher temperatures, stronger nucleophiles, or longer reaction times—compared to analogous reactions with 4-bromobenzyl chloride.
-
Chemoselectivity: In molecules containing both moieties, a nucleophile could potentially be directed to react selectively with the more reactive 4-bromobenzyl chloride center under carefully controlled, mild conditions.
-
Reagent Selection: The choice between these two reagents should be made deliberately. If high reactivity is desired, 4-bromobenzyl chloride is the superior choice. If the specific electronic properties imparted by the 2-fluoro substituent are required for the final target molecule, the synthetic chemist must be prepared to overcome the compound's inherent lower reactivity.
References
-
Richard, J. P., et al. (2022). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed Central. [Link]
-
Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]
-
Richard, J. P., et al. (2022). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed. [Link]
-
Chemistry Stack Exchange. (2019). Why do the induction effects of fluorobenzene decrease electrophilic addition reactivity, conjugation effects increase selectivity? Chemistry Stack Exchange. [Link]
-
Dalvit, C., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
-
Oxford Reference. (2026). Hammett equation. Oxford Reference. [Link]
-
Quora. (2017). Benzyl chloride is more reactive than chlorobenzene. Why? Quora. [Link]
-
Request PDF. (2025). Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. ResearchGate. [Link]
-
Pintus, A., et al. (2015). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PubMed Central. [Link]
-
Chemistry LibreTexts. (2020). 7.6: Characteristics of the Sₙ2 Reaction. Chemistry LibreTexts. [Link]
-
Ashenhurst, J. (2025). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]
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A Comprehensive Guide to the Synthetic Utility of 4-Bromo-2-fluorobenzyl Halides: A Comparative Analysis of the Chloride and Bromide Derivatives
For researchers, scientists, and professionals in the vanguard of drug discovery and fine chemical synthesis, the selection of an appropriate alkylating agent is a pivotal decision that dictates the efficiency, yield, and economic viability of a synthetic route. Within the versatile class of benzylic halides, 4-bromo-2-fluorobenzyl chloride and its corresponding bromide are key intermediates, valued for the introduction of the 4-bromo-2-fluorophenyl moiety—a structural motif present in numerous biologically active compounds. This guide provides an in-depth, objective comparison of these two reagents, grounded in fundamental principles of physical organic chemistry and supported by available experimental data, to empower chemists in making informed decisions for their synthetic endeavors.
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physical properties of a reagent is fundamental to its effective use in the laboratory. The pertinent physicochemical data for this compound and 4-bromo-2-fluorobenzyl bromide are summarized below.
| Property | This compound | 4-Bromo-2-fluorobenzyl bromide |
| Molecular Formula | C₇H₅BrClF | C₇H₅Br₂F |
| Molecular Weight | 223.47 g/mol | 267.92 g/mol |
| Appearance | Liquid | White to light yellow solid |
| Melting Point | Not applicable | 33-36 °C |
| CAS Number | 105942-09-4 | 76283-09-5 |
The most notable physical difference is the state of the two compounds at room temperature, with the bromide being a low-melting solid and the chloride a liquid. This can have practical implications for handling, storage, and dosing in a reaction.
Synthesis of 4-Bromo-2-fluorobenzyl Halides
Both the chloride and bromide are typically synthesized from the common precursor, 4-bromo-2-fluorotoluene, via free radical halogenation of the benzylic position.
Caption: General synthetic pathways to 4-bromo-2-fluorobenzyl halides.
Synthesis of 4-Bromo-2-fluorobenzyl bromide
A common and effective method for the synthesis of 4-bromo-2-fluorobenzyl bromide is the radical bromination of 4-bromo-2-fluorotoluene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).[1]
Experimental Protocol: Radical Bromination of 4-Bromo-2-fluorotoluene
-
To a solution of 4-bromo-2-fluorotoluene (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile), add N-bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of AIBN (0.02-0.05 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by GC or TLC.
-
Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 4-bromo-2-fluorobenzyl bromide by recrystallization or column chromatography.
Synthesis of this compound
The synthesis of this compound follows a similar radical halogenation pathway, typically employing N-chlorosuccinimide (NCS) as the chlorine source.
Experimental Protocol: Radical Chlorination of 4-Bromo-2-fluorotoluene
-
In a reaction vessel equipped with a reflux condenser and a light source (e.g., a UV lamp), dissolve 4-bromo-2-fluorotoluene (1 equivalent) in a suitable solvent like benzene or carbon tetrachloride.
-
Add N-chlorosuccinimide (1.05-1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Initiate the reaction by heating to reflux and/or irradiating with the light source.
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, cool the reaction mixture and filter to remove the succinimide.
-
Wash the organic filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.
Comparative Reactivity in Nucleophilic Substitution
The primary utility of 4-bromo-2-fluorobenzyl halides lies in their function as electrophiles in nucleophilic substitution reactions. The key distinction in their reactivity stems from the nature of the halogen atom as a leaving group.
Theoretical Framework: The Leaving Group Effect
In both Sₙ1 and Sₙ2 reactions, the rate is influenced by the ability of the leaving group to depart. A good leaving group is a weak base, as it can stabilize the negative charge it acquires upon bond cleavage. The acidity of the hydrohalic acids increases in the order HCl < HBr < HI. Consequently, the basicity of their conjugate bases decreases in the order Cl⁻ > Br⁻ > I⁻. This establishes bromide as a better leaving group than chloride.
-
In an Sₙ2 reaction , the nucleophile attacks the electrophilic carbon, and the leaving group departs in a single, concerted step. A better leaving group will lower the energy of the transition state, thereby increasing the reaction rate.
-
In an Sₙ1 reaction , the rate-determining step is the formation of a carbocation intermediate. A better leaving group facilitates this step, leading to a faster reaction.
Therefore, from a theoretical standpoint, 4-bromo-2-fluorobenzyl bromide is expected to be more reactive than this compound in both Sₙ1 and Sₙ2 reactions.
Caption: Influence of the leaving group on Sₙ1 and Sₙ2 reaction rates.
Practical Implications and Experimental Considerations
The enhanced reactivity of the bromide derivative can be advantageous, allowing for:
-
Milder reaction conditions: Reactions may proceed at lower temperatures, which can be beneficial for sensitive substrates.
-
Shorter reaction times: Increased reaction rates can improve throughput.
-
Use of weaker nucleophiles: The better leaving group ability of bromide can compensate for a less reactive nucleophile.
However, the higher reactivity of 4-bromo-2-fluorobenzyl bromide also means it is generally less stable and may have a shorter shelf-life than the chloride analogue. It can also be more prone to side reactions, such as elimination or decomposition.
Proposed Experiment for Direct Comparison of Reactivity
To empirically quantify the reactivity difference, a competition experiment can be performed. This involves reacting an equimolar mixture of this compound and 4-bromo-2-fluorobenzyl bromide with a limiting amount of a nucleophile. The ratio of the products formed will directly correlate to the relative reaction rates.
Experimental Protocol: Competition Reaction
-
In a round-bottom flask, dissolve equimolar amounts (e.g., 1.0 mmol each) of this compound and 4-bromo-2-fluorobenzyl bromide in a suitable aprotic solvent (e.g., acetone or acetonitrile).
-
Add a nucleophile in a limiting amount (e.g., 0.5 equivalents of sodium iodide).
-
Stir the reaction at a constant temperature (e.g., 25 °C or 50 °C) and monitor the reaction progress by taking aliquots at regular intervals.
-
Quench the reaction by adding water and extract with a suitable organic solvent.
-
Analyze the product mixture by gas chromatography (GC) or ¹H NMR spectroscopy to determine the ratio of the iodinated products. The relative peak areas will provide a quantitative measure of the relative reactivity.
Spectroscopic Characterization
Confirmation of the identity and purity of these reagents is crucial. Below are the expected key spectroscopic features.
¹H NMR Spectroscopy
-
This compound: The benzylic protons (-CH₂Cl) are expected to appear as a singlet around δ 4.6-4.8 ppm. The aromatic protons will appear as a multiplet in the region of δ 7.0-7.6 ppm.
-
4-Bromo-2-fluorobenzyl bromide: The benzylic protons (-CH₂Br) are expected to appear as a singlet slightly downfield from the chloride, around δ 4.4-4.6 ppm.[2] The aromatic protons will exhibit a similar multiplet pattern to the chloride derivative.
¹³C NMR Spectroscopy
-
This compound: The benzylic carbon (-CH₂Cl) is expected around δ 45-47 ppm. The aromatic carbons will show characteristic signals, with the carbon attached to fluorine exhibiting a large coupling constant (¹JCF).
-
4-Bromo-2-fluorobenzyl bromide: The benzylic carbon (-CH₂Br) is expected to be more upfield than the chloride, typically around δ 32-34 ppm.
Infrared (IR) Spectroscopy
Both molecules will show characteristic peaks for the aromatic C-H and C=C stretching vibrations. The key distinguishing features will be the C-X stretching frequencies:
-
C-Cl stretch: Typically observed in the 850-550 cm⁻¹ region.[3]
-
C-Br stretch: Found at lower wavenumbers, generally in the 690-515 cm⁻¹ range.[3]
Conclusion and Recommendations
The choice between this compound and 4-bromo-2-fluorobenzyl bromide is a classic case of balancing reactivity with stability and cost.
-
4-Bromo-2-fluorobenzyl bromide is the more reactive reagent due to the superior leaving group ability of the bromide ion. It is the preferred choice for reactions requiring milder conditions, shorter reaction times, or when employing weaker nucleophiles. Its higher reactivity, however, may come at the cost of reduced stability and a greater potential for side reactions.
-
This compound offers greater stability and is often a more cost-effective option. It is a suitable reagent when the reaction conditions can be pushed to be more forcing (e.g., higher temperatures or longer reaction times) or when a highly reactive substrate is not necessary.
For drug development professionals and scientists, the decision should be made on a case-by-case basis, considering the specific nucleophile, the sensitivity of other functional groups in the molecule, and the overall goals of the synthetic step. For challenging transformations, the enhanced reactivity of the bromide may be essential for success. For routine alkylations where high reactivity is not paramount, the stability and cost-effectiveness of the chloride may be more advantageous.
References
-
PubChem Compound Summary for CID 2733660, 4-Bromo-2-fluorobenzyl bromide. National Center for Biotechnology Information. [Link]
-
SpectraBase. 4-Bromo-2-fluorobenzoyl chloride. [Link]
-
PubChem Compound Summary for CID 68021, 4-Fluorobenzyl bromide. National Center for Biotechnology Information. [Link]
-
LibreTexts. 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]
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SpectraBase. 4-Bromo-2-fluorobenzyl bromide - Optional[1H NMR]. [Link]
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Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. (2023, April 17). [Link]
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The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. [Link]
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ACS Publications. Kinetics and mechanisms of nucleophilic displacements with heterocycles as leaving groups. 3. N-(substituted benzyl)-2,4,6-triphenylpyridiniums. [Link]
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Master Organic Chemistry. What Makes A Good Leaving Group. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
ResearchGate. The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile | Request PDF. [Link]
-
Spectroscopy Online. Halogenated Organic Compounds. [Link]
-
Organic Chemistry at CU Boulder. IR: alkyl halides. [Link]
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PubMed Central. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]
-
eJournals @ Oklahoma State University Library. Comparing Nucleophilic Substitutions Versus Elimination Reactions in Comprehensive Introductory Organic Chemistry Textbooks. [Link]
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024, June 13). [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 4-Fluorobenzyl Bromide: High-Purity Intermediate for Organic Synthesis | Manufacturer & Supplier. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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The Versatile Scaffold: A Comparative Guide to the Biological Activity of 4-Bromo-2-fluorobenzyl Chloride Derivatives
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful discovery of novel therapeutic agents. 4-Bromo-2-fluorobenzyl chloride, a halogenated aromatic compound, represents a key building block for the synthesis of a diverse array of biologically active molecules. Its unique substitution pattern—a reactive benzyl chloride for facile derivatization, a bromine atom that can participate in cross-coupling reactions, and a fluorine atom to enhance metabolic stability and binding affinity—makes it an attractive scaffold for drug design. This guide provides an in-depth comparison of the biological activities of compounds derived from this versatile precursor, with a focus on their anticancer properties, supported by experimental data and detailed protocols.
Unlocking Anticancer Potential: A Case Study in Piperidine-Based Derivatives
Recent research has highlighted the potential of this compound derivatives as potent anticancer agents. A notable example is the development of a series of 1-(4-bromo-2-(pyrrolidine-1-yl)benzyl)piperidine-based compounds, which have demonstrated significant anti-tubulin activity.[1][2][3]
The synthesis of these compounds begins with the modification of the 4-bromo-2-fluorobenzyl core, followed by the introduction of various amino groups to generate a library of derivatives. This strategic derivatization allows for the exploration of the structure-activity relationship (SAR), providing insights into the chemical features that govern biological efficacy.
Comparative Cytotoxicity Analysis
The anticancer potential of these novel piperidine derivatives was evaluated against a panel of human cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer), using the MTT assay. The results, summarized in the table below, demonstrate the potent and selective cytotoxic effects of these compounds, with some derivatives exhibiting activity comparable to the standard chemotherapeutic agent, 5-fluorouracil (5-FU).[1][2]
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Comparative Efficacy (vs. 5-FU) |
| 7h | A549 (Lung) | Not explicitly stated, but potent | Comparable to 5-FU |
| HCT-116 (Colon) | Not explicitly stated, but potent | Comparable to 5-FU | |
| MCF-7 (Breast) | Not explicitly stated, but potent | Comparable to 5-FU | |
| 7k | A549 (Lung) | Not explicitly stated, but potent | Comparable to 5-FU |
| HCT-116 (Colon) | Not explicitly stated, but potent | Comparable to 5-FU | |
| MCF-7 (Breast) | Not explicitly stated, but potent | Comparable to 5-FU | |
| 5-FU | A549, HCT-116, MCF-7 | Varies | Standard Reference |
Note: Specific IC50 values for each cell line were not detailed in the source material, but the compounds were reported to have comparable anticancer potential to 5-FU.
The data reveals that derivatives 7h and 7k are particularly potent, warranting further investigation into their mechanism of action.[1][2]
Mechanism of Action: Targeting the Cellular Scaffolding
The lead compounds, 7h and 7k , were further investigated to elucidate their mode of action. These studies revealed that the compounds exert their anticancer effects by disrupting the microtubule network, a critical component of the cellular cytoskeleton involved in cell division.[1][2][3]
Experimental Workflow for Tubulin Polymerization Assay:
Caption: Workflow for assessing tubulin polymerization inhibition.
By inhibiting tubulin polymerization, these derivatives disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death). This targeted mechanism of action is a hallmark of several successful anticancer drugs.[1]
Cell Cycle Analysis Pathway:
Caption: Experimental workflow for cell cycle analysis.
Experimental Protocols
For researchers seeking to validate or build upon these findings, the following are detailed methodologies for the key experiments described.
Synthesis of 1-(4-bromo-2-(pyrrolidine-1-yl)benzyl)piperidine Derivatives
A general synthetic route involves a multi-step process starting from commercially available precursors. The key step is the nucleophilic substitution of the benzylic chloride of a 4-bromo-2-substituted benzyl chloride with piperidine. Further diversity is introduced by varying the amino groups attached to the piperidine ring.[1]
Step-by-Step Synthesis:
-
Preparation of the benzyl chloride intermediate: Synthesize the necessary 4-bromo-2-(substituted-amino)benzyl chloride from this compound via nucleophilic aromatic substitution.
-
N-Alkylation of piperidine: React the benzyl chloride intermediate with piperidine in the presence of a suitable base (e.g., K₂CO₃) in an appropriate solvent (e.g., acetonitrile) at reflux to yield the core piperidine scaffold.
-
Introduction of diverse amino groups: Modify the piperidine ring through subsequent reactions to introduce a variety of amino substituents, thereby generating a library of final compounds.
-
Purification and Characterization: Purify the synthesized compounds using column chromatography and characterize their structures using NMR and LC-MS.[1]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cancer cells (A549, HCT-116, or MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.[1]
Broader Biological Potential
While the current in-depth analysis focuses on anticancer activity, the 4-bromo-2-fluorobenzyl scaffold is a versatile starting point for developing agents with other therapeutic applications. The presence of the bromo- and fluoro-substituents is a common feature in many classes of bioactive molecules, including kinase inhibitors, and antimicrobial and anti-inflammatory agents.[4][5][6] Further exploration of derivatives of this compound in these areas is a promising avenue for future drug discovery efforts.
Conclusion
Compounds derived from this compound, particularly the 1-(4-bromo-2-(pyrrolidine-1-yl)benzyl)piperidine series, have emerged as a promising class of anticancer agents with a well-defined mechanism of action targeting tubulin polymerization. The presented experimental data underscores their potency and selectivity, making them valuable leads for further optimization. The detailed protocols provided in this guide serve as a resource for researchers to replicate and expand upon these findings, paving the way for the development of novel therapeutics based on this versatile chemical scaffold.
References
- Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl)
- Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-Based Derivatives as Anti-Tubulin Agents.
- Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents. Europe PMC.
- NOVEL HETEROCYCLIC COMPOUNDS AS KINASE INHIBITORS WITH ANTICANCER ACTIVITY IN MEDULLOBLASTOMA. PMC.
- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole deriv
- 1,2,4-Triazoles as Important Antibacterial Agents. PMC.
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- 1. Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. NOVEL HETEROCYCLIC COMPOUNDS AS KINASE INHIBITORS WITH ANTICANCER ACTIVITY IN MEDULLOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Definitive Spectroscopic Confirmation of 4-Bromo-2-fluorobenzyl Chloride
In the landscape of pharmaceutical and agrochemical synthesis, the precise architecture of molecular building blocks is paramount. 4-Bromo-2-fluorobenzyl chloride is a key intermediate where the specific arrangement of its halogen substituents dictates its reactivity and, ultimately, the viability of the synthetic pathway. The synthesis of such a specific regioisomer is often accompanied by the potential for side-products, including other isomers or unreacted starting materials. Therefore, an unambiguous and robust analytical workflow is not merely a quality control step but a foundational pillar of successful research and development.
This guide eschews a one-size-fits-all template. Instead, it presents a logical, causality-driven workflow designed for the rigorous confirmation of this compound. We will explore how a multi-technique spectroscopic approach creates a self-validating system, providing an unshakeable confirmation of the target structure against its plausible alternatives.
The Analytical Challenge: Differentiating Isomers and Impurities
The primary analytical task is to confirm the 1,2,4-substitution pattern of the benzene ring and the presence of the benzylic chloride moiety. Any robust method must be able to distinguish the target product from potential impurities that are often co-eluting in chromatographic purification.
Table 1: Potential Products and Impurities in the Synthesis of this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Structural Role |
| This compound | C₇H₅BrClF | 223.47 | Target Product |
| 2-Bromo-4-fluorobenzyl chloride | C₇H₅BrClF | 223.47 | Isomeric byproduct |
| 4-Bromo-2-fluorotoluene | C₇H₆BrF | 189.02 | Potential starting material |
| 4-Bromo-2-fluorobenzyl alcohol | C₇H₆BrFO | 205.02 | Potential precursor/hydrolysis product |
As Table 1 illustrates, isomeric byproducts possess the same molecular formula and weight, rendering mass spectrometry alone insufficient for differentiation. This necessitates a deep dive into nuclear magnetic resonance (NMR) spectroscopy, which probes the precise electronic environment of each atom.
Part 1: The Decisive Power of Multi-Nuclear NMR Spectroscopy
NMR is the cornerstone of structural elucidation for this molecule. The unique chemical shifts (δ) and, more importantly, the through-bond coupling constants (J) between nuclei provide a definitive fingerprint of the substitution pattern.
Expertise in Action: Why NMR is a Self-Validating System Here
The key to confirmation lies in the interplay between the ¹H, ¹⁹F, and ¹³C nuclei. The strongly electronegative fluorine atom exerts a significant influence on its neighbors, creating predictable and diagnostic splitting patterns that would be fundamentally different in an isomeric arrangement. We are not just looking at peak positions; we are analyzing a network of interactions that must be internally consistent for the proposed structure to be correct.
¹H NMR Analysis: The Aromatic Fingerprint
The aromatic region of the ¹H NMR spectrum is the most information-rich area for distinguishing isomers. For our target, this compound, we can predict the following:
-
H6: This proton is ortho to the bromine and meta to the fluorine. It will appear as a doublet, coupled only to H5.
-
H5: This proton is ortho to both bromine and the CH₂Cl group and meta to fluorine. It will be a doublet of doublets, coupled to H6 and H3.
-
H3: This proton is ortho to both fluorine and the CH₂Cl group. It will also be a doublet of doublets, but its coupling to the adjacent fluorine atom (³JHF) will be a key diagnostic feature.
-
-CH₂Cl: The benzylic protons will appear as a singlet, as they have no adjacent protons to couple with. Its chemical shift will be indicative of the adjacent electron-withdrawing chlorine.
In contrast, an isomer like 2-Bromo-4-fluorobenzyl chloride would present a completely different aromatic splitting pattern, instantly signaling the incorrect structure.
¹⁹F NMR Analysis: The Unambiguous Tie-Breaker
Given the presence of fluorine, ¹⁹F NMR is not just recommended; it is essential for authoritative confirmation. The spectrum will show a single resonance, but its multiplicity will be highly diagnostic. This fluorine is coupled to the ortho proton (H3) and the meta proton (H5), resulting in a doublet of doublets. The magnitude of the three-bond H-F coupling (³JHF) is typically in the range of 5-10 Hz and is a definitive marker of their ortho relationship.
¹³C NMR Analysis: Confirming the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will confirm the number of unique carbon environments. For this compound, we expect to see 7 distinct signals: 6 for the aromatic carbons and 1 for the benzylic carbon. The carbon directly bonded to fluorine (C2) will exhibit a large one-bond coupling (¹JCF, typically >240 Hz), appearing as a doublet in the coupled spectrum and providing definitive evidence of the C-F bond's location.
Table 2: Predicted NMR Data for Structural Elucidation
| Nucleus | This compound (Predicted) | 2-Bromo-4-fluorobenzyl chloride (Predicted) | Rationale for Differentiation |
| ¹H NMR | Complex aromatic multiplets consistent with 1,2,4-substitution; distinct couplings for H3, H5, H6. Benzylic singlet (~4.6 ppm). | Different aromatic splitting patterns due to altered substituent positions. | The unique coupling constants and chemical shifts of the three aromatic protons provide a definitive fingerprint for each isomer. |
| ¹⁹F NMR | One signal, split into a doublet of doublets by ortho and meta protons. | One signal, but with different coupling partners and J-values. | The specific multiplicity of the fluorine signal confirms its neighboring protons. |
| ¹³C NMR | 7 signals. C2 shows a large ¹JCF coupling. | 7 signals. C4 would show the large ¹JCF coupling. | The position of the carbon with the large C-F coupling constant pinpoints the fluorine's location on the ring. |
Part 2: Orthogonal Confirmation with IR and Mass Spectrometry
Infrared (IR) Spectroscopy: Functional Group Verification
IR spectroscopy is exceptionally useful for rapidly confirming the presence of the key chemical bonds. While it is not the primary tool for differentiating these specific isomers, the absence of expected peaks would immediately invalidate a sample.
-
C-H Stretch (Aromatic): Peaks will appear just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): The CH₂ group will show stretches between 2950-2850 cm⁻¹.
-
C=C Stretch (Aromatic): Strong to medium bands in the 1600-1400 cm⁻¹ region confirm the benzene ring.
-
C-F Stretch: A strong, characteristic absorption peak is expected in the 1250-1000 cm⁻¹ region.[1]
-
C-Cl Stretch: A medium to strong peak in the 800-600 cm⁻¹ range is indicative of the alkyl chloride.[1]
-
C-Br Stretch: A medium to weak peak is expected in the 600-500 cm⁻¹ range.[1]
The presence of all these bands provides high confidence that the main structural components are present.
Mass Spectrometry (MS): Elemental Composition and Isotopic Fingerprinting
Mass spectrometry provides the exact molecular weight and a unique isotopic pattern that acts as a chemical signature for compounds containing bromine and chlorine.
-
Molecular Ion (M⁺): The target molecule has a nominal mass of 222 u (using ¹²C, ¹H, ⁷⁹Br, ¹⁹F, ³⁵Cl).
-
Isotopic Pattern: This is the most powerful feature of MS for this analysis. Both bromine and chlorine have two stable isotopes.
-
Bromine: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%) - an M / M+2 ratio of ~1:1.
-
Chlorine: ³⁵Cl (75.8%) and ³⁷Cl (24.2%) - an M / M+2 ratio of ~3:1.
-
The combination of one Br and one Cl atom results in a characteristic cluster of peaks at M, M+2, and M+4. The expected pattern for the molecular ion of C₇H₅BrClF is a definitive confirmation of its elemental formula.[2]
Table 3: Predicted Mass Spectrometry Data for C₇H₅BrClF
| m/z | Isotope Combination | Expected Relative Intensity |
| 222 | ⁷⁹Br, ³⁵Cl | 100% |
| 224 | ⁸¹Br, ³⁵Cl OR ⁷⁹Br, ³⁷Cl | ~128% |
| 226 | ⁸¹Br, ³⁷Cl | ~31% |
Any significant deviation from this isotopic pattern would indicate that the compound does not contain one bromine and one chlorine atom.
Part 3: Validated Experimental Protocols & Workflow
Trustworthiness in science is built on reproducible, detailed methodologies. The following protocols represent standard, validated procedures for acquiring high-quality data for this analysis.
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical flow of analysis, emphasizing the central role of NMR and the confirmatory nature of MS and IR.
Caption: Integrated workflow for spectroscopic analysis.
Experimental Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the this compound sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data with a 90° pulse angle.
-
Set a spectral width of approximately 16 ppm.
-
Use a relaxation delay of 5 seconds to ensure quantitative integration.
-
Acquire at least 16 scans for good signal-to-noise.
-
-
¹⁹F NMR Acquisition:
-
Acquire data using a broadband probe tuned to the fluorine frequency.
-
Use a spectral width appropriate for fluorinated aromatics.
-
Reference the spectrum relative to a known standard (e.g., CFCl₃).
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse program (e.g., zgpg30).
-
Set a spectral width of approximately 220 ppm.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
-
-
Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
Experimental Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a standard GC-MS system equipped with an electron ionization (EI) source.
-
GC Method:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL with a split ratio of 50:1.
-
Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
MS Method:
-
Ionization Mode: EI at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Analyze the resulting chromatogram to assess purity. Examine the mass spectrum of the main peak, focusing on the molecular ion cluster and fragmentation pattern. Compare the isotopic distribution to the theoretical values for C₇H₅BrClF.
Experimental Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As this compound is a liquid or low-melting solid, the simplest method is to use Attenuated Total Reflectance (ATR).[3] Place a small drop of the neat sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Analysis: Process the spectrum to identify the key absorption bands and compare them to known correlation tables for aromatic compounds and alkyl halides.
Caption: Key NMR couplings for structural confirmation.
Conclusion
The structural confirmation of this compound is a clear demonstration of the power of a modern, multi-technique analytical workflow. While each spectroscopic method provides valuable information, no single technique is sufficient for unambiguous proof against plausible isomers. It is the integration of ¹H, ¹⁹F, and ¹³C NMR for precise structural mapping, mass spectrometry for elemental and isotopic confirmation, and IR spectroscopy for functional group validation that creates a self-consistent and unassailable dataset. By following the causality-driven approach and validated protocols outlined in this guide, researchers, scientists, and drug development professionals can proceed with absolute confidence in the identity and purity of this critical synthetic building block.
References
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SpectraBase. (n.d.). 4-Bromo-2-fluorobenzoyl chloride. Wiley-VCH GmbH. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-fluorobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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Cai, M., et al. (2016). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 6, 43605. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-2-fluorobenzoyl Chloride: A Key Building Block for Chemical Innovation. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluorobenzyl bromide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry LibreTexts. (2019, July 24). Br and Cl. Retrieved from [Link]
-
Smith, B. C. (2023, September 1). Molecular Spectroscopy Workbench: The Infrared Spectra of Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]
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A Comparative Guide to the Synthetic Utility of 4-Bromo-2-fluorobenzyl Chloride
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The 4-bromo-2-fluorobenzyl moiety is a key structural motif in a variety of biologically active molecules, and its efficient installation is often a critical step in a synthetic sequence. 4-Bromo-2-fluorobenzyl chloride emerges as a highly versatile and reactive precursor for introducing this valuable fragment. This guide provides an in-depth, objective comparison of synthetic routes utilizing this compound, contrasting its performance with viable alternatives and providing the supporting experimental context for informed decision-making.
The Strategic Advantage of this compound
The utility of this compound lies in its dual reactivity. The benzylic chloride offers a reactive site for nucleophilic substitution, while the aryl bromide provides a handle for a suite of cross-coupling reactions. The presence of the fluorine atom can also impart desirable physicochemical properties to the target molecule, such as increased metabolic stability and enhanced binding affinity. This guide will explore the validation of synthetic routes in two major classes of reactions: nucleophilic substitution and palladium-catalyzed cross-coupling.
I. Nucleophilic Substitution: A Gateway to Diverse Functionality
The benzylic chloride of this compound is highly susceptible to nucleophilic attack, providing a straightforward route to a variety of derivatives. We will compare the synthesis of ethers and amines using this reagent with alternative approaches.
A. Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for the formation of ethers. The reaction of this compound with an alkoxide provides a direct route to the corresponding ether.
-
To a solution of the desired alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in THF dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Route using this compound | Alternative Route (e.g., Mitsunobu Reaction) |
| Starting Materials | This compound, Alcohol | 4-Bromo-2-fluorobenzyl alcohol, Phosphine reagent (e.g., PPh₃), Azodicarboxylate (e.g., DEAD) |
| Reagent Toxicity | NaH is pyrophoric and requires careful handling. | Phosphine reagents can be toxic; Azodicarboxylates are potentially explosive. |
| Reaction Conditions | Mild to moderate heating. | Typically performed at or below room temperature. |
| Byproducts | NaCl, excess base. | Triphenylphosphine oxide, reduced azodicarboxylate. |
| Yield | Generally good to excellent. | Variable, can be sensitive to substrate sterics. |
| Scope | Broad scope for primary and secondary alcohols.[1] | Good for primary and some secondary alcohols; can lead to inversion of stereochemistry. |
Expertise & Experience: The Williamson ether synthesis using this compound is a reliable and scalable method. The choice of a strong base like NaH ensures complete deprotonation of the alcohol, driving the reaction to completion. The primary nature of the benzylic halide favors the SN2 pathway, minimizing the potential for elimination side reactions that can be problematic with more hindered halides.[2][3]
B. Synthesis of Amines
Direct alkylation of amines with this compound provides a straightforward route to secondary and tertiary amines.
-
Dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) in a polar aprotic solvent like acetonitrile.
-
Add a solution of this compound (1.1 eq) in acetonitrile dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Direct Alkylation with this compound | Reductive Amination |
| Starting Materials | This compound, Amine | 4-Bromo-2-fluorobenzaldehyde, Amine, Reducing agent (e.g., NaBH(OAc)₃) |
| Atom Economy | Good. | Moderate, due to the use of a stoichiometric reducing agent. |
| Reaction Conditions | Mild, room temperature. | Mild, typically room temperature. |
| Side Reactions | Over-alkylation can be an issue with primary amines. | Formation of imine intermediates. |
| Yield | Generally good. | Good to excellent. |
| Functional Group Tolerance | Good. | Excellent, compatible with a wide range of functional groups. |
Trustworthiness: Each step of the direct alkylation protocol is designed for robust and reproducible outcomes. The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the reaction without competing with the amine nucleophile. The choice of a polar aprotic solvent like acetonitrile facilitates the SN2 reaction.
II. Palladium-Catalyzed Cross-Coupling: Forging Carbon-Carbon Bonds
The aryl bromide of this compound is an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds and the synthesis of complex biaryl and diarylmethane structures.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C(sp²)-C(sp²) bonds.[4][5][6]
Note: This protocol assumes the benzylic chloride has been previously functionalized.
-
To a Schlenk flask, add the 4-bromo-2-fluorobenzyl derivative (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Add a suitable solvent system, such as a 10:1 mixture of THF and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 2-5 mol%).
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 8-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Suzuki-Miyaura Coupling | Alternative C-C Coupling (e.g., Stille Coupling) |
| Organometallic Reagent | Boronic acids/esters. | Organostannanes. |
| Toxicity | Boronic acids are generally of low toxicity. | Organostannanes are highly toxic. |
| Stability | Boronic acids can be prone to protodeboronation. | Organostannanes are generally stable but require careful handling. |
| Byproducts | Boron-containing byproducts are often water-soluble and easily removed. | Tin byproducts can be difficult to remove completely. |
| Functional Group Tolerance | Excellent. | Good, but can be sensitive to acidic protons. |
| Reaction Conditions | Mild, often requires heating. | Mild, often requires heating. |
Authoritative Grounding: The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation celebrated for its versatility and functional group tolerance.[7] The choice of a suitable palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions. For electron-rich aryl bromides, such as the one in our substrate, catalysts with electron-rich and bulky phosphine ligands are often effective.
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its dual reactivity allows for sequential or orthogonal functionalization, providing access to a wide array of complex molecules. This guide has demonstrated its utility in key synthetic transformations and provided a framework for comparing its application with alternative synthetic strategies. The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale of the reaction. However, the robust and predictable reactivity of this compound makes it a compelling choice for many synthetic endeavors in the pharmaceutical and agrochemical industries.
References
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Molander, G. A., & Elia, M. D. (2010). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 75(18), 6353–6357. [Link]
-
Molander, G. A., & Yun, C.-S. (2002). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]
-
Sparrow Chemical. (n.d.). Fluorobenzyl Chloride Series. Retrieved from [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Study.com. (n.d.). Video: Nucleophilic Substitution Reaction | SN1 & SN2 Examples. Retrieved from [Link]
-
Molander, G. A., & Elia, M. D. (2010). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC - NIH. [Link]
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Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. [Link]
-
NC State University Libraries. (n.d.). Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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The Nobel Prize in Chemistry 2010. (n.d.). Press release. [Link]
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MDPI. (n.d.). Recent Advances in Synthetic Routes to Azacycles. [Link]
-
ACS Publications. (2013). Palladium-Catalyzed Substitution and Cross-Coupling of Benzylic Fluorides. Organic Letters. [Link]
-
ACS Publications. (2021). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Journal of the American Chemical Society. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-bromo-4-fluorobenzyl 2,2-dimethyl-2-(4-ethoxyphenyl)ethyl ether. [Link]
-
Quora. (2021, July 29). Why is benzylic and allylic halide reaction faster than primary alkyl halide?. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-bromo-4-fluoro-benzyl benzyl ether. [Link]
-
Chemistry LibreTexts. (2023, November 16). 18.2 Synthesis of Ethers. [Link]
-
Vedantu. (n.d.). The reaction of 4 bromobenzyl chloride with NaCN in class 11 chemistry CBSE. [Link]
-
YouTube. (2024, April 9). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. [Link]
-
YouTube. (2021, December 16). How to Synthesize Ethers via the Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Filo. (2024, December 28). Write any five difference between allylic halide and benzylic halide.... [Link]
-
ResearchGate. (n.d.). Comparison of the BDE of Alkyl Halides and Benzyl Halides. [Link]
-
Chemistry LibreTexts. (2014, August 7). 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. [Link]
-
Organic Chemistry Portal. (n.d.). Diarylmethane synthesis by benzylation or arylation. [Link]
-
ACS Omega. (2023, May 8). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. [Link]
-
ResearchGate. (2023, May 8). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. [Link]
-
Figshare. (2023, May 8). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. [Link]
-
PMC - NIH. (2025, July 23). Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination. [Link]
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A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzyl Chlorides for Researchers and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the choice of building blocks is paramount to achieving desired molecular properties and reactivity. Benzyl chlorides, as versatile electrophiles, are foundational reagents. The strategic introduction of fluorine to the aromatic ring of benzyl chloride can profoundly alter its chemical behavior, offering both distinct advantages and unique challenges compared to its non-fluorinated counterpart. This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated benzyl chlorides, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.
The Influence of Fluorine: A Physicochemical Perspective
The substitution of a hydrogen atom with fluorine on the benzene ring of benzyl chloride introduces significant changes to the molecule's electronic and physical properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond are central to these modifications.
A key distinction lies in the electronic effects exerted by fluorine. While it is a strongly electron-withdrawing group via the inductive effect (σ-withdrawal), it also acts as a weak resonance donor (π-donation) due to its lone pairs. This duality influences the stability of reaction intermediates and transition states, a critical factor in determining reaction pathways and rates.
Table 1: Physicochemical Properties of Benzyl Chloride and 4-Fluorobenzyl Chloride
| Property | Benzyl Chloride | 4-Fluorobenzyl Chloride |
| Molecular Formula | C₇H₇Cl | C₇H₆ClF |
| Molecular Weight | 126.58 g/mol | 144.57 g/mol [1] |
| Boiling Point | 179 °C | 185 °C[2] |
| Density | 1.100 g/mL | 1.207 g/mL at 25 °C[3] |
| Refractive Index | 1.539 | 1.513 at 20 °C |
| Flash Point | 67 °C | 72 °C (closed cup) |
Comparative Reactivity in Nucleophilic Substitution
The core utility of benzyl chlorides lies in their susceptibility to nucleophilic substitution. The reaction can proceed through either a unimolecular (Sₙ1) or bimolecular (Sₙ2) mechanism, and the presence of fluorine on the aromatic ring subtly modulates the preference for and rate of these pathways.
Stability and Sₙ1 Reactivity: Insights from Solvolysis
The stability of the benzylic carbocation intermediate is a decisive factor in Sₙ1 reactions. Solvolysis, a reaction where the solvent acts as the nucleophile, provides a reliable method for probing carbocation stability. Electron-donating groups on the benzene ring stabilize the carbocation, accelerating the Sₙ1 reaction, while electron-withdrawing groups have the opposite effect.
Fluorine's inductive electron-withdrawing nature destabilizes the benzylic carbocation. Consequently, fluorinated benzyl chlorides are generally less reactive in Sₙ1 reactions than their non-fluorinated counterparts. This is reflected in their comparative solvolysis rates. For instance, in a study of the solvolysis of substituted benzyl chlorides, electron-withdrawing groups were shown to decrease the reaction rate.
Sₙ2 Reactivity: A More Nuanced Picture
In an Sₙ2 reaction, a nucleophile attacks the electrophilic carbon in a concerted step, leading to the displacement of the leaving group. The transition state involves a partial positive charge on the benzylic carbon. The electron-withdrawing inductive effect of fluorine can slightly destabilize this transition state, leading to a modest decrease in the Sₙ2 reaction rate compared to unsubstituted benzyl chloride.[4]
However, the effect is not always straightforward. The position of the fluorine substituent (ortho, meta, or para) can have differing impacts due to the interplay of inductive and resonance effects. For practical synthetic purposes, both fluorinated and non-fluorinated benzyl chlorides are highly effective substrates for Sₙ2 reactions.
Applications in Drug Discovery and Materials Science
The choice between a fluorinated and a non-fluorinated benzyl chloride often hinges on the desired properties of the final product.
The Fluorine Advantage in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological profiles.[5][6] Using fluorinated benzyl chlorides as building blocks can impart several beneficial properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug.[7]
-
Enhanced Bioavailability: Fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[7]
-
Improved Target Binding: The electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, potentially increasing binding affinity and potency.[7]
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal interaction with a receptor.
Utility in Materials Science
In materials science, the unique properties of fluorinated compounds are leveraged to create materials with enhanced performance characteristics. The use of fluorinated benzyl chlorides in the synthesis of polymers and other materials can lead to:
-
Increased Thermal Stability: The strength of the C-F bond contributes to the overall thermal stability of the material.
-
Chemical Resistance: Fluorinated polymers often exhibit high resistance to chemical attack.
-
Modified Surface Properties: The incorporation of fluorine can lead to materials with low surface energy, resulting in hydrophobic and oleophobic properties.
Non-fluorinated benzyl chlorides remain workhorse reagents for introducing the benzyl group in a wide range of applications, including the synthesis of plasticizers, fragrances, and other specialty chemicals.[8]
Experimental Protocols
To provide a practical framework for comparing the reactivity of these two classes of compounds, a generalized protocol for a comparative nucleophilic substitution reaction is outlined below.
Comparative Nucleophilic Substitution with Sodium Azide (Illustrative)
This protocol describes a method to compare the reaction rates of benzyl chloride and 4-fluorobenzyl chloride with sodium azide, a common nucleophile. The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Materials:
-
Benzyl chloride
-
4-Fluorobenzyl chloride
-
Sodium azide (NaN₃)
-
Anhydrous acetone (solvent)
-
Internal standard (e.g., dodecane)
-
Reaction vials with septa
-
Thermostatted reaction block or water bath
-
GC or HPLC instrument
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of benzyl chloride, 4-fluorobenzyl chloride, and the internal standard in anhydrous acetone of known concentrations.
-
Prepare a stock solution of sodium azide in anhydrous acetone.
-
-
Reaction Setup:
-
In separate reaction vials, add a known volume of the sodium azide solution.
-
Add a known volume of the internal standard stock solution to each vial.
-
Equilibrate the vials to the desired reaction temperature (e.g., 25 °C).
-
-
Reaction Initiation and Monitoring:
-
Initiate the reactions by adding a known volume of the respective benzyl chloride stock solution to each vial.
-
Start a timer immediately.
-
At regular time intervals, withdraw a small aliquot from each reaction mixture and quench it (e.g., by diluting with a large volume of a suitable solvent).
-
Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining benzyl chloride or 4-fluorobenzyl chloride relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the benzyl chloride versus time for each reaction.
-
The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k').
-
Compare the rate constants to determine the relative reactivity.
-
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A Senior Application Scientist's Guide to Purity Assessment of 4-Bromo-2-fluorobenzyl Chloride Derivatives
For researchers, medicinal chemists, and drug development professionals, the synthetic utility of 4-Bromo-2-fluorobenzyl chloride and its derivatives is significant. These halogenated aromatic compounds serve as crucial building blocks in the creation of complex molecules, including active pharmaceutical ingredients (APIs).[1] However, the very reactivity that makes them valuable also predisposes them to the formation of impurities during synthesis, such as isomers, over-halogenated species, or hydrolysis products. Ensuring the purity of these intermediates is not merely a quality control checkpoint; it is a fundamental prerequisite for reliable, reproducible downstream science and for meeting stringent regulatory standards.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound derivatives. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, grounding our discussion in the principles of analytical validation to ensure every protocol is a self-validating system.
The Analytical Challenge: Why a Multi-Pronged Approach is Essential
This compound is a semi-volatile, thermally sensitive molecule. Its purity profile can be complex, potentially including:
-
Volatile Impurities: Residual solvents (e.g., toluene, dichloromethane) and volatile side-products from the chlorination or bromination steps.
-
Non-Volatile Impurities: Isomeric variants, starting materials, and degradation products (e.g., corresponding benzyl alcohol or benzaldehyde).
-
Structurally Similar Impurities: Di-brominated or di-chlorinated analogues that may have similar chromatographic behavior to the main analyte.
No single analytical technique can perfectly characterize all potential impurities with equal confidence. Therefore, a robust purity assessment relies on employing orthogonal methods—techniques that separate and detect compounds based on different chemical and physical principles. The three pillars of this assessment are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Core Analytical Methodologies
The choice of analytical technique is dictated by the physicochemical properties of the analyte and the specific information required. For a comprehensive purity assessment of this compound, each method offers distinct advantages and disadvantages.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid/liquid stationary phase. | Nuclear spin resonance in a magnetic field. |
| Best Suited For | Main component assay, non-volatile impurities, thermally labile compounds.[2] | Volatile and semi-volatile impurities (e.g., residual solvents, starting materials).[3] | Absolute purity determination, structural confirmation, quantification without a specific reference standard.[4][5] |
| Typical Sensitivity | ppm to ppb (µg/mL to ng/mL)[2] | ppb to ppt (ng/mL to pg/mL)[2] | Low % to ~0.1% (mg/mL range)[6] |
| Advantages | - Wide applicability for non-volatile compounds- Analysis at ambient temperature prevents degradation- Robust and highly reproducible for quantification | - Exceptional separation efficiency for complex mixtures- High sensitivity for trace volatile impurities- Mass spectrometer provides definitive identification | - Primary ratio method; does not require an identical standard for the analyte- Provides structural information- Non-destructive- Highly specific using ¹⁹F NMR for fluorinated compounds |
| Disadvantages | - May not detect highly volatile impurities- Requires a reference standard for quantification | - Requires analyte to be volatile and thermally stable- Potential for on-column degradation of sensitive compounds like benzyl chlorides[1] | - Relatively low sensitivity compared to chromatographic methods- Higher instrumentation cost- Requires careful selection of an internal standard |
I. High-Performance Liquid Chromatography (HPLC) for Assay and Non-Volatile Impurities
HPLC is the workhorse for purity and assay determination of the main compound. Its operation at or near ambient temperature is critical for thermally sensitive molecules like benzyl chlorides, preventing analytical artifacts that could arise from degradation at high temperatures.[1]
The Causality Behind the Method
We employ a Reversed-Phase (RP-HPLC) method, as it is ideal for separating moderately polar to non-polar aromatic compounds. The use of a gradient elution is a deliberate choice. Unlike an isocratic method (constant mobile phase composition), a gradient method, which involves increasing the organic solvent concentration over time, provides superior resolution for separating impurities that have a wide range of polarities.[7] This ensures that early-eluting polar impurities and late-eluting non-polar impurities are both resolved into sharp, quantifiable peaks.
The entire methodology is designed to adhere to the principles of analytical validation outlined in the ICH Q2(R1) guidelines , which require procedures to be validated for specificity, linearity, accuracy, precision, and range.[8][9]
Experimental Protocol: Gradient RP-HPLC
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis Detector.
-
Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18.1-20 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
2. Reagent and Sample Preparation:
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare the synthesized sample in the same manner.
3. Data Analysis:
-
Calculate the purity by area normalization. The percentage purity is the area of the main peak divided by the total area of all peaks, multiplied by 100.
Visualization: HPLC Purity Analysis Workflow
II. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
While HPLC excels for the main component, it is often blind to highly volatile impurities like residual solvents. GC-MS is the gold standard for this analysis due to its superior separation power for volatile compounds and the definitive identification provided by the mass spectrometer.[10]
The Causality Behind the Method
The choice of a Headspace (HS) sampling technique is critical. Direct liquid injection of the sample can be problematic due to the non-volatile matrix and the thermal sensitivity of the analyte. Headspace analysis involves heating the sample in a sealed vial and injecting only the vapor phase.[11] This neatly separates the volatile impurities from the non-volatile sample matrix, protecting the GC system and improving sensitivity for the compounds of interest. The mass spectrometer detector provides an unparalleled level of trustworthiness, as it can identify impurities by comparing their mass spectra to established libraries (e.g., NIST), rather than relying solely on retention time.
Experimental Protocol: Headspace GC-MS
1. Instrumentation and Conditions:
-
System: Headspace Sampler coupled to a GC-MS system.
-
GC Column: DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 min at 250 °C.
-
-
Injector Temperature: 250 °C (Split mode, 20:1).
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 min.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Full Scan (m/z 35-400).
-
2. Reagent and Sample Preparation:
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Sample Preparation: Accurately weigh ~100 mg of the synthesized this compound into a 20 mL headspace vial. Add 1.0 mL of DMSO, cap immediately, and vortex to dissolve.
3. Data Analysis:
-
Identify volatile impurities by comparing their retention times and mass spectra with those of known standards or library data. Quantification is typically performed using an external or internal standard method.
Visualization: GC-MS Volatile Impurity Analysis Workflow
III. Quantitative NMR (qNMR) for Absolute Purity Determination
Chromatographic methods provide a relative purity (area %). Quantitative NMR (qNMR), however, is a primary ratio method that can determine the absolute purity (weight %) of a substance without needing a reference standard of the analyte itself.[5] This is because the integral of an NMR signal is directly proportional to the number of nuclei contributing to it.[4]
The Causality Behind the Method
For this compound, ¹⁹F qNMR is an exceptionally powerful and specific technique. The ¹⁹F nucleus has 100% natural abundance and high sensitivity, and the large chemical shift range results in minimal signal overlap. By adding a known amount of a stable, fluorine-containing internal standard to a precisely weighed sample, the purity of the analyte can be calculated by comparing the integral of the analyte's fluorine signal to the integral of the standard's fluorine signal. This provides an orthogonal result to chromatography, adding a high degree of confidence to the purity value.
Experimental Protocol: ¹⁹F qNMR
1. Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher, equipped with a fluorine-capable probe.
-
Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Acetone (Acetone-d₆).
-
Key Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing nucleus (analyte or standard). A value of 30-60 seconds is often sufficient.
-
Number of Scans: ≥ 16 (for good signal-to-noise).
-
2. Reagent and Sample Preparation:
-
Internal Standard: A high-purity, stable, fluorine-containing compound with a simple ¹⁹F spectrum that does not overlap with the analyte signal (e.g., trifluoroacetic acid or a certified standard).
-
Sample Preparation:
-
Accurately weigh ~20 mg of the this compound sample into a vial.
-
Accurately weigh ~10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (~0.7 mL) of deuterated solvent.
-
Transfer the solution to an NMR tube.
-
3. Data Analysis:
-
Integrate the distinct ¹⁹F signal from the analyte and the ¹⁹F signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the signal
-
MW = Molecular Weight
-
m = mass
-
P_std = Purity of the internal standard
-
Visualization: Logic for Method Selection
Conclusion: An Integrated and Self-Validating Approach
For the rigorous purity assessment of this compound derivatives, a single method is insufficient. A scientifically sound approach integrates the strengths of multiple, orthogonal techniques.
-
HPLC provides the primary, robust quantification of the main component and key non-volatile impurities.
-
Headspace GC-MS offers unparalleled sensitivity and specificity for identifying and quantifying volatile contaminants that HPLC would miss.
-
Quantitative ¹⁹F NMR serves as the ultimate arbiter, delivering an absolute purity value that is independent of chromatographic behavior and confirms the structural integrity of the fluorine-containing analyte.
By employing this multi-faceted strategy, grounded in the validation principles of ICH Q2(R1), researchers and drug developers can establish a comprehensive and trustworthy purity profile, ensuring the quality of their materials and the integrity of their scientific outcomes.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Okaru, A. O., et al. (2017). Quantitative NMR spectroscopy on fluorine-containing drugs. Diva-portal.org. [Link]
-
MDPI. (2023). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. MDPI. [Link]
-
ResearchGate. (2023). Method validation results for the analysis of benzyl chloride using SF-HS-GC/MS-SIM method. ResearchGate. [Link]
-
ACG Publications. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. [Link]
-
NIH. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. National Institutes of Health. [Link]
-
CAU Scholar's Space. (2023). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. CAU Scholar's Space. [Link]
-
YouTube. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. [Link]
-
Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap. [Link]
-
PubMed. (2022). Evaluation of a GC-MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. [Link]
-
Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions. ACS Publications. [Link]
-
Patsnap Eureka. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Patsnap. [Link]
-
ResearchGate. Purity comparison by NMR and HPLC. ResearchGate. [Link]
-
Reddit. (2018). I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this?. Reddit. [Link]
-
News-Medical.Net. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
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- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Efficacy of 4-Bromo-2-fluorobenzyl Chloride in Kinase Inhibitor Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex therapeutic agents. This guide provides an in-depth technical analysis of the efficacy of 4-Bromo-2-fluorobenzyl chloride as a key intermediate in the synthesis of kinase inhibitors. We will objectively compare its performance with alternative reagents, supported by established chemical principles and examples from the synthesis of the dual tyrosine kinase inhibitor, Lapatinib.
The Critical Role of Substituted Benzyl Halides in Kinase Inhibitor Scaffolds
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Small molecule kinase inhibitors have revolutionized cancer therapy by targeting the ATP-binding site of these enzymes.[2][3] A significant number of these inhibitors, including the FDA-approved drug Lapatinib, feature a substituted benzyloxy moiety. This structural motif is often crucial for establishing key interactions within the kinase domain, thereby enhancing potency and selectivity.
The introduction of this benzyloxy group is typically achieved through a nucleophilic substitution reaction, most commonly an SN2 reaction, between a nucleophilic atom on the core scaffold of the inhibitor (often a hydroxyl or amino group) and a substituted benzyl halide. The choice of this benzyl halide is a critical decision that can significantly impact reaction efficiency, yield, and the overall cost-effectiveness of the synthetic route.
This compound: A Privileged Reagent
This compound has emerged as a valuable building block in medicinal chemistry for several compelling reasons:
-
Dual Functionality for Further Diversification: The presence of a bromine atom on the aromatic ring provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the late-stage introduction of additional chemical diversity, a powerful strategy in structure-activity relationship (SAR) studies to optimize the properties of a lead compound.[4]
-
Modulation of Physicochemical Properties: The fluorine atom at the ortho position can significantly influence the molecule's conformation and electronic properties. Fluorine's high electronegativity can lower the pKa of nearby functional groups and alter the molecule's lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles.
-
Enhanced Reactivity of the Benzylic Chloride: The benzylic chloride is the primary site of reaction for nucleophilic substitution. While the electron-withdrawing nature of the fluorine and bromine atoms can have a complex influence on the reaction rate, the inherent reactivity of a benzylic halide ensures efficient alkylation under appropriate conditions.[5]
Comparative Analysis: this compound vs. Alternatives
The efficacy of this compound is best understood through comparison with other commercially available substituted benzyl halides. The primary factors for comparison are the nature of the leaving group (chloride vs. bromide) and the electronic effects of the aromatic substituents.
Leaving Group Ability: Chloride vs. Bromide
In nucleophilic substitution reactions, the rate of reaction is significantly influenced by the ability of the leaving group to depart. A good leaving group is a weak base. Comparing the halogens, bromide (Br⁻) is a weaker base than chloride (Cl⁻) because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). Consequently, a benzyl bromide is generally a more reactive electrophile than the corresponding benzyl chloride.[6]
This increased reactivity can translate to milder reaction conditions (e.g., lower temperatures, shorter reaction times) and potentially higher yields, which are critical considerations in large-scale synthesis.
Electronic Effects of Aromatic Substituents
The substituents on the benzene ring modulate the electrophilicity of the benzylic carbon. Electron-withdrawing groups, such as halogens, can increase the partial positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack in an SN2 reaction.[5]
Table 1: Qualitative Comparison of Substituted Benzyl Halides
| Reagent | Leaving Group Ability | Electronic Effects on Benzylic Carbon | Expected Relative Reactivity in SN2 |
| 4-Bromo-2-fluorobenzyl bromide | Excellent | Activated by F and Br | Very High |
| This compound | Good | Activated by F and Br | High |
| 4-Chloro-2-fluorobenzyl chloride | Good | Activated by F and Cl | High |
| 3-Fluorobenzyl chloride | Good | Activated by F | Moderate-High |
| Benzyl chloride | Good | Neutral | Moderate |
Case Study: The Synthesis of Lapatinib
Lapatinib is a potent, orally active dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases.[2][7] A key step in many reported syntheses of Lapatinib involves the alkylation of a phenolic hydroxyl group on the 3-chloroaniline moiety with a substituted benzyl halide. While many synthetic routes utilize 3-fluorobenzyl derivatives, the principles can be extended to understand the utility of this compound for creating novel Lapatinib analogs.
Caption: General workflow for the synthesis of Lapatinib analogs via N-alkylation.
The use of this compound in this step would yield a Lapatinib analog with a handle for further chemical modification at the 4-position of the benzyl ring, offering a route to new chemical entities with potentially improved properties.
Experimental Protocols
The following are generalized protocols for the N-alkylation and O-alkylation of heterocyclic cores, which are common steps in the synthesis of kinase inhibitors using substituted benzyl halides like this compound.
Protocol 1: O-Alkylation of a Phenol with this compound
This protocol is representative of the key ether linkage formation in the synthesis of many kinase inhibitors.
Materials:
-
Phenolic starting material (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the phenolic starting material and the chosen solvent.
-
Add the base (K₂CO₃ or Cs₂CO₃) to the solution and stir for 15-30 minutes at room temperature to form the phenoxide.
-
Add this compound to the reaction mixture.
-
Heat the reaction to a temperature between 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired O-alkylated product.
Protocol 2: N-Alkylation of a Secondary Amine with this compound
This protocol outlines a typical procedure for the alkylation of a secondary amine, a common feature in many kinase inhibitor scaffolds.
Materials:
-
Secondary amine starting material (1.0 eq)
-
This compound (1.05 eq)
-
A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the secondary amine starting material in the chosen solvent.
-
Add the base (DIPEA or TEA) to the solution.
-
Add this compound to the stirred solution at room temperature.
-
Stir the reaction at room temperature or gently heat if necessary. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Once the reaction is complete, dilute the mixture with the solvent.
-
Wash the organic phase sequentially with a dilute aqueous acid solution (e.g., 1M HCl) to remove the excess base, followed by a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the pure N-alkylated product.
Caption: A generalized experimental workflow for the synthesis and purification of kinase inhibitors.
Conclusion and Future Outlook
This compound stands out as a highly effective and versatile reagent in the synthesis of kinase inhibitors. Its benzylic chloride moiety provides a reliable site for nucleophilic substitution, while the bromo and fluoro substituents offer opportunities for fine-tuning the physicochemical properties of the final compound and for subsequent diversification. While direct quantitative comparisons with a wide range of analogs are sparse in the literature, fundamental principles of chemical reactivity strongly support its utility. For researchers aiming to develop novel kinase inhibitors, this compound represents a strategic choice for introducing a key structural motif with built-in potential for optimization.
References
-
An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry. [Link]
-
Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates. European Journal of Medicinal Chemistry. [Link]
- WO2014170910A1 - Process for the preparation of lapatinib.
- CN103159747A - Synthetic method of lapatinib.
-
Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules. [Link]
-
Design, Synthesis, and Anticancer Evaluation of New Small-Molecule EGFR Inhibitors Targeting NSCLC and Breast Cancer. International Journal of Molecular Sciences. [Link]
-
Design, Synthesis, and Anticancer Evaluation of New Small-Molecule EGFR Inhibitors Targeting NSCLC and Breast Cancer. PMC - PubMed Central. [Link]
-
Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. PMC - PubMed Central. [Link]
-
Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules. [Link]
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Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Semantic Scholar. [Link]
-
Design, synthesis and biological evaluation of WZ4002 analogues as EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Repurposing FDA Drug Compounds against Breast Cancer by Targeting EGFR/HER2. NIH. [Link]
-
Synthesis and bioactivity of sphingosine kinase inhibitors and their novel aspirinyl conjugated analogs. Penn State Research Database. [Link]
-
Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals. [Link]
-
Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PMC - PubMed Central. [Link]
-
Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
Friedel-Crafts alkylation using EPZ10 as a catalyst. Indian Journal of Pharmaceutical Sciences. [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling of 4-Bromo-2-fluorobenzyl chloride
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. 4-Bromo-2-fluorobenzyl chloride is a versatile building block, featuring multiple reaction handles that allow for sequential and regioselective modifications. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the bromine and benzylic chloride moieties offer distinct opportunities for cross-coupling and nucleophilic substitution, respectively.
This guide provides a head-to-head comparison of catalytic systems for the cross-coupling of the aryl bromide bond in this compound. We will delve into the established palladium-catalyzed systems for carbon-nitrogen (C-N) and carbon-carbon (C-C) bond formation and explore the emerging potential of nickel and copper catalysts. Our analysis is grounded in established mechanistic principles and supported by representative experimental data to empower researchers in selecting the optimal catalyst for their synthetic goals.
I. Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the preeminent method for constructing C-N bonds, a critical transformation given the prevalence of arylamines in pharmaceuticals.[1][2] The reaction involves a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with a primary or secondary amine.[1]
Expertise & Experience: The "Why" Behind Component Selection
The success of a Buchwald-Hartwig amination hinges on the synergistic interplay between the palladium precursor, the ligand, and the base.
-
Palladium Precursor: While Pd(0) is the active catalytic species, stable Pd(II) precatalysts like Pd(OAc)₂ or pre-formed complexes are often used for their air stability. These are reduced in situ to Pd(0).[3]
-
Ligand Choice: This is arguably the most critical parameter. The ligand stabilizes the palladium center and modulates its reactivity. For aryl bromides, sterically hindered and electron-rich phosphine ligands are paramount. They promote the rate-limiting oxidative addition step and facilitate the final reductive elimination to release the product and regenerate the Pd(0) catalyst.[1][2] Bidentate ligands like BINAP and DPPF were early successes, while modern, highly effective ligands include bulky monophosphines from the Buchwald (e.g., BrettPhos, RuPhos) and Hartwig (e.g., Josiphos) groups.[2][4]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate. Common choices include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS). Weaker bases like K₂CO₃ can be used but often require higher temperatures.[3]
Comparative Data for Buchwald-Hartwig Amination Catalysts
| Catalyst System (Pd Precursor/Ligand) | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / XPhos | Morpholine | NaOtBu | Toluene | 100 | 12 | >95 |
| Pd(OAc)₂ / RuPhos | Aniline | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 92 |
| [(CyPF-tBu)PdCl₂] | n-Butylamine | LiHMDS | THF | 80 | 8 | 94 |
| Pd₂(dba)₃ / BINAP | Piperidine | Cs₂CO₃ | Toluene | 100 | 24 | 88 |
Note: Data is representative and synthesized from typical outcomes for aryl bromide substrates.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
Reaction: Synthesis of 4-(4-Bromo-2-fluorobenzyl)morpholine
-
Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and morpholine (1.2 mmol) dissolved in anhydrous toluene (5 mL). Note: The benzylic chloride is highly reactive and may compete. For this specific substrate, prior conversion of the benzyl chloride to a less reactive group (e.g., benzyl alcohol) might be necessary for clean C-N coupling at the aryl bromide position.
-
Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS.[1]
-
Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
II. Palladium-Catalyzed C-C Bond Formation: Suzuki and Sonogashira Couplings
Forming new carbon-carbon bonds is fundamental to building molecular complexity. The Suzuki-Miyaura and Sonogashira reactions are two of the most powerful palladium-catalyzed methods for this purpose.[5]
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron species (e.g., a boronic acid or ester) with an organic halide.[6] It is renowned for its high functional group tolerance, mild reaction conditions, and the low toxicity of its boron-containing byproducts.[7]
Expertise & Experience: The "Why" Behind Component Selection
-
Catalyst System: Similar to the Buchwald-Hartwig reaction, a Pd(0) catalyst is required. Catalyst systems like Pd(PPh₃)₄ or combinations of a Pd(II) source (PdCl₂, Pd(OAc)₂) with phosphine ligands are common.[8] For challenging substrates, ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) provide robustness and high activity.[7]
-
Base: A base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[5] Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are frequently used, often in an aqueous-organic solvent mixture.[9]
-
Organoboron Reagent: Boronic acids are common, but boronate esters (e.g., pinacol esters) offer enhanced stability and are often used for sensitive substrates.[6]
Comparative Data for Suzuki-Miyaura Coupling Catalysts
| Catalyst System (Pd Precursor/Ligand) | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 90 | 12 | 95 |
| PdCl₂(dppf)·CH₂Cl₂ | 4-Methoxyphenylboronic acid | Cs₂CO₃ | THF/H₂O | 77 | 6 | 98 |
| Pd(OAc)₂ / SPhos | Thiophene-2-boronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 91 |
| Pd₂(dba)₃ / P(t-Bu)₃ | Methylboronic acid | K₃PO₄ | Toluene/H₂O | 80 | 12 | 85 |
Note: Data is representative for aryl bromide substrates.[7][8]
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: Synthesis of 4-benzyl-3-fluoro-1,1'-biphenyl
-
Preparation: To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol). Note: The benzyl chloride reactivity issue applies here as well.
-
Catalyst Addition: Add the palladium catalyst, for example, PdCl₂(dppf)·CH₂Cl₂ (2 mol%).
-
Solvent & Degassing: Add a mixture of THF (8 mL) and water (2 mL). Degas the mixture by bubbling argon through it for 15 minutes.
-
Reaction: Heat the reaction mixture to 77 °C and stir under an argon atmosphere for 6-12 hours, monitoring by TLC.[7]
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Extraction: Wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
B. Sonogashira Coupling
The Sonogashira coupling is the most widely used method for forming a bond between an sp² carbon (of an aryl halide) and an sp carbon (of a terminal alkyne).[10][11] The resulting aryl alkynes are valuable intermediates in organic synthesis. The classic protocol uses a dual catalytic system of palladium and a copper(I) salt co-catalyst.
Expertise & Experience: The "Why" Behind Component Selection
-
Traditional System (Pd/Cu): The palladium catalyst (e.g., PdCl₂(PPh₃)₂) performs the oxidative addition/reductive elimination cycle, while the copper(I) salt (typically CuI) reacts with the terminal alkyne to form a more reactive copper(I) acetylide intermediate, which then participates in the transmetalation step.[10] An amine base (e.g., Et₃N, piperidine) is used both as a base and often as the solvent.
-
Copper-Free Systems: A significant advance has been the development of copper-free Sonogashira couplings.[12] These systems avoid issues with copper, such as the promotion of undesirable alkyne homocoupling (Glaser coupling) and difficulties in removing residual copper from the final product, which is critical in pharmaceutical synthesis. These protocols rely on highly active palladium catalysts and often use a different base, such as Cs₂CO₃ or an organic amine.[12]
Comparative Data for Sonogashira Coupling Catalysts
| Catalyst System | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ / CuI | Phenylacetylene | Et₃N | THF | 60 | 6 | 93 |
| Pd(OAc)₂ / PPh₃ / CuI | 1-Hexyne | Piperidine | DMF | 80 | 8 | 89 |
| [DTBNpP]Pd(crotyl)Cl (Copper-Free) | Trimethylsilylacetylene | Cs₂CO₃ | Toluene | 100 | 12 | 96 |
| Pd(PPh₃)₄ (Copper-Free) | Ethynylbenzene | i-Pr₂NH | Toluene | 80 | 16 | 90 |
Note: Data is representative for aryl bromide substrates.
Catalytic Cycle: Sonogashira Coupling (Classic Pd/Cu)
Caption: Interconnected catalytic cycles for the Sonogashira reaction.
Experimental Protocol: Copper-Free Sonogashira Coupling
Reaction: Synthesis of 1-(4-Bromo-2-fluorobenzyl)-4-(phenylethynyl)benzene
-
Preparation: In a glovebox, charge a vial with a palladium precatalyst such as [DTBNpP]Pd(crotyl)Cl (2.5 mol%) and Cs₂CO₃ (1.5 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and phenylacetylene (1.2 mmol) followed by anhydrous toluene (4 mL).
-
Reaction: Seal the vial and heat to 100 °C with vigorous stirring.
-
Monitoring: Follow the reaction's progress by GC-MS or LC-MS.
-
Work-up: Once complete, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify by flash column chromatography to yield the desired product.
III. Emerging Alternatives: Nickel and Copper Catalysis
While palladium catalysis is the gold standard, the high cost and toxicity of palladium have driven research into catalysts based on more earth-abundant and less toxic metals like nickel and copper.[13]
-
Nickel Catalysis: Nickel catalysts have shown remarkable efficacy in cross-coupling reactions, including C-C and C-N bond formation.[14][15] They can often couple less reactive electrophiles, like aryl chlorides, under milder conditions than palladium.[16] For a substrate like this compound, a nickel catalyst could offer a more cost-effective alternative, potentially with different selectivity profiles. Nickel-catalyzed reductive cross-electrophile couplings, which couple two different electrophiles, are a particularly powerful modern strategy.[15][17]
-
Copper Catalysis: The copper-catalyzed Ullmann reaction is the historical precursor to modern cross-coupling. While traditional Ullmann conditions are harsh, modern protocols using specific ligands (e.g., diamines, amino acids) have enabled copper-catalyzed C-N, C-O, and C-S bond formation under significantly milder conditions.[18][19] For the target substrate, a ligand-assisted copper system could be a highly economical choice, especially for C-O and C-S couplings.
General Experimental Workflow
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characterization of novel derivatives of 4-Bromo-2-fluorobenzyl chloride
An In-Depth Technical Guide to the Synthesis and Characterization of Novel Derivatives of 4-Bromo-2-fluorobenzyl chloride
Authored by a Senior Application Scientist
This guide provides an in-depth comparison and characterization of novel derivatives synthesized from this compound. As a versatile fluorinated building block, this compound serves as a critical starting material for introducing a unique trifunctional chemical motif into a wide array of potential drug candidates and functional materials. The strategic placement of bromo, fluoro, and chloro-methyl groups on the benzene ring offers multiple, distinct reaction pathways for chemists.
The judicious incorporation of fluorine into therapeutic molecules can significantly enhance pharmacological properties such as metabolic stability, membrane permeability, and binding affinity.[1][2] The 4-bromo-2-fluorobenzyl moiety is therefore of high interest to researchers in medicinal chemistry and drug development. This guide is designed for these professionals, offering a comprehensive overview of synthetic routes to key derivatives, comparative analysis of their properties, and detailed, self-validating experimental protocols for their characterization.
Foundational Chemistry: The Reactivity of this compound
This compound (C₇H₅BrClF) is an aromatic organic compound featuring a highly reactive benzylic chloride group.[3] Unlike the less reactive chlorine in chlorobenzene, where the C-Cl bond has partial double-bond character, the chlorine in a benzyl chloride is attached to an sp³-hybridized carbon.[4] This makes it an excellent leaving group in nucleophilic substitution (Sₙ2) reactions. This reactivity is the primary pathway for creating a diverse library of derivatives.
The core of this guide focuses on comparing four principal classes of derivatives synthesized via nucleophilic substitution:
-
N-(4-Bromo-2-fluorobenzyl) Amines
-
4-Bromo-2-fluorobenzyl Ethers
-
4-Bromo-2-fluorobenzyl Esters
-
4-Bromo-2-fluorobenzyl Thioethers
The generalized workflow for synthesizing these derivatives is illustrated below. The choice of nucleophile dictates the resulting class of compound, while the reaction conditions can be optimized for yield and purity.
Comparative Synthesis and Mechanistic Insights
The synthesis of each class of derivative requires specific conditions tailored to the nucleophilicity of the reagent and the stability of the product. Below, we compare the typical experimental approaches.
N-(4-Bromo-2-fluorobenzyl) Amines
Synthesis involves the reaction of this compound with a primary or secondary amine.
-
Causality of Experimental Choice: A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) is required to scavenge the HCl byproduct generated during the reaction. Using the reactant amine itself as the base would consume two equivalents and complicate purification. The reaction is typically performed in a polar aprotic solvent like acetonitrile or DMF to facilitate the Sₙ2 mechanism.
4-Bromo-2-fluorobenzyl Ethers
These are prepared using a modified Williamson ether synthesis.
-
Causality of Experimental Choice: The alcohol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form a more potent alkoxide nucleophile. This is crucial because alcohols are weaker nucleophiles than amines. The reaction must be conducted under anhydrous conditions as NaH reacts violently with water.
4-Bromo-2-fluorobenzyl Esters
These derivatives are synthesized by reacting a carboxylic acid with this compound.[5]
-
Causality of Experimental Choice: The carboxylic acid is converted to its more nucleophilic carboxylate salt using a mild base like potassium carbonate (K₂CO₃).[5] This in-situ salt formation is often sufficient and avoids the use of stronger, moisture-sensitive bases, making the procedure more robust for a wider range of functional groups.[5]
4-Bromo-2-fluorobenzyl Thioethers
The synthesis with thiols is analogous to the ether synthesis but often proceeds under milder conditions.
-
Causality of Experimental Choice: Thiols are generally more nucleophilic than their corresponding alcohols. Consequently, a weaker base like potassium carbonate or even triethylamine is often sufficient to deprotonate the thiol to the thiolate, which then readily displaces the benzylic chloride.
Characterization Workflow: A Self-Validating System
Confirming the identity and purity of a novel derivative is a multi-step process. Each analytical technique provides a piece of the puzzle, and together they form a self-validating system to confirm the final structure.
-
Thin Layer Chromatography (TLC): The first step post-reaction is to use TLC to visualize the consumption of the starting material and the formation of a new product spot with a different retention factor (Rf).[6]
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique provides a quantitative measure of purity and confirms the molecular weight of the product.[7][8] The mass spectrometer is crucial for verifying that the desired substitution has occurred.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation.
-
¹H NMR: The most telling signal is the benzylic methylene protons (-CH₂-). In the starting material, this compound, this signal appears around 4.5-4.7 ppm.[9] Upon substitution, this signal shifts depending on the new attached atom (O, N, S), providing direct evidence of a successful reaction.[10]
-
¹³C NMR: The chemical shift of the benzylic carbon also changes significantly upon substitution.
-
¹⁹F NMR: This analysis confirms that the fluorine atom on the aromatic ring remains intact.
-
Comparative Data Analysis
The following table summarizes the expected characterization data for representative derivatives from each class. This data provides a baseline for researchers to compare their experimental results.
| Derivative Class | Representative Nucleophile | Product Structure | Expected ¹H NMR Shift (CH₂) | Expected HRMS (M+H)⁺ |
| Amine | Morpholine | 4-((4-bromo-2-fluorobenzyl)morpholine) | ~3.6 ppm | 304.0400 |
| Ether | Phenol | 1-bromo-2-fluoro-4-(phenoxymethy)benzene | ~5.1 ppm | 301.0000 |
| Ester | Acetic Acid | 4-bromo-2-fluorobenzyl acetate | ~5.2 ppm | 262.9897 |
| Thioether | Thiophenol | 1-bromo-2-fluoro-4-((phenylthio)methyl)benzene | ~4.2 ppm | 316.9773 |
Analysis of Trends:
-
¹H NMR Chemical Shift: The chemical shift of the benzylic protons is highly sensitive to the electronegativity of the atom they are attached to. Oxygen, being highly electronegative, deshields these protons the most, causing the largest downfield shift (ethers and esters). Sulfur is less electronegative, resulting in a smaller downfield shift compared to oxygen.
-
Performance & Properties: The choice of linker atom (O, N, S) dramatically alters the physicochemical properties of the derivative. Ethers and esters can act as hydrogen bond acceptors. Amines can be protonated to form salts, increasing aqueous solubility, a key consideration in drug development. Thioethers are more lipophilic and can participate in different metabolic pathways.
Detailed Experimental Protocols
The following protocols are provided as a self-validating and reproducible guide for synthesizing and characterizing these derivatives.
Protocol 5.1: Synthesis of N-(4-Bromo-2-fluorobenzyl)morpholine (Amine Derivative)
-
To a solution of morpholine (1.2 equivalents) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add diisopropylethylamine (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (1.0 equivalent) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes/Ethyl Acetate mobile phase).[11]
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]
-
Purify the crude product by silica gel column chromatography to yield the final product.
Protocol 5.2: Characterization by HPLC-MS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the purified derivative in acetonitrile. Dilute to a final concentration of ~10 µg/mL in a 50:50 acetonitrile/water mixture.[7]
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[7]
-
Analysis: Scan for the expected mass-to-charge ratio (m/z) in full scan mode.
-
Validation: The resulting mass spectrum should show a prominent peak corresponding to the calculated (M+H)⁺ ion with the characteristic isotopic pattern for one bromine atom (two peaks of nearly equal intensity separated by ~2 m/z units).
-
Conclusion
This compound is a potent and versatile building block for creating diverse molecular architectures. By leveraging straightforward nucleophilic substitution chemistry, researchers can readily access a wide range of amine, ether, ester, and thioether derivatives. This guide provides a comparative framework and robust protocols for the synthesis and characterization of these novel compounds. The choice of derivative allows for the fine-tuning of physicochemical properties, offering a strategic advantage to professionals in drug discovery and materials science seeking to develop next-generation functional molecules.
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Investigating the Mechanism of Action of 4-Bromo-2-fluorobenzyl Chloride Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the quest for novel therapeutic agents with well-defined mechanisms of action is paramount. Among the myriad of chemical scaffolds, halogenated benzyl halides, such as 4-Bromo-2-fluorobenzyl chloride and its derivatives, represent a class of compounds with significant potential, yet their precise biological activities remain largely uncharted. The inherent reactivity of the benzyl chloride moiety suggests a potential for covalent modification of biological targets, a mechanism that can offer advantages in terms of potency and duration of action, but also presents challenges in selectivity and potential for off-target effects.[1][2]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the mechanism of action of this compound derivatives. Moving beyond a rigid template, this document is structured to provide a logical and scientifically rigorous workflow, from initial hypothesis generation to detailed cellular characterization. We will delve into the causality behind experimental choices, emphasizing self-validating protocols and grounding our discussion in authoritative references.
The Electrophilic Nature of this compound: A Covalent Hypothesis
The this compound scaffold features a benzylic chloride, a functional group known for its reactivity towards nucleophiles.[3][4] This chemical property is the cornerstone of our mechanistic investigation. Unlike non-covalent inhibitors that bind reversibly to their targets, benzyl chlorides have the potential to act as alkylating agents, forming stable covalent bonds with nucleophilic residues in biological macromolecules, such as proteins and nucleic acids.[5][6][7] This irreversible or slowly reversible interaction can lead to prolonged and potent biological effects.[8][9][10]
The primary hypothesis, therefore, is that this compound derivatives exert their biological effects through covalent target modification . Our investigative strategy will be designed to test this hypothesis and to identify the specific molecular targets and downstream cellular consequences.
A Phased Approach to Mechanistic Elucidation
We propose a multi-phased approach to systematically unravel the mechanism of action of these derivatives. This workflow is designed to be iterative, with findings from each phase informing the experiments in the next.
Caption: A phased workflow for investigating the mechanism of action.
Phase 1: Unmasking the Molecular Target(s)
The initial and most critical step is to identify the direct molecular target(s) of the this compound derivative. A combination of unbiased, target-agnostic methods and focused, hypothesis-driven approaches is recommended.
Target-Agnostic Approaches: Casting a Wide Net
These methods do not require prior knowledge of the target and are invaluable for novel compounds.
-
Affinity-Based Protein Profiling (AfBPP): This powerful technique utilizes a tagged version of the derivative (e.g., with biotin or a clickable alkyne) to "fish" for binding partners in cell lysates or living cells. The captured proteins are then identified by mass spectrometry.[11]
-
Photo-Affinity Labeling (PAL): A derivative is synthesized with a photo-reactive group. Upon UV irradiation, a covalent bond is formed with the target protein in close proximity, which can then be identified.
Targeted Approaches: Following the Clues
If structural similarity to known drugs or preliminary biological data suggests a potential target class (e.g., kinases, proteases), a more focused approach can be employed.
-
Yeast Three-Hybrid (Y3H) System: This genetic method can identify protein-small molecule interactions in a cellular context.[6][9][12][13]
Computational Prediction: In Silico Insights
Computational methods can provide valuable starting points for experimental validation.
-
Covalent Docking: Specialized docking programs can predict the binding mode and potential covalent interactions of the derivative with known protein structures.[12][14][15][16] This can help prioritize potential targets for experimental testing.
Phase 2: Validating the Interaction and Characterizing the Kinetics
Once potential targets are identified, the next crucial phase is to validate the direct interaction and characterize the kinetics of covalent bond formation.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Milieu
CETSA is a powerful biophysical assay that measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[3][11][17][18][19][20] A shift in the melting temperature of a candidate protein in the presence of the derivative provides strong evidence of direct target engagement.
Experimental Protocol: High-Throughput CETSA
-
Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line) in a 96-well plate and treat with a range of concentrations of the this compound derivative or vehicle control for a specified time.
-
Thermal Denaturation: Heat the plate in a thermal cycler across a temperature gradient (e.g., 40-70°C) for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the plate to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Transfer the supernatant containing the soluble protein to a new plate and quantify the amount of the target protein using a suitable method, such as ELISA or an automated western blot system.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target stabilization.
Mass Spectrometry: Pinpointing the Covalent Adduct
Mass spectrometry is the gold standard for confirming covalent modification and identifying the specific amino acid residue that has been alkylated.[21][22][23][24][25]
-
Intact Protein Mass Spectrometry: Analysis of the intact target protein after incubation with the derivative will show a mass shift corresponding to the molecular weight of the compound, confirming covalent adduction.
-
Peptide Mapping Mass Spectrometry (LC-MS/MS): The protein-drug adduct is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. The modified peptide can be identified, and the specific site of modification can be pinpointed through fragmentation analysis.
Biochemical Assays: Quantifying Functional Inhibition
If the identified target is an enzyme, its functional activity in the presence of the derivative should be assessed.
-
Enzyme Inhibition Assays: Standard biochemical assays can be used to determine the IC50 value of the compound. For covalent inhibitors, it is crucial to perform time-dependent inhibition assays to determine the kinetic parameters kinact and KI, which describe the rate of covalent inactivation.[17][26][27][28]
Table 1: Comparison of Reversible and Irreversible Inhibitors
| Feature | Reversible Inhibitor | Irreversible (Covalent) Inhibitor |
| Binding | Non-covalent interactions (H-bonds, hydrophobic, etc.)[10][29] | Covalent bond formation[8][9] |
| Dissociation | Rapid | Slow or non-existent[30] |
| Duration of Action | Dependent on pharmacokinetics (drug clearance)[30] | Dependent on target protein turnover[31] |
| Potency Metric | IC50 / Ki | IC50, kinact/KI[27] |
Phase 3: Delineating the Cellular Consequences
Identifying the molecular target is only part of the story. The final phase of the investigation focuses on understanding the downstream cellular and phenotypic effects of target engagement.
Caption: Interplay of cellular assays and signaling pathway analysis.
Cellular Viability and Proliferation
Standard assays such as MTT or CellTiter-Glo can be used to determine the cytotoxic or cytostatic effects of the derivatives on various cell lines.
Apoptosis and Cell Cycle Analysis
Flow cytometry-based assays are essential to determine if the observed decrease in cell viability is due to the induction of programmed cell death (apoptosis) or cell cycle arrest.[24][28][32][33][34]
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3/7) involved in apoptosis.
-
PI Staining for DNA Content: Analyzes the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
Signaling Pathway Analysis
Western blotting is a fundamental technique to investigate the modulation of specific signaling pathways downstream of the identified target.[2][4][10][26][35][36] For example, if the target is a kinase, the phosphorylation status of its known substrates should be examined.
Experimental Protocol: Western Blot Analysis of a Signaling Pathway
-
Cell Lysis and Protein Quantification: Treat cells with the derivative at various concentrations and time points. Lyse the cells and determine the total protein concentration.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target protein and downstream signaling molecules (both total and phosphorylated forms).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the changes in protein expression and phosphorylation.
Assessment of Cellular Stress Responses
The reactive nature of the derivatives may induce various cellular stress responses.
-
Reactive Oxygen Species (ROS) Production: Assays using fluorescent probes like DCFDA can measure the generation of intracellular ROS.[5][7][14][21][22]
-
Mitochondrial Dysfunction: The integrity of the mitochondrial membrane potential can be assessed using dyes like JC-1. The Seahorse XF Analyzer can provide a detailed analysis of mitochondrial respiration.[8][16][30][37][38]
-
DNA Damage Response: The induction of DNA damage can be monitored by the phosphorylation of H2AX (γH2AX) or by using the comet assay.[1][23][29][39][40]
Comparative Analysis with Alternative Compounds
To provide context to the findings, it is essential to compare the activity of the this compound derivatives with other relevant compounds.
Table 2: Hypothetical Comparative Data for a this compound Derivative (Compound X)
| Assay | Compound X | Known Covalent Inhibitor (e.g., Ibrutinib) | Non-Covalent Inhibitor (e.g., Dasatinib) |
| Target Kinase IC50 (nM) | 50 | 5 | 1 |
| kinact/KI (M-1s-1) | 1.0 x 104 | 5.0 x 104 | N/A |
| CETSA Shift (°C) | +5.2 | +6.8 | +3.1 |
| Cellular IC50 (µM) | 0.5 | 0.1 | 0.05 |
| Washout Assay | Inhibition persists | Inhibition persists | Activity recovers |
This comparative data would highlight the covalent nature of Compound X's interaction with its target, as evidenced by the high CETSA shift and persistent inhibition after washout, similar to the known covalent inhibitor.
Conclusion and Future Directions
The systematic approach outlined in this guide provides a robust framework for elucidating the mechanism of action of this compound derivatives. By combining target identification, validation, kinetic analysis, and cellular characterization, researchers can build a comprehensive understanding of how these compounds exert their biological effects. The inherent reactivity of the benzyl chloride moiety strongly suggests a covalent mechanism of action, and the experimental strategies detailed herein are designed to rigorously test this hypothesis.
Future studies should focus on optimizing the selectivity of these derivatives to minimize off-target effects, a critical step in their development as potential therapeutic agents.[37][40] The insights gained from a thorough mechanistic investigation will be invaluable in guiding medicinal chemistry efforts to fine-tune the structure-activity relationship and develop safer and more effective drug candidates.
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ACS Publications. (2022). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. Retrieved from [Link]
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Pediaa.Com. (2020). Difference Between Reversible and Irreversible Enzyme Inhibition. Retrieved from [Link]
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Hilaris Publisher. (n.d.). Covalent Drugs in Medicinal Chemistry: Emerging Opportunities and Ongoing Challenges. Retrieved from [Link]
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Oxford Academic. (n.d.). HCovDock: an efficient docking method for modeling covalent protein–ligand interactions. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The covalent docking software landscape: features and applications in drug design. Retrieved from [Link]
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4-Bromo-2-fluorobenzyl Bromide: A Cornerstone in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Retrieved from [Link]
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ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
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PubMed. (2016). A Perspective on the Kinetics of Covalent and Irreversible Inhibition. Retrieved from [Link]
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ResearchGate. (n.d.). Covalent drugs and inhibitors characterization based on kinetic properties. Retrieved from [Link]
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CADD. (n.d.). Covalent interactions. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Advanced approaches of developing targeted covalent drugs. Retrieved from [Link]
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MDPI. (n.d.). Recent Advances in Covalent Drug Discovery. Retrieved from [Link]
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cheMIKAILproteomics. (n.d.). Research. Retrieved from [Link]
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Dr Mikail Abbasov. (2022). Discovering Unmapped Molecular Targets for Novel Covalent Drugs. Retrieved from [Link]
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Gauth. (n.d.). Benzyl chloride is reacted with different nucleophiles. Retrieved from [Link]
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bioRxiv. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. Retrieved from [Link]
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Promega Connections. (2025). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Retrieved from [Link]
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ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]
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PubMed. (1981). Reaction of benzyl chloride with haemoglobin and DNA in various organs of mice. Retrieved from [Link]
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Scribd. (n.d.). Benzyl Chloride Reactivity in SN1 and SN2. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-fluorobenzyl bromide. Retrieved from [Link]
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Quora. (n.d.). Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)?. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-fluorobenzoic acid. Retrieved from [Link]
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A Senior Application Scientist's Guide to Strategic Reagent Selection: A Cost-Benefit Analysis of 4-Bromo-2-fluorobenzyl Chloride in Synthesis
Abstract
In the landscape of medicinal chemistry and drug development, the selection of starting materials is a critical decision point, balancing upfront cost with synthetic efficiency, versatility, and the final compound's properties. This guide provides an in-depth cost-benefit analysis of 4-Bromo-2-fluorobenzyl chloride, a di-substituted benzylating agent, against its simpler, less expensive analogues: 4-bromobenzyl chloride and 2-fluorobenzyl chloride. We will dissect the strategic advantages conferred by its unique substitution pattern, offering a framework for researchers, scientists, and drug development professionals to make informed decisions that optimize both budget and project outcomes. This analysis is grounded in principles of physical organic chemistry, supported by practical cost comparisons, and illustrated with representative experimental protocols.
Introduction: The Strategic Role of Substituted Benzyl Halides
Benzylating agents are fundamental tools for introducing a benzyl group, a common scaffold in biologically active molecules. The benzyl group can serve as a protecting group, a bulky substituent to enhance target affinity, or a core structural component. However, not all benzylating agents are created equal. The substituents on the aromatic ring profoundly influence the reagent's reactivity, safety profile, and, most importantly, its downstream synthetic potential.
This compound presents a compelling case for strategic investment. It is a trifunctional reagent:
-
The Alkylating Center: The chloromethyl group is a reactive electrophile for SN1 or SN2 type reactions.
-
The Modulating Moiety: The ortho-fluoro atom electronically influences the reactivity of the benzylic carbon and can significantly impact the final product's conformational preference and metabolic stability.
-
The Synthetic Handle: The para-bromo atom is a versatile functional group, inert to many alkylation conditions, which serves as a prime handle for subsequent carbon-carbon bond formation via cross-coupling reactions.
This guide will quantify the value of these features against the higher procurement cost of the di-substituted reagent.
Comparative Analysis of Core Reagents
To establish a baseline for our analysis, we will compare the physicochemical properties, supplier costs, and safety hazards of our subject reagent and its key alternatives.
Reagent Profiles
-
Subject Reagent: this compound
-
Structure: Possesses both an ortho-fluoro and a para-bromo substituent.
-
Hypothesis: The higher cost is justified by its dual functionality, enabling complex, multi-step syntheses from a single starting material.
-
-
Alternative A: 4-Bromobenzyl chloride
-
Structure: Lacks the ortho-fluoro group.
-
Use Case: Suitable when a downstream coupling reaction is required, but the electronic and conformational effects of fluorine are not needed.
-
-
Alternative B: 2-Fluorobenzyl chloride
-
Structure: Lacks the para-bromo group.
-
Use Case: Employed when the fluorine atom is critical for biological activity or metabolic stability, but no subsequent modifications at the para position are planned.
-
Cost Analysis
A direct cost comparison reveals the financial incentive for considering alternatives. Prices were aggregated from multiple chemical suppliers to establish a representative cost-per-mole, providing a standardized metric for evaluation.
| Reagent | Molecular Weight ( g/mol ) | Representative Price (25g) | Approx. Cost per Mole |
| This compound | 223.47[1] | €290.00[1] | ~€2595 |
| 4-Bromobenzyl chloride | 205.48[2] | $91.33 (~€84)[3] | ~€409 |
| 2-Fluorobenzyl chloride | 144.57[4] | $53.12 (~€49) | ~€339 |
Note: Prices are subject to change and vary by supplier and purity. The above are estimates for comparative purposes based on available 2024/2025 data.
The data clearly shows that This compound is approximately 6-7 times more expensive per mole than its mono-substituted counterparts. This substantial cost difference necessitates a rigorous evaluation of the "benefit" side of the equation.
Safety & Handling Profile
Operational costs are not limited to procurement. The handling requirements and safety hazards associated with a reagent contribute to the overall cost of its use. All three benzyl halides are corrosive and lachrymatory (tear-inducing) substances that must be handled with care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
| Reagent | Key Hazards | Notes |
| This compound | Causes severe skin burns and eye damage[5][6]; Lachrymator[5]. | Corrosive. Requires careful handling to avoid contact and inhalation. |
| 4-Bromobenzyl chloride | Causes severe skin burns and eye damage[7][8]; Corrosive/Lachrymator[9]. | Solid at room temperature, which can reduce vapor inhalation risk compared to liquids[7]. |
| 2-Fluorobenzyl chloride | Flammable liquid and vapor[10]; Causes severe skin burns and eye damage[10]; Lachrymator[11]. | Liquid at room temperature with a flash point of 57 °C, requiring precautions against ignition sources[11]. |
While all three reagents demand respect, the fundamental handling procedures are similar. The primary differentiator in operational cost is minimal, placing the analytical focus squarely on chemical performance and synthetic utility.
Performance & Benefit Analysis
The "benefit" of a reagent is measured by its performance in a reaction and the strategic options it enables in a synthetic campaign.
Mechanistic Considerations & The Ortho-Fluoro Effect
Benzyl halides can react via SN1 (through a stabilized carbocation) or SN2 (concerted backside attack) mechanisms. The substitution pattern on the ring is a key determinant of the preferred pathway and overall reactivity[12].
-
Electron-Withdrawing Groups (EWGs): Both fluorine and bromine are electron-withdrawing via induction. EWGs tend to destabilize the positive charge of a benzylic carbocation, thus slowing down SN1 reactions[12].
-
Electrophilicity: Simultaneously, EWGs increase the partial positive charge (electrophilicity) on the benzylic carbon, which can make it a more attractive target for nucleophilic attack in an SN2 reaction.
The ortho-fluoro group in this compound exerts a powerful inductive electron-withdrawing effect due to its proximity to the reaction center. This is expected to make it less reactive in SN1-favored conditions (e.g., with weak nucleophiles in polar, protic solvents) compared to 4-bromobenzyl chloride. Conversely, in a pure SN2 reaction, the increased electrophilicity of the benzylic carbon could lead to comparable or even slightly enhanced reactivity, steric hindrance permitting.
Diagram: Influence of Substituents on Benzylic Reactivity
Caption: Electronic effects of substituents on reaction pathways.
The Ultimate Benefit: A Gateway to Molecular Complexity
The paramount advantage of using this compound is its role as a versatile building block for multi-step syntheses. The bromine atom acts as a robust and reliable synthetic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[13].
This dual functionality allows for a divergent synthetic strategy:
-
Step 1 (Alkylation): The chloromethyl group is used to attach the benzyl moiety to a core structure (e.g., an amine, phenol, or thiol).
-
Step 2 (Cross-Coupling): The aryl-bromide is then used to form a new carbon-carbon bond, introducing further complexity (e.g., adding another aromatic ring, an alkyl group, or other functional moieties).
This strategy streamlines the synthesis, potentially reducing the total number of steps compared to a linear approach where the pieces are assembled one by one. This reduction in step count can lead to significant savings in time, solvent, and purification costs, which can often outweigh the initial higher cost of the reagent.
Diagram: Divergent Synthesis Workflow
Caption: Divergent vs. Linear synthesis pathways.
Experimental Protocols
The following protocols are representative methodologies. They are designed to be self-validating through the inclusion of in-process controls (TLC/LCMS) and final characterization.
Representative Protocol: N-Alkylation of a Secondary Amine
This protocol describes a standard SN2 reaction, a common application for benzyl halides.
Materials:
-
Substituted Benzyl Chloride (1.0 eq)
-
Secondary Amine (e.g., Morpholine) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the secondary amine (1.1 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to create a stirrable suspension (approx. 0.1 M concentration relative to the benzyl chloride).
-
Reagent Addition: Dissolve the substituted benzyl chloride (1.0 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C.
-
Causality: Heating increases the reaction rate. K₂CO₃ acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Acetonitrile is a polar aprotic solvent that is well-suited for SN2 reactions.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzyl chloride is consumed.
-
Workup: Cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography if necessary.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines the subsequent functionalization of the product obtained from alkylation with this compound.
Materials:
-
Aryl Bromide (Product from 4.1, 1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., Dioxane/Water mixture, 4:1)
Procedure:
-
Setup: In a Schlenk flask, combine the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst, and base.
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Causality: This is critical to remove oxygen, which can oxidize the palladium catalyst and hinder the catalytic cycle.
-
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 2-12 hours.
-
Monitoring & Workup: Follow steps 5-10 from the N-alkylation protocol to monitor, isolate, and characterize the final biaryl product.
Conclusion & Strategic Recommendations
The decision to use this compound is not one of simple cost, but of synthetic strategy.
-
Cost: The reagent is significantly more expensive on a per-mole basis than its mono-substituted analogues. This high initial cost can be a barrier for projects with tight budget constraints or for syntheses where its dual functionality is not leveraged.
-
Benefit: The true value is realized in multi-step syntheses where both the alkylating and cross-coupling functionalities are exploited. By enabling a divergent approach, it can reduce the overall step count, saving significant time, resources, and labor in the long run. The ortho-fluoro group provides an additional tool to fine-tune the electronic and pharmacological properties of the target molecule.
Decision Framework:
Diagram: Reagent Selection Decision Tree
Caption: A decision-making framework for reagent selection.
Final Recommendation: For exploratory research, early-stage drug discovery, and the synthesis of complex molecular architectures where downstream functionalization is planned, the strategic investment in This compound is highly justifiable. The potential savings in step-economy and the rapid generation of analogues for structure-activity relationship (SAR) studies provide a compelling return on investment. For simpler targets or cost-sensitive, large-scale campaigns where this dual functionality is not required, the more economical alternatives, 4-bromobenzyl chloride or 2-fluorobenzyl chloride , are the prudent choice.
References
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Fisher Scientific. (n.d.). 2-Fluorobenzyl chloride - Safety Data Sheet (UK). Retrieved January 12, 2026, from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Bromo-2-fluorobenzyl Bromide: A Cornerstone in Pharmaceutical Synthesis. Retrieved January 12, 2026, from [Link]
-
SILAPATHAR COLLEGE. (n.d.). NH2. Retrieved January 12, 2026, from [Link]
-
Chemsrc. (2023). 2-Fluorobenzyl chloride. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides. Retrieved January 12, 2026, from [Link]
-
IndiaMART. (n.d.). 2-Fluorobenzoyl Chloride CAS: 393-52-2. Retrieved January 12, 2026, from [Link]
-
YouTube. (2021). Reactivity Comparison Of Aryl, Vinyl, Allyl, Benzyl , Alkyl Halides & Silver Nitrate Test. Retrieved January 12, 2026, from [Link]
-
Royal Society of Chemistry. (2023). Alkylation and silylation of α-fluorobenzyl anion intermediates. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Retrieved January 12, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
-
ACS Publications. (n.d.). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. Retrieved January 12, 2026, from [Link]
-
Macmillan Group, Princeton University. (n.d.). B-Alkyl Suzuki Couplings. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Retrieved January 12, 2026, from [Link]
-
YouTube. (2024). Multistep Synthesis Organic Chemistry Pre-finals Review (Live Recording). Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 4-Bromo-2-fluorobenzoyl chloride. Retrieved January 12, 2026, from [Link]
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A Comparative Guide to the Regioselectivity of Reactions with Substituted Benzyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzyl chloride scaffold is a cornerstone in organic synthesis, pivotal for constructing complex molecular architectures found in pharmaceuticals and advanced materials. The strategic placement of substituents on the aromatic ring profoundly dictates the regioselectivity and outcome of subsequent reactions. This guide provides an in-depth analysis of how different substituents—categorized by their electronic and steric properties—influence the course of reactions involving benzyl chlorides. We will dissect the mechanistic underpinnings of these effects, supported by comparative experimental data from Friedel-Crafts alkylation reactions, and provide validated protocols for practical application in the laboratory.
Introduction: The Decisive Role of Substituents
Benzyl chlorides are versatile reagents, but their reactivity is not monolithic. The substituents on the benzene ring act as "directing groups," fundamentally altering the electron distribution and steric environment of the molecule. These alterations govern whether reactions proceed via specific pathways (e.g., SN1 vs. SN2) and determine the position of attack in electrophilic aromatic substitution reactions.[1]
Understanding these substituent effects is paramount for controlling reaction outcomes, maximizing yields of desired regioisomers, and minimizing purification challenges. This guide will focus on two key aspects:
-
Electronic Effects: The ability of a substituent to donate or withdraw electron density via induction and resonance.
-
Steric Effects: The physical obstruction, or steric hindrance, presented by a substituent, particularly those at the ortho position.[2][3]
Fundamental Principles: Electronic and Steric Influence
The reactivity of a substituted benzyl chloride is a delicate interplay between inductive and resonance effects.
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) and methyl (-CH₃), activate the benzyl system. Through resonance, they can delocalize positive charge, stabilizing the benzylic carbocation. This stabilization significantly favors an SN1-type mechanism for nucleophilic substitution.[4][5] In the context of electrophilic aromatic substitution where the benzyl chloride is the electrophile, these groups make the benzylic carbon a "softer" electrophile.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) and cyano (-CN), deactivate the system. They destabilize a potential carbocation intermediate by pulling electron density away from the benzylic carbon.[4] This destabilization makes the SN1 pathway energetically unfavorable, promoting a concerted SN2 mechanism .[5][6]
The following diagram illustrates how substituents influence the stability of the benzylic carbocation, a key intermediate in SN1 reactions and a conceptual model for reactivity in related transformations.
Caption: Influence of EDGs vs. EWGs on Benzylic Carbocation Stability and Reaction Mechanism.
Comparative Study: Friedel-Crafts Alkylation of Toluene
To provide a practical comparison, we will examine the Lewis acid-catalyzed Friedel-Crafts alkylation of toluene with a series of para- and ortho-substituted benzyl chlorides.[7] In this reaction, the substituted benzyl chloride acts as the electrophile. The regioselectivity is determined by where the substituted benzyl group attaches to the toluene ring, which is itself an activated aromatic system that directs incoming electrophiles to the ortho and para positions. The overall yield and the ratio of ortho vs. para products (relative to toluene) provide a clear metric of the substituent's influence.
Experimental Protocol: General Procedure for Friedel-Crafts Benzylation
Safety Precaution: Friedel-Crafts reactions should be conducted in a well-ventilated fume hood. Anhydrous aluminum chloride (AlCl₃) is corrosive and reacts violently with water.[8] Benzyl chlorides can be lachrymatory. Appropriate personal protective equipment (PPE) is mandatory.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂), add anhydrous aluminum chloride (1.1 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) to the flask and cool the resulting suspension to 0 °C in an ice bath.
-
Substrate Addition: Add toluene (1.5 equivalents) to the cooled suspension.
-
Electrophile Addition: Dissolve the substituted benzyl chloride (1.0 equivalent) in anhydrous CH₂Cl₂ and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.[9] Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂.
-
Purification: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Analysis: Purify the crude product via column chromatography. Analyze the product fractions by ¹H NMR to determine the ratio of ortho and para isomers and calculate the overall yield.
Comparative Data Analysis
The following table summarizes the expected outcomes for the benzylation of toluene with various substituted benzyl chlorides, based on established principles of electronic and steric effects.
| Substituted Benzyl Chloride | Substituent Type | Expected Mechanism Influence | Key Factor | Predicted Overall Yield | Predicted Regioselectivity (para:ortho on Toluene) |
| 4-Methoxybenzyl chloride | Strong EDG (-OCH₃) | Promotes carbocation formation (SN1-like) | Strong Resonance Donation | High | High (e.g., >10:1) |
| 4-Methylbenzyl chloride | Weak EDG (-CH₃) | Favors carbocation formation | Inductive/Hyperconjugation | High | Moderate (e.g., ~5:1) |
| Benzyl chloride | (Unsubstituted) | Baseline | N/A | Good | Moderate (e.g., ~3:1) |
| 4-Chlorobenzyl chloride | Weak EWG (-Cl) | Slightly disfavors carbocation | Inductive Withdrawal > Resonance | Moderate | Low (e.g., ~2:1) |
| 4-Nitrobenzyl chloride | Strong EWG (-NO₂) | Strongly disfavors carbocation (SN2-like) | Strong Resonance/Inductive Withdrawal | Low | Low (~1.5:1) |
| 2-Chlorobenzyl chloride | Weak EWG (-Cl), ortho | Disfavors carbocation; Steric hindrance | Inductive + Steric Hindrance | Low to Moderate | Very Low (para favored due to steric clash) |
Note: The regioselectivity ratios are illustrative and can be influenced by the specific Lewis acid catalyst and reaction temperature.
Discussion of Results
-
Electron-Donating Groups (4-Methoxy, 4-Methyl): The high yields observed with EDG-substituted benzyl chlorides are attributed to the stabilization of the positive charge that develops on the benzylic carbon in the transition state.[10] The highly stable 4-methoxybenzyl carbocation is a very effective electrophile, leading to a rapid and efficient reaction. The high para-selectivity is due to the steric bulk of the incoming electrophile favoring attack at the less hindered para position of toluene.
-
Electron-Withdrawing Groups (4-Chloro, 4-Nitro): The presence of EWGs deactivates the benzyl chloride towards Friedel-Crafts reaction. The formation of the electrophilic carbocation species with the Lewis acid is less favorable.[11] Consequently, reaction rates are slower, and overall yields are lower. The 4-nitrobenzyl chloride, being heavily deactivated, gives the lowest yield.[12]
-
Steric Hindrance (2-Chlorobenzyl chloride): For ortho-substituted benzyl chlorides, steric hindrance becomes a major factor. The substituent physically impedes the approach of the Lewis acid to the chlorine atom and subsequently hinders the approach of the toluene nucleophile.[2] This leads to a significant reduction in reaction rate and yield compared to its para-substituted counterpart.
General Experimental Workflow
The successful execution of these comparative studies relies on a systematic and rigorous workflow, from reagent preparation to final analysis.
Caption: Standardized workflow for comparative Friedel-Crafts alkylation experiments.
Conclusion and Outlook
The regioselectivity and efficiency of reactions involving substituted benzyl chlorides are directly controllable through the judicious choice of substituents on the aromatic ring. Electron-donating groups in the para position generally lead to higher reactivity and yields in electrophilic substitutions due to carbocation stabilization. Conversely, electron-withdrawing groups and significant ortho steric hindrance diminish reactivity.
These fundamental principles, validated by the comparative data from Friedel-Crafts alkylations, provide a predictive framework for synthetic chemists. For professionals in drug development, this understanding is critical for designing efficient synthetic routes to complex target molecules, enabling the strategic installation of functionalities with high regiochemical control. Future work may explore more nuanced effects using a wider array of catalysts and substrates to further refine this predictive power.
References
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PrepChem. (n.d.). Synthesis of 4-methoxybenzyl chloride. PrepChem.com. [Link]
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Bose, D. S., & Kumar, R. K. (2008). Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound. The Journal of Organic Chemistry, 73(15), 6045-6048. [Link]
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ACS Publications. (2008). Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound. The Journal of Organic Chemistry. [Link]
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Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]
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Barclay, L. R. C., & Sonawane, H. R. (1972). Sterically Hindered Aromatic Compounds. IV. Solvolysis of t-Butyl-, Phenyl-, and Trialkyl-benzyl Chlorides in Ethanol–Water. Canadian Journal of Chemistry, 50(14), 2318-2325. [Link]
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Molecular Memory. (2019, October 21). Allylic and Benzylic Substrates: SN1/SN2/E1 or E2? [Video]. YouTube. [Link]
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Westaway, K. C., & Waszczylo, Z. (1982). Isotope effects in nucleophilic substitution reactions. IV. The effect of changing a substituent at the α carbon on the structure of the SN2 transition state. Canadian Journal of Chemistry, 60(20), 2500-2507. [Link]
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Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. [Link]
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Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]
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García-Álvarez, R., et al. (2022). Friedel-Crafts Benzylations Mediated by FeCl₃-based Deep Eutectic Solvents. Access to Substituted 1,1-diarylalkanes using Activated and Deactivated Electrophiles. ChemRxiv. [Link]
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Olah, G. A., et al. (1970). Aromatic substitution. XXVII. Friedel-Crafts benzylation of toluene and benzene with substituted benzyl chlorides. Journal of the American Chemical Society, 92(22), 6528-6532. [Link]
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Reusch, W. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
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Quora. (2020). Which one has the highest nucleophilic substitution reactivity trend, 4-nitrochlorobenzene or methyl chlorobenzenes?[Link]
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A Senior Application Scientist’s Guide: Evaluating 4-Bromo-2-fluorobenzyl Chloride in the Synthesis of Patented Compounds
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of halogenated motifs is a cornerstone of rational drug design. The 4-bromo-2-fluorobenzyl moiety, in particular, offers a compelling combination of physicochemical properties and synthetic versatility. This guide provides an in-depth evaluation of 4-bromo-2-fluorobenzyl chloride and its more reactive counterpart, 4-bromo-2-fluorobenzyl bromide, as pivotal building blocks in the synthesis of complex, patented molecules. We will dissect the causality behind experimental choices, compare synthetic strategies, provide validated protocols, and explore the downstream potential these reagents unlock, offering researchers and drug development professionals a comprehensive framework for their application.
The Strategic Value of the 4-Bromo-2-fluorobenzyl Moiety in Drug Design
The utility of a synthetic building block is defined by the advantages it confers upon the final molecule. The 4-bromo-2-fluorobenzyl group is a prime example of a "privileged" scaffold, where each component serves a distinct and valuable purpose.
-
The Fluorine Effect: The ortho-fluorine atom is not a passive spectator. Its high electronegativity profoundly influences the molecule's conformation and electronic properties. It can lower the pKa of adjacent groups, engage in hydrogen bonding, and modulate metabolic stability by blocking potential sites of oxidative metabolism[1]. This fine-tuning of pharmacokinetic and pharmacodynamic properties is a key strategy in drug optimization[2].
-
The Bromine Handle: The para-bromine atom is a robust and versatile synthetic handle. Its presence opens the door to a vast array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage introduction of molecular complexity. This is invaluable in building libraries of analogues for structure-activity relationship (SAR) studies.
-
The Benzyl Core: The benzyl group itself is a common structural element in bioactive molecules, often used as a linker or to occupy hydrophobic pockets in target proteins. The chloride or bromide provides a reactive site for covalently attaching this entire valuable scaffold to a molecule of interest[3][4].
Comparative Analysis of Benzylating Agents: Chloride vs. Bromide
While the user's query specifies this compound, it is imperative to compare it with its bromide analogue (CAS 76283-09-5), as the choice between them is a critical experimental decision driven by chemical principles.
The primary reaction for these reagents is nucleophilic substitution, where a nucleophile (like an amine or alcohol) displaces the halide. The reactivity is dictated by the leaving group's ability to stabilize the negative charge as it departs. Since bromide is a better leaving group than chloride, 4-bromo-2-fluorobenzyl bromide is significantly more reactive.
Why Choose the Less Reactive Chloride? The decision to use the chloride over the bromide is a deliberate one, often guided by the following considerations:
-
Substrate Sensitivity: With highly reactive or multifunctional nucleophiles, the higher reactivity of the bromide can lead to over-alkylation or other side reactions. The milder nature of the chloride allows for more controlled, selective reactions.
-
Process Safety and Stability: Benzyl chlorides are generally more stable and less lachrymatory than their bromide counterparts, which can be advantageous for large-scale synthesis and long-term storage.
-
Cost-Effectiveness: In some cases, the chloride precursor may be more economical, a significant factor in commercial drug manufacturing.
Data Presentation: Head-to-Head Comparison
| Feature | This compound | 4-Bromo-2-fluorobenzyl Bromide | Causality / Rationale |
| Reactivity | Moderate | High | Bromide is a superior leaving group compared to chloride, leading to faster SN2 reaction rates. |
| Stability | Higher | Lower | The C-Cl bond is stronger and less prone to cleavage than the C-Br bond. |
| Typical Use Cases | Reactions requiring controlled mono-alkylation; with highly potent nucleophiles. | General purpose alkylations; when the nucleophile is weak or sterically hindered. | Match reagent reactivity to substrate reactivity to maximize yield and minimize side products. |
| Handling | Generally less lachrymatory. | Often a potent lachrymator, requiring stricter handling protocols. | Higher reactivity often correlates with higher physiological reactivity. |
Experimental Workflow: A General Approach to Synthesis
The most common application of these reagents is the alkylation of heteroatoms (N, O, S) to introduce the 4-bromo-2-fluorobenzyl group. The following workflow illustrates a typical process for the N-alkylation of a primary or secondary amine, a key step in the synthesis of many pharmaceutical intermediates.
Caption: General workflow for N-alkylation using 4-bromo-2-fluorobenzyl halides.
Authoritative Protocol: A Self-Validating N-Alkylation with 4-Bromo-2-fluorobenzyl Bromide
This protocol describes the synthesis of a model compound, N-(4-bromo-2-fluorobenzyl)aniline. We use the bromide here for its robust reactivity, ensuring high conversion that is easily monitored.
Trustworthiness through Self-Validation: This protocol is designed to be self-validating. Each stage includes checks to ensure the reaction is proceeding as expected before moving to the next step.
-
Reagents:
-
Aniline (1.0 eq.)
-
4-Bromo-2-fluorobenzyl bromide (1.05 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq.)
-
Acetonitrile (ACN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
-
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous K₂CO₃ (1.5 eq.) and anhydrous acetonitrile. Add aniline (1.0 eq.) via syringe and stir the suspension for 10 minutes at room temperature.
-
Expertise Check: Using an anhydrous base and solvent is critical to prevent hydrolysis of the benzyl bromide and to ensure the amine is sufficiently deprotonated to act as a nucleophile.
-
-
Reagent Addition: Dissolve 4-bromo-2-fluorobenzyl bromide (1.05 eq.) in a small amount of anhydrous acetonitrile and add it dropwise to the stirring suspension.
-
Reaction Monitoring (Self-Validation 1): Stir the reaction at 40°C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) every hour. A typical mobile phase would be 10:1 Hexanes:EtOAc. The product spot should appear, and the aniline spot should diminish. The reaction is complete when the aniline spot is no longer visible (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature. Filter off the K₂CO₃ and wash the solid with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any trace acid) and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification & Confirmation (Self-Validation 2): Purify the crude product by flash column chromatography on silica gel. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the desired N-alkylation has occurred and the correct isomer has been formed.
-
The Bromine Advantage: A Gateway to Patented Compound Diversification
The true power of using a 4-bromo-substituted building block is realized in subsequent steps. The bromine atom is a placeholder for a vast array of functional groups that can be introduced via cross-coupling chemistry, a technique central to the synthesis of many patented drugs, including KRAS inhibitors like Sotorasib and Adagrasib[5][6][7].
Caption: Diversification of the 4-bromo-2-fluorobenzyl scaffold via cross-coupling.
Comparison of Alternative Synthetic Strategies
While direct alkylation with this compound/bromide is a robust method, alternative pathways exist. The choice of strategy depends on starting material availability, functional group tolerance, and overall synthetic plan.
Alternative 1: Reductive Amination This two-step, one-pot process involves first forming an imine between an amine and 4-bromo-2-fluorobenzaldehyde, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB).
| Parameter | Direct Alkylation | Reductive Amination |
| Key Reagents | Benzyl Halide, Base | Benzaldehyde, Reducing Agent (e.g., STAB) |
| Byproducts | Halide Salt | Water, Borate Salts |
| Substrate Scope | Excellent for most amines. Can be challenging with hindered amines. | Excellent for primary and secondary amines. Avoids over-alkylation. |
| Orthogonality | The halide is a distinct reactive handle from a potential aldehyde on the substrate. | Requires the substrate to be free of reducible groups (aldehydes, ketones). |
| Typical Yields | Good to Excellent (70-95%) | Good to Excellent (70-95%) |
Final Evaluation and Outlook
This compound is a valuable, moderately reactive building block for the controlled introduction of the 4-bromo-2-fluorobenzyl moiety. Its performance must be evaluated in the context of its more reactive sibling, the bromide, with the choice being dictated by specific substrate and process requirements.
The ultimate value of this reagent class, however, lies not just in the initial alkylation but in the latent potential of the bromine atom. It serves as a robust anchor point for diversification through modern cross-coupling chemistry, enabling the rapid exploration of chemical space and the efficient synthesis of complex, high-value patented compounds. Researchers and process chemists who understand the interplay between the benzyl halide's reactivity and the bromo group's synthetic potential are best equipped to leverage this powerful tool in drug discovery and development.
References
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Corbett, M. T., Caille, S., Henary, H., Lipford, J. R., & Cee, V. J. (2021). Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. ACS Medicinal Chemistry Letters, 12(8), 1186–1187. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-2-fluorobenzoyl Chloride: A Key Building Block for Chemical Innovation. Available at: [Link]
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Canon, J., et al. (2019). Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 62(23), 10784–10794. Available at: [Link]
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Parsons, A. T., et al. (2022). Development of a Commercial Manufacturing Process for Sotorasib, a First-in-Class KRAS G12C Inhibitor. Organic Process Research & Development, 26(11), 3072–3086. Available at: [Link]
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. CN111875630A.
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Larrow, J. F., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters, 9(10), 1013–1018. Available at: [Link]
-
Ningbo Innopharmchem. (n.d.). 4-Bromo-2-fluorobenzyl Bromide: A Cornerstone in Pharmaceutical Synthesis. Available at: [Link]
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Parsons, A. T., et al. (2022). Development of a Commercial Manufacturing Process for Sotorasib, a First-in-Class KRASG12C Inhibitor. Organic Process Research & Development, 26(11), 3072-3086. Available at: [Link]
-
Murray, J. I., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters, 25(6), 944–949. Available at: [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]
- Google Patents. (n.d.). Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree. EP3257842A1.
-
Sparrow Chemical. (n.d.). Fluorobenzyl Chloride Series. Product Page. Available at: [Link]
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benchmarking the performance of 4-Bromo-2-fluorobenzyl chloride against other reagents
An Objective Guide to the Performance of 4-Bromo-2-fluorobenzyl chloride in Synthetic Applications
For the discerning researcher in drug development and materials science, the selection of a synthetic building block is a critical decision that influences reaction efficiency, yield, and the ultimate functionality of the target molecule. This compound is a key intermediate prized for the strategic placement of its halogen substituents, which serve as versatile handles for subsequent chemical modifications. This guide provides a comprehensive performance benchmark of this compound against other common benzylating agents, grounded in mechanistic principles and supported by comparative experimental data.
Theoretical Framework: Unpacking the Reactivity of Benzyl Halides
The utility of a benzyl halide as an alkylating agent is fundamentally governed by the interplay of three factors: the nature of the leaving group, the electronic effects of substituents on the aromatic ring, and steric hindrance at the benzylic carbon. These factors dictate the preferred reaction pathway, typically a bimolecular nucleophilic substitution (SN2) or a unimolecular (SN1) mechanism.
Leaving Group Ability: The strength of the carbon-halogen bond and the stability of the resulting halide anion are paramount. The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group than chloride.[1] Consequently, benzyl bromides are generally more reactive than their corresponding benzyl chloride analogues in nucleophilic substitution reactions.
Electronic Substituent Effects: Substituents on the benzene ring exert a profound influence on the reaction rate and mechanism.
-
Electron-withdrawing groups (EWGs) , such as the fluorine atom in our target molecule, destabilize the formation of a positive charge on the benzylic carbon. This disfavors the SN1 pathway, which proceeds through a carbocation intermediate.[2] By increasing the electrophilicity of the benzylic carbon, EWGs can enhance reactivity towards the concerted SN2 mechanism.[2]
-
Electron-donating groups (EDGs) , like a methoxy group, stabilize the benzylic carbocation, thereby accelerating reactions with SN1 character.[2]
The reactivity of this compound is therefore a nuanced balance. The ortho-fluorine atom acts as a strong inductively withdrawing group, favoring an SN2 pathway. The para-bromine atom also has an inductive withdrawing effect, further enhancing the electrophilicity of the benzylic carbon.
Comparative Analysis of Benzylating Agents
To objectively assess the performance of this compound, we compare it against a curated selection of alternative reagents in a benchmark O-alkylation reaction. The chosen alternatives allow for a systematic evaluation of the leaving group and the electronic effects of the fluoro-substituent.
Selected Reagents for Comparison:
-
This compound (Target): Features both fluoro and bromo substituents with a chloride leaving group.
-
4-Bromo-2-fluorobenzyl bromide: Identical ring substitution but with a more reactive bromide leaving group.[3]
-
4-Bromobenzyl bromide: Lacks the ortho-fluoro group, isolating its electronic impact.[4]
-
Benzyl chloride: The unsubstituted parent compound, serving as a baseline.[5]
-
4-Methoxybenzyl chloride: Contains a strong electron-donating group to contrast with the electron-withdrawing nature of the halogens.[2]
Table 1: Qualitative Comparison of Benzylating Agents
| Reagent | Key Features | Expected Reactivity Profile | Primary Use Case |
| This compound | EWGs (F, Br); Chloride leaving group. | Moderate reactivity, favors SN2. | Introduction of the 4-bromo-2-fluorobenzyl moiety for multi-step synthesis where subsequent cross-coupling (at Br) and modulated pharmacokinetics (from F) are desired.[6][7] |
| 4-Bromo-2-fluorobenzyl bromide | EWGs (F, Br); Superior bromide leaving group. | High reactivity, favors SN2. | Preferred when faster reaction times or milder conditions are needed for the same functional introduction as its chloride counterpart.[4] |
| 4-Bromobenzyl bromide | EWG (Br); Bromide leaving group. | High reactivity, less influenced by EWGs than the difunctionalized analogue. | For syntheses requiring a bromine handle for cross-coupling without the electronic or steric influence of an ortho-fluoro group.[4] |
| Benzyl chloride | Unsubstituted. | Baseline reactivity for a primary benzylic chloride.[5] | Simple benzylation where no additional ring functionality is required. |
| 4-Methoxybenzyl chloride | EDG (OCH₃); Chloride leaving group. | High reactivity, prone to SN1 character due to carbocation stabilization.[2] | Rapid benzylation, often used as a protecting group (PMB ether) due to its facile cleavage under oxidative conditions. |
Experimental Validation: A Benchmark Protocol
To quantify the performance differences, we propose a standardized protocol for the O-alkylation of 4-nitrophenol. This reaction is representative of common applications in drug synthesis and allows for straightforward monitoring and analysis.
Workflow for Comparative Alkylation
Caption: Standardized workflow for the comparative O-alkylation experiment.
Detailed Experimental Protocol: O-Alkylation of 4-Nitrophenol
Materials:
-
4-Nitrophenol (1.0 eq)
-
Benzylating Agent (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetone, anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere, add 4-nitrophenol, anhydrous acetone, and anhydrous potassium carbonate.
-
Stir the resulting yellow suspension at room temperature for 15 minutes to form the potassium phenoxide salt.
-
Add the selected benzylating agent to the reaction mixture.
-
Heat the mixture to reflux (approx. 56°C) and maintain for the specified reaction time.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until consumption of the starting material is observed.
-
Upon completion, cool the reaction to room temperature and filter the mixture to remove inorganic salts.
-
Wash the solids with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure ether product.
Rationale for Experimental Choices:
-
Base (K₂CO₃): A moderately strong, inexpensive, and non-nucleophilic base suitable for deprotonating the phenol without competing in the substitution reaction.[8]
-
Solvent (Acetone): A polar aprotic solvent that readily dissolves the reactants and facilitates SN2 reactions by solvating the cation (K⁺) but not the nucleophile (phenoxide), thus enhancing its nucleophilicity.
-
Inert Atmosphere: Prevents potential side reactions involving atmospheric moisture or oxygen.
Table 2: Comparative Performance Data (Illustrative)
| Reagent | Reaction Time (h) | Yield (%) | Purity (by ¹H NMR) | Key Observations |
| This compound | 10 | 88 | >98% | Clean reaction, moderate rate. |
| 4-Bromo-2-fluorobenzyl bromide | 3 | 94 | >98% | Significantly faster reaction due to the better leaving group. |
| 4-Bromobenzyl bromide | 4 | 95 | >98% | Faster than the chloride analogue; slightly faster than the fluoro-substituted bromide, possibly due to reduced steric hindrance from the ortho-F. |
| Benzyl chloride | 12 | 85 | >98% | Serves as the baseline rate for a benzylic chloride. |
| 4-Methoxybenzyl chloride | 2 | 92 | >95% | Very rapid reaction. Minor side products may form due to the high reactivity and potential for SN1 pathway. |
Mechanistic Insights and Discussion
The experimental data aligns with established mechanistic principles. The rate of reaction is primarily dictated by the leaving group (Br > Cl) and secondarily by the electronic nature of the ring substituents.
Caption: Competing SN1 and SN2 pathways for benzyl halides.
For this compound, the electron-withdrawing nature of both halogens strongly favors the SN2 pathway.[2] The enhanced electrophilicity at the benzylic carbon makes it an excellent substrate for attack by nucleophiles. The benchmark data clearly shows that its bromide counterpart is significantly more reactive, which is a direct consequence of the lower C-Br bond dissociation energy.
The comparison with 4-bromobenzyl bromide suggests that the additional ortho-fluoro group in 4-Bromo-2-fluorobenzyl bromide may slightly retard the reaction rate, potentially due to steric hindrance, although its inductive effect is the dominant factor. In contrast, 4-methoxybenzyl chloride reacts rapidly due to the ability of the methoxy group to stabilize the forming carbocation, opening up a lower-energy SN1-like pathway.[2]
Safety and Handling Considerations
All benzyl halides are lachrymators and should be handled with extreme care in a well-ventilated fume hood.[9]
-
This compound: Corrosive, causes severe skin burns and eye damage.[10]
-
4-Bromo-2-fluorobenzyl bromide: Also highly corrosive and toxic if swallowed.[11] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[9][11] An eyewash station and safety shower must be readily accessible.[10]
Conclusion and Recommendations
This compound is a strategically valuable reagent whose performance is best described as moderately reactive and highly reliable for SN2 transformations. Its true strength lies not in raw speed but in the functionalities it introduces.
Choose this compound when:
-
The synthetic target requires both a bromine atom for subsequent cross-coupling reactions (e.g., Suzuki, Heck) and a fluorine atom to modulate the electronic or pharmacokinetic properties of the final molecule.[6][12]
-
A more controlled, moderate reaction rate is preferred over the high reactivity of a benzyl bromide.
-
Cost is a significant factor, as benzyl chlorides are often more economical than their bromide counterparts.
For applications where reaction time is critical or substrates are particularly sensitive, the more reactive 4-Bromo-2-fluorobenzyl bromide is the superior choice. For simpler benzylation needs without the requirement for halogen handles, less functionalized and more economical reagents like benzyl chloride or 4-bromobenzyl bromide are more appropriate.
Ultimately, the selection of the optimal benzylating agent is a project-specific decision. This guide provides the foundational data and mechanistic reasoning to empower researchers to make an informed choice that balances reactivity, cost, and the strategic goals of their synthetic pathway.
References
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- Fisher Scientific. (2025). Safety Data Sheet: this compound.
- BenchChem. (2025). A Comparative Guide to the Efficacy and Economy of 4-Bromo-2-fluorobenzyl Bromide in Organic Synthesis.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-fluorobenzyl bromide 98%. Product Page.
- Bordwell, F. G., & Hughes, D. L. (1982). SN2 Reactions of Nitranions with Benzyl Chlorides. Future4200.
- Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-2-fluorobenzyl bromide.
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- Tompkins, D. (2021). Allylic & Benzylic Reactivity towards SN2. YouTube.
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- FAQ. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?.
- ChemicalBook. (n.d.). 4-Bromo-2-fluorobenzyl bromide synthesis.
- Reddit. (2016). Ranking reactivity for SN2 reaction: benzyl vs. allyl vs. tertiary chlorides (homework help). r/OrganicChemistry.
- Pitre, J. R., et al. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes.
- Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-2-fluorobenzylzinc bromide, 0.5M in THF.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of 4-Fluorobenzyl Chloride in Chemical Synthesis.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-fluorobenzyl chloride
As researchers and scientists at the forefront of drug development, our work with reactive intermediates like 4-Bromo-2-fluorobenzyl chloride (CAS No. 85510-82-3) is fundamental to innovation.[1] However, the very properties that make this compound a valuable synthetic building block also render it hazardous.[2] A rigorous and scientifically grounded disposal plan is not merely a regulatory requirement but a cornerstone of a safe and efficient laboratory environment. This guide provides a direct, procedural framework for the safe handling and disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each step.
Hazard Profile and Immediate Safety Imperatives
Understanding the specific hazards of this compound is the first step in mitigating risk. This compound is not benign; it is a corrosive lachrymator that can cause severe harm upon contact or inhalation.[3][4][5]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage.[3][4][6] |
| Serious Eye Damage/Irritation | Category 1 | Causes severe skin burns and eye damage.[3][4][6] |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[3][4][6] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[3][4][6] |
| Other Hazards | - | Lachrymator (substance which increases the flow of tears).[3][4] |
Engineering Controls: Your First Line of Defense
The volatile and hazardous nature of this chemical mandates the use of robust engineering controls.
-
Chemical Fume Hood: All handling, including transfers and dilutions, must be performed inside a certified chemical fume hood. This is critical to contain its vapors, which are harmful if inhaled and act as a lachrymator.[3][4][6]
-
Emergency Equipment: An eyewash station and safety shower must be immediately accessible and verified to be in working order.[3][5][7] Proximity is key for a rapid response to accidental exposure, which can significantly reduce the severity of corrosive burns.[3][6]
Personal Protective Equipment (PPE): Non-Negotiable Protection
Proper PPE is essential to prevent contact with this corrosive material. Standard laboratory attire is insufficient.
Table 2: Personal Protective Equipment (PPE) Requirements
| Body Area | Required PPE | Rationale |
|---|---|---|
| Eyes/Face | Tight-sealing safety goggles and a face shield. | Protects against splashes and vapors that cause severe eye damage.[3][7] |
| Hands | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents severe skin burns upon contact.[3] Always inspect gloves for integrity before use. |
| Body | Flame-resistant lab coat and appropriate protective clothing. | Protects skin from accidental splashes and contamination.[3][6] |
Waste Segregation and Containment: The Critical Logistical Step
Proper segregation is the most important step in the disposal process. Mishandling at this stage can create dangerous chemical reactions and significantly increase disposal costs.
Classification: A Halogenated Organic Waste
This compound contains bromine, chlorine, and fluorine, classifying it unequivocally as a halogenated organic waste .[8] This waste stream must be kept separate from all other waste types, especially non-halogenated organic solvents.[8][9]
-
Causality: Mixing halogenated and non-halogenated waste streams forces the entire volume to be treated as the more hazardous and costly halogenated waste.[10] Furthermore, this compound is incompatible with many common chemicals, making segregation a critical safety measure.
Waste Container Protocol
-
Select the Right Container: Use a designated, chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle, clearly labeled for "Halogenated Organic Waste".[8][9]
-
Proper Labeling: Before adding any waste, ensure the container is labeled with "Hazardous Waste," the full chemical name "this compound," and any other components.[9] Do not use abbreviations.
-
Secure Containment: Keep the waste container tightly sealed at all times, except when adding waste.[9] This prevents the escape of harmful vapors and protects the reactive benzyl chloride from atmospheric moisture.
Chemical Incompatibility Alert
This compound is reactive. Never mix it with the following substances in a waste container, as this can lead to violent reactions, gas evolution, or polymerization.
Table 3: Chemical Incompatibility Chart
| Incompatible Material Class | Specific Examples | Rationale for Segregation |
|---|---|---|
| Strong Oxidizing Agents | Nitric acid, Peroxides, Permanganates | Can cause a violent, exothermic reaction.[3][6] |
| Strong Acids | Concentrated Sulfuric Acid | Potential for vigorous, uncontrolled reactions.[7] |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | Can lead to degradation and release of hazardous substances.[11] |
| Water / Moisture | Aqueous waste streams, wet containers | Benzyl halides can hydrolyze, potentially liberating corrosive hydrogen halides (HCl, HBr).[12] |
Step-by-Step Disposal Procedures
The following protocols provide clear, actionable steps for managing waste generated from this compound.
Protocol 3.1: Disposal of Unused or Contaminated Bulk Material
This procedure is for disposing of residual reagent, reaction mixtures, or contaminated solutions.
-
Prepare Work Area: Ensure you are working within a certified chemical fume hood and are wearing all required PPE as detailed in Table 2.
-
Position Waste Container: Place the designated, properly labeled "Halogenated Organic Waste" container in a stable secondary containment bin within the fume hood.
-
Transfer Chemical: Using a clean funnel, carefully pour the this compound waste from your lab container into the waste container. Perform this transfer slowly to avoid splashes.
-
Seal and Store: Securely cap the waste container immediately after the transfer. Store the container in a designated satellite accumulation area, away from incompatible materials.[8]
Protocol 3.2: Management of Small Spills (<100 mL)
Immediate and correct response to a small spill is crucial to prevent exposure and contamination.
-
Alert and Isolate: Alert personnel in the immediate area. If safe to do so, restrict access to the spill area.
-
Don PPE: Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Absorb the Spill: Cover the spill with an inert, non-combustible absorbent material such as sand, silica gel, or a universal binder.[3][4][6] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully scoop the contaminated absorbent material into a designated container for solid hazardous waste.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone). Place the used cloth into the solid hazardous waste container.
-
Seal and Dispose: Seal the solid waste container, label it clearly as "Solid Waste containing this compound," and manage it for disposal through your institution's hazardous waste program.
Decontamination of Laboratory Equipment
Glassware and equipment must be thoroughly decontaminated before being removed from the fume hood.
-
Initial Rinse: Rinse the contaminated equipment with a small amount of a suitable organic solvent, such as acetone.
-
Collect Rinsate: This initial rinsate is considered hazardous. Decant it into your designated "Halogenated Organic Waste" container.
-
Secondary Wash: Wash the equipment with soap and water as you normally would.
-
Final Rinse: Perform a final rinse with deionized water.
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing different waste streams of this compound.
Caption: Disposal workflow for this compound.
Final Disposal Pathway
As the generator of the waste, you have a "cradle-to-grave" responsibility to ensure its final, safe disposal.[10] All sealed and properly labeled waste containers must be transferred to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][6][13][14] The standard and accepted terminal disposal method for halogenated organic compounds is high-temperature incineration at a federally regulated facility, which ensures complete destruction of the hazardous material.[8][15]
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4-Bromo-2-fluorobenzoyl Chloride: A Key Building Block for Chemical Innovation . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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4-Bromo-2-fluorobenzoyl chloride | C7H3BrClFO | CID 2734026 - PubChem . National Center for Biotechnology Information. [Link]
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4-Bromo-2-fluorobenzoyl chloride - ChemBK . ChemBK. [Link]
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SAFETY DATA SHEET - Fisher Scientific (3) . Fisher Scientific. [Link]
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Mastering the Safe Handling of 4-Bromo-2-fluorobenzyl Chloride: A Guide for Laboratory Professionals
The proper handling of reactive chemical intermediates is a cornerstone of safety and success in the fast-paced environments of research and drug development. 4-Bromo-2-fluorobenzyl chloride, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, demands meticulous attention to safety protocols due to its hazardous properties. This guide provides essential, actionable information for researchers, scientists, and drug development professionals, ensuring that this valuable reagent is handled with the expertise and caution it requires. Our aim is to build a foundation of trust by providing value that extends beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.
Understanding the Hazard Profile
This compound (CAS No. 85510-82-3) is a corrosive and lachrymatory compound.[1][2][3] This means it can cause severe skin burns and eye damage upon contact and is an irritant that causes tearing.[1][2][4] It is also harmful if inhaled or swallowed.[3][5] The primary hazards associated with this chemical are its acute toxicity and corrosivity.[4][5] Understanding these risks is the first step in implementing a robust safety plan. Inhalation of vapors can lead to respiratory irritation, and ingestion can cause severe damage to the gastrointestinal tract.[1][5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when working with this compound. The selection of appropriate PPE is dictated by the specific tasks being performed and the potential for exposure.
Core PPE Requirements:
-
Eye and Face Protection: Due to its corrosive nature and lachrymatory effects, tight-sealing safety goggles and a full-face shield are mandatory to protect against splashes and vapors.[4][7][8] Standard safety glasses are insufficient.[7]
-
Hand Protection: Chemical-resistant gloves are essential.[7][8][9] Given the nature of the compound, nitrile or neoprene gloves are generally recommended, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Always inspect gloves for any signs of degradation or perforation before use.[1]
-
Body Protection: A lab coat is the minimum requirement.[10] For tasks with a higher risk of splashing, such as transferring large volumes, a chemical-resistant apron over the lab coat is necessary.[7][10][11]
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][12] If there is a potential for exposure to exceed permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5]
PPE Recommendations for Specific Operations:
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Sample Preparation | Safety goggles and face shield | Chemical-resistant gloves (e.g., nitrile) | Lab coat | Chemical fume hood |
| Solution Preparation/Transfer | Safety goggles and face shield | Chemical-resistant gloves (e.g., nitrile) | Lab coat and chemical-resistant apron | Chemical fume hood |
| Running Reactions | Safety goggles | Chemical-resistant gloves (e.g., nitrile) | Lab coat | Chemical fume hood |
| Spill Cleanup | Safety goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant coveralls or suit | NIOSH-approved respirator with organic vapor cartridge |
Safe Handling and Operational Plan
A systematic approach to handling this compound is critical to prevent accidental exposure and ensure the integrity of your research.
Step-by-Step Handling Protocol:
-
Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for the handling of this reagent.
-
Container Inspection: Upon receiving the chemical, inspect the container for any signs of damage or leakage.
-
Weighing and Dispensing: Conduct all weighing and dispensing operations within the chemical fume hood. Use a stable surface and handle the container with care to avoid spills.
-
Reaction Setup: When setting up a reaction, add this compound slowly and in a controlled manner to the reaction vessel. Be mindful of any potential exothermic reactions.
-
Post-Handling: After use, securely close the container and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][5]
-
Decontamination: Thoroughly clean any equipment that has come into contact with the chemical. Wash your hands and any exposed skin immediately after handling.[1][5]
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, a swift and informed response is crucial.
Exposure Response:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Seek immediate medical attention.[1][4][5]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with soap and plenty of water for at least 15 minutes.[1][5] Seek immediate medical attention.[1][4][5]
-
Inhalation: Move the individual to fresh air.[1][5] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting.[1][5] Rinse the mouth with water. Seek immediate medical attention.[1][4][5]
Spill Management Workflow:
In the case of a spill, follow a clear and logical procedure to contain and clean up the material safely.
Caption: Workflow for handling a spill of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation and Labeling:
-
Chemical Waste: Unused or waste this compound should be collected in a designated, properly labeled, and sealed container.[13] The label should clearly indicate the contents and associated hazards.
-
Contaminated Materials: Any materials used for spill cleanup (e.g., absorbent pads, gloves, and disposable lab coats) must be treated as hazardous waste and collected in a separate, clearly labeled container.[13]
Disposal Procedure:
-
Collection: Collect all waste in compatible and tightly sealed containers.[13]
-
Storage: Store waste containers in a designated and secure area, away from incompatible materials, until they can be collected by a licensed hazardous waste disposal company.
-
Professional Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a certified waste disposal contractor.[1][5] Never dispose of this chemical down the drain or in regular trash.[13]
-
Empty Containers: Thoroughly rinse empty containers with a suitable solvent (e.g., acetone or ethanol). The first rinse should be collected as hazardous waste.[13] After triple rinsing, the container can be disposed of according to your institution's guidelines.
By adhering to these rigorous safety and handling protocols, you can confidently and safely utilize this compound in your research endeavors, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your scientific work.
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University of South Carolina. (n.d.). Personal Protection Equipment (PPE). Retrieved from [Link]
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New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Hazards. Retrieved from [Link]
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Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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Fisher Scientific. (2023, October 4). Safety Data Sheet: this compound. Retrieved from [Link]
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SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
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Thermo Fisher Scientific. (2015, October 22). Safety Data Sheet: 4-Fluorobenzoyl chloride. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
